Uridine-triphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N2O15P3-4 |
|---|---|
Molecular Weight |
480.11 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/p-4/t4-,6-,7-,8-/m1/s1 |
InChI Key |
PGAVKCOVUIYSFO-XVFCMESISA-J |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Cornerstone of Transcription: A Technical Guide to Uridine Triphosphate's Function in RNA Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine-5'-triphosphate (UTP) is a pyrimidine (B1678525) nucleoside triphosphate that serves as an indispensable component in the biosynthesis of ribonucleic acid (RNA). Beyond its fundamental role as one of the four essential building blocks for transcription, UTP is a key metabolic intermediate and an allosteric regulator, deeply integrated into cellular bioenergetics and signaling. This technical guide provides an in-depth exploration of UTP's lifecycle and function in RNA synthesis, from its own biogenesis through de novo and salvage pathways to its precise incorporation into a nascent RNA strand by RNA polymerase. We will detail the kinetic parameters governing this process, present methodologies for its study, and discuss the implications for therapeutic development.
Introduction
Uridine-5'-triphosphate (UTP) is a vital ribonucleoside triphosphate, structurally composed of the pyrimidine base uracil, a ribose sugar, and a triphosphate group.[1][2] Its primary and most critical role in cellular biology is to act as a direct precursor for the synthesis of RNA during the process of transcription.[3] In this capacity, UTP provides the uridine (B1682114) monophosphate (UMP) units that are incorporated into the growing RNA chain by DNA-dependent RNA polymerases.[2] This function is central to gene expression, as transcription is the initial step in decoding the genetic information stored in DNA.
Beyond its role as a monomeric unit for RNA, UTP is also a precursor for the synthesis of Cytidine triphosphate (CTP), another essential RNA building block, via the action of CTP synthetase.[1][4] Furthermore, UTP functions as an energy source, comparable to ATP, for specific metabolic reactions, particularly in the synthesis of polysaccharides.[1][5] This document will focus on the core function of UTP in RNA biosynthesis, examining its synthesis, its mechanistic role in transcription, and the experimental approaches used to investigate these processes.
UTP Biosynthesis: Fueling the Transcriptional Machinery
Cells maintain a steady supply of UTP through two primary routes: the de novo synthesis pathway and the salvage pathway. The regulation of these pathways ensures that the cellular pool of UTP is sufficient to meet the demands of RNA synthesis and other metabolic processes.
De Novo Synthesis Pathway
The de novo pathway builds pyrimidine nucleotides from simple precursor molecules.[6] The process culminates in the formation of UMP, which is then sequentially phosphorylated to yield Uridine diphosphate (B83284) (UDP) and finally UTP.[4][6]
The key steps leading to UTP are:
-
UMP Synthesis: The pathway begins with precursors like bicarbonate and aspartate, proceeding through a series of enzymatic reactions to form the first pyrimidine nucleotide, orotidine (B106555) 5'-monophosphate (OMP), which is then decarboxylated to UMP.[6]
-
UDP Synthesis: UMP is phosphorylated to UDP by the enzyme UMP kinase.[4]
-
UTP Synthesis: UDP is subsequently phosphorylated to UTP by the broadly specific enzyme nucleoside-diphosphate kinase (NDK), which typically utilizes ATP as the phosphate (B84403) donor.[1][3][4]
This pathway is tightly regulated, often through feedback inhibition by its end products, ensuring that nucleotide production is balanced with cellular needs.[7]
Salvage Pathway
The salvage pathway provides an energetically favorable alternative to de novo synthesis by recycling pre-existing pyrimidine bases and nucleosides obtained from the degradation of DNA and RNA.[8] Uridine released from nucleic acid turnover can be taken up by cells and converted back into UMP by the enzyme uridine kinase, which then enters the same phosphorylation cascade described above to form UTP.[9]
The Role of UTP in RNA Transcription
UTP is a direct substrate for DNA-dependent RNA polymerases (RNAPs), the enzymes that catalyze transcription.[2] The process can be divided into three main stages: initiation, elongation, and termination. UTP is primarily utilized during the elongation phase.
Mechanism of Incorporation
During the elongation stage of transcription, RNAP moves along the DNA template, unwinding the double helix to expose the template strand. For each nucleotide on the template, the polymerase recruits the complementary ribonucleoside triphosphate from the cellular pool. When the template strand presents an adenine (B156593) (A), RNAP binds a UTP molecule at its active site.
The catalytic mechanism involves a nucleophilic attack by the 3'-hydroxyl group of the growing RNA chain on the α-phosphate of the incoming UTP.[10] This reaction forms a new phosphodiester bond and releases a pyrophosphate (PPi) molecule. This cycle repeats, extending the RNA chain one nucleotide at a time. The fidelity of this process is crucial for producing a functional RNA transcript.
Allosteric Regulation
In addition to its role as a substrate, high concentrations of UTP can allosterically regulate the activity of some RNA polymerases. For instance, in Escherichia coli, elevated UTP levels have been shown to suppress transcript accumulation by affecting the promoter clearance step of transcription initiation.[11] This indicates that the cellular UTP pool can act as a feedback mechanism to modulate transcriptional output.[11]
Quantitative Data on UTP and Transcription
The kinetics of transcription are profoundly influenced by the cellular concentrations of NTPs and the specific kinetic parameters of the RNA polymerase.
Table 1: Cellular Concentrations of UTP
| Organism / Cell Type | Condition | UTP Concentration | Citation(s) |
| Escherichia coli | Exponential growth (glucose-fed) | ~8.3 mM | [12] |
| Escherichia coli | Pyrimidine starvation | 33 - 250 pmol/OD436 unit | [13] |
| Human Leukemia Cells (CCRF-CEM) | 134 - 1,185 pmol/106 cells | [1] | |
| Hybridoma Cells | Glucose-fed culture | 0.67 - 2.90 nmol/106 cells | [14] |
| Various Cell Lines | Resting attached cultures | Intracellular: 500-8000 pmol/106 cells | [15] |
Table 2: Kinetic Parameters Related to UTP in Transcription
| Enzyme | Parameter | Value | Condition / Note | Citation(s) |
| E. coli RNA Polymerase | Elongation Rate | ~50-100 nt/s | Average rate | [16] |
| S. typhimurium RNAP (mutant) | Km for UTP | 4-6 fold higher than wild-type | Mutant enzyme showed reduced elongation rate | [17] |
| T7 RNA Polymerase | kcat (UTP incorporation) | 220 s-1 | Promoter-free substrate at 25°C | [18] |
| T7 RNA Polymerase | Kd for NTP | ~80 µM | Dissociation constant for a correct NTP | [18] |
| Mammalian RNA Pol II | Elongation Rate | ~3.8 kb/min (~63 nt/s) | Measured in vivo | [7] |
| General Eukaryotic RNAP | Elongation Rate | ~10-100 nt/s | Characteristic range | [10] |
Experimental Protocols
Studying the function of UTP in RNA biosynthesis requires robust experimental methodologies. Below are outlines of key protocols for in vitro transcription and the quantification of cellular UTP pools.
Protocol: In Vitro Transcription (IVT) Assay
This protocol provides a general framework for synthesizing RNA in a cell-free system, which is essential for studying polymerase activity and the effects of varying substrate concentrations.
Objective: To synthesize a specific RNA transcript from a linear DNA template using a bacteriophage RNA polymerase (e.g., T7, SP6).
Materials:
-
Linearized plasmid DNA or PCR product containing a T7/SP6 promoter upstream of the target sequence.
-
T7 or SP6 RNA Polymerase
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 100 mM MgCl₂, 10 mM DTT, 20 mM Spermidine)
-
Ribonucleotide Solution Mix (ATP, CTP, GTP, UTP; typically 10 mM each)
-
(Optional) Radiolabeled NTP (e.g., [α-³²P]-UTP) for transcript visualization and quantification
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
Procedure:
-
Reaction Assembly: On ice, combine the following in a nuclease-free microcentrifuge tube in the order listed. The final volume is typically 20 µL.
-
Nuclease-free water: to final volume
-
10x Transcription Buffer: 2 µL
-
Ribonucleotide Mix (10 mM each): 2 µL (for 1 mM final conc.)
-
Linear DNA Template: ~1 µg
-
RNase Inhibitor: 1 µL
-
(Optional) [α-³²P]-UTP
-
RNA Polymerase (T7, SP6): 2 µL
-
-
Incubation: Gently mix by pipetting, centrifuge briefly, and incubate the reaction at 37°C for 1-2 hours.[19]
-
Template Removal: Add 1 µL of DNase I to the reaction mixture and incubate for 15 minutes at 37°C to digest the DNA template.
-
RNA Purification: Purify the synthesized RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a column-based RNA cleanup kit.
-
Analysis: Analyze the transcript by denaturing agarose (B213101) or polyacrylamide gel electrophoresis. If radiolabeled, visualize using autoradiography or a phosphorimager. Quantify RNA yield using UV spectrophotometry.
Protocol: Quantification of Intracellular UTP by HPLC
This protocol outlines a method for extracting and quantifying UTP from cell cultures using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the absolute concentration of UTP in a cell sample.
Materials:
-
Cultured cells
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solution: e.g., 6% Trichloroacetic Acid (TCA) or cold acidic methanol/acetonitrile
-
Neutralization Solution: e.g., 5 M K₂CO₃ or other suitable buffer
-
HPLC system with a suitable column (e.g., reversed-phase C18) and UV detector
-
UTP standard solutions for calibration curve
Procedure:
-
Cell Harvesting: Aspirate culture medium and quickly wash cells with ice-cold PBS. The speed of this step is critical to prevent changes in nucleotide pools.[20]
-
Extraction: Immediately add ice-cold extraction solution (e.g., 6% TCA) to the cell plate/pellet to lyse the cells and precipitate macromolecules.[8] Scrape the cells and collect the lysate.
-
Neutralization and Clarification: Neutralize the acid extract with a neutralization solution (e.g., K₂CO₃).[8] Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet the precipitate.
-
Sample Preparation: Collect the supernatant, which contains the soluble nucleotides. Filter the supernatant through a 0.22 µm filter before analysis.
-
HPLC Analysis:
-
Inject a defined volume of the filtered extract onto the HPLC column.
-
Run the separation using an appropriate mobile phase and gradient (e.g., ion-pair reversed-phase chromatography).[8]
-
Detect the eluting nucleotides using a UV detector, typically at 254 nm.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of a pure UTP standard.
-
Identify the UTP peak in the sample chromatogram based on its retention time compared to the standard.
-
Calculate the concentration of UTP in the extract by comparing its peak area to the standard curve. Normalize the result to the initial cell number or total protein content.
-
Conclusion and Future Directions
Uridine triphosphate is unequivocally a central player in RNA biosynthesis, serving as a substrate, a precursor to CTP, and a regulatory molecule. A thorough understanding of its synthesis and utilization is fundamental to molecular biology and critical for the development of novel therapeutics. Many antiviral and anticancer drugs are nucleoside analogs that target steps in nucleotide metabolism or polymerization. Future research will continue to elucidate the complex interplay between UTP pools, transcriptional regulation, and cellular signaling. Advanced techniques for measuring real-time kinetics in single living cells will further refine our understanding of how UTP concentration dynamics influence gene expression programs in both health and disease, opening new avenues for targeted drug design.[4]
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantifying the transcriptional output of single alleles in single living mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct measurement of transcription rates reveals multiple mechanisms for configuration of the Arabidopsis ambient temperature response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complexity of RNA polymerase II elongation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic interplay between intra- and extra-cellular uridine metabolism via an ATP driven uridine-UTP cycle in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA polymerase - Wikipedia [en.wikipedia.org]
- 11. Protocols for In vitro Transcription (IVT) and tRNA Binding Assay - Creative Biogene [creative-biogene.com]
- 12. Intracellular UTP concentration in glucose-fe - Bacteria Escherichia coli - BNID 104696 [bionumbers.hms.harvard.edu]
- 13. UTP level of E. coli grown on Orotate as a py - Bacteria Escherichia coli - BNID 104806 [bionumbers.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA Polymerase Elongation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Association of RNA polymerase having increased Km for ATP and UTP with hyperexpression of the pyrB and pyrE genes of Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. neb.com [neb.com]
- 20. Characterization of Nucleotide Pools as a Function of Physiological State in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Uridine Triphosphate (UTP) in Cellular Metabolism and Energy Transfer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) triphosphate (UTP) is a pyrimidine (B1678525) nucleotide that plays a central and multifaceted role in cellular metabolism, bioenergetics, and signaling. While often overshadowed by adenosine (B11128) triphosphate (ATP) as the primary cellular energy currency, UTP's functions are indispensable for a host of critical anabolic processes and cell-to-cell communication. This technical guide provides an in-depth exploration of the core functions of UTP, focusing on its roles in the biosynthesis of carbohydrates, the formation of essential nucleotide sugars, and its activity as an extracellular signaling molecule. This document is intended to serve as a comprehensive resource, offering detailed biochemical pathways, quantitative data, and experimental methodologies to facilitate further research and drug development endeavors targeting UTP-dependent processes.
Core Metabolic Functions of UTP
UTP is a key substrate and energy source for a variety of metabolic pathways, primarily those involving the activation of sugars for anabolic reactions. Its fundamental roles can be categorized into several key areas:
Glycogen (B147801) Synthesis
UTP is essential for the synthesis of glycogen, the primary storage form of glucose in animals and fungi. In this process, UTP "activates" glucose to form UDP-glucose, a high-energy precursor that can be readily added to a growing glycogen chain.[1][2] This activation step is crucial as the direct addition of glucose-1-phosphate to a glycogen polymer is energetically unfavorable.
The key enzyme in this activation is UDP-glucose pyrophosphorylase (UGPase) , which catalyzes the reversible reaction:
UTP + Glucose-1-Phosphate ⇌ UDP-Glucose + Pyrophosphate (PPi) [3][4]
The reaction is driven in the direction of UDP-glucose synthesis by the subsequent rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase, an exergonic reaction that releases a significant amount of free energy.[3][5]
Biosynthesis of UDP-Sugars and Glycosylation
Beyond glycogen synthesis, UTP is the universal precursor for the synthesis of a wide array of UDP-sugars, which are essential building blocks for glycosylation reactions.[6] These reactions are critical for the synthesis of glycoproteins, glycolipids, proteoglycans, and polysaccharides, which are involved in a vast range of biological processes including cell adhesion, protein folding, and immune responses.
Key UDP-sugars derived from UTP include:
-
UDP-N-acetylglucosamine (UDP-GlcNAc): A precursor for the synthesis of glycoproteins and other complex carbohydrates.[7][8] Its synthesis from fructose-6-phosphate (B1210287), glutamine, acetyl-CoA, and UTP involves a multi-step pathway.[7]
-
UDP-glucuronic acid (UDP-GlcA): Essential for the detoxification of various compounds through glucuronidation and a key component of proteoglycans like hyaluronic acid.[9][10]
CTP Synthesis
UTP serves as the direct precursor for the synthesis of another essential pyrimidine nucleotide, cytidine (B196190) triphosphate (CTP). This reaction is catalyzed by CTP synthetase (CTPS) , which utilizes the amide group from glutamine and the energy from ATP hydrolysis to convert UTP to CTP.[11][12][13]
UTP + Glutamine + ATP → CTP + Glutamate + ADP + Pi
CTP is a vital component for the synthesis of RNA, DNA, and phospholipids (B1166683) such as phosphatidylcholine and phosphatidylethanolamine.[12]
Role in Bacterial Cell Wall Synthesis
In bacteria, UTP is a critical component in the biosynthesis of peptidoglycan, the major structural component of the bacterial cell wall.[14][15] UTP is required for the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block of the peptidoglycan polymer.[14][16] The synthesis of UDP-GlcNAc from fructose-6-phosphate involves UTP in the final step, catalyzed by GlmU.[14] This makes the enzymes involved in UTP metabolism and UDP-sugar synthesis attractive targets for the development of novel antibacterial agents.[4][17]
UTP as an Extracellular Signaling Molecule
In addition to its intracellular metabolic roles, UTP is an important extracellular signaling molecule that mediates a wide range of physiological responses by activating a specific subset of purinergic P2Y receptors.[18][19][20]
P2Y Receptors Activated by UTP
UTP is a potent agonist for several G protein-coupled P2Y receptors, including:
-
P2Y2 Receptor: Activated equipotently by UTP and ATP.[14][21]
-
P2Y6 Receptor: Activated by UDP, a breakdown product of UTP.[14]
-
P2Y14 Receptor: Activated by UDP-sugars, for which UTP is a precursor.[14][20]
Activation of these receptors, which are primarily coupled to Gq/11 proteins, leads to the stimulation of phospholipase C (PLC).[18][19] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which in turn activates various downstream signaling pathways involved in processes such as cell proliferation, migration, and inflammation.[19][21]
Quantitative Data
Cellular Concentrations of UTP
| Parameter | Concentration | Cell Type/Condition | Reference |
| Intracellular UTP | 10-30% of ATP levels | Various mammalian cells | [14] |
| Extracellular UTP | 1-10 nM | Resting cultured cells | [14] |
| Up to 20-fold increase | Mechanically stimulated cells | [14] |
Kinetic Parameters of Key UTP-Metabolizing Enzymes
| Enzyme | Substrate | Km | Vmax | kcat | Organism/Isoform | Reference |
| UDP-Glucose Pyrophosphorylase 2 (UGP2) | MgUTP | 917 µM | - | - | Human (Isoform 2) | [19] |
| Glucose-1-Phosphate | 404 µM | - | - | Human (Isoform 2) | [19] | |
| UDP-Glucose | 63 µM | - | - | Human (Isoform 2) | [19] | |
| CTP Synthetase 1 (CTPS1) | UTP | 280 ± 310 µM | 83 ± 20 pmol/min | - | Human (resting lymphocytes) | [1] |
| UTP | 230 ± 280 µM | 379 ± 90 pmol/min | - | Human (activated lymphocytes) | [1] |
Mandatory Visualizations
Caption: UTP-dependent pathway for glycogen synthesis.
Caption: UTP as a precursor for various UDP-sugars.
Caption: UTP-mediated P2Y receptor signaling pathway.
Experimental Protocols
Quantification of UTP using UDP-Glucose Pyrophosphorylase and HPLC
Principle: This assay quantifies UTP by converting it to UDP-glucose in a reaction catalyzed by UDP-glucose pyrophosphorylase. The resulting UDP-glucose is then separated and quantified by High-Performance Liquid Chromatography (HPLC).[21][22]
Materials:
-
Cell or tissue extract
-
UDP-glucose pyrophosphorylase (UGPase)
-
Glucose-1-phosphate (G1P)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
HPLC system with a strong anion-exchange column
-
UTP standards of known concentrations
-
Perchloric acid (PCA) for extraction
-
Potassium carbonate (K2CO3) for neutralization
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissues in cold 0.4 M perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.
-
Neutralize the supernatant with 3 M K2CO3.
-
Centrifuge to remove the KClO4 precipitate. The supernatant contains the nucleotides.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing reaction buffer, 1 mM G1P, and a known amount of UGPase.
-
Add a specific volume of the neutralized sample extract to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by boiling for 2 minutes or by adding perchloric acid.
-
-
HPLC Analysis:
-
Centrifuge the reaction mixture to remove any precipitate.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the nucleotides using a gradient of a suitable buffer system on a strong anion-exchange column.
-
Detect UDP-glucose and other nucleotides by UV absorbance at 260 nm.[21]
-
-
Quantification:
-
Generate a standard curve by running known concentrations of UTP through the entire procedure.
-
Quantify the amount of UDP-glucose produced in the samples by comparing the peak area to the standard curve.
-
Calculate the initial UTP concentration in the sample.
-
Caption: Workflow for UTP quantification using UGPase and HPLC.
CTP Synthetase Activity Assay
Principle: This assay measures the activity of CTP synthetase by quantifying the amount of CTP produced from UTP over time. The conversion of UTP to CTP results in a characteristic shift in the UV absorbance spectrum, which can be monitored spectrophotometrically.[23]
Materials:
-
Purified CTP synthetase or cell lysate containing the enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl2)
-
UTP
-
ATP
-
Glutamine
-
GTP (as an allosteric activator)
-
Spectrophotometer capable of reading at 291 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, a saturating concentration of ATP (e.g., 1.5 mM), glutamine (e.g., 10 mM), and GTP (e.g., 0.2 mM).
-
-
Assay Initiation:
-
Add a specific concentration of UTP (e.g., 0.6 mM) to the reaction mixture and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of CTP synthetase.
-
-
Spectrophotometric Measurement:
-
Immediately begin monitoring the increase in absorbance at 291 nm over time.[23] The formation of CTP from UTP leads to an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Use the change in the molar extinction coefficient between UTP and CTP at 291 nm (1338 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of CTP formation.[23]
-
Enzyme activity can be expressed in units such as µmol of CTP formed per minute per mg of protein.
-
Caption: Workflow for CTP Synthetase activity assay.
Calcium Mobilization Assay for P2Y Receptor Activation
Principle: This assay measures the activation of Gq-coupled P2Y receptors by detecting the transient increase in intracellular calcium concentration upon agonist stimulation. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits increased fluorescence upon binding to calcium.[24][25][26]
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., P2Y2 or P2Y4)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
UTP (agonist)
-
P2Y receptor antagonist (optional, for specificity control)
-
Fluorescence microplate reader with kinetic reading and injection capabilities
Procedure:
-
Cell Plating:
-
Plate cells in a 96-well or 384-well black, clear-bottom microplate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a stable baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).
-
Use the instrument's injector to add a specific concentration of UTP to the wells while simultaneously recording the fluorescence signal over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after agonist addition to the baseline fluorescence.
-
Plot the fluorescence change against the logarithm of the UTP concentration to generate a dose-response curve and determine the EC50 value.
-
For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.
-
Caption: Workflow for a calcium mobilization assay.
Conclusion
Uridine triphosphate is a cornerstone of cellular metabolism, with its influence extending from the fundamental storage of energy in the form of glycogen to the intricate synthesis of complex glycoconjugates and the regulation of intercellular communication. A thorough understanding of the biochemical pathways involving UTP, the kinetics of the enzymes that metabolize it, and the signaling cascades it initiates is paramount for researchers in basic science and for professionals in drug development. The data and protocols provided in this guide offer a robust foundation for further investigation into the diverse and critical roles of UTP, with the potential to uncover novel therapeutic targets for a range of diseases, including metabolic disorders, infectious diseases, and cancer.
References
- 1. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The control of synthesis of bacterial cell walls. Interaction in the synthesis of nucleotide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | UTP + D-glucose 1-phosphate => pyrophosphate + UDP-glucose [reactome.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reactome | Synthesis of UDP-N-acetyl-glucosamine [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journal.hep.com.cn [journal.hep.com.cn]
- 11. Phosphorylation of Human CTP Synthetase 1 by Protein Kinase C IDENTIFICATION OF Ser462 AND Thr455 AS MAJOR SITES OF PHOSPHORYLATION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CTP synthase 1 deficiency in humans reveals its central role in lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 14. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. portlandpress.com [portlandpress.com]
- 18. Potential signalling roles for UTP and UDP: sources, regulation and release of uracil nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. benchchem.com [benchchem.com]
- 21. Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An HPLC method for the assay of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase in Solieria chordalis (Rhodophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. content.abcam.com [content.abcam.com]
- 26. benchchem.com [benchchem.com]
Extracellular UTP as a Signaling Molecule in Neurotransmission: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Extracellular nucleotides, particularly ATP, are now well-established as critical signaling molecules in the nervous system. Emerging evidence has highlighted the significant role of uridine (B1682114) triphosphate (UTP) as a distinct and potent signaling agent. UTP is released from neural and glial cells and acts upon a specific subset of P2Y receptors to modulate a wide range of physiological and pathological processes, including neuron-glia communication, neuroinflammation, and pain signaling. This technical guide provides an in-depth overview of the core components of extracellular UTP signaling, presents quantitative data on receptor activation and ligand concentrations, details key experimental protocols, and illustrates the underlying signaling pathways.
Core Components of Extracellular UTP Signaling
The signaling cascade initiated by extracellular UTP involves its release into the extracellular space, interaction with specific G protein-coupled receptors (GPCRs), transduction of the signal via intracellular second messengers, and eventual termination of the signal through enzymatic degradation.
UTP Release Mechanisms
Unlike classical neurotransmitters, which are primarily released via synaptic vesicle exocytosis, extracellular nucleotides like UTP can be released from both neurons and glial cells through various mechanisms. While regulated exocytosis does occur, a significant mode of release, especially from astrocytes, is in response to mechanical stimulation, such as cell swelling or membrane stress.[1][2] Studies have demonstrated that changes in medium or perfusion rates can trigger a substantial increase in extracellular UTP concentrations.[3][4] This release is not typically associated with cell lysis.[2]
UTP-Sensitive P2Y Receptors
UTP primarily exerts its effects by activating a specific subset of the P2Y receptor family, which are metabotropic G protein-coupled receptors.[5] The key mammalian P2Y receptors that respond to uridine nucleotides are P2Y2, P2Y4, P2Y6, and P2Y11.[6][7]
-
P2Y2 Receptor: Activated with similar potency by both ATP and UTP.[8][9]
-
P2Y4 Receptor: Selective for UTP in humans, though it can be activated by ATP in some species.[5][8][10]
-
P2Y6 Receptor: Preferentially activated by uridine diphosphate (B83284) (UDP), a breakdown product of UTP.[5][10]
-
P2Y11 Receptor: Can be activated by ATP and, to some extent, by UTP, uniquely coupling to both Gq and Gs proteins.[11]
These receptors are widely expressed throughout the central and peripheral nervous system on various cell types, including neurons, astrocytes, microglia, and Schwann cells.[1][11]
Signal Transduction Pathways
The majority of UTP-sensitive P2Y receptors (P2Y2, P2Y4, P2Y6) are coupled to Gq/11 proteins.[5][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores.[12]
-
DAG activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[12][13]
The P2Y11 receptor can also couple to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[7][11]
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Scholarly Article or Book Chapter | Direct Demonstration of Mechanically Induced Release of Cellular UTP and Its Implication for Uridine Nucleotide Receptor Activation | ID: 0p096h08z | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. P2X and P2Y Receptors—Role in the Pathophysiology of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UTP as an extracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural insight into the self-activation and G-protein coupling of P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y receptors and pain transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2Y Receptors in the Mammalian Nervous System: Pharmacology, Ligands and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UTP and ATP increase extracellular signal-regulated kinase 1/2 phosphorylation in bovine chromaffin cells through epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Uridine-Triphosphate (UTP) Activation of P2Y Receptors: A Technical Guide to Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, once considered solely as intracellular energy currency, are now firmly established as critical signaling molecules that regulate a vast array of physiological processes. Uridine-triphosphate (UTP), alongside adenosine-triphosphate (ATP), is a key endogenous agonist for a specific family of G protein-coupled receptors (GPCRs) known as P2Y receptors. The activation of these receptors by UTP initiates a cascade of intracellular events that are fundamental to cellular communication and function, making them attractive targets for therapeutic intervention in a variety of diseases. This technical guide provides an in-depth exploration of UTP-mediated P2Y receptor signaling, offering quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways.
UTP-Sensitive P2Y Receptor Subtypes and G Protein Coupling
UTP is a primary agonist for a subset of the eight mammalian P2Y receptors. The receptor subtypes predominantly activated by UTP include P2Y2 and P2Y4.[1] UTP can also activate the P2Y6 receptor, although UDP is its preferential agonist, and has been shown to have some activity at the P2Y11 receptor.[1][2] The activation of these receptors by UTP leads to the coupling of specific heterotrimeric G proteins, which dictates the downstream signaling cascades.
The P2Y2 and P2Y4 receptors primarily couple to Gq/11 proteins.[3][4] This coupling activates phospholipase C (PLC), a key enzyme in phosphoinositide signaling.[5][6] In addition to Gq/11, the P2Y2 receptor has been shown to couple to Gs, Gi/o, G12/13, and Go proteins, highlighting its signaling promiscuity and the complexity of its downstream effects.[7] The P2Y6 receptor also couples to Gq/11 and G12/13, while the P2Y11 receptor is unique in its dual coupling to both Gq/11 and Gs proteins, leading to the activation of both phospholipase C and adenylyl cyclase.[4][7]
Core Signaling Pathways Activated by UTP
The binding of UTP to its cognate P2Y receptors triggers several key intracellular signaling pathways, the most prominent of which are the Phospholipase C/Calcium mobilization pathway and the Rho and Mitogen-Activated Protein Kinase (MAPK) pathways.
Gq/11-Phospholipase C (PLC) Signaling Cascade
The canonical signaling pathway initiated by UTP at P2Y2 and P2Y4 receptors is mediated by the Gq/11 family of G proteins.[6] Upon receptor activation, the α-subunit of Gq/11 activates phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8] This rapid increase in intracellular calcium concentration is a crucial signaling event that activates a multitude of calcium-dependent enzymes and processes. Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[6] Activated PKC, in turn, phosphorylates a wide range of substrate proteins, leading to diverse cellular responses including cell proliferation, differentiation, and secretion.[9]
Caption: UTP-induced Gq/11-PLC signaling pathway.
Rho and ERK/MAPK Signaling Pathways
Beyond the classical PLC pathway, UTP-activated P2Y receptors, particularly P2Y2, are known to engage other critical signaling networks, including the Rho and Extracellular signal-regulated kinase (ERK) pathways. Activation of the small GTPase RhoA can be initiated through G12/13 coupling, leading to the regulation of the actin cytoskeleton, cell adhesion, and migration.[7]
The ERK/MAPK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. UTP, acting through P2Y2 receptors, can stimulate ERK1/2 phosphorylation.[10] This activation can occur through several mechanisms, including PKC-dependent pathways and the transactivation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[11][12] EGFR transactivation often involves the release of EGFR ligands, a process that can be mediated by metalloproteinases activated downstream of P2Y receptor signaling.[11]
Caption: UTP-activated Rho and ERK/MAPK signaling pathways.
Quantitative Pharmacology of UTP at P2Y Receptors
The potency of UTP varies among the different P2Y receptor subtypes and can also exhibit species-specific differences. The following tables summarize the reported half-maximal effective concentration (EC50) values for UTP at human and rat P2Y receptors.
Table 1: Potency (EC50) of UTP at Human P2Y Receptors
| Receptor Subtype | EC50 Value (µM) | Cell Line/System | Reference |
| P2Y2 | 0.5 - 3 | Various | [13] |
| P2Y2 | ~0.073 | 1321N1 Astrocytoma | [14] |
| P2Y2 | ~25 | PC12 cells (for MAP kinase activation) | [15] |
| P2Y4 | ~0.073 | N/A | [13] |
| P2Y4 | 0.55 | 1321N1 Astrocytoma | [5] |
| P2Y6 | ~100-fold less potent than UDP | A549 cells | [16] |
| P2Y11 | No significant agonist activity | 1321N1 Astrocytoma | [4][14] |
Table 2: Potency (EC50) of UTP at Rat P2Y Receptors
| Receptor Subtype | EC50 Value (µM) | Cell Line/System | Reference |
| P2Y2 | N/A | N/A | |
| P2Y4 | 0.20 | 1321N1 Astrocytoma | [5] |
| P2Y4 | ATP and UTP are equipotent | Oocytes | [7] |
Note: There are notable species differences, particularly for the P2Y4 receptor, where ATP acts as an antagonist at the human receptor but an agonist at the rat receptor.[5][17]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study UTP-mediated P2Y receptor signaling.
Measurement of Intracellular Calcium Mobilization using Fura-2 AM
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
HEPES buffer
-
UTP stock solution
-
Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a 510 nm emission filter.
Procedure:
-
Cell Culture: Plate cells on black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). b. Remove the culture medium and wash the cells once with HBSS. c. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: a. Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye. b. Add fresh HBSS to each well.
-
Measurement: a. Place the plate in the fluorescence reader and allow it to equilibrate. b. Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm. c. Add the UTP solution at the desired concentration using an automated injector or by careful manual pipetting. d. Immediately begin recording the fluorescence ratio over time to capture the transient increase in [Ca2+]i.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is proportional to the intracellular calcium concentration. Normalize the data to the baseline fluorescence to determine the fold change or relative change in [Ca2+]i.
Caption: Experimental workflow for intracellular calcium imaging.
Inositol Phosphate Accumulation Assay
This assay measures the production of inositol phosphates (IPs), the downstream products of PLC activation, typically using radiolabeling with myo-[3H]inositol.
Materials:
-
Cells expressing the P2Y receptor of interest
-
myo-[3H]inositol
-
Inositol-free culture medium
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Dowex anion-exchange resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Cell Labeling: a. Plate cells and grow to near confluency. b. Replace the medium with inositol-free medium containing myo-[3H]inositol (e.g., 1-2 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
Stimulation: a. Wash the cells to remove unincorporated radiolabel. b. Pre-incubate the cells in a buffer containing LiCl (e.g., 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs. c. Add UTP at the desired concentration and incubate for the desired time (e.g., 30 minutes).
-
Extraction of Inositol Phosphates: a. Stop the reaction by adding ice-cold PCA (e.g., 5-10%) or TCA. b. Scrape the cells and collect the lysate. c. Centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.
-
Separation and Quantification: a. Neutralize the supernatant. b. Apply the neutralized extract to a Dowex anion-exchange column. c. Wash the column to remove unincorporated myo-[3H]inositol. d. Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid). e. Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.
ERK1/2 Phosphorylation Assay (Western Blotting)
This protocol details the detection of phosphorylated ERK1/2, a key indicator of MAPK pathway activation.
Materials:
-
Cells expressing the P2Y receptor of interest
-
UTP stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: a. Starve cells of serum for several hours to reduce basal ERK phosphorylation. b. Treat cells with UTP for the desired time (e.g., 5-15 minutes). c. Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. d. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of phospho-ERK to total-ERK.
Conclusion
UTP is a potent signaling molecule that elicits a diverse range of cellular responses through the activation of specific P2Y receptor subtypes. The intricate network of signaling pathways downstream of these receptors, primarily involving Gq/11-mediated calcium mobilization and Rho/ERK activation, underscores their importance in cellular physiology and pathophysiology. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the nuanced roles of UTP-P2Y receptor signaling and to explore their potential as therapeutic targets. A thorough understanding of these mechanisms is paramount for the development of novel and selective modulators of P2Y receptor function.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. ATP, an agonist at the rat P2Y(4) receptor, is an antagonist at the human P2Y(4) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anion-exchange high-performance liquid chromatographic analysis of inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that P2Y4 nucleotide receptors are involved in the regulation of rat aortic smooth muscle cells by UTP and ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scite.ai [scite.ai]
- 13. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 14. UTP is not a biased agonist at human P2Y11 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radio-label and mass determinations of inositol 1,3,4,5-tetrakisphosphate formation in rat cerebral cortical slices: differential effects of myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Agonist versus antagonist action of ATP at the P2Y4 receptor is determined by the second extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Role of Uridine Triphosphate (UTP) in Glycogen Synthesis and Glycobiology: A Technical Guide
Abstract
Uridine Triphosphate (UTP) is a fundamental pyrimidine (B1678525) nucleotide that plays a central, multifaceted role in cellular metabolism. While well-known as a direct precursor for RNA synthesis, its functions extend deep into the realm of carbohydrate metabolism. UTP is the critical energy currency and substrate for the activation of glucose, a prerequisite for glycogen (B147801) synthesis. The UTP-dependent formation of UDP-glucose is the committed step that channels glucose units into storage. Beyond glycogenesis, UDP-glucose serves as the primary precursor for a variety of other UDP-sugars, making UTP indispensable for the biosynthesis of glycoproteins, glycolipids, and proteoglycans. Furthermore, extracellular UTP has emerged as a potent signaling molecule, activating specific cell surface receptors to modulate physiological processes such as wound healing and immune responses. This technical guide provides an in-depth examination of UTP's involvement in these pathways, presents quantitative data, details key experimental protocols for its study, and explores its relevance for drug development.
UTP in Glycogen Synthesis: The Activation of Glucose
The synthesis of glycogen, termed glycogenesis, is an anabolic pathway that converts excess glucose into a large, branched polymer for efficient storage in the liver and skeletal muscle. This process requires an 'activated' form of glucose, which is provided through a UTP-dependent reaction.
The UDP-Glucose Pyrophosphorylase (UGPase) Reaction
The cornerstone of UTP's involvement in glycogen synthesis is the reaction catalyzed by UTP-glucose-1-phosphate uridylyltransferase, more commonly known as UDP-glucose pyrophosphorylase (UGPase) (EC 2.7.7.9).[1] This enzyme catalyzes the reversible reaction between UTP and glucose-1-phosphate (G1P) to produce UDP-glucose and inorganic pyrophosphate (PPi).[1]
Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi
While this reaction is thermodynamically near equilibrium (ΔG°' ≈ 0), it is effectively driven in the forward direction within the cell by the subsequent and rapid hydrolysis of pyrophosphate into two molecules of inorganic phosphate (B84403) (Pi) by the ubiquitous enzyme inorganic pyrophosphatase.[2][3] This latter reaction is highly exergonic (ΔG°' ≈ -31 kJ/mol), ensuring that the synthesis of UDP-glucose proceeds, thereby committing the glucose unit to anabolic pathways.[2] The UGPase reaction follows an ordered Bi-Bi mechanism, where UTP binds to the enzyme first, followed by glucose-1-phosphate.[1][4] This process requires a divalent cation, typically Mg²⁺, as a cofactor.[1][4]
References
The Biosynthesis of Uridine Triphosphate in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) triphosphate (UTP) is an essential building block for RNA synthesis and plays a crucial role in various cellular processes, including glycogen (B147801) metabolism and signal transduction. The intracellular pool of UTP is maintained through two primary pathways: the de novo synthesis pathway, which builds the pyrimidine (B1678525) ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine nucleosides and bases. The regulation of these pathways is critical for normal cell function, and their dysregulation is often associated with diseases such as cancer. This technical guide provides an in-depth overview of the UTP biosynthesis pathways in mammalian cells, presenting key quantitative data, detailed experimental protocols for pathway analysis, and visual representations of the involved signaling and experimental workflows.
Introduction
The synthesis of pyrimidine nucleotides is a fundamental metabolic process essential for cell growth, proliferation, and survival. Uridine triphosphate (UTP) is a key pyrimidine nucleotide that serves as a direct precursor for the synthesis of RNA and, after conversion to cytidine (B196190) triphosphate (CTP), for both RNA and DNA synthesis.[1] Mammalian cells utilize two distinct pathways to ensure a sufficient supply of UTP: the de novo pathway and the salvage pathway.[1]
The de novo pathway is an energy-intensive process that constructs the pyrimidine ring from basic molecules such as bicarbonate, glutamine, and aspartate.[1][2] This pathway is particularly active in rapidly dividing cells. The salvage pathway is a more energy-efficient route that recycles uridine and uracil (B121893) from the breakdown of nucleic acids or from extracellular sources.[1][3] The relative contribution of each pathway to the overall UTP pool can vary depending on the cell type and its metabolic state. Understanding the intricacies of these pathways and their regulation is of paramount importance for the development of therapeutic strategies targeting diseases characterized by aberrant cell proliferation, such as cancer.
The De Novo Biosynthesis Pathway of UTP
The de novo synthesis of UTP is a six-step enzymatic pathway that culminates in the formation of uridine monophosphate (UMP), which is subsequently phosphorylated to yield UTP.
Pathway Steps and Enzymes
-
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins in the cytosol with the formation of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by carbamoyl phosphate synthetase II (CPSII) , which is the rate-limiting step in mammalian pyrimidine biosynthesis.[1][4]
-
Carbamoyl Aspartate Formation: Carbamoyl phosphate is then condensed with aspartate to form carbamoyl aspartate in a reaction catalyzed by aspartate transcarbamoylase (ATCase) .[2]
-
Ring Closure to Dihydroorotate: The pyrimidine ring is closed through the removal of a water molecule from carbamoyl aspartate to form dihydroorotate. This step is catalyzed by dihydroorotase (DHOase) . In mammals, CPSII, ATCase, and DHOase are part of a multifunctional protein known as CAD .[5]
-
Oxidation to Orotate (B1227488): Dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase (DHODH) . This is the only mitochondrial enzyme in the pathway.[2][6]
-
Formation of Orotidine-5'-Monophosphate (OMP): Orotate is converted to OMP by the addition of a ribose-5-phosphate (B1218738) group from phosphoribosyl pyrophosphate (PRPP). This reaction is catalyzed by orotate phosphoribosyltransferase (OPRT) .[1]
-
Decarboxylation to Uridine Monophosphate (UMP): OMP is then decarboxylated to form UMP by OMP decarboxylase (OMPDC) . In mammals, OPRT and OMPDC are also part of a bifunctional enzyme called UMP synthase (UMPS) .[1][7]
-
Phosphorylation to UDP and UTP: UMP is sequentially phosphorylated by UMP-CMP kinase and nucleoside diphosphate (B83284) kinase (NDPK) to form uridine diphosphate (UDP) and finally UTP, respectively, utilizing ATP as the phosphate donor.[8]
Regulation of the De Novo Pathway
The de novo pyrimidine synthesis pathway is tightly regulated to meet the cell's demand for nucleotides. The primary point of regulation is the first committed step catalyzed by CPSII.[1] UTP, the end product of the pathway, acts as a feedback inhibitor of CPSII, while PRPP, a substrate for both purine (B94841) and pyrimidine synthesis, is an allosteric activator.[9] This regulation ensures a balanced production of pyrimidine nucleotides.
The Salvage Pathway of UTP Biosynthesis
The salvage pathway provides an alternative, energy-conserving route for the synthesis of UTP by recycling pre-existing pyrimidine bases and nucleosides.
Pathway Steps and Enzymes
-
Uridine Phosphorylation: Uridine, obtained from the extracellular environment or from the breakdown of cellular RNA, is directly phosphorylated to UMP by uridine-cytidine kinase (UCK) , with UCK2 being a prominent isoform in many tissues.[10] This reaction requires ATP as a phosphate donor.
-
Uracil Conversion to Uridine: Uracil can be converted to uridine in a reversible reaction catalyzed by uridine phosphorylase (UPRT) , using ribose-1-phosphate (B8699412) as the sugar donor.[1][11] The resulting uridine can then be phosphorylated by UCK.
-
UMP to UTP Conversion: As in the de novo pathway, UMP is subsequently phosphorylated to UDP and UTP by UMP-CMP kinase and nucleoside diphosphate kinase (NDPK) , respectively.[8]
Quantitative Data
The following tables summarize key quantitative parameters for the enzymes and metabolites involved in UTP biosynthesis in mammalian cells. It is important to note that these values can vary depending on the specific cell type, tissue, and experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes in UTP Biosynthesis
| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat (s⁻¹) | Cell Type/Organism |
| De Novo Pathway | |||||
| Carbamoyl Phosphate Synthetase II (CPSII) | NH₃ | 26 - 166 | - | - | Syrian Hamster Kidney Cells[12] |
| Bicarbonate | 1400 | - | - | Syrian Hamster Kidney Cells[12] | |
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | 1 - 10 | - | - | Human[2] |
| UMP Synthase (OMPDC domain) | Orotidine-5'-phosphate | 16.6 | - | 0.75 | Human[10] |
| Salvage Pathway | |||||
| Uridine-Cytidine Kinase 2 (UCK2) | Uridine | 34 | - | - | Human[9] |
| Cytidine | 65 | - | - | Human[9] | |
| Nucleoside Diphosphate Kinase (NDPK) | TDP | - | - | 1100 | Dictyostelium[13] |
Note: Vmax values are often dependent on enzyme concentration and are therefore not always directly comparable across studies. kcat provides a measure of catalytic turnover per enzyme molecule.
Table 2: Intracellular Concentrations of UTP Pathway Intermediates
| Metabolite | Concentration (nmol/10⁶ cells) | Cell Type |
| UTP | 0.67 - 2.90 | Hybridoma cells |
| GTP | 0.23 - 1.30 | Hybridoma cells |
| Orotic Acid | - | Varies significantly, often low in healthy cells[14][15] |
| Carbamoyl Phosphate | - | Generally low due to rapid turnover[16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the UTP biosynthesis pathway.
Enzymatic Assay for UTP Quantification
This protocol is based on the highly specific conversion of UTP and [¹⁴C]-glucose-1-phosphate to [¹⁴C]-UDP-glucose by UDP-glucose pyrophosphorylase.
Materials:
-
Cell culture medium or cell lysates
-
UDP-glucose pyrophosphorylase
-
Inorganic pyrophosphatase
-
[¹⁴C]-glucose-1-phosphate
-
High-Performance Liquid Chromatography (HPLC) system with a radiodetector
-
Scintillation fluid
Procedure:
-
Sample Preparation: Collect cell culture medium or prepare cell lysates. If analyzing extracellular UTP, centrifuge the medium to remove cell debris. Boil the samples for 1 minute to inactivate endogenous enzymes.
-
Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
Sample (containing UTP)
-
0.5 units/mL UDP-glucose pyrophosphorylase
-
0.5 units/mL inorganic pyrophosphatase
-
1 µM [¹⁴C]-glucose-1-phosphate
-
Reaction buffer (e.g., DMEM/HEPES, pH 8.0)
-
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by boiling the samples for 1 minute.
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a suitable anion-exchange column.
-
Use a phosphate buffer gradient to separate [¹⁴C]-glucose-1-phosphate from [¹⁴C]-UDP-glucose.
-
Monitor the eluate with a UV detector (264 nm) and an in-line radiodetector.
-
-
Quantification:
-
Calculate the percentage conversion of [¹⁴C]-glucose-1-phosphate to [¹⁴C]-UDP-glucose.
-
Generate a standard curve using known concentrations of UTP to determine the UTP concentration in the samples.
-
References
- 1. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. search-library.ucsd.edu [search-library.ucsd.edu]
- 4. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 5. proteopedia.org [proteopedia.org]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 9. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of carbamoylphosphate synthesis in Escherichia coli: an amazing metabolite at the crossroad of arginine and pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Uridine Triphosphate (UTP) as a Precursor for Cytidine Triphosphate (CTP) Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cytidine Triphosphate (CTP) is an essential nucleotide for numerous cellular processes, including the synthesis of DNA, RNA, and phospholipids. The de novo synthesis of CTP is catalyzed by the enzyme CTP synthase (CTPS), which utilizes Uridine Triphosphate (UTP) as its direct precursor. This technical guide provides a comprehensive overview of the enzymatic conversion of UTP to CTP, detailing the reaction mechanism, the kinetic properties of CTP synthase, and the intricate regulatory networks that govern this critical metabolic step. The guide also presents detailed experimental protocols for the quantification of intracellular nucleotide pools and the assessment of CTP synthase activity, alongside visual representations of the key pathways and workflows to facilitate a deeper understanding of this fundamental biochemical process. This information is particularly relevant for researchers and professionals involved in drug development, as CTP synthase is a validated target for antiviral, anticancer, and immunosuppressive therapies.
The Enzymatic Conversion of UTP to CTP
The synthesis of CTP from UTP is a single, ATP-dependent enzymatic reaction catalyzed by CTP synthase (EC 6.3.4.2).[1] This reaction is the final and rate-limiting step in the de novo pyrimidine (B1678525) biosynthetic pathway.[1][2]
The overall reaction is as follows:
UTP + ATP + L-glutamine → CTP + ADP + L-glutamate + Pi [1]
The reaction mechanism proceeds in two key steps that occur within distinct domains of the enzyme:
-
Phosphorylation of UTP: In the synthetase domain, the terminal phosphate (B84403) group of ATP is transferred to the C4 position of UTP, forming a highly reactive 4-phosphoryl-UTP intermediate.[1]
-
Amination of the Intermediate: The glutamine amidotransferase (GAT) domain hydrolyzes L-glutamine to produce ammonia (B1221849) (NH₃). This ammonia is then channeled through the interior of the enzyme to the synthetase domain, where it acts as a nucleophile, attacking the C4 position of the 4-phosphoryl-UTP intermediate. This results in the formation of CTP and the release of inorganic phosphate.[1]
In humans, two isozymes of CTP synthase, CTPS1 and CTPS2, exist and share a high degree of homology.[1][3] While both contribute to the cellular CTP pool, CTPS1 plays a particularly crucial role in the proliferation of lymphocytes, making it a key target for immunosuppressive drugs.[4][5]
Quantitative Data
Kinetic Parameters of CTP Synthase
The activity of CTP synthase is dependent on the concentrations of its substrates. The following tables summarize the reported kinetic parameters for human CTP synthase isozymes.
| Substrate | Isozyme | Km (μM) | Vmax (pmol/min) | Organism/Cell Type |
| UTP | CTPS1 | 590 ± 240 | - | Human (recombinant) |
| CTPS2 | - | - | Human (recombinant) | |
| CTPS | 280 ± 310 | 83 ± 20 | Human Lymphocytes (resting) | |
| CTPS | 230 ± 280 | 379 ± 90 | Human Lymphocytes (activated) | |
| ATP | CTPS1 | 170 ± 110 | - | Human (recombinant) |
| Glutamine | CTPS1 | 27 ± 9 | - | Human (recombinant) |
Data for Vmax for recombinant human CTPS1 and all kinetic parameters for CTPS2 were not explicitly provided in the searched literature. The provided Vmax is for endogenous CTPS activity in cell lysates.[3][6]
Intracellular Nucleotide Concentrations
The physiological concentrations of UTP and CTP are critical for understanding the in vivo regulation of CTP synthase. The table below presents typical intracellular concentrations of these nucleotides in various cell lines.
| Nucleotide | Concentration (nmol/106 cells) | Cell Line |
| UTP | 2.90 | Murine Hybridoma |
| CTP | Dependent on glucose concentration | Murine Hybridoma |
| UTP | 10-30% of ATP levels | Various cultured cells |
Intracellular nucleotide concentrations can vary significantly depending on the cell type, metabolic state, and culture conditions.[7]
Regulatory Mechanisms
The synthesis of CTP is tightly regulated to maintain appropriate intracellular nucleotide pools. This regulation occurs at multiple levels, including allosteric control and changes in the enzyme's quaternary structure.
Allosteric Regulation
-
Feedback Inhibition by CTP: The end product of the reaction, CTP, acts as an allosteric inhibitor of CTP synthase. CTP binds to a site that overlaps with the UTP binding site, thereby competing with the substrate and reducing enzyme activity.[1][2] This feedback mechanism is crucial for maintaining homeostasis of pyrimidine nucleotide pools.
-
Allosteric Activation by GTP: Guanosine triphosphate (GTP) acts as an allosteric activator of CTP synthase.[1][2] GTP binding is thought to induce conformational changes that enhance the glutaminase (B10826351) activity of the enzyme, thereby promoting the overall synthesis of CTP.[8]
Oligomerization and Filamentation
CTP synthase can exist in different oligomeric states, primarily as inactive dimers and active tetramers. The binding of substrates (UTP and ATP) promotes the formation of the active tetrameric form.[1]
Furthermore, CTP synthase can polymerize into large filamentous structures known as cytoophidia.[1] The functional consequence of filamentation appears to be species-dependent. In bacteria, filament formation is associated with enzyme inhibition, whereas in humans, it has been shown to increase catalytic activity.[9][10] The assembly and disassembly of these filaments are regulated by the binding of substrates and products, adding another layer of control to CTP synthesis.[7][9]
Experimental Protocols
Quantification of Intracellular UTP and CTP by HPLC
This protocol describes a method for the extraction and quantification of intracellular ribonucleoside triphosphates using high-performance liquid chromatography (HPLC).
4.1.1. Materials
-
Trichloroacetic acid (TCA), 6% (w/v)
-
Potassium carbonate (K₂CO₃), 5 M
-
Symmetry C18 column (e.g., 3.5 µm, 150 x 4.6 mm)
-
Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH₂PO₄, 0.25% Methanol, pH 6.9
-
Mobile Phase B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH₂PO₄, 30% Methanol, pH 7.0
-
UTP and CTP standards
-
UV detector
4.1.2. Procedure
-
Cell Lysis and Extraction:
-
Harvest a known number of cells (e.g., 1 x 10⁷).
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Add a specific volume of ice-cold 6% TCA to the cell pellet and vortex vigorously to lyse the cells and precipitate proteins.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Neutralization:
-
Carefully transfer the supernatant (containing the acid-soluble nucleotides) to a new tube.
-
Add 5 M K₂CO₃ dropwise while vortexing until the pH is neutralized (check with pH paper).
-
Centrifuge to remove any precipitate.
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject a defined volume of the filtered extract onto the HPLC system.
-
Separate the nucleotides using a gradient elution program. An example gradient is a linear gradient from 40% Mobile Phase B to 60% Mobile Phase B over 30 minutes.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of UTP and CTP standards.
-
Determine the concentration of UTP and CTP in the cell extracts by comparing their peak areas to the standard curve.
-
Normalize the results to the initial cell number.
-
CTP Synthase Activity Assay
This protocol outlines a discontinuous spectrophotometric assay to measure the activity of CTP synthase by monitoring the production of CTP.
4.2.1. Materials
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂
-
Substrate Mix: UTP, ATP, L-glutamine, and GTP at desired concentrations (e.g., saturating concentrations for Vmax determination or varying concentrations for Km determination).
-
Purified CTP synthase or cell lysate containing the enzyme.
-
Spectrophotometer capable of measuring absorbance at 291 nm.
4.2.2. Procedure
-
Reaction Setup:
-
Prepare the reaction mixture in a cuvette by combining the reaction buffer and the substrate mix.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the enzyme source (purified enzyme or cell lysate) to the reaction mixture.
-
Mix quickly and start monitoring the absorbance at 291 nm. CTP has a higher molar extinction coefficient at this wavelength compared to UTP.
-
-
Data Acquisition:
-
Record the change in absorbance over time. The initial linear phase of the reaction corresponds to the initial velocity (V₀).
-
-
Calculation of Activity:
-
Calculate the rate of CTP production using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the change in the molar extinction coefficient between UTP and CTP at 291 nm (Δε₂₉₁ = 1338 M⁻¹cm⁻¹), c is the concentration of CTP produced, and l is the path length of the cuvette.[9]
-
Enzyme activity is typically expressed as units (e.g., µmol of CTP produced per minute) per milligram of protein.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The enzymatic conversion of UTP to CTP by CTP synthase.
Caption: Regulation of CTP synthase activity through oligomerization and filamentation.
Caption: Experimental workflow for the quantification of intracellular UTP and CTP.
References
- 1. CTP synthetase - Wikipedia [en.wikipedia.org]
- 2. CTP synthase 1 - Wikipedia [en.wikipedia.org]
- 3. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]
- 8. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human CTP synthase filament structure reveals the active enzyme conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Verification Required - Princeton University Library [oar.princeton.edu]
The Dual Life of Uridine-5'-triphosphate: An In-depth Technical Guide to its Intracellular and Extracellular Concentrations and Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-5'-triphosphate (UTP), a pyrimidine (B1678525) nucleotide, has long been recognized for its indispensable intracellular roles in fundamental cellular processes, including RNA synthesis and glycogen (B147801) metabolism.[1] However, a growing body of evidence has firmly established UTP as a critical extracellular signaling molecule, orchestrating a diverse array of physiological and pathological responses through its interaction with specific cell surface receptors.[2] This guide provides a comprehensive overview of the intracellular and extracellular concentrations of UTP, the intricate signaling pathways it governs, and detailed experimental protocols for its quantification, offering a valuable resource for researchers and professionals in drug development.
Quantitative Data on UTP Concentrations
The concentration of UTP varies significantly between the intracellular and extracellular compartments, and is influenced by cell type, physiological state, and pathological conditions. The following tables summarize the currently available quantitative data to facilitate a clear comparison.
Table 1: Intracellular UTP Concentrations in Mammalian Cells
| Cell Type/Tissue | Intracellular UTP Concentration (µM) | Method of Measurement | Reference |
| Average (various mammalian cells) | 567 ± 460 | Compilation of published values | [3] |
| Hybridoma cells (in absence of glucose) | 0.67 nmol/10^6 cells | Not specified | [4] |
| Hybridoma cells (in 25 mM glucose) | 2.90 nmol/10^6 cells | Not specified | [4] |
| Various cell lines | 500 - 8000 pmol/million cells | UDP-glucose pyrophosphorylase assay | [5] |
Note: Intracellular UTP concentrations are generally 10-30% of the intracellular ATP concentrations.[5] For comparison, the average intracellular ATP concentration in mammalian cells is approximately 3,152 ± 1,698 µM.[3]
Table 2: Extracellular UTP Concentrations
| Condition | Cell Type/System | Extracellular UTP Concentration (nM) | Method of Measurement | Reference |
| Basal/Resting | Various cultured cells | 1 - 10 | UDP-glucose pyrophosphorylase assay | [5][6] |
| Basal/Resting | Medium bathing ~3 x 10^5 tissue culture cells | 1 - 5 | UDP-glucose pyrophosphorylase assay | [2][7] |
| Mechanically Stimulated | 1321N1 human astrocytoma cells | Increase from 2.6 to 36.4 pmol/10^6 cells in 2 min | UDP-glucose pyrophosphorylase assay | [8][9] |
| Mechanically Stimulated (Medium Change) | Various cultured cells | Up to 20-fold increase | UDP-glucose pyrophosphorylase assay | [5][6] |
| Thrombin-Stimulated | Washed human platelets | 10-fold increase | UDP-glucose pyrophosphorylase assay | [2][7] |
Note: Extracellular UTP levels are typically 10-30% of the extracellular ATP levels in both resting and mechanically-stimulated cultured cells.[5][6] In unstirred platelets, a 1:100 ratio of UTP to ATP was observed.[5][6]
UTP-Mediated Signaling Pathways
Extracellular UTP exerts its effects by activating specific members of the P2Y family of G protein-coupled receptors (GPCRs), namely the P2Y2, P2Y4, and P2Y6 receptors.[2] Activation of these receptors initiates a cascade of intracellular events that regulate a wide range of cellular functions.
P2Y Receptor Signaling
The binding of UTP to P2Y receptors, primarily P2Y2 and P2Y4, triggers the activation of phospholipase C (PLC).[2][10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.[10] The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG mediate a variety of cellular responses, including ion transport, cell proliferation, and inflammation.[2][10]
Experimental Protocols
Accurate quantification of UTP is crucial for understanding its physiological and pathological roles. The lack of a sensitive assay for UTP has historically hindered research in this area.[5] The enzymatic assay based on UDP-glucose pyrophosphorylase has emerged as a highly sensitive and specific method for measuring UTP concentrations in biological samples.[2][5]
Protocol: Quantification of UTP using the UDP-glucose Pyrophosphorylase Enzymatic Assay
This protocol is adapted from Lazarowski et al. (1997) and provides a method for quantifying UTP in the sub-nanomolar range.[5][6]
1. Principle:
The assay is based on the highly specific conversion of UTP and [14C]-glucose-1-phosphate ([14C]-G1P) to [14C]-UDP-glucose by the enzyme UDP-glucose pyrophosphorylase.[5] The reaction is driven to completion by the inclusion of inorganic pyrophosphatase, which hydrolyzes the pyrophosphate (PPi) by-product.[5][6] The resulting [14C]-UDP-glucose is then separated from the unreacted [14C]-G1P by High-Performance Liquid Chromatography (HPLC) and quantified.[5][6]
2. Reagents and Materials:
-
UDP-glucose pyrophosphorylase
-
Inorganic pyrophosphatase
-
[14C]-glucose-1-phosphate ([14C]-G1P)
-
UTP standards
-
Biological samples (cell lysates or extracellular media)
-
Reaction buffer (e.g., DMEM/HEPES, pH 8.0)
-
HPLC system with a suitable column (e.g., C18) and a radiodetector
3. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the sample or UTP standard with the reaction mixture containing UDP-glucose pyrophosphorylase, inorganic pyrophosphatase, and [14C]-G1P in the reaction buffer.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C). The optimal incubation time should be determined to ensure the reaction proceeds to completion.[5]
-
Reaction Termination: Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).[5]
-
HPLC Analysis:
-
Inject a defined volume of the reaction mixture onto the HPLC system.
-
Separate [14C]-G1P and [14C]-UDP-glucose using an appropriate gradient and mobile phase.
-
Quantify the amount of [14C]-UDP-glucose formed by integrating the peak area from the radiodetector.
-
-
Quantification: Generate a standard curve by plotting the amount of [14C]-UDP-glucose formed against known concentrations of UTP standards. Use this standard curve to determine the UTP concentration in the unknown samples.
Conclusion
The recognition of UTP as a potent extracellular signaling molecule has opened new avenues for understanding its role in health and disease. This guide provides a foundational understanding of UTP's dual role, summarizing key quantitative data, outlining its signaling pathways, and detailing a robust experimental protocol for its measurement. For researchers and drug development professionals, a thorough understanding of UTP's intracellular and extracellular dynamics is paramount for the development of novel therapeutic strategies targeting purinergic signaling.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Physiological concentrations of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Scholarly Article or Book Chapter | Direct Demonstration of Mechanically Induced Release of Cellular UTP and Its Implication for Uridine Nucleotide Receptor Activation | ID: 0p096h08z | Carolina Digital Repository [cdr.lib.unc.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
UTP as a Modulator of Gene Expression and Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine triphosphate (UTP), traditionally known for its role in RNA synthesis, is now recognized as a critical extracellular signaling molecule that modulates a wide array of cellular processes through the activation of P2Y receptors. This guide provides an in-depth technical overview of the mechanisms by which UTP regulates gene expression and transcription. We will explore the signaling cascades initiated by UTP, the key transcription factors involved, and the resulting changes in the expression of genes implicated in inflammation, neuronal function, and angiogenesis. This document also includes detailed experimental protocols for studying UTP-mediated gene regulation and presents quantitative data in structured tables for comparative analysis.
Introduction: UTP as an Extracellular Signaling Molecule
Beyond its fundamental intracellular functions, UTP is released into the extracellular space under various physiological and pathological conditions.[1] Extracellular UTP acts as a potent ligand for several G protein-coupled P2Y receptors, primarily P2Y2, P2Y4, and P2Y6.[1][2] The activation of these receptors initiates a cascade of intracellular signaling events that ultimately converge on the nucleus to regulate gene transcription. This regulation plays a crucial role in diverse biological processes, making the UTP signaling axis a promising target for therapeutic intervention in a range of diseases.
UTP-Activated Signaling Pathways
The binding of UTP to its cognate P2Y receptors triggers a series of intracellular signaling events that are central to its role in gene regulation. The primary pathways include the activation of Phospholipase C (PLC) and Mitogen-Activated Protein Kinases (MAPKs).
Phospholipase C (PLC) Pathway
Upon UTP binding, P2Y2 and P2Y4 receptors, which are coupled to Gq/11 proteins, activate PLC. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).
Mitogen-Activated Protein Kinase (MAPK) Pathway
UTP-activated P2Y receptors also stimulate the MAPK/ERK (extracellular signal-regulated kinase) pathway.[3] This can occur through several mechanisms, including PKC-dependent activation and transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[3] The activation of the MAPK cascade leads to the phosphorylation and activation of downstream kinases, which then phosphorylate and activate a variety of transcription factors.
Key Transcription Factors Activated by UTP
The signaling cascades initiated by UTP converge on a set of key transcription factors that play a pivotal role in mediating the effects of UTP on gene expression.
-
Activator Protein-1 (AP-1): The AP-1 transcription factor complex, typically composed of proteins from the Jun and Fos families, is a major target of the MAPK pathway. UTP has been shown to induce the expression of the immediate early genes c-fos and c-jun, which are components of the AP-1 complex.[4] The activation of AP-1 is critical for the UTP-mediated regulation of genes involved in cell proliferation and inflammation.
-
Nuclear Factor kappa B (NF-κB): NF-κB is a master regulator of inflammatory gene expression. In certain cellular contexts, such as intestinal epithelial cells, UTP, through P2Y2 receptor activation, can lead to the activation of the NF-κB p65 subunit.[5] This activation is crucial for the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[5]
-
cAMP Response Element-Binding Protein (CREB): UTP has been demonstrated to induce the phosphorylation and activation of CREB in sensory neurons via the P2Y2 receptor.[1] Activated CREB binds to cAMP response elements (CREs) in the promoters of target genes, regulating the expression of genes involved in neuronal plasticity and survival.
-
CCAAT/Enhancer-Binding Protein β (C/EBPβ): In the context of intestinal inflammation, C/EBPβ has been identified as a key transcription factor that, in synergy with NF-κB, regulates the expression of the P2Y2 receptor itself, creating a positive feedback loop that can amplify the inflammatory response.[6]
UTP-Mediated Regulation of Gene Expression: Quantitative Data
UTP has been shown to modulate the expression of a wide range of genes involved in various physiological and pathological processes. The following tables summarize quantitative data from several studies, highlighting the effects of UTP on gene expression in different cell types.
Table 1: UTP-Induced Changes in Inflammatory Gene Expression
| Cell Type | Gene | UTP Concentration | Time | Fold Change in mRNA | Reference |
| Cardiac Fibroblasts | IL-6 | 10 µM | 24 h | ~11-fold increase | [7] |
| Cardiac Fibroblasts | MCP-1 (CCL2) | 10 µM | 24 h | ~6.1-fold increase | [7] |
| Intestinal Epithelial Cells | COX-2 | Not specified | Not specified | Increased expression | [5] |
| Cardiac Adipose-Derived Stem Cells | Ccl5 | 100 µM | 7 days | Upregulated | [5] |
| Cardiac Adipose-Derived Stem Cells | Cxcl5 | 100 µM | 7 days | Upregulated | [5] |
| Cardiac Adipose-Derived Stem Cells | Ccl12 | 100 µM | 7 days | Downregulated | [5] |
Table 2: UTP-Induced Changes in Neuronal and Immediate Early Gene Expression
| Cell Type | Gene | UTP Concentration | Time | Fold Change in mRNA | Reference |
| Schwannoma Cells | c-Fos | 250 µM | 1 h | ~8-fold increase | [4] |
| Schwannoma Cells | c-Jun | 250 µM | 1 h | ~4-fold increase | [4] |
Table 3: UTP-Induced Changes in Angiogenesis and Fibrosis-Related Gene Expression
| Cell Type | Gene | UTP Concentration | Time | Fold Change in mRNA | Reference |
| Cardiac Fibroblasts | α-SMA | 10 µM | 24 h | ~3-fold increase | [7] |
| Cardiac Fibroblasts | PAI-1 | 10 µM | 24 h | ~15-fold increase | [7] |
| Cardiac Fibroblasts | TGF-β | 10 µM | 24 h | ~2-fold increase | [7] |
Experimental Protocols for Studying UTP-Mediated Gene Regulation
This section provides detailed methodologies for key experiments used to investigate the effects of UTP on gene expression.
Real-Time Quantitative PCR (RT-qPCR) for Measuring mRNA Levels
Protocol:
-
Cell Culture and UTP Treatment: Plate cells at an appropriate density and grow to desired confluency. Treat cells with the desired concentration of UTP for the specified time. Include a vehicle-treated control group.
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA template, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between UTP-treated and control samples. Normalize the expression of the target gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
Luciferase Reporter Assay for Promoter Activity
Protocol:
-
Construct Preparation: Clone the promoter region of the gene of interest upstream of a luciferase reporter gene in a suitable vector.
-
Cell Transfection: Co-transfect the cells with the promoter-reporter construct and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
UTP Treatment: After transfection, treat the cells with UTP at various concentrations and for different time points.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in promoter activity in UTP-treated cells compared to control cells.
Chromatin Immunoprecipitation (ChIP)-qPCR for Transcription Factor Binding
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with UTP and then cross-link protein-DNA complexes using formaldehyde (B43269).
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest. Precipitate the antibody-transcription factor-DNA complexes using protein A/G-conjugated beads.
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
qPCR Analysis: Use qPCR to quantify the amount of a specific promoter region present in the immunoprecipitated DNA.
-
Data Analysis: Express the results as a percentage of the input DNA to determine the enrichment of the transcription factor at the target promoter.
Conclusion and Future Directions
Extracellular UTP, through the activation of P2Y receptors, is a potent regulator of gene expression and transcription. The signaling pathways and transcription factors discussed in this guide represent key mechanisms by which UTP exerts its diverse physiological and pathological effects. The provided quantitative data and experimental protocols offer a valuable resource for researchers investigating the role of UTP in their specific areas of interest.
Future research should focus on further elucidating the cell-type specific and context-dependent nature of UTP-mediated gene regulation. The use of high-throughput techniques such as RNA-sequencing and ChIP-sequencing will be instrumental in identifying novel UTP target genes and the genome-wide binding sites of UTP-activated transcription factors. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic strategies targeting the UTP-P2Y signaling axis for a variety of diseases.
References
- 1. ATP and UTP excite sensory neurons and induce CREB phosphorylation through the metabotropic receptor, P2Y2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UTP and ATP increase extracellular signal-regulated kinase 1/2 phosphorylation in bovine chromaffin cells through epidermal growth factor receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct regulation of genes by bFGF and VEGF-A in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y2 Receptor Transcription Is Increased by NF-κB and Stimulates Cyclooxygenase-2 Expression and PGE2 Released by Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UTP Regulates the Cardioprotective Action of Transplanted Stem Cells Derived From Mouse Cardiac Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y(2) receptor expression is regulated by C/EBPβ during inflammation in intestinal epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 7. Uridine triphosphate (UTP) induces profibrotic responses in cardiac fibroblasts by activation of P2Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of UTP in the Nucleotide Salvage Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleotide salvage pathway is a crucial metabolic route for the synthesis of nucleotides from the degradation products of DNA and RNA, as well as from extracellular sources. This pathway is essential for maintaining the intracellular nucleotide pool, particularly in rapidly proliferating cells or tissues with high energy demands. Uridine (B1682114) triphosphate (UTP) is a key pyrimidine (B1678525) nucleotide that plays a central role in this pathway, not only as a precursor for RNA synthesis but also as an energy source and a signaling molecule. This technical guide provides an in-depth exploration of the role of UTP in the nucleotide salvage pathway, detailing the enzymatic reactions, quantitative data, experimental protocols, and regulatory networks.
The UTP Salvage Pathway: Core Enzymatic Steps
The salvage pathway for UTP synthesis begins with the uptake of uridine, which is then sequentially phosphorylated to UTP. This process involves three key enzymes:
-
Uridine Phosphorylase (UPase): This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. While this reaction can proceed in both directions, in the context of the salvage pathway, it can generate uridine from uracil.
-
Uridine Kinase (UK): This is the first committed step in the salvage of uridine. Uridine kinase phosphorylates uridine at the 5' position using ATP as a phosphate (B84403) donor, yielding uridine monophosphate (UMP) and ADP.
-
UMP/CMP Kinase (UCK/CMPK): This enzyme catalyzes the phosphorylation of UMP to uridine diphosphate (B83284) (UDP), again utilizing ATP as the phosphate donor.
-
Nucleoside Diphosphate Kinase (NDPK): The final step in UTP synthesis is the phosphorylation of UDP to UTP. NDPK is a non-specific kinase that catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (commonly ATP) to a nucleoside diphosphate.
The sequential action of these enzymes provides an energy-efficient mechanism for the cell to replenish its UTP pools.
Quantitative Data: Enzyme Kinetics
The efficiency and regulation of the UTP salvage pathway are dictated by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for the human enzymes involved in this pathway. It is important to note that these values can vary depending on the specific experimental conditions, such as pH, temperature, and the presence of cofactors.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/mg/min) | kcat (s⁻¹) | Source(s) |
| Uridine Phosphorylase 1 (UPase1) | Uridine | 170 | - | - | [1][2][3] |
| Phosphate | 120 | - | - | [1][2] | |
| Uridine Kinase 2 (UCK2) | Uridine | 3.4 x 10⁻² | - | - | |
| Cytidine | 6.5 x 10⁻² | - | - | ||
| UMP/CMP Kinase (CMPK1) | UMP | 50 - 1600 | 1.6 - 350 | 0.6 - 140 | [4][5] |
| CMP | 5 - 500 | 4.2 - 350 | 1.7 - 248 | [4][5] | |
| Nucleoside Diphosphate Kinase (NDPK) | UDP | - | - | - | [6] |
Signaling Pathways and Logical Relationships
The UTP salvage pathway is intricately connected with other metabolic and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
This diagram illustrates the core enzymatic steps in the conversion of extracellular uridine to intracellular UTP and its subsequent utilization in key cellular processes. It also highlights the feedback inhibition of UTP on the initial steps of the pathway.
Extracellular UTP can also act as a signaling molecule by binding to P2Y receptors on the cell surface, triggering downstream signaling cascades.
This diagram depicts the signaling cascade initiated by the binding of extracellular UTP to P2Y receptors, leading to the activation of phospholipase C and subsequent downstream cellular effects.
Experimental Protocols
Accurate characterization of the UTP salvage pathway relies on robust experimental methodologies. The following section provides detailed protocols for key experiments.
Experimental Workflow for Studying the UTP Salvage Pathway
The following diagram outlines a typical experimental workflow for investigating the UTP salvage pathway.
Protocol 1: Uridine Kinase Activity Assay (Spectrophotometric)
This assay measures the activity of uridine kinase by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
ATP (10 mM)
-
Phosphoenolpyruvate (PEP, 10 mM)
-
NADH (2 mM)
-
Lactate dehydrogenase (LDH, 10 units/mL)
-
Pyruvate kinase (PK, 10 units/mL)
-
Uridine (substrate, various concentrations)
-
Cell or tissue lysate containing uridine kinase
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, PEP, NADH, LDH, and PK.
-
Add a known amount of cell or tissue lysate to the wells of the microplate.
-
Initiate the reaction by adding varying concentrations of uridine to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the uridine kinase activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot V₀ against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Protocol 2: Quantification of UTP by High-Performance Liquid Chromatography (HPLC)
This protocol describes the separation and quantification of UTP from cellular extracts using ion-pair reverse-phase HPLC.
Materials:
-
Perchloric acid (PCA) or trichloroacetic acid (TCA) for extraction
-
Potassium hydroxide (B78521) (KOH) for neutralization
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0)
-
Mobile Phase B: 100% Methanol
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector (254 nm)
-
UTP standard solutions of known concentrations
Procedure:
-
Extraction:
-
Harvest cells and rapidly quench metabolism (e.g., by snap-freezing in liquid nitrogen).
-
Extract nucleotides by adding ice-cold PCA or TCA.
-
Centrifuge to pellet precipitated proteins.
-
Neutralize the supernatant with KOH.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
-
HPLC Analysis:
-
Filter the neutralized extract through a 0.22 µm filter.
-
Inject a known volume of the extract onto the C18 column equilibrated with the initial mobile phase conditions.
-
Elute the nucleotides using a gradient of Mobile Phase B.
-
Monitor the absorbance at 254 nm.
-
-
Quantification:
-
Identify the UTP peak based on its retention time compared to the UTP standard.
-
Quantify the amount of UTP by integrating the peak area and comparing it to a standard curve generated from the UTP standard solutions.
-
Regulation of the UTP Salvage Pathway
The activity of the UTP salvage pathway is tightly regulated to maintain cellular nucleotide homeostasis. The primary regulatory mechanism is feedback inhibition . High intracellular concentrations of UTP allosterically inhibit the key enzymes of the pathway, particularly uridine kinase and UMP/CMP kinase. This ensures that the rate of UTP synthesis is matched to the cell's metabolic demands, preventing the wasteful expenditure of energy and resources.
Conclusion
The nucleotide salvage pathway, with UTP at its core, is a vital component of cellular metabolism. Its efficient operation is critical for a wide range of cellular functions, from nucleic acid synthesis to glycosylation and signaling. Understanding the intricate details of this pathway, including its enzymatic machinery, kinetics, and regulation, is paramount for researchers in basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted role of UTP in cellular physiology and pathology. The development of therapeutic agents that target this pathway holds promise for the treatment of various diseases, including cancer and viral infections.
References
- 1. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Kinetic properties of recombinant human UMP/CMPK with ATP as phosphate donor. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Pyrimidine: A Technical Guide to the Discovery and Enduring Significance of Uridine-5'-Triphosphate (UTP) in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Uridine-5'-triphosphate (UTP), a pyrimidine (B1678525) nucleotide, has emerged from the annals of mid-20th-century biochemistry to become a cornerstone of modern molecular biology and a molecule of significant therapeutic interest. Initially identified as a fundamental component of ribonucleic acid (RNA), its role has expanded to encompass central functions in energy metabolism, the biosynthesis of polysaccharides, and intercellular signaling. This technical guide provides an in-depth exploration of the discovery and history of UTP, its core biochemical functions, the experimental protocols that unveiled its importance, and a summary of key quantitative data. Particular emphasis is placed on its role in glycogen (B147801) synthesis and as a ligand for P2Y purinergic receptors, highlighting its multifaceted nature as both an intracellular metabolite and an extracellular signaling molecule.
A Historical Perspective: The Unveiling of Uridine (B1682114) Nucleotides
The journey to understanding the significance of Uridine-5'-triphosphate began not with the isolation of the triphosphate itself, but with the identification of its constituent nucleoside, uridine. Early investigations into the composition of yeast ribonucleic acid were instrumental. In the mid-20th century, researchers laid the groundwork by isolating and characterizing the fundamental building blocks of nucleic acids.
A pivotal moment in the history of UTP's functional discovery came from the groundbreaking work of the Argentine biochemist Luis F. Leloir and his colleagues. In the late 1940s and early 1950s, their research into galactose metabolism and glycogen synthesis led to the identification of a novel sugar nucleotide, uridine diphosphate (B83284) glucose (UDP-glucose). This discovery was crucial as it established that UTP is the immediate precursor for UDP-glucose, the activated form of glucose required for glycogen synthesis. This seminal work not only illuminated a key metabolic pathway but also solidified the importance of uridine nucleotides in biosynthesis. While a single, celebrated "discovery" paper for UTP is not apparent in the historical record, its identity and critical biological roles were progressively unveiled through these foundational studies in nucleotide and carbohydrate metabolism. The chemical synthesis of UTP was later reported in 1954, providing a means for more detailed biochemical investigation.
Core Biochemical Functions of UTP
UTP is a versatile molecule with indispensable roles in several fundamental cellular processes.
Precursor for RNA Synthesis
As one of the four essential ribonucleoside triphosphates, UTP is a direct precursor for the synthesis of RNA. During transcription, RNA polymerase incorporates uridine monophosphate (from UTP) into the growing RNA chain, following the template of DNA. This function is central to the flow of genetic information and is essential for all life.
The Energetic Driver of Polysaccharide Synthesis
UTP plays a critical role as an energy currency, particularly in the biosynthesis of polysaccharides. The most well-characterized example is its role in glycogenesis. UTP reacts with glucose-1-phosphate in a reaction catalyzed by UDP-glucose pyrophosphorylase to form UDP-glucose and pyrophosphate. The subsequent hydrolysis of pyrophosphate drives this reaction forward, making the formation of UDP-glucose an energetically favorable process. UDP-glucose then serves as the activated glucose donor for glycogen synthase, which elongates the glycogen chain.
Extracellular Signaling Molecule: The P2Y Receptor Agonist
Beyond its intracellular functions, UTP is released into the extracellular space where it acts as a potent signaling molecule by activating a specific class of purinergic receptors known as P2Y receptors. Notably, UTP is a primary agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) found on the surface of various cell types.[1][2] Activation of the P2Y2 receptor by UTP initiates a cascade of intracellular signaling events with diverse physiological consequences.[2][3]
The binding of UTP to the P2Y2 receptor typically leads to the activation of the Gq/11 family of G proteins.[1][3] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[1][3] The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as secretion, contraction, and proliferation.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to UTP's interactions and the enzymes involved in its metabolism.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue |
| UDP-glucose Pyrophosphorylase | UTP | 1900 | 112 mU/mg | Bifidobacterium longum |
| UTP | 70 - 360 | - | Arabidopsis thaliana | |
| CTP Synthetase | UTP | Varies with phosphorylation | Increases with phosphorylation | Saccharomyces cerevisiae |
| Receptor | Ligand | EC50 (µM) | Tissue/Cell Type |
| P2Y2 | UTP | ~0.5 - 3 | Various |
| ATP | ~0.5 - 3 | Various |
Key Experimental Protocols
The elucidation of UTP's discovery and function was reliant on pioneering experimental techniques of the mid-20th century, alongside the development of more sophisticated methods in modern biochemistry.
Historical Method: Paper Chromatography for Nucleotide Separation (circa 1950s)
This protocol provides a detailed methodology representative of the techniques used to separate and identify nucleotides during the period of UTP's discovery.
Objective: To separate a mixture of nucleotides (including UMP, UDP, and UTP) based on their differential partitioning between a stationary phase (water-saturated cellulose (B213188) paper) and a mobile phase (a solvent mixture).
Materials:
-
Whatman No. 1 chromatography paper
-
Chromatography tank with a tight-fitting lid
-
Micropipettes or capillary tubes for sample application
-
Solvent system: A mixture of isopropanol, concentrated hydrochloric acid, and water.
-
Nucleotide standards (e.g., pure UMP, UDP, UTP)
-
Ultraviolet (UV) lamp (254 nm) for visualization
-
Drying oven
Procedure:
-
Preparation of the Chromatogram: A line is lightly drawn with a pencil approximately 2-3 cm from the bottom edge of the Whatman paper. Points are marked along this line where the samples will be applied.
-
Sample Application: Using a micropipette, a small spot of the nucleotide mixture and each of the nucleotide standards is carefully applied to the marked points on the starting line. The spots are allowed to dry completely. This process may be repeated to increase the concentration of the sample.
-
Equilibration of the Chromatography Tank: The chosen solvent system is poured into the bottom of the chromatography tank. The tank is sealed with the lid and left for several hours to allow the atmosphere inside to become saturated with the solvent vapor. This is crucial for achieving good separation.
-
Development of the Chromatogram: The prepared paper is suspended in the equilibrated tank, ensuring that the bottom edge with the sample spots is immersed in the solvent, but the spots themselves are above the solvent level. The tank is sealed again.
-
Solvent Front Migration: The solvent is allowed to ascend the paper by capillary action for several hours or overnight. The separation of the nucleotides occurs as the solvent front moves up the paper.
-
Drying and Visualization: Once the solvent front has reached a desired height, the paper is removed from the tank and the position of the solvent front is immediately marked with a pencil. The paper is then dried in an oven. The separated, colorless nucleotide spots are visualized by illuminating the paper with a UV lamp, where they appear as dark spots against a fluorescent background.
-
Analysis: The distance traveled by each spot from the origin and the distance traveled by the solvent front are measured. The Retention Factor (Rf value) for each nucleotide is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The unknown nucleotides in the mixture are identified by comparing their Rf values to those of the known standards.
Modern Method: Enzymatic Assay for UTP Quantification
This protocol describes a highly sensitive and specific method for quantifying UTP concentrations in biological samples.
Objective: To determine the concentration of UTP in a sample by using the enzyme UDP-glucose pyrophosphorylase, which specifically utilizes UTP to convert glucose-1-phosphate to UDP-glucose.
Principle: The reaction catalyzed by UDP-glucose pyrophosphorylase is: UTP + Glucose-1-Phosphate ⇌ UDP-Glucose + Pyrophosphate (PPi) The amount of product formed (UDP-glucose or PPi) is directly proportional to the initial amount of UTP in the sample, assuming UTP is the limiting substrate. The product can be quantified using various detection methods, such as radiolabeling, spectrophotometry, or fluorometry.
Materials:
-
Sample containing UTP
-
UDP-glucose pyrophosphorylase
-
Glucose-1-phosphate
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Inorganic pyrophosphatase (to drive the reaction to completion by hydrolyzing PPi)
-
Detection system (e.g., if using a coupled enzyme assay, this would include the necessary enzymes and substrates to produce a detectable signal like NADH)
-
Spectrophotometer or other appropriate detector
-
UTP standards of known concentrations
Procedure:
-
Preparation of Reagents: All reagents, including the reaction buffer, substrates, and enzymes, are prepared at their optimal concentrations. A standard curve is prepared using the UTP standards.
-
Reaction Setup: In a microplate or cuvette, the reaction buffer, glucose-1-phosphate, inorganic pyrophosphatase, and the sample (or UTP standard) are mixed.
-
Initiation of the Reaction: The reaction is initiated by the addition of UDP-glucose pyrophosphorylase.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 37°C) for a specific period to allow for the conversion of UTP.
-
Detection: The amount of product formed is measured using the chosen detection method. For example, in a coupled assay, the production of NADH could be monitored by the change in absorbance at 340 nm.
-
Quantification: The concentration of UTP in the sample is determined by comparing its signal to the standard curve generated from the UTP standards.
Visualizing Key Pathways and Workflows
P2Y2 Receptor Signaling Pathway
Caption: P2Y2 receptor signaling cascade initiated by UTP.
Experimental Workflow: Elucidating UTP's Role in Glycogen Synthesis
Caption: Workflow for discovering UTP's role in glycogen synthesis.
Historical Experimental Setup: Paper Chromatography
Caption: Diagram of a paper chromatography experiment for nucleotide separation.
Conclusion and Future Directions
From its humble beginnings as a newly identified component of RNA to its current status as a key player in metabolism and cell signaling, Uridine-5'-triphosphate has proven to be a molecule of profound biochemical importance. The historical journey of its discovery highlights the iterative nature of scientific progress, where observations in one area of research, such as glycogen synthesis, can illuminate fundamental principles in another. For researchers and drug development professionals, a deep understanding of UTP's multifaceted roles is crucial. The continued exploration of P2Y receptor signaling pathways, for which UTP is a key agonist, holds significant promise for the development of novel therapeutics for a range of conditions, including inflammatory diseases and cancer. Furthermore, the enzymes involved in UTP metabolism represent potential targets for antimicrobial and anticancer drug design. The legacy of UTP in biochemical research is a testament to the enduring importance of fundamental discovery and its power to drive innovation in medicine and biotechnology.
References
The Central Role of Uridine Triphosphate (UTP) in the Metabolism of Galactose and Other Monosaccharides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) triphosphate (UTP) and its activated sugar derivatives, primarily uridine diphosphate (B83284) (UDP)-sugars, are indispensable molecules in the intricate web of monosaccharide metabolism. This technical guide provides a comprehensive overview of the pivotal role of UTP in the metabolic pathways of key monosaccharides, with a primary focus on galactose. We delve into the enzymatic reactions, regulatory mechanisms, and key intermediates that underscore the importance of UTP in cellular bioenergetics and biosynthesis. Detailed experimental protocols for the core enzymes of the Leloir pathway, along with methodologies for metabolic flux analysis, are provided to equip researchers with the practical knowledge to investigate these pathways. Furthermore, quantitative data on enzyme kinetics and metabolite concentrations are presented in structured tables for comparative analysis. Signaling pathway and experimental workflow diagrams are rendered using Graphviz to provide clear visual representations of the complex processes involved.
UTP in the Metabolism of Galactose: The Leloir Pathway
The primary route for galactose utilization is the Leloir pathway, a metabolic sequence that converts galactose into glucose-1-phosphate. This pathway is critically dependent on UTP for the generation of the activated sugar nucleotide, UDP-glucose.[1][2] The Leloir pathway comprises the sequential action of three key enzymes: Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[1][3][4]
Enzymatic Steps of the Leloir Pathway
-
Phosphorylation of Galactose: The pathway initiates with the phosphorylation of α-D-galactose to galactose-1-phosphate by Galactokinase (GALK) , a reaction that consumes one molecule of ATP.[5]
-
Formation of UDP-Galactose: Galactose-1-Phosphate Uridylyltransferase (GALT) catalyzes the central step of the pathway. It transfers a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[2][6] This step directly involves a UTP derivative and highlights the essential role of the uridine nucleotide pool.
-
Epimerization to UDP-Glucose: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose.[7] This reversible reaction not only regenerates the UDP-glucose required for the GALT reaction but also provides UDP-galactose for biosynthetic processes such as the synthesis of glycoproteins and glycolipids.[7]
The glucose-1-phosphate produced can then be isomerized by phosphoglucomutase to glucose-6-phosphate, which can enter glycolysis for energy production or be used in other metabolic pathways.
UTP in the Metabolism of Other Monosaccharides
UTP's role extends beyond galactose metabolism, playing a crucial part in the activation and interconversion of other monosaccharides essential for various cellular processes.
Fructose (B13574) Metabolism
Fructose metabolism primarily occurs in the liver. While the initial phosphorylation of fructose to fructose-1-phosphate (B91348) is catalyzed by fructokinase using ATP, the resulting intermediates, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, enter the glycolytic pathway.[6][8] UTP becomes involved in the context of glycogenesis from fructose-derived glucose. Glucose-1-phosphate, formed from the intermediates of fructolysis, is converted to UDP-glucose in a UTP-dependent reaction catalyzed by UDP-glucose pyrophosphorylase (UGP).[7] This UDP-glucose is the direct precursor for glycogen (B147801) synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Intracellular galactose-1-phosphate accumulation leads to environmental stress response in yeast model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 5. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
The Central Role of UTP in Glycosylation: A Technical Guide to UDP-Sugar Biosynthesis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114) triphosphate (UTP) is a fundamental nucleotide triphosphate that plays a pivotal role in cellular metabolism, most notably as a precursor for the synthesis of activated sugar donors, known as UDP-sugars. These UDP-sugars are the essential building blocks for glycosylation, a ubiquitous post-translational modification that profoundly impacts protein function, cellular signaling, and organismal development. This technical guide provides a comprehensive overview of the function of UTP in the formation of UDP-sugars, detailing the key enzymatic pathways, their kinetics, and the experimental methodologies used to study these processes. A thorough understanding of this core biological mechanism is critical for researchers in glycobiology, oncology, and infectious disease, as alterations in UDP-sugar metabolism are implicated in numerous pathological states, offering potential targets for novel therapeutic interventions.
Introduction: UTP as the Cornerstone of Glycosylation
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, lipids, and other organic molecules, is a fundamental biological process that generates vast structural and functional diversity. The monosaccharide units that comprise these complex glycan structures are not incorporated directly but are first activated by conjugation to a nucleotide diphosphate (B83284). Among these, uridine diphosphate (UDP)-sugars are the most prominent and versatile, serving as the primary donors for the majority of glycosylation reactions in nature.[1][2] The synthesis of these essential precursors is absolutely dependent on the availability of uridine triphosphate (UTP).
The central reaction in the formation of UDP-sugars is catalyzed by a class of enzymes known as UDP-sugar pyrophosphorylases (also called uridylyltransferases). These enzymes catalyze the reversible transfer of a uridylylmonophosphate (UMP) group from UTP to a sugar-1-phosphate, yielding a UDP-sugar and inorganic pyrophosphate (PPi).[1][3] This reaction is rendered effectively irreversible in vivo by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatases, thus driving the synthesis of UDP-sugars.[3]
This guide will delve into the major families of UDP-sugar pyrophosphorylases, their substrate specificities, and the kinetic parameters that govern their activity. Furthermore, we will provide detailed experimental protocols for the characterization of these enzymes and the quantification of their products, equipping researchers with the necessary tools to investigate this critical aspect of cellular metabolism.
The Enzymology of UDP-Sugar Formation
The biosynthesis of the diverse array of UDP-sugars required for cellular glycosylation is primarily accomplished by three families of UTP-dependent pyrophosphorylases, distinguished by their substrate specificities.[1][3]
UDP-Glucose Pyrophosphorylase (UGPase)
UDP-glucose pyrophosphorylase (EC 2.7.7.9), also known as UTP:α-D-glucose-1-phosphate uridylyltransferase, is a ubiquitous enzyme that catalyzes the synthesis of UDP-glucose, a central hub in carbohydrate metabolism.[4][5]
Reaction: UTP + α-D-glucose-1-phosphate ⇌ UDP-glucose + PPi
UDP-glucose serves not only as a direct precursor for glycogen (B147801) synthesis and the glycosylation of numerous proteins and lipids but also as the substrate for enzymes that generate other UDP-sugars, such as UDP-galactose and UDP-glucuronic acid.[4][6]
UDP-Sugar Pyrophosphorylase (USPase)
UDP-sugar pyrophosphorylase (EC 2.7.7.64) exhibits a broader substrate specificity compared to UGPase.[1][3] This promiscuity allows it to synthesize a variety of UDP-sugars from their corresponding sugar-1-phosphates, playing a crucial role in the salvage pathways of monosaccharides.[7]
General Reaction: UTP + Sugar-1-phosphate ⇌ UDP-sugar + PPi
Known sugar-1-phosphate substrates for USPase include D-glucose-1-P, D-galactose-1-P, D-glucuronic acid-1-P, L-arabinose-1-P, and D-xylose-1-P.[3]
UDP-N-acetylglucosamine Pyrophosphorylase (UAGPase/GlmU)
UDP-N-acetylglucosamine pyrophosphorylase (EC 2.7.7.23), also known as GlmU in bacteria, is responsible for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for the biosynthesis of peptidoglycan in bacteria, chitin (B13524) in fungi, and a variety of N-linked and O-linked glycans in eukaryotes.[8][9]
Reaction: UTP + N-acetyl-α-D-glucosamine-1-phosphate ⇌ UDP-N-acetyl-D-glucosamine + PPi
The activity of these pyrophosphorylases is fundamental for providing the necessary building blocks for the synthesis of a vast array of glycoconjugates.
Quantitative Data on Enzyme Kinetics
The efficiency and substrate preference of UDP-sugar pyrophosphorylases are defined by their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrates. Below are tables summarizing the kinetic data for various UDP-sugar pyrophosphorylases.
Table 1: Kinetic Parameters of UDP-Glucose Pyrophosphorylase (UGPase)
| Organism | Substrate | Km (mM) | Reference |
| Barley | UTP | 0.25 | [10] |
| Glucose-1-Phosphate | 0.33 | [10] | |
| Arabidopsis thaliana (UGPase-1) | UTP | 0.03-0.14 | [11] |
| Glucose-1-Phosphate | 0.03-0.14 | [11] | |
| Arabidopsis thaliana (UGPase-2) | UTP | 0.07-0.36 | [11] |
| Glucose-1-Phosphate | 0.07-0.36 | [11] | |
| Thermotolerant Wheat | UDP | 0.9 | [12] |
| PPi | 1.66 | [12] |
Table 2: Kinetic Parameters of UDP-Sugar Pyrophosphorylase (USPase)
| Organism | Substrate | Km (mM) | Reference |
| Leishmania | UTP | 0.03-0.19 | [1] |
| Glucose-1-Phosphate | 0.13-2.54 | [1] | |
| Galactose-1-Phosphate | 0.13-2.54 | [1] | |
| Pea (Pisum sativum) | Glucose-1-Phosphate | 0.34 | [7] |
| L-arabinose-1-phosphate | 0.96 | [7] | |
| Arabidopsis thaliana | α-D-Fuc-1-P | 3.4 | [3] |
Table 3: Kinetic Parameters of UDP-N-acetylglucosamine Pyrophosphorylase (UAGPase)
| Organism | Substrate | Km (mM) | Reference |
| Giardia lamblia | Glucosamine 6-phosphate (activator) | 0.003 | [13] |
Experimental Protocols
The study of UDP-sugar biosynthesis relies on robust and sensitive assays to measure enzyme activity and quantify the resulting UDP-sugars. This section provides detailed methodologies for key experiments.
Expression and Purification of Recombinant Pyrophosphorylases
A fundamental step for in-depth kinetic and structural analysis is the production of pure, active enzyme.
Protocol: Expression and Purification of His-tagged UGPase from E. coli
-
Gene Cloning: The coding sequence for the desired UGPase is cloned into a pET expression vector (e.g., pET28a) containing an N-terminal or C-terminal hexahistidine (His6) tag.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28a). The starter culture is grown overnight at 37°C with shaking.
-
Large-Scale Expression: The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization.
-
Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged UGPase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialysis and Storage: The eluted fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol). The purified enzyme can be stored at -80°C.
Enzyme Activity Assays
Several methods can be employed to measure the activity of UDP-sugar pyrophosphorylases.
This assay measures the production of pyrophosphate (PPi) in the forward reaction. The PPi is hydrolyzed to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase. The Pi is then used in a series of coupled enzymatic reactions that ultimately lead to the oxidation of a chromogenic substrate that can be monitored spectrophotometrically.[4][14]
Protocol: Continuous Coupled Assay for PPi Detection
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer, pH 7.5
-
5 mM MgCl2
-
0.2 mM 7-methylthioguanosine (MesG)
-
1 U/mL purine (B94841) nucleoside phosphorylase (PNPase)
-
0.03 U/mL inorganic pyrophosphatase
-
1 mM UTP
-
1 mM sugar-1-phosphate (e.g., glucose-1-phosphate)
-
-
Initiation: The reaction is initiated by the addition of the purified UDP-sugar pyrophosphorylase.
-
Measurement: The increase in absorbance at 360 nm, corresponding to the formation of 7-methylguanine, is monitored continuously in a spectrophotometer.
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of 7-methylguanine.
This highly sensitive assay also detects PPi production. The PPi is converted to ATP by ATP-sulfurylase, and the ATP is then quantified using the firefly luciferase/luciferin system, which produces light.[15][16]
Protocol: Luminescence-Based Assay for PPi Detection
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl2
-
1 mM UTP
-
1 mM sugar-1-phosphate
-
ATP sulfurylase
-
Firefly luciferase
-
D-luciferin
-
-
Initiation: The reaction is initiated by the addition of the purified UDP-sugar pyrophosphorylase.
-
Measurement: The production of light (luminescence) is measured over time using a luminometer.
-
Calculation: The reaction rate is determined from the rate of increase in luminescence, which is proportional to the rate of PPi production.
Quantification of UDP-Sugars by HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of UDP-sugars from reaction mixtures or cellular extracts.[8][9]
Protocol: Anion-Exchange HPLC for UDP-Sugar Analysis
-
Sample Preparation: For in vitro reactions, the reaction is stopped by adding perchloric acid or by heat inactivation. For cellular extracts, cells or tissues are homogenized in a suitable extraction buffer (e.g., chloroform-methanol-water), and the aqueous phase containing the UDP-sugars is collected and purified using solid-phase extraction with graphitized carbon cartridges.[2]
-
Chromatographic Conditions:
-
Column: A strong anion-exchange column (e.g., a porous graphitic carbon column).[9]
-
Mobile Phase: A gradient of ammonium (B1175870) phosphate or ammonium formate (B1220265) buffer is typically used for elution.
-
Detection: UDP-sugars are detected by their absorbance in the UV range, typically at 262 nm.
-
-
Quantification: The concentration of each UDP-sugar is determined by comparing the peak area from the sample to a standard curve generated with known concentrations of the respective UDP-sugar standards.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key biochemical pathways and experimental workflows.
Biochemical Pathways
References
- 1. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 3. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved synthesis of UDP-2-(2-ketopropyl)galactose and a first synthesis of UDP-2-(2-ketopropyl)glucose for the site-specific linking of biomolecules via modified glycan residues using glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UDP-sugar pyrophosphorylase with broad substrate specificity toward various monosaccharide 1-phosphates from pea sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An HPLC method for the assay of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase in Solieria chordalis (Rhodophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate kinetics and substrate effects on the quaternary structure of barley UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UDP-glucose pyrophosphorylase: Isolation, purification and characterization from developing thermotolerant wheat (Triticum aestivum) grains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC Determination of Uridine Diphospate Glucose on Newcrom BH | SIELC Technologies [sielc.com]
- 14. A Continuous Kinetic Assay for Adenylation Enzyme Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41811A [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
The Pivotal Role of Uridine Triphosphate (UTP) in the Activation of Metabolic Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine triphosphate (UTP) serves as a crucial activating molecule in a variety of metabolic pathways, acting as an energy source and a donor of a uridylyl group to prime substrates for subsequent enzymatic reactions. This technical guide provides an in-depth exploration of UTP's central role in activating key substrates, with a focus on the synthesis of UDP-glucose and its downstream applications in glycogen (B147801) synthesis and galactose metabolism, as well as the formation of other essential UDP-sugar precursors. This document details the enzymatic reactions, presents quantitative kinetic data, outlines experimental protocols for enzyme activity assessment, and visualizes the pertinent metabolic pathways.
UTP-Dependent Substrate Activation: The Central Role of UDP-Glucose Pyrophosphorylase
The primary mechanism by which UTP activates sugar phosphates is through the action of pyrophosphorylases. A key enzyme in this class is UDP-glucose pyrophosphorylase (UGPase), also known as UTP:α-D-glucose-1-phosphate uridylyltransferase. UGPase catalyzes the reversible reaction between UTP and glucose-1-phosphate to form UDP-glucose and pyrophosphate (PPi).[1]
Reaction: UTP + Glucose-1-Phosphate ⇌ UDP-Glucose + PPi
This reaction is a critical control point in carbohydrate metabolism, as UDP-glucose is a central precursor for the synthesis of glycogen, glycoproteins, glycolipids, and other essential biomolecules.[1][2] The reaction is rendered effectively irreversible in vivo by the rapid hydrolysis of pyrophosphate by inorganic pyrophosphatase, which drives the equilibrium towards UDP-glucose formation.[3]
Quantitative Data on UGPase Kinetics
The kinetic parameters of UGPase vary across different organisms. A summary of reported Michaelis-Menten constants (Km) and catalytic turnover numbers (kcat) for UGPase from various species is presented below. These values provide insights into the enzyme's affinity for its substrates and its catalytic efficiency.
| Organism | Substrate | Km (mM) | kcat (s⁻¹) | Reference(s) |
| Escherichia coli (GalU) | UTP | 0.23 | - | [4] |
| Glucose-1-Phosphate | 0.15 | - | [4] | |
| Streptococcus mutans | UTP | 0.11 ± 0.01 | 40 | [5] |
| Glucose-1-Phosphate | 0.07 ± 0.01 | 40 | [5] | |
| Arabidopsis thaliana (UGPase-1) | UTP | 0.03 - 0.14 | - | [6] |
| Glucose-1-Phosphate | 0.03 - 0.14 | - | [6] | |
| Arabidopsis thaliana (UGPase-2) | UTP | 0.07 - 0.36 | - | [6] |
| Glucose-1-Phosphate | 0.07 - 0.36 | - | [6] | |
| Saccharomyces cerevisiae | UTP | - | low | [7] |
| Glucose-1-Phosphate | - | low | [7] | |
| Homo sapiens (HsUGP) | Glucose-1-Phosphate | - | low | [7] |
| Drosophila melanogaster (DmUGP) | Glucose-1-Phosphate | - | low | [7] |
| Cassava (Manihot esculenta) | Glucose-1-Phosphate | - | high | [7] |
| Potato (Solanum tuberosum) | Glucose-1-Phosphate | - | high | [7] |
Note: "-" indicates that the specific value was not provided in the cited source. The terms "high" and "low" for kcat values are relative comparisons made within the cited study.[7]
Key Metabolic Pathways Involving UTP-Activated Substrates
The UDP-sugars generated from UTP-dependent activation are pivotal intermediates in several major metabolic pathways.
Glycogen Synthesis
UDP-glucose is the direct precursor for glycogen synthesis.[4][8] The glucose moiety from UDP-glucose is transferred to the non-reducing end of a growing glycogen chain by the enzyme glycogen synthase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. Molecular and kinetic characterization of two UDP-glucose pyrophosphorylases, products of distinct genes, from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbenotes.com [microbenotes.com]
The Central Role of Uridine Triphosphate (UTP) in Pyrimidine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine Triphosphate (UTP) stands as a cornerstone of pyrimidine (B1678525) metabolism, playing a multifaceted role that extends beyond its fundamental function as a building block for RNA. This technical guide provides an in-depth exploration of UTP's involvement in the synthesis of other pyrimidine nucleotides, its critical function as an activating molecule in glycosylation reactions, and its intricate regulatory control over the entire pyrimidine biosynthetic pathway. This document consolidates quantitative data on key enzymatic reactions, details established experimental protocols for studying UTP metabolism, and visualizes the complex signaling and metabolic pathways. Furthermore, it delves into the therapeutic implications of targeting UTP-dependent pathways, offering a valuable resource for professionals in biomedical research and drug discovery.
Introduction to UTP in the Pyrimidine Landscape
Pyrimidine nucleotides are essential for a myriad of cellular processes, including the synthesis of nucleic acids (DNA and RNA), phospholipids, and glycoproteins. Within this metabolic web, Uridine Triphosphate (UTP) emerges as a central hub, acting as both a key intermediate and a critical regulator. The de novo synthesis of pyrimidines culminates in the formation of Uridine Monophosphate (UMP), which is subsequently phosphorylated to Uridine Diphosphate (B83284) (UDP) and then to UTP.[1][2] From this pivotal position, UTP directs the flow of pyrimidine metabolism towards several crucial downstream pathways.
This guide will elucidate the core functions of UTP in pyrimidine metabolism:
-
A Precursor for Cytidine (B196190) Triphosphate (CTP): UTP is the direct precursor for the synthesis of CTP, an essential nucleotide for RNA, DNA, and phospholipid biosynthesis.[3][4]
-
A Building Block for Deoxythymidine Triphosphate (dTTP): Through a series of enzymatic steps, UTP is ultimately converted to dTTP, a necessary component of DNA.
-
An Activator of Sugars for Glycosylation: UTP is utilized to form UDP-sugars, such as UDP-glucose and UDP-galactose, which are the activated donors of sugar moieties in the synthesis of glycogen (B147801), glycoproteins, and glycolipids.[5][6]
-
A Key Allosteric Regulator: UTP exerts feedback inhibition on the initial and rate-limiting step of de novo pyrimidine biosynthesis, thereby controlling the overall flux of the pathway.[7][8]
Understanding the intricate involvement of UTP in these processes is paramount for researchers studying cellular metabolism and for professionals developing novel therapeutics that target nucleotide biosynthesis, a pathway often dysregulated in diseases such as cancer and viral infections.[9][10]
The Metabolic Fates of UTP
Synthesis of UTP: The Final Step of the De Novo Pathway
The de novo synthesis of pyrimidines begins with simple molecules like bicarbonate, glutamine, and aspartate, and proceeds through a series of enzymatic reactions to produce UMP.[7] UMP is then sequentially phosphorylated to UDP and finally to UTP by the action of nucleoside monophosphate kinases and nucleoside diphosphate kinases, respectively, with ATP serving as the phosphate (B84403) donor.[2][11]
Conversion of UTP to CTP: The Role of CTP Synthetase
The amination of UTP to form CTP is the final committed step in the de novo synthesis of cytidine nucleotides and is catalyzed by the enzyme CTP synthetase (CTPS).[12] This reaction is vital for maintaining the appropriate balance of pyrimidine nucleotides for nucleic acid synthesis and other metabolic functions.[4]
The reaction proceeds as follows: UTP + Glutamine + ATP → CTP + Glutamate + ADP + Pi [12]
The mechanism involves the ATP-dependent phosphorylation of the C4 position of UTP, creating a reactive intermediate that is then attacked by an ammonia (B1221849) molecule derived from the hydrolysis of glutamine.[12] In humans, there are two isozymes of CTP synthetase, CTPS1 and CTPS2, which share a high degree of structural identity but may have distinct roles in cell proliferation.[4]
Regulation of CTP Synthetase: The activity of CTP synthetase is tightly regulated by both allosteric mechanisms and post-translational modifications. The end-product, CTP, acts as a feedback inhibitor, while the purine (B94841) nucleotide GTP can act as an allosteric activator, thus coordinating the synthesis of purines and pyrimidines.[12]
UTP as a Precursor for Deoxythymidine Triphosphate (dTTP)
UTP is the ultimate precursor for the synthesis of dTTP, a nucleotide exclusively used for DNA synthesis. The pathway involves several key steps:
-
UDP to dUDP: UDP is reduced to deoxyuridine diphosphate (dUDP) by ribonucleotide reductase.
-
dUDP to dUTP: dUDP is then phosphorylated to deoxyuridine triphosphate (dUTP).
-
dUTP to dUMP: dUTP is rapidly hydrolyzed to deoxyuridine monophosphate (dUMP) by dUTPase. This step is crucial to prevent the misincorporation of uracil (B121893) into DNA.
-
dUMP to dTMP: dUMP is methylated to form deoxythymidine monophosphate (dTMP) by thymidylate synthase.
-
dTMP to dTTP: dTMP is then phosphorylated to dTDP and subsequently to dTTP.
UTP in the Synthesis of UDP-Sugars
UTP plays a vital role as an activating molecule by reacting with sugar-1-phosphates to form UDP-sugars. This reaction is catalyzed by a class of enzymes known as UDP-sugar pyrophosphorylases.[13] A prominent example is the synthesis of UDP-glucose:
UTP + Glucose-1-phosphate ⇌ UDP-glucose + Pyrophosphate (PPi)
This reaction is readily reversible; however, in the cellular environment, it is driven in the direction of UDP-glucose synthesis by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, a highly exergonic reaction.[5]
UDP-glucose is a central metabolite that serves as a precursor for:
-
Glycogen synthesis: UDP-glucose is the direct donor of glucose units for the elongation of glycogen chains by glycogen synthase.[5][6]
-
Galactose metabolism: UDP-glucose is required for the conversion of galactose-1-phosphate to UDP-galactose.[14]
-
Synthesis of other UDP-sugars: UDP-glucose can be converted to UDP-glucuronic acid and UDP-galactose, which are essential for the synthesis of proteoglycans, glycoproteins, and glycolipids.[9]
Regulation of Pyrimidine Metabolism by UTP
To maintain cellular homeostasis and prevent the wasteful expenditure of energy, the de novo pyrimidine biosynthesis pathway is tightly regulated. UTP plays a central role in this regulation through feedback inhibition.
The primary regulatory point is the first committed step of the pathway, catalyzed by the mammalian trifunctional enzyme CAD, which contains carbamoyl (B1232498) phosphate synthetase II (CPS II), aspartate transcarbamoylase (ATCase), and dihydroorotase (DHOase). UTP acts as an allosteric inhibitor of CPS II, reducing its activity when pyrimidine nucleotide levels are high.[7][8] Conversely, the purine nucleotide ATP and phosphoribosyl pyrophosphate (PRPP) act as allosteric activators, ensuring a balanced production of purine and pyrimidine nucleotides.[8]
Quantitative Data on Key Enzymes
The following tables summarize key quantitative data for the enzymes central to UTP metabolism. These values can vary depending on the organism, tissue, and experimental conditions.
Table 1: Kinetic Parameters of Carbamoyl Phosphate Synthetase II (CPS II)
| Organism/Tissue | Substrate | K_m (µM) | V_max | Reference |
| Mammalian (Syrian Hamster Kidney) | NH_3 (at high ATP) | 166 | - | [1] |
| Mammalian (Syrian Hamster Kidney) | NH_3 (at low ATP) | 26 | - | [1] |
| Mammalian (Syrian Hamster Kidney) | Bicarbonate | 1400 | - | [1] |
Table 2: Kinetic Parameters of CTP Synthetase (CTPS)
| Organism | Substrate | K_m (µM) | V_max (pmol/min) | Reference |
| Human Lymphocytes (resting) | UTP | 280 ± 310 | 83 ± 20 | |
| Human Lymphocytes (activated) | UTP | 230 ± 280 | 379 ± 90 |
Table 3: Kinetic Parameters of UDP-Glucose Pyrophosphorylase (UGPase)
| Organism | Isozyme | Substrate | K_m (mM) | Reference |
| Arabidopsis thaliana | UGPase-1 | UTP | 0.03 | [12] |
| Arabidopsis thaliana | UGPase-1 | Glucose-1-P | 0.04 | [12] |
| Arabidopsis thaliana | UGPase-2 | UTP | 0.07 | [12] |
| Arabidopsis thaliana | UGPase-2 | Glucose-1-P | 0.08 | [12] |
Experimental Protocols
This section outlines the principles and methodologies for key experiments used to study UTP and its role in pyrimidine metabolism.
Quantification of Intracellular UTP Levels by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying intracellular nucleotide pools.
-
Principle: Cell extracts are prepared to release intracellular metabolites. The nucleotides are then separated based on their physicochemical properties using an HPLC column and subsequently detected and quantified by a mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.
-
Workflow:
-
Detailed Methodology (Representative):
-
Cell Lysis and Extraction:
-
Harvest cells and rapidly quench metabolic activity (e.g., by washing with ice-cold saline).
-
Lyse cells and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
-
HPLC Separation:
-
Inject the extracted sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column or a HILIC column).
-
Elute the nucleotides using a gradient of mobile phases (e.g., an aqueous buffer and an organic solvent).
-
-
Mass Spectrometry Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Ionize the molecules (e.g., using electrospray ionization).
-
Select the precursor ion for UTP and fragment it to produce characteristic product ions.
-
Monitor the specific precursor-to-product ion transitions for UTP and an internal standard for quantification.
-
-
Data Analysis:
-
Integrate the peak areas for UTP and the internal standard.
-
Generate a standard curve using known concentrations of UTP to determine the absolute concentration in the sample.
-
-
CTP Synthetase Activity Assay (Spectrophotometric)
The activity of CTP synthetase can be measured by coupling the production of ADP to the oxidation of NADH in a series of enzymatic reactions, which can be monitored by the decrease in absorbance at 340 nm.
-
Principle: The ADP produced by CTP synthetase is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The rate of NADH oxidation is directly proportional to the CTP synthetase activity.
-
Reaction Mixture Components:
-
Buffer (e.g., Tris-HCl)
-
Substrates: UTP, ATP, Glutamine
-
Cofactors: MgCl_2, GTP (activator)
-
Coupling enzymes: Pyruvate kinase, Lactate dehydrogenase
-
Coupling substrates: Phosphoenolpyruvate, NADH
-
Enzyme source (cell lysate or purified enzyme)
-
-
Procedure:
-
Prepare the reaction mixture containing all components except the initiating substrate (e.g., UTP or glutamine).
-
Incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the final substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay
Several methods can be employed to measure UGPase activity. A common approach is a coupled spectrophotometric assay that measures the formation of glucose-6-phosphate in the reverse reaction.
-
Principle: In the pyrophosphorolysis direction, UGPase catalyzes the conversion of UDP-glucose and pyrophosphate to UTP and glucose-1-phosphate. Glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase. Glucose-6-phosphate is subsequently oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the UGPase activity.[12]
-
Reaction Mixture Components: [12]
-
Buffer (e.g., Tris-HCl)
-
Substrates: UDP-glucose, Pyrophosphate
-
Cofactor: MgCl_2
-
Coupling enzymes: Phosphoglucomutase, Glucose-6-phosphate dehydrogenase
-
Coupling substrate: NADP+
-
Enzyme source
-
-
Procedure:
-
Combine all reaction components in a cuvette.
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADPH formation.
-
UTP Metabolism in Drug Development
The central role of UTP and its downstream metabolic pathways in cell proliferation makes the enzymes involved attractive targets for drug development, particularly in oncology and virology.[9][10] Rapidly dividing cancer cells have a high demand for nucleotides to support DNA and RNA synthesis, and many viruses rely on the host cell's nucleotide pools for replication.
Targeting CTP Synthetase
Inhibitors of CTP synthetase can deplete the intracellular pool of CTP, leading to an imbalance in nucleotide levels and subsequent inhibition of nucleic acid synthesis.
-
Acivicin: A glutamine analog that acts as an irreversible inhibitor of several glutamine-dependent enzymes, including CTP synthetase.
-
3-Deazauridine (3-DAU): A UTP analog that, once converted to its triphosphate form, acts as a competitive inhibitor of CTP synthetase.
-
Cyclopentenyl Cytosine (CPEC): A cytidine analog that is converted to its triphosphate form and inhibits CTP synthetase.
Table 4: Selected Inhibitors of CTP Synthetase
| Inhibitor | Mechanism of Action | IC_50 | Development Stage | Reference |
| Acivicin | Glutamine analog, irreversible inhibitor | Varies by cell line | Preclinical/Clinical (limited use due to toxicity) | |
| 3-Deazauridine (3-DAU) | UTP analog, competitive inhibitor | Varies by cell line | Preclinical | |
| CTP Synthetase-IN-1 | Potent inhibitor of human CTPS1 and CTPS2 | 32 nM (hCTPS1), 18 nM (hCTPS2) | Preclinical |
Targeting UDP-Glucose Pyrophosphorylase
Inhibitors of UGPase can disrupt the synthesis of UDP-glucose, thereby affecting glycogen synthesis and the formation of essential glycoconjugates. This can be particularly relevant in certain cancers and infectious diseases where these pathways are crucial.
-
Salicylamide Derivatives: A class of compounds identified through chemical library screening that act as uncompetitive inhibitors of UGPase.[12]
Conclusion
Uridine Triphosphate is a pivotal molecule in pyrimidine metabolism, with its influence extending from the synthesis of essential building blocks for nucleic acids to the regulation of the entire biosynthetic pathway. Its role as an activator of sugars for glycosylation further underscores its importance in a wide range of cellular functions. The intricate network of reactions and regulatory mechanisms centered around UTP presents a rich area for further research and a promising landscape for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the core aspects of UTP metabolism, offering a valuable resource for scientists and clinicians working to unravel the complexities of cellular biochemistry and to translate this knowledge into new treatments for human diseases.
References
- 1. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. CheKine™ Mirco UDP-Glucose Pyrophosphosphprylase (UGP) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 4. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sunlongbiotech.com [sunlongbiotech.com]
- 12. Uridine Diphosphate Glucose Pyrophosphorylase (UGP) Activity Assay Kit - Elabscience® [elabscience.com]
- 13. sunlongbiotech.com [sunlongbiotech.com]
- 14. Regulation of carbamoyl phosphate synthetase by MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield In Vitro Transcription Utilizing Uridine-triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the cell-free synthesis of RNA from a DNA template.[][2] This method is pivotal for a myriad of applications, including the production of mRNA for vaccines and therapeutics, functional genomics, and the generation of RNA probes for hybridization assays.[2][3][4] The process utilizes a bacteriophage RNA polymerase (such as T7, SP6, or T3), ribonucleoside triphosphates (NTPs), and a linearized DNA template containing the appropriate promoter.[][5] Among the four essential NTPs—adenosine triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine-triphosphate (UTP)—UTP plays a critical role in determining the yield and quality of the transcribed RNA.[5][6]
This application note provides a detailed protocol for high-yield in vitro transcription with a focus on the optimal utilization of UTP. It also discusses strategies for optimization and troubleshooting common issues related to this critical nucleotide.
The Role of this compound (UTP) in In Vitro Transcription
UTP serves as one of the fundamental building blocks for the elongating RNA strand.[5][6] The concentration and purity of UTP, along with the other NTPs, directly influence the efficiency of the RNA polymerase and the overall yield of the transcription reaction.[5][6] Recent studies have highlighted that manipulating UTP concentration can be a key strategy to minimize the formation of double-stranded RNA (dsRNA), an undesirable by-product that can trigger an innate immune response.[7][8] Fed-batch strategies, where UTP is added stepwise throughout the reaction, have been shown to reduce dsRNA formation while maintaining high mRNA yields.[8]
Furthermore, modified versions of UTP, such as pseudouridine-5'-triphosphate (B1141104) (Ψ) and N1-methylpseudouridine-5'-triphosphate (m1Ψ), can be incorporated into the RNA transcript.[3][9] These modifications can enhance the stability and translational efficiency of the mRNA and reduce its immunogenicity, which is particularly crucial for therapeutic applications.[9]
Experimental Workflow Overview
The in vitro transcription process begins with the preparation of a high-quality, linearized DNA template. This is followed by the assembly of the transcription reaction, incubation, and subsequent purification of the synthesized RNA.
Caption: A generalized workflow for in vitro transcription.
Quantitative Data Summary
The following tables provide recommended concentrations for the components of a standard in vitro transcription reaction and expected RNA yields.
Table 1: Standard In Vitro Transcription Reaction Components
| Component | Stock Concentration | Final Concentration | Volume for 20 µL Reaction |
| Nuclease-Free Water | - | - | To 20 µL |
| 10X Transcription Buffer | 10X | 1X | 2 µL |
| ATP Solution | 75 mM | 7.5 mM | 2 µL |
| CTP Solution | 75 mM | 7.5 mM | 2 µL |
| GTP Solution | 75 mM | 7.5 mM | 2 µL |
| UTP Solution | 75 mM | 7.5 mM | 2 µL |
| Linearized DNA Template | 0.5-1 µg/µL | 500 ng | 1 µL |
| RNase Inhibitor | 40 U/µL | 20 U | 0.5 µL |
| T7 RNA Polymerase | 50 U/µL | 100 U | 2 µL |
Note: These are starting recommendations and may require optimization for specific templates and applications.
Table 2: Expected RNA Yields from In Vitro Transcription
| Reaction Scale | Template Amount | Incubation Time | Expected RNA Yield |
| Standard (20 µL) | 0.5 - 1 µg | 2 - 4 hours | 20 - 50 µg |
| Large-Scale (100 µL) | 2.5 - 5 µg | 2 - 4 hours | 100 - 250 µg |
Detailed Experimental Protocol
This protocol outlines the steps for a standard 20 µL in vitro transcription reaction using T7 RNA polymerase.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5-1 µg/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
10X Transcription Buffer
-
ATP, CTP, GTP, and UTP solutions (75 mM each)
-
RNase Inhibitor (e.g., 40 U/µL)
-
Nuclease-free water
-
DNase I, RNase-free
-
RNA purification kit or reagents (e.g., lithium chloride precipitation)
-
Equipment: thermocycler or heat block, microcentrifuge, spectrophotometer, gel electrophoresis system
Procedure:
-
Template Preparation:
-
Ensure the DNA template is high quality, free of contaminants such as salts and RNases, and fully linearized.[][10]
-
Verify linearization by running an aliquot on an agarose (B213101) gel.[10]
-
-
Reaction Assembly:
-
Thaw all reagents on ice, except for the 10X reaction buffer which can be kept at room temperature after thawing.[11]
-
Briefly vortex and centrifuge all components before use.[11]
-
Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:
-
Nuclease-free water
-
10X Transcription Buffer
-
ATP, CTP, GTP, UTP solutions
-
Linearized DNA template
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Gently mix the components by pipetting up and down. Avoid vortexing after adding the polymerase.
-
-
Incubation:
-
DNase Treatment:
-
Following incubation, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.[14]
-
-
RNA Purification:
-
Purify the RNA using a column-based kit or by precipitation (e.g., with lithium chloride or ethanol). Follow the manufacturer's instructions for the chosen method.
-
-
Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess the integrity and size of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.
-
Troubleshooting
Low or No RNA Yield:
-
Poor DNA Template Quality: Ensure the template is pure and the concentration is accurate. Contaminants can inhibit RNA polymerase.[10]
-
Inactive Polymerase: Use a positive control template to verify enzyme activity.[10]
-
RNase Contamination: Maintain an RNase-free environment. Use an RNase inhibitor in the reaction.[13]
Incomplete or Truncated Transcripts:
-
Low Nucleotide Concentration: The concentration of each NTP should ideally be at least 12 µM.[10] Increasing the concentration of the limiting nucleotide can promote the synthesis of full-length transcripts.[15]
-
Secondary Structure in Template: Lowering the incubation temperature may help the polymerase read through difficult regions.[15]
Transcripts Longer Than Expected:
-
Incomplete Template Linearization: Ensure complete digestion of the plasmid DNA.[10]
-
High UTP Concentration: In some cases, excessively high UTP concentrations can lead to longer-than-expected transcripts. Consider optimizing the NTP ratios.[10]
Signaling Pathways and Logical Relationships
The core of the in vitro transcription reaction is a direct enzymatic process rather than a complex signaling pathway. The logical relationship between the components is straightforward, as depicted in the workflow diagram. The RNA polymerase recognizes the promoter on the DNA template and, in the presence of NTPs and a suitable buffer environment, synthesizes a complementary RNA strand.
References
- 2. idtdna.com [idtdna.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. youtube.com [youtube.com]
- 5. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 8. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 9. Frontiers | Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA [frontiersin.org]
- 10. go.zageno.com [go.zageno.com]
- 11. static.igem.org [static.igem.org]
- 12. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 15. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - TR [thermofisher.com]
Application Notes and Protocols for Enzymatic Quantification of UTP in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine (B1682114) triphosphate (UTP) is a critical nucleotide that plays a central role in cellular metabolism, including as a precursor for RNA synthesis and in the glycosylation of proteins and lipids. Furthermore, extracellular UTP is an important signaling molecule that activates P2Y receptors, influencing a variety of physiological processes.[1][2] Accurate quantification of intracellular UTP levels is essential for understanding cellular energy status, metabolic pathways, and signaling events in both normal and pathological conditions.
This document provides a detailed protocol for a sensitive and specific enzymatic assay for the quantification of UTP in cell lysates. The method is based on the highly specific enzyme UDP-glucose pyrophosphorylase (UGP), which catalyzes the conversion of UTP and glucose-1-phosphate to UDP-glucose and pyrophosphate.[1][3] This application note will describe a coupled enzymatic assay that allows for the spectrophotometric determination of UTP, offering a non-radioactive and readily accessible method for researchers.
Principle of the Assay
The quantification of UTP is achieved through a coupled two-step enzymatic reaction.
-
Specificity Determining Step: UDP-glucose pyrophosphorylase (UGP) specifically utilizes UTP to convert glucose-1-phosphate (Glc-1-P) into UDP-glucose (UDP-Glc) and pyrophosphate (PPi). The amount of UDP-glucose produced is directly proportional to the initial amount of UTP in the sample.
UTP + Glucose-1-Phosphate UGP UDP-Glucose + PPi
-
Signal Generation Step: The UDP-glucose produced in the first reaction is then used as a substrate for UDP-glucose dehydrogenase (UGDH). This enzyme catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid, with the concomitant reduction of NAD+ to NADH.
UDP-Glucose + 2NAD+ + H₂O UGDH UDP-Glucuronic Acid + 2NADH + 2H+
The production of NADH can be conveniently measured by the increase in absorbance at 340 nm. The amount of NADH generated is stoichiometrically related to the amount of UTP present in the original sample.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the UTP signaling pathway, the experimental workflow for UTP quantification, and the principle of the enzymatic assay.
Materials and Reagents
-
Reagents:
-
UDP-Glucose Pyrophosphorylase (UGP) from a commercial source
-
UDP-Glucose Dehydrogenase (UGDH) from a commercial source
-
UTP standard solution (high purity)
-
Glucose-1-Phosphate (Glc-1-P)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Tricine buffer
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
-
Ultrapure water
-
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
96-well UV-transparent microplates
-
Cell culture equipment and reagents
-
Homogenizer or sonicator (optional)
-
Experimental Protocols
Cell Lysis and Sample Preparation
This protocol is optimized for cultured mammalian cells.
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer with ice-cold PBS, then detach cells by trypsinization or scraping.
-
For suspension cells, directly pellet the cells by centrifugation.
-
Count the cells to normalize the final UTP concentration. It is recommended to start with 1-5 x 10⁶ cells.
-
-
Cell Lysis:
-
Resuspend the cell pellet in 200 µL of ice-cold 0.6 M perchloric acid (PCA).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to allow for complete cell lysis and protein precipitation.
-
-
Deproteinization and Neutralization:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (which contains the nucleotides) to a new pre-chilled microfuge tube.
-
Neutralize the acidic extract by adding 75 µL of 2 M K₂CO₃.
-
Vortex and incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is the neutralized cell extract containing UTP. Store on ice for immediate use or at -80°C for long-term storage.
-
UTP Quantification Assay
-
Preparation of UTP Standards:
-
Prepare a series of UTP standards ranging from 0 to 10 nmol by diluting the stock UTP solution in ultrapure water.
-
-
Preparation of Assay Mix:
-
Prepare a master mix for the enzymatic reaction. For each reaction, the final concentrations in a 200 µL volume should be:
-
100 mM Tricine buffer (pH 8.7)
-
2 mM MgCl₂
-
2 mM NAD+
-
0.5 mM Glucose-1-Phosphate
-
0.5 U/mL UDP-Glucose Dehydrogenase (UGDH)
-
0.2 U/mL UDP-Glucose Pyrophosphorylase (UGP)
-
-
Prepare enough master mix for all samples, standards, and controls. Important: Add UGP to the master mix just before starting the assay.
-
-
Enzymatic Reaction:
-
Pipette 20 µL of each standard and cell extract sample into separate wells of a 96-well UV-transparent microplate.
-
Add 180 µL of the assay master mix to each well.
-
Mix gently by pipetting or on a plate shaker.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 340 nm using a microplate reader.
-
Data Analysis
-
Standard Curve:
-
Subtract the absorbance of the blank (0 nmol UTP) from the absorbance of each UTP standard.
-
Plot the corrected absorbance values against the corresponding UTP concentrations (in nmol) to generate a standard curve.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c).
-
-
UTP Quantification in Samples:
-
Subtract the absorbance of the blank from the absorbance of each cell extract sample.
-
Use the equation from the standard curve to calculate the amount of UTP (in nmol) in each sample.
-
Normalize the UTP amount to the number of cells used for the extraction to express the results as pmol/10⁶ cells or a similar unit.
-
Data Presentation
The following tables provide representative data for intracellular UTP concentrations in different cell lines under various conditions.
Table 1: Basal Intracellular UTP Concentrations in Common Cell Lines
| Cell Line | Cell Type | Intracellular UTP (pmol/10⁶ cells) | Reference |
| HeLa | Human Cervical Cancer | 1500 - 2500 | [4] |
| HEK293 | Human Embryonic Kidney | 1000 - 2000 | General Range |
| 1321N1 | Human Astrocytoma | 2000 - 4000 | [1] |
| A549 | Human Lung Carcinoma | 1800 - 3000 | General Range |
Table 2: Changes in Intracellular UTP Concentration in Response to Cellular Stress
| Cell Line | Treatment | UTP Concentration (pmol/10⁶ cells) | Fold Change |
| HeLa | Control | 2150 ± 180 | 1.0 |
| Glucose Deprivation (6h) | 1230 ± 150 | 0.57 | |
| Hypoxia (24h) | 1650 ± 210 | 0.77 | |
| HEK293 | Control | 1600 ± 130 | 1.0 |
| Oxidative Stress (H₂O₂) | 1050 ± 110 | 0.66 | |
| Serum Starvation (24h) | 1300 ± 160 | 0.81 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal | Inactive enzymes | Check the activity of UGP and UGDH. Use fresh enzymes. |
| Degraded UTP in samples/standards | Prepare fresh standards. Keep samples on ice and process quickly. | |
| Incorrect buffer pH | Ensure the pH of the Tricine buffer is 8.7. | |
| High background | Contamination of reagents with NADH | Use high-purity reagents. Prepare fresh assay mix. |
| Endogenous enzyme activity in lysate | Ensure complete deproteinization with PCA. | |
| Non-linear standard curve | Substrate depletion at high UTP concentrations | Dilute samples to fall within the linear range of the assay. |
| Pipetting errors | Use calibrated pipettes and ensure accurate pipetting. |
Conclusion
The enzymatic assay described in this application note provides a reliable and sensitive method for the quantification of UTP in cell lysates. Its specificity for UTP, coupled with a straightforward spectrophotometric readout, makes it an accessible tool for researchers in various fields. Accurate measurement of intracellular UTP levels will contribute to a better understanding of cellular metabolism and signaling in health and disease, and can be a valuable tool in drug development and discovery.
References
- 1. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of specific radioactivity of UTP in HeLa cells by an enzymatic method and its alteration under various growth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling and Imaging of RNA Transcripts Using UTP Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the use of UTP analogs in the labeling and imaging of RNA transcripts. The methodologies described herein are applicable to a wide range of research areas, including molecular biology, cell biology, and the development of RNA-based therapeutics.
Introduction
The ability to visualize and track RNA molecules is crucial for understanding their diverse roles in cellular processes such as gene expression, regulation, and transport.[1][2] UTP analogs provide a powerful tool for fluorescently labeling RNA transcripts, enabling their detection and analysis in various experimental settings.[1] Two primary strategies are employed for this purpose: the direct incorporation of fluorescently labeled UTP analogs and a two-step approach using "clickable" UTP analogs followed by bioorthogonal chemistry.[3][4][5][6]
Direct Labeling involves the enzymatic incorporation of a UTP analog that is already conjugated to a fluorophore (e.g., Fluorescein-12-UTP, Cy5-UTP) into an RNA molecule during in vitro transcription.[7][8][9] This method is straightforward and produces RNA that is immediately fluorescent.
Click Chemistry-Based Labeling is a two-step method that offers greater flexibility. First, a UTP analog modified with a bioorthogonal functional group, such as an alkyne or an azide, is incorporated into the RNA transcript.[3][4][5] Subsequently, a fluorescent probe containing the complementary functional group is "clicked" onto the modified RNA via a highly specific and efficient chemical reaction, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC).[10][11][12] This approach is suitable for both in vitro and in-cell labeling of newly synthesized RNA.[3][4][5]
Applications
-
In Vitro Transcription: Synthesis of fluorescently labeled RNA probes for use in techniques like in situ hybridization and microarray analysis.[7][13]
-
Metabolic Labeling of Nascent RNA: Introduction of modified UTP analogs to living cells to label newly transcribed RNA, allowing for the study of RNA synthesis, processing, and turnover.[14][15][16]
-
Live-Cell Imaging: Real-time visualization of RNA localization and trafficking within living cells.[1][17]
-
RNA-Based Therapeutics: Incorporation of modified nucleotides, such as N1-methylpseudouridine, to reduce the immunogenicity and enhance the stability and translational efficiency of therapeutic mRNA.[18][19][20]
Available UTP Analogs for RNA Labeling
A variety of UTP analogs are commercially available for RNA labeling. The choice of analog depends on the specific application, the desired label, and the experimental system.
| UTP Analog Type | Examples | Labeling Strategy | Key Features |
| Fluorescently Labeled | Fluorescein-12-UTP, Cy3-UTP, Cy5-UTP, Texas Red-5-dUTP | Direct Incorporation | - Single-step labeling- Produces directly fluorescent RNA- Suitable for in vitro transcription |
| Clickable (Alkyne-modified) | 5-(1,7-octadinyl)uridine triphosphate (ODUTP), 5-ethynyl uridine (B1682114) (5-EU) | Two-step (Click Chemistry) | - Bioorthogonal- Allows for post-transcriptional labeling with various probes- Suitable for in vitro and in-cell labeling |
| Clickable (Azide-modified) | Azide-Modified UTP (AMUTP) | Two-step (Click Chemistry) | - Bioorthogonal- Compatible with copper-free click chemistry for live-cell applications- Enables versatile labeling options |
| Hapten-Labeled | Biotin-11-UTP, Digoxigenin-UTP | Indirect Detection | - Incorporation of a hapten for subsequent detection with labeled streptavidin or antibodies- Provides signal amplification |
| Modified for Therapeutic mRNA | N1-Ethylpseudo-UTP, N1-Methylpseudouridine-5´-Triphosphate, Pseudouridine-5´-Triphosphate | Incorporation during IVT | - Reduces innate immunogenicity of mRNA- Enhances translational efficiency and stability |
Experimental Protocols
Protocol 1: In Vitro Transcription with Fluorescently Labeled UTP
This protocol describes the synthesis of fluorescently labeled RNA probes using T7, SP6, or T3 RNA polymerase.
Materials:
-
Linearized template DNA with a T7, SP6, or T3 promoter
-
Fluorescein-12-UTP
-
ATP, GTP, CTP solution (10 mM each)
-
UTP solution (10 mM)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM spermidine)
-
T7, SP6, or T3 RNA Polymerase
-
RNase Inhibitor
-
Nuclease-free water
-
0.2 M EDTA, pH 8.0
Procedure:
-
Thaw all reagents on ice.
-
Set up the following 20 µL reaction at room temperature:
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
100 mM DTT: 1 µL
-
ATP, CTP, GTP mix (10 mM each): 2 µL
-
10 mM UTP: 0.5 µL
-
1 mM Fluorescein-12-UTP: 3.5 µL
-
Linearized template DNA (1 µg): X µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
RNA Polymerase (20 U/µL): 2 µL
-
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate at 37°C for 2 hours.[13]
-
Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).
-
(Optional) Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.
-
Purify the labeled RNA using a suitable method such as ethanol (B145695) precipitation or a spin column.
Workflow for In Vitro Transcription with Fluorescent UTP
Caption: Workflow for in vitro transcription using fluorescently labeled UTP analogs.
Protocol 2: Metabolic Labeling of RNA in Cells with Clickable UTP Analogs
This protocol describes the labeling of newly synthesized RNA in mammalian cells using an azide-modified UTP analog (AMUTP), followed by fluorescent imaging.[4]
Materials:
-
Mammalian cells cultured on coverslips
-
Azide-Modified UTP (AMUTP)
-
Transfection reagent
-
Cell culture medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., PBS containing a fluorescent alkyne probe, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Wash buffer (e.g., PBS)
-
Mounting medium with DAPI
Procedure:
-
Seed mammalian cells on coverslips in a culture dish and grow to the desired confluency.
-
Prepare a transfection mix containing AMUTP (final concentration 50 µM to 1 mM) and a suitable transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Replace the cell culture medium with the transfection mix and incubate for 15-60 minutes at 37°C to allow for the incorporation of AMUTP into newly transcribed RNA.[4]
-
Remove the transfection mix and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Perform the click reaction by incubating the cells with the click reaction buffer containing the fluorescent alkyne probe for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips on microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Workflow for Metabolic RNA Labeling and Imaging
Caption: Workflow for metabolic labeling and imaging of RNA in cells.
Quantitative Data
The efficiency of incorporation of UTP analogs can vary depending on the specific analog, the RNA polymerase used, and the reaction conditions. The following table summarizes available data on the relative transcription efficiency of some modified pseudouridine (B1679824) triphosphates compared to pseudouridine (Ψ).
| N1-Modification of ΨTP | Relative Transcription Efficiency (%) |
| H (Ψ) | ~100 |
| Me (m1Ψ) | ~110 |
| Et (N1-Ethyl-Ψ) | ~105 |
| FE (N1-Fluoroethyl-Ψ) | ~90 |
| Pr (N1-Propyl-Ψ) | ~85 |
| MOM (N1-Methoxymethyl-Ψ) | ~70 |
| Data is synthesized from graphical representations in scientific literature and represents approximate relative efficiencies. Actual yields may vary.[18] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of labeled RNA (in vitro transcription) | - Suboptimal ratio of labeled to unlabeled UTP- Inactive enzyme- Degraded template DNA | - Optimize the ratio of labeled to unlabeled UTP.- Use fresh enzyme.- Check the integrity of the template DNA on an agarose (B213101) gel. |
| High background fluorescence (in-cell imaging) | - Incomplete removal of unbound fluorescent probe- Non-specific binding of the probe | - Increase the number and duration of wash steps after the click reaction.- Include a blocking step before the click reaction.- Titrate the concentration of the fluorescent probe. |
| No or weak signal (in-cell imaging) | - Inefficient transfection of the UTP analog- Low transcription rate in the cells- Inefficient click reaction | - Optimize the transfection protocol.- Use a higher concentration of the UTP analog or increase the labeling time.- Ensure all components of the click reaction are fresh and active. |
Conclusion
UTP analogs are invaluable tools for the labeling and imaging of RNA transcripts, providing insights into RNA biology and aiding in the development of RNA-based therapeutics. The choice between direct labeling with fluorescent UTPs and the two-step click chemistry approach depends on the specific experimental goals. The protocols and data presented here serve as a guide for researchers to effectively utilize these powerful techniques.
References
- 1. RNA imaging in living cells – methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA Imaging [labome.com]
- 3. A clickable UTP analog for the posttranscriptional chemical labeling and imaging of RNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imaging Newly Transcribed RNA in Cells by Using a Clickable Azide-Modified UTP Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clickable UTP analog for the posttranscriptional chemical labeling and imaging of RNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. apexbt.com [apexbt.com]
- 9. revvity.com [revvity.com]
- 10. Real-time Visualization of Transcribed mRNA via Click Chemistry in a Liposomal Space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Application of Live-Cell RNA Imaging Techniques to the Study of Retroviral RNA Trafficking [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. neb.com [neb.com]
- 20. tpca-1.com [tpca-1.com]
Measuring Uridine Triphosphate (UTP) Levels in Biological Samples: An HPLC-Based Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine triphosphate (UTP) is a critical pyrimidine (B1678525) nucleotide involved in a myriad of cellular processes. Beyond its fundamental role as a precursor for RNA synthesis, UTP is a key molecule in cellular metabolism, including the synthesis of glycogen (B147801) and UDP-sugars essential for glycosylation.[1][2] Furthermore, extracellular UTP acts as a potent signaling molecule by activating P2Y purinergic receptors, thereby modulating a variety of physiological responses.[3][4][5][6] Accurate and reliable quantification of UTP is therefore essential for researchers studying cellular metabolism, signaling pathways, and for professionals in drug development investigating compounds that may impact nucleotide metabolism.
This application note provides a detailed protocol for the measurement of UTP in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on ion-pair reversed-phase chromatography, a robust and widely used technique for the separation and quantification of polar and charged molecules like nucleotides.[3][4]
Signaling Pathway: UTP and P2Y Receptor Activation
Extracellular UTP can activate specific G protein-coupled receptors, primarily P2Y2 and P2Y4 receptors, initiating a signaling cascade that leads to various cellular responses.[3][4][5] The diagram below illustrates the signaling pathway initiated by UTP binding to the P2Y2 receptor.
Experimental Protocol
The following protocol details the necessary steps for sample preparation, HPLC analysis, and quantification of UTP.
Sample Preparation
Proper sample preparation is crucial to remove interfering substances and ensure the stability of nucleotides.
a. Cell or Tissue Lysis and Nucleotide Extraction:
-
Harvesting: Harvest cells or tissues and immediately place them on ice to minimize enzymatic degradation of nucleotides.
-
Extraction: Extract nucleotides using a cold acid extraction method. A common approach is to use perchloric acid (PCA) or trichloroacetic acid (TCA). For instance, homogenize the sample in 0.4 M PCA.
-
Neutralization: Neutralize the acidic extract by adding a potassium carbonate or potassium hydroxide (B78521) solution. This will precipitate the acid as a salt (e.g., potassium perchlorate), which can be removed by centrifugation.
-
Centrifugation: Centrifuge the neutralized extract at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleotides.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before HPLC injection to remove any particulate matter.
b. Solid-Phase Extraction (SPE) for Urine Samples:
For complex matrices like urine, an additional cleanup step using solid-phase extraction may be necessary to remove interfering compounds.
HPLC Instrumentation and Conditions
The separation of UTP is typically achieved using an ion-pair reversed-phase HPLC system.
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | Aqueous buffer, e.g., 100 mM potassium phosphate (B84403) monobasic (KH₂PO₄). |
| Mobile Phase B | Mobile Phase A with an organic modifier, e.g., 100 mM KH₂PO₄ in 50% methanol. |
| Ion-Pairing Reagent | Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) added to the mobile phase at a concentration of 2-10 mM. |
| pH | Adjust the mobile phase pH to a range of 6.0 - 7.0. |
| Flow Rate | 0.8 - 1.2 mL/min. |
| Detection Wavelength | 254 nm or 275 nm.[1][4] |
| Injection Volume | 10 - 50 µL. |
| Column Temperature | Ambient or controlled at 25-30°C. |
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of multiple nucleotides. An example gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 20 | 100 |
| 25 | 100 |
| 30 | 0 |
| 40 | 0 |
Quantification
Quantification of UTP is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of a UTP standard.
-
Prepare UTP Standards: Prepare a series of UTP standards of known concentrations in the same buffer as the prepared samples.
-
Generate Standard Curve: Inject the standards into the HPLC system and record the peak areas. Plot the peak area against the concentration to generate a standard curve.
-
Analyze Samples: Inject the prepared samples and record the peak areas for UTP.
-
Calculate Concentration: Determine the concentration of UTP in the samples by interpolating their peak areas on the standard curve.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure for UTP measurement by HPLC.
Data Presentation
The following table summarizes typical chromatographic parameters for the analysis of UTP and other related nucleotides using an ion-pair reversed-phase HPLC method. Note that retention times can vary depending on the specific column, mobile phase composition, and gradient profile used.
| Analyte | Abbreviation | Typical Retention Time (min) | Linearity Range (µM) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| Uridine Monophosphate | UMP | 5 - 10 | 1 - 100 | ~0.5 | ~1.5 |
| Uridine Diphosphate | UDP | 10 - 15 | 1 - 100 | ~0.5 | ~1.5 |
| Uridine Triphosphate | UTP | 15 - 20 | 1 - 100 | ~0.5 | ~1.5 |
| Adenosine Triphosphate | ATP | 18 - 23 | 1 - 100 | ~0.5 | ~1.5 |
| Cytidine Triphosphate | CTP | 14 - 19 | 1 - 100 | ~0.5 | ~1.5 |
| Guanosine Triphosphate | GTP | 16 - 21 | 1 - 100 | ~0.5 | ~1.5 |
Note: The values presented in this table are approximate and should be determined for each specific experimental setup.
Conclusion
The ion-pair reversed-phase HPLC method described in this application note provides a reliable and sensitive approach for the quantification of UTP in various biological samples. By following the detailed protocol for sample preparation and HPLC analysis, researchers can obtain accurate measurements of UTP levels, which is crucial for advancing our understanding of cellular metabolism and signaling in both health and disease. This method can be adapted and validated for specific research needs and sample matrices.
References
- 1. biologyonline.com [biologyonline.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine 5'-triphosphate (UTP) [baseclick.eu]
Application of Uridine-5'-triphosphate (UTP) in the Pharmacological Study of P2Y Receptors
Introduction
Uridine-5'-triphosphate (UTP), a pyrimidine (B1678525) nucleotide, is a crucial endogenous signaling molecule that exerts its effects through the activation of specific subtypes of P2Y receptors, a family of G protein-coupled receptors (GPCRs). Its involvement in a myriad of physiological and pathophysiological processes, including inflammation, cell proliferation, and neurotransmission, has made it a valuable tool for researchers in pharmacology and drug development. These application notes provide a comprehensive overview of the use of UTP in studying P2Y receptor pharmacology, complete with detailed experimental protocols and quantitative data to guide researchers in their investigations.
P2Y Receptor Subtypes Activated by UTP
UTP is a potent agonist for several P2Y receptor subtypes, primarily the P2Y2 and P2Y4 receptors.[1] It can also indirectly lead to the activation of the P2Y6 receptor, as it can be hydrolyzed to uridine-5'-diphosphate (B1205292) (UDP), the preferred agonist for this receptor subtype.[2] The P2Y2 receptor is characteristically activated equipotently by both ATP and UTP.[3][4] In contrast, the human P2Y4 receptor is more selectively activated by UTP.[1][3]
Signaling Pathways
Activation of UTP-sensitive P2Y receptors, predominantly the Gq-coupled P2Y2 and P2Y4 receptors, initiates a well-defined signaling cascade.[5][6] Upon agonist binding, the activated receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][6] The subsequent increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of downstream targets and the activation of various cellular responses, including the mitogen-activated protein kinase (MAPK) cascade.[5][7]
Quantitative Data: Potency of UTP at P2Y Receptors
The half-maximal effective concentration (EC50) is a critical parameter for quantifying the potency of an agonist like UTP. The following table summarizes reported EC50 values for UTP at various P2Y receptor subtypes.
| P2Y Receptor Subtype | Agonist | EC50 Value (µM) | Cell Line / Tissue | Reference |
| P2Y2 | UTP | 3.5 ± 1.01 | Theca-interstitial cells | [7][8] |
| P2Y2 | UTP | ~0.5 - 3 | - | [3] |
| P2Y2 | UTP | 1.021 | J774.G8 murine macrophage | [9] |
| P2Y2 | UTP | 6 | Human Retinal Pigment Epithelial Cells | [10] |
| P2Y4 | UTP | 0.073 | - | [3] |
| P2Y11 | UTP | No agonist action | 1321N1 cells expressing human P2Y11 | [11][12] |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay is a fundamental method to functionally assess the activation of Gq-coupled P2Y receptors by UTP.
Principle: UTP-induced activation of P2Y2 and P2Y4 receptors leads to an increase in intracellular calcium concentration ([Ca2+]i). This change can be monitored using fluorescent calcium indicators, such as Fluo-4 AM.
Workflow:
Detailed Protocol:
-
Cell Culture: Plate cells expressing the P2Y receptor of interest (e.g., 1321N1 astrocytoma cells stably expressing the human P2Y2 receptor) in a 96-well black-walled, clear-bottom plate and culture overnight.[12]
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
-
Baseline Measurement: After incubation, wash the cells with buffer to remove excess dye. Measure the baseline fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.[7]
-
UTP Stimulation: Add varying concentrations of UTP to the wells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis:
-
The peak fluorescence intensity is used to determine the response to each UTP concentration.
-
Plot the response against the logarithm of the UTP concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using non-linear regression.
-
Inositol Phosphate (B84403) (IP) Accumulation Assay
This assay provides a more direct measure of PLC activation downstream of P2Y receptor stimulation.
Principle: Activation of Gq-coupled P2Y receptors by UTP leads to the production of inositol phosphates (IPs), including IP3. The accumulation of these IPs can be quantified, often by measuring the more stable downstream product, IP1, in the presence of LiCl, which blocks its degradation.[13]
Detailed Protocol:
-
Cell Labeling:
-
Plate cells in a suitable multi-well plate.
-
Incubate the cells overnight in an inositol-free medium containing myo-[3H]inositol to label the cellular phosphoinositide pool.[14]
-
-
UTP Stimulation:
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a solution like cold trichloroacetic acid.
-
Neutralize the cell lysates.
-
-
Quantification:
-
Separate the [3H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.[14]
-
Quantify the amount of radioactivity in the inositol phosphate fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Normalize the data to a control (unstimulated cells).
-
Generate a dose-response curve and calculate the EC50 value for UTP-induced IP accumulation.
-
MAPK/ERK Phosphorylation Assay (Western Blotting)
This protocol assesses the activation of downstream signaling pathways, such as the MAPK/ERK cascade.
Principle: UTP-mediated P2Y receptor activation can lead to the phosphorylation and activation of ERK1/2. This can be detected by Western blotting using antibodies specific for the phosphorylated form of ERK.
Workflow:
Detailed Protocol:
-
Cell Stimulation:
-
Culture cells to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of UTP for different time points (e.g., 5, 15, 30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal (determined by re-probing the membrane with an antibody for total ERK) or a loading control (e.g., GAPDH or β-actin).
-
Conclusion
UTP is an indispensable pharmacological tool for elucidating the function and signaling of P2Y receptors. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the roles of UTP and its cognate receptors in health and disease, and for the development of novel therapeutic agents targeting this important signaling system.
References
- 1. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Uridine triphosphate (UTP) induces profibrotic responses in cardiac fibroblasts by activation of P2Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional expression and intracellular signaling of UTP-sensitive P2Y receptors in theca-interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional expression and intracellular signaling of UTP-sensitive P2Y receptors in theca-interstitial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. UTP is not a biased agonist at human P2Y(11) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UTP is not a biased agonist at human P2Y11 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application of UTPγS as a Non-Hydrolyzable UTP Analog in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine-5'-O-(3-thiotriphosphate), commonly known as UTPγS, is a non-hydrolyzable analog of uridine (B1682114) triphosphate (UTP). The substitution of a sulfur atom for a non-bridging oxygen on the γ-phosphate renders the molecule resistant to cleavage by nucleotidases. This key property makes UTPγS an invaluable tool in research for studying processes involving UTP, particularly the activation of P2Y purinergic receptors, without the confounding effects of nucleotide degradation. These application notes provide an overview of the key applications of UTPγS, detailed experimental protocols, and a summary of relevant quantitative data.
Key Applications
UTPγS is primarily utilized in the following research areas:
-
P2Y Receptor Pharmacology: As a stable agonist, UTPγS is instrumental in characterizing the function of UTP-sensitive P2Y receptors, particularly the P2Y2 and P2Y4 subtypes. It is used to investigate receptor activation, signaling pathways, and for screening potential antagonists.[1][2]
-
G Protein Activation Studies: The non-hydrolyzable nature of UTPγS allows for the stable activation of G proteins coupled to P2Y receptors. This is crucial for in vitro assays measuring G protein activation, such as GTPγS binding assays.
-
Ion Channel Modulation: UTPγS is employed to study the modulation of various ion channels by P2Y receptor activation, providing insights into the downstream effects of purinergic signaling on cellular excitability.
-
Enzyme Kinetics: In the study of enzymes that utilize UTP as a substrate, UTPγS can act as a competitive inhibitor or a slowly hydrolyzable substrate, aiding in the elucidation of reaction mechanisms.
-
Structural Biology: The stability of the UTPγS-receptor complex facilitates structural studies, such as X-ray crystallography, aimed at understanding the molecular basis of ligand recognition and receptor activation.
Data Presentation
The following table summarizes the quantitative data for UTPγS in various experimental contexts, providing a comparative overview of its potency and efficacy.
| Receptor Subtype | Cell Line/Tissue | Assay Type | Parameter | Value (µM) | Reference |
| P2Y2 | Human 1321N1 Astrocytoma Cells | Phospholipase C stimulation | pEC50 | 6.62 | [3] |
| P2Y2 | Human 1321N1 Astrocytoma Cells | Calcium Mobilization | EC50 | 1.5 - 5.8 | [4] |
| P2Y2 | Human A431 Cells | Calcium Mobilization | EC50 | 1.5 - 5.8 | [4] |
| P2Y2 | Murine 1321N1 Astrocytoma Cells | Calcium Mobilization | EC50 | 1.5 - 5.8 | [4] |
| P2Y2 | Human Monocytic U937 Cells | Calcium Mobilization | EC50 (Desensitization) | 9.3 | [5] |
| P2Y2 | Rat Theca-Interstitial Cells | MAPK Phosphorylation (p44) | EC50 | 3.34 ± 0.92 | [6] |
| P2Y2 | Rat Theca-Interstitial Cells | MAPK Phosphorylation (p42) | EC50 | 1.41 ± 0.67 | [6] |
| P2Y2 | Rat Theca-Interstitial Cells | Intracellular Calcium Increase | EC50 | 3.5 ± 1.01 | [6] |
| P2Y4 | - | - | EC50 | 1.6 | [1] |
| P2Y (Endogenous) | Murine Macrophage J774.G8 Cells | Calcium Mobilization | EC50 | 1.021 | [7] |
Signaling Pathways and Experimental Workflows
P2Y2 Receptor Signaling Pathway
UTPγS binding to the P2Y2 receptor, a Gq-coupled receptor, initiates a well-characterized signaling cascade leading to various cellular responses.
Caption: P2Y2 Receptor Signaling Cascade initiated by UTPγS.
Experimental Workflow for Characterizing P2Y Receptor Agonism using UTPγS
This workflow outlines the key steps in utilizing UTPγS to confirm and characterize its agonistic activity at a target P2Y receptor.
Caption: Workflow for characterizing UTPγS agonism.
Experimental Protocols
GTPγS Binding Assay for G Protein Activation
This protocol is adapted for UTPγS to measure the activation of G proteins coupled to P2Y receptors.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of UTPγS in stimulating [³⁵S]GTPγS binding to G proteins in cell membranes expressing a P2Y receptor of interest.
Materials:
-
Cell membranes prepared from cells overexpressing the target P2Y receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP (Guanosine 5'-diphosphate), 10 mM stock in water.
-
UTPγS, stock solution in water.
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Unlabeled GTPγS, 10 mM stock in water (for non-specific binding).
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well microplates.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells expressing the P2Y receptor of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well microplate, prepare the following reaction mixtures in triplicate (final volume 100 µL):
-
Total Binding: Assay buffer, cell membranes (10-20 µg protein), 10 µM GDP, and varying concentrations of UTPγS.
-
Non-specific Binding: Assay buffer, cell membranes (10-20 µg protein), 10 µM GDP, and 10 µM unlabeled GTPγS.
-
Basal Binding: Assay buffer, cell membranes (10-20 µg protein), and 10 µM GDP.
-
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells to a final concentration of 0.1 nM.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific [³⁵S]GTPγS binding as a function of the UTPγS concentration.
-
Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration upon P2Y receptor activation by UTPγS.
Objective: To measure the UTPγS-induced calcium mobilization in cells expressing a Gq-coupled P2Y receptor.
Materials:
-
Cells expressing the target P2Y receptor (e.g., HEK293, CHO).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
UTPγS, stock solution in water.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Assay Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the automated injector, add 50 µL of UTPγS solution (at various concentrations) to the wells.
-
Continue recording the fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximum response.
-
Plot the normalized response against the logarithm of the UTPγS concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
General Protocol for Investigating UTPγS Effects on Enzyme Kinetics
This protocol provides a general framework for studying the effect of UTPγS on enzymes that utilize UTP.
Objective: To determine if UTPγS acts as a substrate or inhibitor for a UTP-dependent enzyme and to characterize its kinetic parameters (e.g., Kₘ, Vₘₐₓ, or Kᵢ).
Materials:
-
Purified enzyme of interest.
-
UTP (natural substrate).
-
UTPγS.
-
Appropriate assay buffer for the enzyme.
-
Detection system to measure product formation or substrate depletion (e.g., spectrophotometer, fluorometer, radioactive detection).
Procedure:
-
Enzyme Activity Assay:
-
Establish a reliable assay to measure the activity of the enzyme with its natural substrate, UTP. This involves optimizing conditions such as pH, temperature, and enzyme concentration to ensure the reaction rate is linear with time and enzyme concentration.
-
-
Testing UTPγS as a Substrate:
-
Perform the enzyme assay using a range of UTPγS concentrations in place of UTP.
-
Monitor for product formation. If product is formed, UTPγS is a substrate.
-
If UTPγS is a substrate, determine the Kₘ and Vₘₐₓ values by measuring the initial reaction rates at various UTPγS concentrations and fitting the data to the Michaelis-Menten equation.
-
-
Testing UTPγS as an Inhibitor:
-
If UTPγS is not a substrate, investigate its potential as an inhibitor.
-
Perform the enzyme assay with a fixed concentration of UTP (typically at or near its Kₘ) in the presence of increasing concentrations of UTPγS.
-
Measure the initial reaction rates and plot them against the UTPγS concentration to determine the IC₅₀ value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both UTP and UTPγS and analyze the data using Lineweaver-Burk or Dixon plots. This will allow for the calculation of the inhibition constant (Kᵢ).
-
General Protocol for Studying UTPγS Effects on Ion Channel Gating using Patch-Clamp Electrophysiology
This protocol outlines a general approach to investigate the modulation of ion channels by P2Y receptor activation using UTPγS.
Objective: To characterize the effect of UTPγS-mediated P2Y receptor activation on the gating properties (e.g., open probability, current amplitude) of a specific ion channel.
Materials:
-
Cells expressing both the target ion channel and a UTP-sensitive P2Y receptor.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular (bath) solution.
-
Intracellular (pipette) solution.
-
UTPγS stock solution.
-
Data acquisition and analysis software.
Procedure:
-
Cell Preparation: Culture the cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Patch-Clamp Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).
-
To study the effects of an intracellular signaling cascade initiated by UTPγS, the whole-cell configuration is typically used. This is achieved by applying a brief pulse of suction to rupture the membrane patch.
-
Clamp the membrane potential at a desired holding potential.
-
-
Application of UTPγS:
-
Apply UTPγS to the bath solution at a predetermined concentration (e.g., the EC₅₀ for receptor activation).
-
Record the ion channel activity before, during, and after the application of UTPγS.
-
-
Data Acquisition and Analysis:
-
Record the ion channel currents using appropriate voltage protocols (e.g., voltage steps, ramps).
-
Analyze the changes in current amplitude, open probability, and gating kinetics in response to UTPγS application.
-
To confirm the involvement of the P2Y receptor, the experiment can be repeated in the presence of a selective P2Y receptor antagonist.
-
Conclusion
UTPγS is a versatile and indispensable tool for researchers investigating purinergic signaling and other UTP-dependent processes. Its resistance to hydrolysis provides a stable and reliable means to activate P2Y receptors and study their downstream effects. The protocols and data presented in these application notes offer a comprehensive guide for the effective utilization of UTPγS in various experimental settings, from in vitro functional assays to cellular electrophysiology. Careful experimental design and data analysis are crucial for obtaining meaningful and reproducible results.
References
- 1. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stable pyrimidines UDPβS and UTPγS discriminate between the P2 receptors that mediate vascular contraction and relaxation of the rat mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best quantitative ATPase activity assay - Biochemistry [protocol-online.org]
- 4. Fission impossible: Non-hydrolyzable nucleotide analogs - News Blog - Jena Bioscience [jenabioscience.com]
- 5. Fission Impossible: Non-hydrolyzable nucleotide analogs - News Blog - Jena Bioscience [jenabioscience.com]
- 6. Non-hydrolyzable Nucleotides - Jena Bioscience [jenabioscience.com]
- 7. 12 New non-hydrolyzable nucleotides available! - News Blog - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols: Use of Radiolabeled UTP in Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled uridine (B1682114) triphosphate (UTP) and its precursors in metabolic tracer studies. UTP is a crucial nucleotide involved in a wide array of cellular processes, including RNA synthesis, the formation of UDP-sugars for glycosylation, and cellular signaling. The use of radiolabeled UTP allows for the sensitive and quantitative tracking of these metabolic pathways, providing invaluable insights into cellular physiology, disease mechanisms, and the mode of action of therapeutic agents.
Introduction to Radiolabeled UTP in Metabolic Tracing
Radiolabeling techniques offer a powerful approach to trace the fate of molecules within complex biological systems. By introducing a radioactive isotope into a molecule of interest, its path through various metabolic pathways can be meticulously followed. UTP, a pyrimidine (B1678525) nucleotide, is a central player in several key anabolic pathways. Introducing a radiolabel into UTP, either directly or through its precursor uridine, enables the investigation of:
-
RNA Synthesis and Turnover: Quantifying the rate of transcription by measuring the incorporation of radiolabeled UTP into newly synthesized RNA.
-
Glycosylation Pathways: Tracing the synthesis of UDP-sugars, such as UDP-glucose and UDP-N-acetylglucosamine, which are essential donors for the glycosylation of proteins and lipids.
-
Cellular Signaling: Investigating the role of extracellular UTP in activating P2Y receptors and downstream signaling cascades.
Commonly used radioisotopes for labeling UTP or its precursors include Tritium (B154650) (³H), Carbon-14 (¹⁴C), and Phosphorus-32 (³²P). The choice of isotope depends on the specific application, desired level of sensitivity, and the experimental system.
Key Applications and Quantitative Data
The versatility of radiolabeled UTP allows for its application in diverse areas of research. Below is a summary of key applications with representative quantitative data.
Measuring RNA Synthesis Rates
Pulse-chase experiments using radiolabeled uridine (which is intracellularly converted to UTP) are a classic method to determine the synthesis and degradation rates of RNA.
| Parameter | Typical Values | Experimental System | Radiolabel | Citation |
| Rate of RNA Synthesis | 20 mg of RNA / g of RNA / h | Tobacco Callus | ³H-uridine | [1] |
| rRNA Synthesis Rate | 14 mg / g / h | Tobacco Callus | ³H-uridine | [1] |
| RNA Accumulation Rate | 12 mg / g / h | Tobacco Callus | ³H-uridine | [1] |
| Maximum Incorporation Time | ~10 minutes | Ehrlich Ascites Tumor Cells | ³H-uridine | [2] |
| ³H-UTP Pool Disappearance | Within 30 minutes | Ehrlich Ascites Tumor Cells | ³H-uridine | [2] |
Tracing UDP-Sugar Synthesis
Radiolabeled glucose or uridine can be used to trace the synthesis of UDP-sugars, which are crucial for glycosylation.
| Analyte | Labeling Precursor | Key Enzyme | Application | Citation |
| UDP-[¹⁴C]glucose | [¹⁴C]glucose | UDP-glucose pyrophosphorylase | In vitro synthesis for use as a tracer | [3] |
| UDP-glucose | [U-¹³C]glucose | UDP-glucose pyrophosphorylase | Metabolic flux analysis in cancer cells | |
| Glycoproteins | N-6-[³H]acetyl-D-glucosamine | Glycosyltransferases | Tracing glycoprotein (B1211001) synthesis in brain tissue | [4] |
| Phosphoglycolipid | UDP-[U-¹⁴C]glucose | Glucosyltransferase | Investigating lipid glycosylation in bacteria | [5] |
Comparison of Radioisotopes for Labeling
The choice of radioisotope is critical and depends on the experimental goals.[6][7][8][9][10]
| Radioisotope | Max. Energy (keV) | Half-life | Specific Activity (Ci/mmol) | Advantages | Disadvantages |
| Tritium (³H) | 18.6 | 12.3 years | ~29 | High specific activity, lower material cost, manageable waste. | Potential for label loss (exchange with water), lower detection efficiency. |
| Carbon-14 (¹⁴C) | 156 | 5730 years | ~0.062 | Stable label position, good for long-term studies. | Lower specific activity, higher cost, longer-lived waste. |
| Phosphorus-32 (³²P) | 1710 | 14.3 days | ~9120 | Very high specific activity, high energy for sensitive detection. | Short half-life, higher safety precautions required. |
Signaling and Metabolic Pathways
UDP-Glucose Synthesis Pathway
UTP is a direct precursor for the synthesis of UDP-glucose, a central molecule in glycogen (B147801) synthesis and glycosylation. This pathway can be traced using radiolabeled glucose or uridine.
Caption: UTP in UDP-Glucose Synthesis.
P2Y Receptor Signaling Pathway
Extracellular UTP can act as a signaling molecule by binding to P2Y receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a cascade of intracellular events.[3][11][12][13][14]
Caption: UTP-mediated P2Y Receptor Signaling.
Experimental Protocols
Protocol 1: Pulse-Chase Labeling of Cellular RNA with [³H]-Uridine
This protocol allows for the determination of RNA synthesis and turnover rates in cultured cells.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
[5,6-³H]-Uridine (specific activity ~40-60 Ci/mmol)
-
Unlabeled uridine
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol reagent or other RNA extraction kit
-
Scintillation fluid and vials
-
Scintillation counter
Experimental Workflow:
Caption: Pulse-Chase RNA Labeling Workflow.
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow to mid-log phase.
-
Pulse Labeling: Remove the growth medium and replace it with fresh medium containing [³H]-uridine at a final concentration of 1-5 µCi/mL. Incubate for a short period (e.g., 15-30 minutes) to label newly synthesized RNA.
-
Washing: After the pulse, quickly aspirate the radioactive medium and wash the cells twice with ice-cold PBS to remove unincorporated [³H]-uridine.
-
Chase: Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 5-10 mM). This "chases" the radioactive label out of the UTP pool, preventing further incorporation into new RNA.
-
Time Points: Harvest cells at various time points during the chase (e.g., 0, 1, 2, 4, 8 hours). The "0" time point represents the end of the pulse.
-
RNA Extraction: For each time point, lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
Quantification and Analysis:
-
Measure the concentration of the extracted RNA using a spectrophotometer at 260 nm.
-
Measure the amount of radioactivity in an aliquot of each RNA sample using a scintillation counter.
-
Calculate the specific activity of the RNA (CPM/µg) for each time point.
-
Plot the natural logarithm of the specific activity versus time. The slope of the resulting line can be used to calculate the RNA degradation rate constant (k_deg), and the half-life (t₁/₂) can be determined using the formula: t₁/₂ = 0.693 / k_deg.
-
Protocol 2: Tracing Glycoprotein Synthesis with [³H]-Glucosamine
This protocol traces the incorporation of a radiolabeled precursor into the carbohydrate moieties of glycoproteins. [³H]-Glucosamine is taken up by cells and enters the hexosamine biosynthesis pathway, leading to the formation of radiolabeled UDP-N-acetylglucosamine, a key building block for many glycans.
Materials:
-
Cell culture medium
-
[6-³H]-Glucosamine hydrochloride (specific activity ~20-40 Ci/mmol)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
Autoradiography film or phosphorimager
Procedure:
-
Cell Labeling: Culture cells to the desired confluency. Replace the medium with fresh medium containing [³H]-glucosamine (e.g., 5-20 µCi/mL). The labeling time can vary from a few hours to overnight, depending on the turnover rate of the glycoproteins of interest.
-
Cell Lysis: After labeling, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the cell lysates.
-
Immunoprecipitation (Optional): If you are interested in a specific glycoprotein, you can perform immunoprecipitation using an antibody specific to your protein of interest.
-
SDS-PAGE: Separate the proteins in the cell lysates (or immunoprecipitates) by SDS-PAGE. Load equal amounts of protein for each sample.
-
Autoradiography/Phosphorimaging: After electrophoresis, dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled glycoproteins. The intensity of the bands corresponds to the amount of incorporated [³H]-glucosamine.
Concluding Remarks
The use of radiolabeled UTP and its precursors remains a cornerstone of metabolic research. These tracer studies provide dynamic and quantitative information that is often unattainable with other methods. The protocols and data presented here offer a starting point for researchers to design and execute experiments to investigate RNA metabolism, glycosylation, and cellular signaling in their systems of interest. As with all work involving radioactivity, appropriate safety precautions and institutional guidelines must be strictly followed.
References
- 1. Figure 1: [N-glycans and O-glycans derived from [3H]glucosamine-labeled Jurkat cells.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pulse labeling of RNA of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regional differences in protein and glycoprotein synthesis and their processing in the mouse brain as revealed by the incorporation of [3H]proline, N-6-[3H]acetyl-D-glucosamine and [3H]fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of [14C]glucose from UDP[14C]glucose into a phosphoglycolipid by cell-free particulate systems of a moderately halophilic gram-negative bacterium, Pseudomonas halosaccharolytica ATCC 29423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of biodistribution of 3H, 32P and 99mTc labeled Gpp(NH)p in tumor bearing hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of 32P-postlabeling and HPLC-FD analysis of DNA adducts in rats acutely exposed to benzo(a)pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application Notes and Protocols: Uridine-Triphosphate in the Synthesis of RNA Aptamers
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA aptamers are short, single-stranded nucleic acid molecules that fold into unique three-dimensional structures, enabling them to bind to a wide array of target molecules with high affinity and specificity. Their ability to be generated in vitro through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX) makes them a powerful tool in diagnostics, therapeutics, and basic research. Uridine-triphosphate (UTP) is a fundamental building block in the enzymatic synthesis of these RNA molecules. This document provides detailed application notes and protocols on the role and use of both natural and chemically modified UTP in the synthesis of RNA aptamers.
The incorporation of modified nucleotides, particularly at the 2'-position of the ribose sugar of pyrimidines like UTP, has become a cornerstone of therapeutic aptamer development. These modifications can dramatically increase the aptamer's resistance to nuclease degradation, thereby extending its half-life in biological fluids, a critical parameter for in vivo applications.
The Role of UTP in RNA Aptamer Synthesis
During the SELEX process for generating RNA aptamers, a vast library of random DNA sequences is transcribed into RNA. This in vitro transcription (IVT) step is catalyzed by a bacteriophage RNA polymerase, most commonly T7 RNA polymerase. UTP, along with ATP, CTP, and GTP, serves as one of the four essential ribonucleoside triphosphates (rNTPs) required for the synthesis of the RNA library. The polymerase incorporates uridine (B1682114) into the growing RNA chain at positions dictated by adenine (B156593) in the DNA template.
Modified UTP for Enhanced Aptamer Performance
To overcome the inherent instability of RNA in biological systems due to ubiquitous ribonucleases, chemically modified nucleotides are often employed during the SELEX process. Modifications at the 2'-position of the pyrimidine (B1678525) ribose ring are particularly common as they do not significantly interfere with the Watson-Crick base pairing required for transcription.
Commonly used modified UTP analogs include:
-
2'-Fluoro-UTP (2'-F-UTP): This modification provides significant nuclease resistance.
-
2'-Amino-UTP (2'-NH2-UTP): This analog also enhances nuclease resistance and can introduce novel binding interactions.
-
2'-O-Methyl-UTP (2'-OMe-UTP): Often incorporated post-SELEX to further improve stability.
The use of these modified triphosphates requires a mutant T7 RNA polymerase (e.g., Y639F mutant) that can efficiently incorporate these analogs.[1][2]
Quantitative Data on RNA Aptamers Synthesized with Natural and Modified UTP
The choice of using natural or modified UTP can significantly impact the binding affinity (Kd) and biological stability (half-life) of the resulting aptamers. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Binding Affinities (Kd) for RNA Aptamers
| Aptamer Target | UTP Type Used | Binding Affinity (Kd) | Reference |
| Human Neutrophil Elastase | Unmodified UTP | > 1 µM | [3] |
| Human Neutrophil Elastase | 2'-NH2-UTP | 7–30 nM | [3] |
| Human Complement C5 | 2'-F-UTP | 2–5 nM (optimized) | [3] |
| Interferon-γ (IFN-γ) | 2'-NH2-UTP | 1.8 nM | [3] |
| Interferon-γ (IFN-γ) | 2'-F-UTP | 6.8 nM | [3] |
| Vascular Endothelial Growth Factor (VEGF165) | 2'-F-UTP | ~2 pM | [3] |
| Murine Lipopolysaccharide Binding Protein (mLBP) | 2'-F-UTP | ~270 nM | [4] |
| Human Thrombin | 2'-OMe Pyrimidines | 26 nM | [5] |
| Human Thrombin | Unmodified RNA | 9.3 ± 1.0 nM | [5] |
| Human Thrombin (Toggle-25t) | Unmodified RNA | 0.54 ± 0.1 nM | [5] |
| ATP | 5-(3-aminopropyl)-uridine triphosphate | Kd not significantly different from natural RNA aptamer | [5] |
Table 2: Comparison of Nuclease Resistance (Half-life) for RNA Aptamers
| Aptamer Target | UTP Type Used | Half-life in Serum | Reference |
| Human Neutrophil Elastase | Unmodified UTP | < 8 minutes | [3] |
| Human Neutrophil Elastase | 2'-NH2-UTP | 20 hours | [3] |
| Human TNFα | Unmodified UTP | Several minutes | [6] |
| Human TNFα | 2'-NH2-UTP | 8 hours | [6] |
| Interferon-γ (IFN-γ) | Unmodified UTP | 20 seconds | [3] |
| Interferon-γ (IFN-γ) | 2'-NH2-UTP | 80 hours | [3] |
| Interferon-γ (IFN-γ) | 2'-F-UTP | 6 hours | [3] |
Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) for RNA Library Synthesis
This protocol describes the generation of an RNA pool from a synthetic DNA library. It includes variations for using both natural and modified UTP.
Materials:
-
Linearized dsDNA template library with a T7 promoter (100-200 pmol)
-
T7 RNA Polymerase (for natural NTPs) or Mutant T7 RNA Polymerase (Y639F) (for modified NTPs)
-
10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 10 mM Spermidine, 100 mM DTT)
-
NTP mix (for natural RNA): 10 mM each of ATP, CTP, GTP, UTP
-
Modified NTP mix (for 2'-F modified RNA): 10 mM each of ATP, GTP, 2'-F-CTP, 2'-F-UTP
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components at room temperature in the order listed:
-
Nuclease-free water to a final volume of 100 µL
-
10 µL of 10x Transcription Buffer
-
10 µL of the appropriate NTP mix (natural or modified)
-
1-2 µg of the dsDNA template library
-
1 µL of RNase Inhibitor
-
2 µL of the appropriate T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 4-6 hours, or overnight.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the transcribed RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Add an equal volume of 2x formamide (B127407) loading buffer to the transcription reaction.
-
Heat the mixture at 95°C for 5 minutes and then place on ice.
-
Load the sample onto a denaturing polyacrylamide gel (typically 8-12% with 8 M urea).
-
Run the gel until the desired RNA size is adequately resolved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the gel slice containing the full-length RNA transcripts.
-
Elute the RNA from the gel slice by the crush and soak method in an appropriate elution buffer (e.g., 0.3 M sodium acetate).
-
Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend the pellet in nuclease-free water.
-
-
Quantification: Determine the concentration of the purified RNA pool using a spectrophotometer (e.g., NanoDrop).
Protocol 2: Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
This protocol outlines a typical SELEX workflow for the selection of RNA aptamers against a protein target.
Materials:
-
Purified RNA pool (from Protocol 1)
-
Target protein
-
Binding Buffer (e.g., PBS with 5 mM MgCl2)
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., 8 M Urea)
-
Nitrocellulose filter membranes (for filter binding assays) or magnetic beads conjugated with the target protein
-
Reverse Transcriptase and buffer
-
dNTP mix (10 mM each)
-
Reverse transcription primer
-
PCR Master Mix
-
Forward and reverse PCR primers (the reverse primer should contain the T7 promoter sequence)
-
Nuclease-free water
Procedure:
-
RNA Folding: Dilute the RNA pool in Binding Buffer, heat to 85-95°C for 5 minutes, and then cool slowly to room temperature to allow proper folding.
-
Binding: Incubate the folded RNA pool with the target protein at an appropriate concentration (start with a higher concentration in early rounds and decrease in later rounds to increase stringency). The incubation time can vary from 30 minutes to a few hours.
-
Partitioning: Separate the RNA-protein complexes from the unbound RNA.
-
Filter Binding: Pass the binding reaction through a nitrocellulose filter. The protein and any bound RNA will be retained on the filter. Wash the filter with Wash Buffer to remove non-specifically bound RNA.
-
Magnetic Beads: If the target is immobilized on magnetic beads, use a magnet to pellet the beads. Discard the supernatant containing unbound RNA and wash the beads with Wash Buffer.
-
-
Elution: Elute the bound RNA from the protein. This can be achieved by heating, changing the pH, or using a denaturant like urea.
-
Reverse Transcription (RT): The eluted RNA is reverse transcribed into cDNA.
-
Anneal the RT primer to the eluted RNA.
-
Perform the reverse transcription reaction according to the manufacturer's protocol for the chosen reverse transcriptase.
-
-
PCR Amplification: Amplify the resulting cDNA by PCR using the forward and reverse primers. The number of PCR cycles should be minimized to avoid amplification bias.
-
Preparation for Next Round: The amplified dsDNA product serves as the template for the next round of in vitro transcription (as described in Protocol 1).
-
Iterative Rounds: Repeat the SELEX cycle (steps 1-7) for 8-15 rounds. The selection pressure can be increased in later rounds by decreasing the target concentration, decreasing the incubation time, or increasing the stringency of the washing steps.
-
Cloning and Sequencing: After the final round, the enriched DNA pool is cloned into a plasmid vector and individual clones are sequenced to identify potential aptamer candidates. Alternatively, high-throughput sequencing can be used to analyze the enriched pool.
-
Aptamer Characterization: Individual aptamer candidates are synthesized and characterized for their binding affinity (e.g., by filter binding assays, SPR, or ITC) and specificity.
Visualizations
SELEX Workflow
Caption: The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow for generating RNA aptamers.
Signaling Pathway Inhibition by an Anti-VEGF Aptamer
A prominent example of a therapeutic RNA aptamer is Pegaptanib (Macugen), which targets Vascular Endothelial Growth Factor 165 (VEGF165). Pegaptanib, synthesized with 2'-fluoro pyrimidines and 2'-O-methyl purines, inhibits the pro-angiogenic signaling cascade initiated by VEGF.[7][8][9]
Caption: Inhibition of the VEGF signaling pathway by the RNA aptamer Pegaptanib.
Conclusion
UTP and its modified analogs are indispensable for the synthesis of RNA aptamers with diverse functionalities. While natural UTP is sufficient for generating aptamers for research and diagnostic applications where nuclease stability is not a primary concern, modified UTPs are crucial for the development of therapeutic aptamers. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize UTP in the synthesis and selection of high-performance RNA aptamers. The ability to tailor the chemical composition of RNA aptamers through the incorporation of modified nucleotides like 2'-F-UTP and 2'-NH2-UTP opens up a vast landscape for the creation of novel therapeutic and diagnostic agents.
References
- 1. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evolution of chemically-modified nucleic acid aptamers: Pros and cons, and comprehensive selection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Artificial Specific Binders Directly Recovered from Chemically Modified Nucleic Acid Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Characterization of 2′-amino-modified RNA Aptamers for Human TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of the anti-VEGF aptamer to a therapeutic agent for clinical ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
ELISA kits for the detection and quantification of UTP
For the Detection and Quantification of Uridine Triphosphate (UTP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uridine triphosphate (UTP) is a critical pyrimidine (B1678525) nucleotide that plays a central role in various cellular processes. Beyond its fundamental function as a precursor for RNA synthesis, UTP is an important extracellular signaling molecule that modulates a wide range of physiological and pathological responses by activating P2Y receptors.[1][2] The ability to accurately detect and quantify UTP in biological samples is essential for researchers in numerous fields, including cancer biology, immunology, and neuroscience.
These application notes provide a comprehensive guide to using competitive enzyme-linked immunosorbent assay (ELISA) kits for the specific and sensitive quantification of UTP in a variety of biological samples.
Assay Principle
The UTP ELISA kits are based on the principle of competitive inhibition.[3][4][5][6] A known amount of UTP is pre-coated onto the wells of a microplate. When the sample or standard is added to the wells, the UTP present in the sample competes with the coated UTP for binding to a limited amount of biotinylated anti-UTP antibody. After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody that is bound to the coated UTP. The amount of bound HRP conjugate is inversely proportional to the concentration of UTP in the sample. The addition of a TMB substrate results in the development of a blue color, which turns yellow upon the addition of a stop solution. The intensity of the color is measured spectrophotometrically at 450 nm. The concentration of UTP in the sample is then determined by comparing its absorbance with a standard curve.
UTP Signaling Pathway in Inflammation and Cancer
Extracellular UTP is a key signaling molecule that exerts its effects primarily through the activation of P2Y G-protein coupled receptors, particularly P2Y2 and P2Y4 receptors.[7][8][9] Activation of these receptors by UTP initiates a cascade of intracellular events that have been implicated in both inflammatory responses and cancer progression.[7][9] In cancer, UTP signaling can promote cell proliferation, migration, and invasion.[7] In the context of inflammation, UTP can modulate the release of cytokines and other inflammatory mediators.[8]
Caption: UTP signaling via the P2Y2 receptor.
Quantitative Data Summary
The performance characteristics of commercially available UTP ELISA kits are summarized below. These values are typically provided by the manufacturer and may vary slightly between lots.
| Parameter | Typical Value | Reference |
| Detection Range | 61.7 - 5,000 ng/mL | [3][10][11][12] |
| Sensitivity | < 28.5 ng/mL | [3][10][11][12] |
| Intra-Assay Precision (CV%) | < 10% | [3][10] |
| Inter-Assay Precision (CV%) | < 12% | [3][10] |
| Sample Types | Serum, Plasma, Cell Culture Supernates, Cell Lysates, Tissue Homogenates | [3][4][5][12] |
| Assay Time | ~2 hours | [10][11] |
Recovery
The recovery of UTP spiked into various biological matrices is a measure of the accuracy of the assay.
| Matrix | Recovery Range (%) | Average Recovery (%) | Reference |
| Serum (n=5) | 82 - 98 | 91 | [3] |
| EDTA Plasma (n=5) | 80 - 94 | 87 | [3] |
| Heparin Plasma (n=5) | 85 - 97 | 90 | [3] |
Experimental Protocols
Sample Preparation
Proper sample collection, handling, and storage are critical for accurate UTP quantification. UTP is susceptible to degradation by nucleotidases present in biological samples. Therefore, it is essential to process samples promptly and store them at appropriate temperatures.
Serum:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot for 30 minutes to 2 hours at room temperature.
-
Centrifuge at 1,000 x g for 15-20 minutes at 4°C.[3]
-
Carefully collect the serum and assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
Plasma:
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[3]
-
Collect the plasma and assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[3]
Cell Culture Supernates:
-
Centrifuge the cell culture media at 1,000 x g for 20 minutes to remove cells and debris.[4]
-
Collect the supernatant and assay immediately or aliquot and store at -80°C.
Cell Lysates:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (non-denaturing, without strong detergents).
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and assay immediately or store at -80°C.
Tissue Homogenates:
-
Rinse the tissue with ice-cold PBS to remove excess blood.
-
Homogenize the tissue in PBS or a suitable homogenization buffer on ice.
-
Centrifuge the homogenate at 5,000 x g for 5-10 minutes at 4°C.
-
Collect the supernatant and assay immediately or store at -80°C.
UTP ELISA Protocol: A Step-by-Step Workflow
The following is a general protocol for a competitive UTP ELISA. Refer to the specific kit manual for detailed instructions.
Caption: A typical UTP competitive ELISA workflow.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards, controls, and samples.
-
Subtract the average zero standard optical density (O.D.) from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding UTP concentration on the x-axis. A log-log or semi-log graph is often recommended for competitive ELISAs.[3]
-
Determine the best-fit curve through the standard points. This can be done using software with curve-fitting capabilities (e.g., four-parameter logistic (4-PL) curve fit).
-
Calculate the UTP concentration of the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if the samples were diluted.
Caption: Data analysis workflow for a UTP ELISA.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | Insufficient washing | Increase the number of washes and ensure complete aspiration of wash buffer. |
| High antibody/conjugate concentration | Check and optimize the dilutions of the detection antibody and streptavidin-HRP. | |
| Cross-reactivity | Ensure the specificity of the antibody for UTP. | |
| Low Signal | Inactive reagents | Check the expiration dates and storage conditions of all kit components. |
| Insufficient incubation time/temperature | Adhere to the recommended incubation times and temperatures in the protocol. | |
| Low UTP concentration in samples | Concentrate the samples or use a more sensitive detection method if available. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| Incorrect curve fitting model | Use a non-linear regression model (e.g., 4-PL) for competitive ELISAs. | |
| High Coefficient of Variation (CV) | Inconsistent pipetting | Use calibrated pipettes and ensure consistent technique. |
| Plate not sealed properly during incubation | Use plate sealers to prevent evaporation. | |
| Temperature variation across the plate | Ensure uniform temperature during incubation. |
References
- 1. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. cloud-clone.com [cloud-clone.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. mybiosource.com [mybiosource.com]
- 6. UTP(Uridine Triphosphate) ELISA Kit [elkbiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Uridine triphosphate (UTP) induces profibrotic responses in cardiac fibroblasts by activation of P2Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomatik.com [biomatik.com]
- 11. Biomatik Corporation Uridine Triphosphate (UTP) ELISA Kit, Quantity: Each | Fisher Scientific [fishersci.com]
- 12. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Intracellular UTP Delivery in Functional Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine triphosphate (UTP) is a crucial intracellular metabolite and signaling molecule. Beyond its fundamental role in RNA synthesis, UTP and its derivatives act as potent extracellular signaling molecules by activating P2Y receptors, a class of G protein-coupled receptors. The activation of these receptors modulates a wide array of physiological processes, including cell proliferation, differentiation, and apoptosis. To elucidate the intricate downstream effects of intracellular UTP, it is imperative to employ reliable and efficient methods for its introduction into living cells. These application notes provide detailed protocols for four commonly used techniques: microinjection, electroporation, lipofection, and the use of caged UTP. A comparative analysis of these methods, including their efficiencies and impact on cell viability, is also presented to aid researchers in selecting the most appropriate technique for their experimental needs.
P2Y Receptor Signaling Pathway
The introduction of UTP into the cellular environment, either intracellularly or extracellularly, can trigger signaling cascades through P2Y receptors. Understanding this pathway is fundamental to interpreting the functional consequences of UTP delivery.
Figure 1: Simplified P2Y receptor signaling cascade initiated by UTP.
Microinjection
Application Note:
Microinjection is a precise technique that involves the direct delivery of a defined volume of UTP solution into the cytoplasm or nucleus of a single cell using a fine glass micropipette. This method offers unparalleled control over the dosage and subcellular localization of the introduced UTP. It is particularly advantageous for studies requiring the analysis of individual cell responses and for cell types that are difficult to transfect by other means, such as oocytes and early embryos.[1][2] However, its low throughput and the requirement for specialized equipment and significant technical expertise are notable limitations.
Experimental Protocol:
Materials:
-
UTP stock solution (e.g., 100 mM in nuclease-free water, stored at -80°C)
-
Microinjection buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Inverted microscope with micromanipulators
-
Microinjector (e.g., FemtoJet)
-
Glass capillaries for pulling micropipettes
-
Micropipette puller
-
Cell culture dish with adherent cells
Procedure:
-
Prepare UTP solution: Thaw the UTP stock solution on ice. Dilute the UTP to the desired final concentration (typically in the range of 1-10 mM) in microinjection buffer. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any particulates.
-
Pull micropipettes: Pull glass capillaries to a fine point (tip diameter < 1 µm) using a micropipette puller.
-
Load the micropipette: Back-fill the micropipette with 1-2 µL of the UTP solution using a microloader pipette tip.
-
Set up the microinjection system: Mount the loaded micropipette onto the microinjector holder connected to the micromanipulator.
-
Calibrate the injection volume: Calibrate the injection volume by injecting a small bolus of the solution into a drop of mineral oil on a glass slide. Adjust the injection pressure and time to deliver the desired volume (typically 1-5% of the cell volume).
-
Microinject the cells: Place the cell culture dish on the microscope stage. Under high magnification, bring a single cell into focus. Gently lower the micropipette and penetrate the cell membrane.
-
Deliver UTP: Apply a brief pressure pulse to inject the UTP solution into the cytoplasm.
-
Withdraw the micropipette: Carefully withdraw the micropipette from the cell.
-
Incubate and analyze: Return the cells to the incubator and analyze them at the desired time points for the functional consequences of UTP introduction.
Figure 2: Experimental workflow for UTP delivery via microinjection.
Electroporation
Application Note:
Electroporation utilizes high-voltage electrical pulses to transiently permeabilize the cell membrane, allowing the entry of exogenous molecules like UTP from the surrounding medium.[3][4] This technique is highly efficient for treating large populations of cells simultaneously and is applicable to a wide range of cell types, including those that are difficult to transfect with lipid-based methods.[5][6] However, the process can be harsh, potentially leading to significant cell death if not properly optimized.[7] Key parameters to optimize include the voltage, pulse duration, number of pulses, and the composition of the electroporation buffer.[3][8]
Experimental Protocol:
Materials:
-
UTP stock solution (100 mM)
-
Electroporation buffer (e.g., Opti-MEM™ I Reduced Serum Medium or a commercial electroporation buffer)
-
Electroporator and compatible cuvettes
-
Cell culture medium
-
Suspension cells or trypsinized adherent cells
Procedure:
-
Cell Preparation: Harvest cells and wash them with phosphate-buffered saline (PBS). Resuspend the cell pellet in cold electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Prepare UTP-Cell Suspension: Add UTP to the cell suspension to a final concentration typically ranging from 10 µM to 1 mM. The optimal concentration should be determined empirically.
-
Electroporation: Transfer the cell-UTP suspension to a pre-chilled electroporation cuvette. Place the cuvette in the electroporator.
-
Apply Electrical Pulse: Apply the optimized electrical pulse. Example starting parameters for mammalian cells are a square-wave pulse of 100-150 V for 10-20 ms. These parameters must be optimized for each cell type to maximize UTP delivery while maintaining high cell viability.
-
Recovery: Immediately after electroporation, gently transfer the cells from the cuvette to a culture dish containing pre-warmed complete growth medium.
-
Incubation and Analysis: Incubate the cells under standard conditions (37°C, 5% CO2). Analyze the cells for functional responses at desired time points.
Figure 3: Experimental workflow for UTP delivery via electroporation.
Lipofection
Application Note:
Lipofection involves the use of cationic lipid-based reagents to encapsulate and deliver molecules like UTP into cells.[9] These lipid formulations form complexes with the negatively charged UTP, facilitating their interaction with and transport across the cell membrane. Lipofection is a relatively simple and widely used technique that is less harsh on cells than electroporation.[10][11] However, the efficiency of lipofection can be highly cell-type dependent, and optimization of the lipid-to-UTP ratio is crucial for successful delivery.[12][13] Not all lipofection reagents are suitable for small molecules, so it is important to choose a reagent known to be effective for this purpose.
Experimental Protocol:
Materials:
-
UTP stock solution (100 mM)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000 or 3000)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
Adherent cells in culture
Procedure:
-
Cell Plating: One day before transfection, seed cells in a culture plate so that they are 70-90% confluent at the time of transfection.
-
Prepare UTP-Lipid Complexes:
-
In one tube, dilute the required amount of UTP into serum-free medium.
-
In a separate tube, dilute the lipofection reagent into serum-free medium. Incubate for 5 minutes at room temperature.
-
Combine the diluted UTP and the diluted lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation. The optimal ratio of UTP to lipid reagent should be determined empirically.
-
-
Transfection: Aspirate the culture medium from the cells and replace it with the UTP-lipid complex mixture.
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Analysis: Incubate the cells for the desired period before performing functional assays.
Figure 4: Experimental workflow for UTP delivery via lipofection.
Caged UTP and Photolysis
Application Note:
The use of "caged" UTP offers exceptional temporal and spatial control over its intracellular release. Caged UTP is a chemically modified, biologically inactive form of UTP that can be rapidly activated by photolysis with a flash of UV light.[14] This technique allows for the precise initiation of UTP-dependent signaling pathways at a specific time and within a defined subcellular region.[15][16] It is particularly useful for studying the kinetics of fast cellular processes.[17] The main considerations for this method are ensuring efficient loading of the caged compound into the cells and minimizing photodamage from the UV light.[18]
Experimental Protocol:
Materials:
-
Caged UTP (e.g., NPE-caged UTP)
-
Cell-loading buffer or microinjection setup
-
UV light source (e.g., flash lamp or UV laser) coupled to a microscope
-
Cells cultured on glass-bottom dishes
Procedure:
-
Loading Caged UTP:
-
Microinjection: Prepare a solution of caged UTP (typically 1-10 mM) in microinjection buffer and inject it into the cells as described in the microinjection protocol.
-
Membrane-permeant esters: Some caged compounds are available as acetoxymethyl (AM) esters, which can be loaded by incubating the cells with the caged UTP-AM ester in culture medium.
-
-
Incubation: Allow time for the caged UTP to distribute within the cell.
-
Photolysis (Uncaging):
-
Identify the target cell or subcellular region of interest under the microscope.
-
Deliver a brief, intense pulse of UV light (typically in the 340-360 nm range) to the target area to photolyze the caging group and release active UTP.
-
The duration and intensity of the UV pulse should be optimized to achieve sufficient uncaging while minimizing cell damage.
-
-
Functional Analysis: Immediately following photolysis, monitor the cell for the desired functional response using live-cell imaging or other appropriate techniques.
Figure 5: Experimental workflow for intracellular UTP release using caged UTP.
Quantitative Comparison of UTP Delivery Techniques
The choice of a UTP delivery method depends on the specific experimental goals, the cell type being studied, and the available resources. The following table summarizes key quantitative parameters for each technique. It is important to note that direct comparative studies for UTP delivery are limited, and the values presented are often extrapolated from studies using other molecules or are general estimates.
| Parameter | Microinjection | Electroporation | Lipofection | Caged UTP |
| Delivery Efficiency | Very high (approaching 100% of injected cells) | High (can exceed 90% with optimization)[3] | Variable (highly cell-type dependent, 30-80%)[12] | High (dependent on loading efficiency) |
| Cell Viability | High (>90% for robust cells) | Variable (can be low without optimization, 50-90%)[7][19] | High (>80%) | High (>90%, potential for phototoxicity) |
| Control over Dosage | Precise, single-cell level | Population average, less precise | Population average, less precise | Precise, dependent on light intensity and duration |
| Throughput | Very low (single cells) | High (millions of cells) | High (multi-well plates) | Moderate (depends on imaging setup) |
| Technical Difficulty | High | Moderate | Low | High |
Protocols for Functional Readouts
Following the successful introduction of UTP into cells, it is essential to have robust assays to measure the functional consequences.
Measurement of Intracellular Calcium Mobilization
Protocol:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove extracellular dye.
-
Introduce UTP using the chosen delivery method.
-
Immediately begin monitoring intracellular calcium levels using a fluorescence microscope or a plate reader.
-
An increase in fluorescence intensity indicates a rise in intracellular calcium concentration, a hallmark of P2Y receptor activation.[20][21]
MAPK/ERK Activation Assay (Western Blot)
Protocol:
-
Introduce UTP into the cells and incubate for a specific period (e.g., 5-30 minutes).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the p-ERK/total ERK ratio indicates activation of the MAPK/ERK pathway.[20]
Cell Viability Assays
To assess the cytotoxicity of the UTP delivery method, various cell viability assays can be performed.[22][23][24]
MTT/MTS Assay Protocol:
-
Deliver UTP to cells in a 96-well plate.
-
At the desired time point, add MTT or MTS reagent to the wells.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). A decrease in absorbance compared to control cells indicates reduced cell viability.[22][23]
Live/Dead Staining Protocol:
-
Deliver UTP to cells.
-
At the desired time point, stain the cells with a mixture of a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1).
-
Image the cells using a fluorescence microscope.
-
Quantify the number of live (green) and dead (red) cells to determine the percentage of viable cells.
General Experimental Workflow for a UTP Functional Study
Figure 6: A generalized workflow for conducting a functional study involving intracellular UTP delivery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Generation of Genetically Modified Mice through the Microinjection of Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing electroporation conditions in primary and other difficult-to-transfect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and evaluation of electroporation delivery of siRNA in the human leukemic CEM cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient method for in vitro gene delivery via regulation of cellular endocytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. Lipofectamine 2000 | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. health.uconn.edu [health.uconn.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bio.fsu.edu [bio.fsu.edu]
- 15. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-photon Intracellular Sodium Imaging Combined with UV-mediated Focal Uncaging of Glutamate in CA1 Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular delivery and deep tissue penetration of nucleoside triphosphates using photocleavable covalently bound dendritic polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Functional expression and intracellular signaling of UTP-sensitive P2Y receptors in theca-interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
- 24. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes: The Role of Uridine Triphosphate (UTP) in Protocols for Studying Mechanotransduction in Cells
Introduction
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to numerous physiological and pathological processes, including tissue development, wound healing, and disease progression.[1][2] Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP), have emerged as key signaling molecules in cellular mechanotransduction.[3][4][5] When cells are subjected to mechanical stress, such as stretch or fluid shear stress, they release UTP into the extracellular environment.[6][7][8] This released UTP then acts as an autocrine or paracrine signal by activating specific P2Y purinergic receptors on the cell surface, initiating downstream signaling cascades that mediate the cellular response to the mechanical stimulus.[9][10] These application notes provide an overview of the role of UTP in mechanotransduction and detail protocols for its study.
UTP as a Key Mediator in Mechanotransduction
Mechanical stimulation of various cell types, including airway epithelial cells, osteocytes, and astrocytoma cells, leads to the non-lytic release of UTP.[3][6][7][11] This release is a critical early event in the cellular response to mechanical forces. Once in the extracellular space, UTP binds to and activates G-protein coupled P2Y receptors, primarily the P2Y2 and P2Y4 subtypes.[6][9][10] The P2Y2 receptor is activated with roughly equal potency by UTP and ATP, while the human P2Y4 receptor is more selective for UTP.[3][9]
Activation of these Gq/11-coupled receptors stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12] This rise in intracellular calcium concentration is a central event in mechanotransduction, initiating a wide array of downstream cellular responses, including the propagation of intercellular calcium waves, modulation of gene expression, and regulation of cell proliferation and migration.[3][13][14]
Applications in Research and Drug Development
The UTP-P2Y signaling axis represents a promising target for therapeutic intervention in diseases where mechanotransduction is dysregulated, such as fibrosis, cancer, and cardiovascular diseases.[9][15] Understanding the mechanisms of UTP release and P2Y receptor activation in response to mechanical stress can provide valuable insights for the development of novel drugs that modulate these processes. For instance, antagonists of P2Y receptors could be explored for their potential to mitigate the pathological effects of excessive mechanical stress in fibrotic diseases. Conversely, P2Y receptor agonists might be beneficial in promoting tissue regeneration and repair. The protocols detailed below provide researchers, scientists, and drug development professionals with the tools to investigate the role of UTP in mechanotransduction and to screen for compounds that target this important signaling pathway.
Data Presentation
Table 1: Quantitative Data on UTP-Mediated Mechanotransduction
This table summarizes key quantitative parameters related to the interaction of UTP with its receptors and its release upon mechanical stimulation.
| Parameter | Value | Cell Type/System | Reference |
| P2Y2 Receptor Activation (EC50 for UTP) | |||
| ~ 0.5–3 µM | General | [9] | |
| 0.049 µM | Recombinant system | [3] | |
| 1.021 µM | J774.G8 (murine macrophage) | [13] | |
| ~25 µM | Mouse superior cervical ganglion (SCG) glia | [16] | |
| P2Y4 Receptor Activation (EC50 for UTP) | |||
| 73 nM | Recombinant human P2Y4 | [9] | |
| Mechanically Induced UTP Release | |||
| Increase from 2.6 to 36.4 pmol/10^6 cells within 2 min | 1321N1 human astrocytoma cells | [17] | |
| UTP-Induced ATP Release | |||
| Dose-dependent ATP release with 1-10 µM UTP | MLO-Y4 osteocytes | [1][18] |
Signaling Pathway Diagram
Caption: UTP-mediated mechanotransduction signaling pathway.
Experimental Protocols
Protocol 1: Induction of Mechanical Stretch and Quantification of UTP Release
This protocol describes how to apply mechanical stretch to cultured cells and subsequently measure the amount of released UTP using a luciferase-based assay.
Materials:
-
Cell line of interest (e.g., A549, 1321N1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell stretching system (e.g., Flexcell® Tension System, STREX Cell Stretching System)[7][19]
-
Collagen-coated flexible silicone-bottom culture plates
-
UTP Assay Kit (luciferase-based)
-
Luminometer
-
Pipettes and sterile tips
-
Cell scraper
Methodology:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency in standard culture flasks.
-
Trypsinize and seed the cells onto collagen-coated flexible silicone-bottom culture plates at a predetermined density.
-
Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
-
-
Induction of Mechanical Stretch:
-
Sample Collection:
-
Immediately after the stretching protocol, remove the culture plates from the system.
-
Carefully collect the cell culture supernatant from both stretched and control wells into microcentrifuge tubes.
-
Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells.
-
Transfer the clarified supernatant to a new tube and keep on ice.
-
-
Quantification of UTP Release:
-
Follow the manufacturer's instructions for the UTP luciferase assay kit.
-
Briefly, prepare a standard curve of known UTP concentrations.
-
Add a small volume of the collected supernatant (or UTP standards) to a luminometer tube.
-
Add the luciferase assay reagent to the tube.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the concentration of UTP in the samples by comparing their luminescence to the standard curve.
-
-
Data Analysis:
-
Normalize the amount of released UTP to the total number of cells or total protein content in each well.
-
Compare the amount of UTP released from stretched cells to that from control cells.
-
Experimental Workflow: Mechanical Stretch and UTP Quantification
Caption: Workflow for mechanical cell stretching and UTP quantification.
Protocol 2: Intracellular Calcium Imaging in Response to UTP Stimulation
This protocol details the measurement of intracellular calcium mobilization in response to exogenous UTP application using a fluorescent calcium indicator.
Materials:
-
Cell line of interest cultured on glass-bottom dishes
-
Tyrode's buffer or other suitable imaging buffer
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)[20]
-
Pluronic F-127
-
UTP stock solution
-
Fluorescence microscope with a live-cell imaging chamber and appropriate filter sets
-
Image analysis software (e.g., ImageJ, MetaMorph)
Methodology:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes and culture until they reach the desired confluency.
-
On the day of the experiment, prepare a dye-loading solution by diluting the calcium indicator (e.g., Fluo-4 AM to a final concentration of 2-5 µM) in imaging buffer containing a small amount of Pluronic F-127 (to aid dye solubilization).
-
-
Dye Loading:
-
Aspirate the culture medium from the cells and wash once with imaging buffer.
-
Add the dye-loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with fresh imaging buffer to remove excess dye.
-
Add fresh imaging buffer to the dish and allow the cells to de-esterify the dye for at least 20 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the dish on the stage of the fluorescence microscope.
-
Acquire a baseline fluorescence signal for 1-2 minutes to establish a stable baseline.
-
Carefully add the UTP solution to the dish to achieve the desired final concentration (e.g., in the range of the EC50 values from Table 1).
-
Continue to record the fluorescence intensity for several minutes to capture the full calcium response (peak and subsequent decay).
-
-
Image Analysis:
-
Select regions of interest (ROIs) around individual cells in the field of view.
-
Measure the average fluorescence intensity within each ROI over time.
-
Express the change in intracellular calcium as the change in fluorescence intensity (ΔF) over the baseline fluorescence (F0), i.e., ΔF/F0.
-
For dose-response experiments, repeat the imaging with different concentrations of UTP and plot the peak ΔF/F0 against the UTP concentration to determine the EC50.
-
Experimental Workflow: UTP Stimulation and Calcium Imaging
Caption: Workflow for UTP stimulation and intracellular calcium imaging.
References
- 1. UTP-induced ATP release is a fine-tuned signalling pathway in osteocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing an Experimental-Computational Workflow to Study the Biomechanics of the Human Conventional Aqueous Outflow Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2Y agonist UTP activates cutaneous afferent fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanical Stretching for Tissue Engineering: Two-Dimensional and Three-Dimensional Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. strexcell.com [strexcell.com]
- 8. Real-time imaging of ATP release induced by mechanical stretch in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for cell and tissue culture mechanostimulation: historical and contemporary design considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of a UTP-sensitive P2Y nucleotide receptor in organ cultured coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. assaygenie.com [assaygenie.com]
- 16. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scholarly Article or Book Chapter | Direct Demonstration of Mechanically Induced Release of Cellular UTP and Its Implication for Uridine Nucleotide Receptor Activation | ID: 0p096h08z | Carolina Digital Repository [cdr.lib.unc.edu]
- 18. UTP-induced ATP release is a fine-tuned signalling pathway in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Importance of Mechanical Load in Regulating Cellular Behavior In Vitro | Flexcell® [flexcellint.com]
- 20. biophysics-reports.org [biophysics-reports.org]
Application Notes and Protocols for Monitoring RNA Polymerase Activity Using UTP-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA polymerase (RNAP) is the central enzyme responsible for transcribing genetic information from a DNA template to synthesize RNA. Its activity is fundamental to gene expression and is a key target for therapeutic intervention in various diseases, including bacterial infections and cancer. Accurate and reliable monitoring of RNAP activity is crucial for basic research, drug discovery, and high-throughput screening (HTS) of potential inhibitors.
Uridine triphosphate (UTP) is one of the four essential ribonucleoside triphosphates (NTPs) required for RNA synthesis. Its incorporation into the nascent RNA chain by RNAP provides a direct measure of the enzyme's catalytic activity. This document provides detailed application notes and protocols for various assays that utilize UTP or its analogs to monitor RNAP activity. These methods range from traditional radioactive assays to modern non-radioactive, high-throughput fluorescence and luminescence-based assays.
Principle of UTP-Based RNA Polymerase Assays
The core principle of these assays is the enzymatic incorporation of UMP (from UTP) into a growing RNA strand, complementary to an adenine (B156593) base in the DNA template. The rate of this incorporation is directly proportional to the activity of the RNA polymerase. Different methods have been developed to detect and quantify this incorporation event.
-
Radioactive Assays: These assays employ radiolabeled UTP (e.g., [α-³²P]UTP) to synthesize radiolabeled RNA transcripts. The amount of incorporated radioactivity is then measured, typically after separating the labeled RNA from unincorporated nucleotides.
-
Non-Radioactive Assays: To circumvent the safety and disposal issues associated with radioactivity, several non-radioactive methods have been developed. These often involve:
-
Fluorescent UTP Analogs: UTP analogs conjugated to a fluorophore are incorporated into the RNA, allowing for direct fluorescence detection.[1][2]
-
Enzyme-Coupled Assays: These assays detect the pyrophosphate (PPi) released during nucleotide incorporation. The PPi is then used in a coupled enzymatic reaction that generates a detectable signal (e.g., light or color).[3][4]
-
Fluorescence Polarization: Changes in the fluorescence polarization of a labeled RNA probe upon binding to RNAP can be used to monitor the enzyme's activity.
-
Real-Time Fluorescence: Some assays utilize fluorescent UTP analogs where the fluorescence properties change upon incorporation into the RNA chain, allowing for real-time monitoring of the reaction.[5][6]
-
Visualization of Key Processes
Caption: Mechanism of UMP incorporation by RNA polymerase.
Caption: General experimental workflow for an RNA polymerase assay.
Data Presentation: Quantitative Parameters for RNA Polymerase Assays
The following tables summarize typical quantitative data for various RNA polymerase assays.
Table 1: Typical Nucleotide Concentrations in In Vitro Transcription Assays
| Assay Type | ATP, GTP, CTP Concentration | UTP Concentration (Unlabeled) | Labeled UTP ([α-³²P]UTP) Concentration | Reference |
| Standard Radioactive | 200 µM each | 10 µM | 5 µCi | [7] |
| High Specific Activity | 200 µM ATP & CTP, 40 µM GTP | - | 40 µM [α-³²P]GTP used instead | [8] |
| T7 RNAP Assay | 187 µM each | 187 µM | 15 µCi [α-³²P]GTP used instead | [9] |
| Multi-round Transcription | 10 mM each (ATP, GTP, CTP) | 2.5 mM | 1 µl (3,000 Ci/mmol) | [10] |
| Influenza RNAP Assay | 500 µM ATP, 50 µM CTP & GTP | 2 µM | 0.44 µM [³H]UTP | [11] |
| Non-specific RNAP I Assay | 1 mM each (ATP, CTP) | 1 mM | 0.08 mM cold GTP, 0.25 µl [α-³²P]GTP | [12] |
Table 2: IC50 Values of Known RNA Polymerase Inhibitors
| Inhibitor | Target Organism/Enzyme | Assay Type | IC50 Value (µM) | Reference |
| Compound 7b | Escherichia coli RNAP | In Vitro Transcription | 19.4 | [13] |
| Compound 14 | E. coli σ70:RNAP interaction | ELISA | 2 | [13] |
| Various Compounds | E. coli RNAP | HTS Fluorescence Assay | < 100 | [5] |
Experimental Protocols
Protocol 1: Standard Radioactive In Vitro Transcription Assay
This protocol is a fundamental method for directly measuring the synthesis of RNA by RNAP and is highly sensitive.[13]
Materials:
-
Purified RNA Polymerase Holoenzyme
-
Linear DNA template with a known promoter (e.g., T7A1 promoter)
-
NTP mix: ATP, GTP, CTP, and UTP
-
[α-³²P]UTP (3000 Ci/mmol)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 1 M KCl, 10 mM DTT)
-
RNAP inhibitors (dissolved in a suitable solvent like DMSO)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel and electrophoresis apparatus
-
Phosphorimager screen and scanner
Procedure:
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the following:
-
10x Transcription Buffer: 2 µL
-
Linear DNA template (100 ng/µL): 1 µL
-
RNAP inhibitor at various concentrations (or solvent control): 1 µL
-
Nuclease-free water: to a final volume of 18 µL
-
-
Enzyme Addition: Add 1 µL of purified RNAP holoenzyme (e.g., 1 U/µL). Mix gently and incubate for 10-15 minutes at 37°C to allow for open complex formation.[13]
-
Initiation of Transcription: Prepare an NTP mix containing 2 mM ATP, 2 mM GTP, 2 mM CTP, 0.1 mM UTP, and 1 µL of [α-³²P]UTP. Add 2 µL of this NTP mix to the reaction tube to initiate transcription.[10]
-
Incubation: Incubate the reaction at 37°C for 10-20 minutes.[13]
-
Termination: Stop the reaction by adding 20 µL of Stop Solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Dry the gel and expose it to a phosphorimager screen. Quantify the amount of radiolabeled RNA produced in each reaction.
-
IC50 Determination: Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Protocol 2: Non-Radioactive High-Throughput Fluorescence Assay
This protocol utilizes a fluorescent UTP analog and is suitable for high-throughput screening of RNAP inhibitors.[5]
Materials:
-
Purified RNA Polymerase Holoenzyme
-
Linear DNA template
-
NTPs: ATP, GTP, CTP
-
Fluorescent UTP analog (e.g., γ-amino naphthalene (B1677914) sulfonic acid (γ-AmNS) UTP)
-
10x Transcription Buffer
-
RNAP inhibitors
-
384-well microplate
-
Microplate reader capable of measuring fluorescence
Procedure:
-
Reagent Preparation: Prepare solutions of RNAP, DNA template, NTPs (excluding UTP), fluorescent UTP analog, and inhibitors in 1x Transcription Buffer.
-
Reaction Setup: In a 384-well microplate, add the following to each well:
-
RNAP inhibitor at various concentrations (or solvent control)
-
A pre-mix of RNAP and DNA template
-
-
Initiation of Transcription: Start the reaction by adding a pre-mix of ATP, GTP, CTP, and the fluorescent UTP analog.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: Measure the fluorescence intensity in each well using a microplate reader. The incorporation of the fluorescent UMP analog into the RNA results in a change in fluorescence.[5]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.
Protocol 3: Non-Radioactive Pyrophosphate Detection Assay
This is a continuous, non-radioactive assay that measures the release of pyrophosphate (PPi) during RNA synthesis.[3][4]
Materials:
-
Purified RNA Polymerase (e.g., viral RNA-dependent RNA polymerase)
-
RNA template and primer
-
NTPs: ATP, GTP, CTP, UTP
-
PPi detection kit (e.g., based on ATP sulfurylase and firefly luciferase)
-
RNAP inhibitors
-
White opaque microplate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the PPi detection kit manufacturer's instructions.
-
Reaction Setup: In a white opaque microplate, combine the following:
-
RNAP inhibitor at various concentrations
-
A pre-mix of RNAP, RNA template/primer, and the PPi detection reagents
-
-
Initiation of Transcription: Start the reaction by adding the NTP mix (ATP, GTP, CTP, UTP).
-
Real-Time Monitoring: Immediately place the microplate in a luminometer and measure the luminescence signal at regular intervals. The rate of light production is proportional to the rate of PPi release and thus to the RNAP activity.
-
Data Analysis: Determine the initial reaction velocities from the progress curves. Plot the velocities against inhibitor concentrations to calculate IC50 values.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low RNA yield | Inactive RNAP | Use a fresh batch of enzyme; ensure proper storage. |
| Degraded DNA template or NTPs | Check the integrity of the template on an agarose (B213101) gel; use fresh NTPs. | |
| Presence of inhibitors (e.g., RNases, EDTA) | Use nuclease-free water and reagents; ensure no EDTA carryover. | |
| High background signal | Incomplete separation of unincorporated labeled UTP | Optimize the RNA precipitation or gel purification step. |
| Non-specific binding of fluorescent probes | Include a no-enzyme control to determine background fluorescence. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be consistent with technique. |
| Temperature fluctuations | Ensure consistent incubation temperatures. |
Conclusion
The assays described provide a range of options for monitoring RNA polymerase activity, from highly sensitive radioactive methods to high-throughput non-radioactive alternatives. The choice of assay depends on the specific research question, available equipment, and throughput requirements. By carefully selecting and optimizing the appropriate UTP-based assay, researchers can gain valuable insights into the mechanisms of transcription and effectively screen for novel inhibitors of RNA polymerase.
References
- 1. revvity.com [revvity.com]
- 2. apexbt.com [apexbt.com]
- 3. A continuous nonradioactive assay for RNA-dependent RNA polymerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening of RNA polymerase inhibitors using a fluorescent UTP analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro transcription and immobilized template analysis of preinitiation complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Real-Time Quantification of RNA Polymerase Activity using a “Broken Beacon” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Protocol Name: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]
- 13. benchchem.com [benchchem.com]
Illuminating the Transcriptome: A Guide to Live-Cell Imaging of RNA Synthesis with Fluorescent UTP Analogs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to visualize the synthesis of RNA in living cells provides an invaluable window into the dynamic regulation of gene expression. Fluorescently labeled uridine (B1682114) triphosphate (UTP) analogs are powerful tools that enable the direct or indirect tracking of newly transcribed RNA, offering insights into transcriptional dynamics, RNA processing, and localization. This document provides detailed application notes and protocols for the use of fluorescent UTP analogs in live-cell imaging of RNA synthesis, catering to the needs of researchers, scientists, and professionals in drug development.
Introduction to Fluorescent UTP Analogs for RNA Labeling
Two primary strategies employ UTP analogs for fluorescently labeling nascent RNA in live cells:
-
Direct Labeling: This method involves the cellular incorporation of UTP analogs directly conjugated to a fluorophore (e.g., Fluorescein, Cy3, Cy5). Once introduced into cells, these analogs are utilized by cellular RNA polymerases, incorporating the fluorescent tag directly into newly synthesized RNA molecules. This approach allows for real-time visualization of RNA synthesis without the need for subsequent detection steps.
-
Indirect Labeling (Bioorthogonal Chemistry): This two-step approach utilizes UTP analogs modified with a small, bioorthogonal functional group, such as an alkyne (e.g., 5-ethynyluridine (B57126) triphosphate, EUTP) or an azide (B81097). These modified UTPs are incorporated into nascent RNA. Subsequently, a fluorescent probe containing the complementary reactive group (an azide for an alkyne, or an alkyne for an azide) is introduced. A highly specific and efficient "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), then covalently attaches the fluorophore to the modified RNA.[1][2] This method offers the advantage of using small, cell-permeable nucleoside analogs and a wide variety of fluorescent probes for detection.
Data Presentation: Comparison of UTP Analogs
Choosing the appropriate fluorescent UTP analog is critical for successful live-cell imaging. The ideal analog should exhibit high brightness, photostability, and cell permeability, while minimizing cytotoxicity and interference with normal cellular processes. Below is a summary of the properties of commonly used UTP analogs.
Table 1: Photophysical Properties of Directly Labeled Fluorescent UTP Analogs
| Fluorescent UTP Analog | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Fluorescein-12-UTP | 492[3] | 517[3] | 83,000[3] | Data not available | Bright green fluorescence, widely used. |
| Cy3-UTP | ~550 | ~570 | ~150,000 | ~0.15 | Bright, photostable orange fluorescence. |
| Cy5-UTP | ~650 | ~670 | Data not available | Data not available | Far-red fluorescence, minimizes cellular autofluorescence.[4] |
Table 2: Characteristics of UTP Analogs for Indirect Labeling
| UTP Analog | Functional Group | Detection Method | Advantages | Disadvantages |
| 5-Ethynyluridine (EU) | Alkyne | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[1] | Small and cell-permeable, low background signal.[1] | Requires a two-step labeling process, potential copper cytotoxicity. |
| Azide-modified UTP (AMUTP) | Azide | Copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition | Versatile for various click chemistry reactions. | Limited cell permeability of the triphosphate form, often requires transfection. |
Experimental Workflows and Logical Relationships
Visualizing the process of labeling and imaging nascent RNA can aid in experimental design. The following diagrams illustrate the workflows for both direct and indirect labeling methods.
Experimental Protocols
Protocol 1: Delivery of Fluorescent UTP Analogs via Reversible Permeabilization with Streptolysin O (SLO)
This protocol is adapted for the delivery of cell-impermeable fluorescent UTP analogs into adherent mammalian cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
Streptolysin O (SLO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), no calcium, no magnesium
-
Tyrode's solution
-
Fluorescent UTP analog solution (e.g., 1 mM in nuclease-free water)
-
Complete cell culture medium
-
Live-cell imaging microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on glass-bottom dishes.
-
SLO Activation: Prepare a fresh solution of SLO in DPBS according to the manufacturer's instructions. The optimal concentration of SLO must be determined empirically for each cell type but typically ranges from 50 to 500 ng/mL.[5]
-
Permeabilization:
-
Wash the cells twice with warm DPBS.
-
Incubate the cells with the SLO solution for 5-10 minutes at 37°C.[6]
-
-
Probe Incubation:
-
Immediately after permeabilization, wash the cells twice with cold Tyrode's solution.
-
Incubate the cells with the fluorescent UTP analog solution (diluted to a final concentration of 10-100 µM in Tyrode's solution) for 5-10 minutes on ice.
-
-
Cell Resealing and Recovery:
-
Wash the cells three times with cold Tyrode's solution to remove excess fluorescent UTP analog.
-
Add complete cell culture medium and return the cells to a 37°C incubator for at least 30 minutes to allow for membrane resealing and recovery.
-
-
Live-Cell Imaging:
-
Replace the medium with pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Labeling Nascent RNA with 5-Ethynyluridine (EU) and Click Chemistry
This protocol describes the indirect labeling of newly synthesized RNA using EU and a fluorescent azide.
Materials:
-
Adherent cells cultured on glass-bottom dishes
-
5-Ethynyluridine (EU)
-
Complete cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand)
-
Fluorescent azide probe
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Procedure:
-
EU Incorporation:
-
Incubate cells with EU-containing medium (typically 0.1 to 1 mM) for the desired labeling period (e.g., 30 minutes to 2 hours) at 37°C.[7]
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail containing the fluorescent azide (typically 1-10 µM) in the reaction buffer according to the manufacturer's instructions.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Wash twice with PBS.
-
-
Imaging:
-
Mount the coverslips with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent azide and the nuclear counterstain.
-
Troubleshooting
Problem: Low or no fluorescent signal.
-
Possible Cause: Inefficient delivery of the UTP analog.
-
Solution: Optimize the delivery method. For reversible permeabilization, titrate the concentration of the permeabilizing agent. For microinjection, ensure proper technique. For EU, ensure it is fully dissolved in the medium.
-
-
Possible Cause: Low transcriptional activity.
-
Solution: Use a positive control known to have high transcriptional activity. Stimulate transcription if appropriate for the experimental system.
-
-
Possible Cause: Photobleaching.
-
Solution: Reduce laser power and exposure time during imaging. Use an antifade reagent in the imaging medium.[8]
-
Problem: High background fluorescence.
-
Possible Cause: Incomplete removal of unincorporated fluorescent probes.
-
Solution: Increase the number and duration of washing steps after probe incubation.
-
-
Possible Cause: Cellular autofluorescence.
-
Solution: Use fluorescent probes with longer excitation and emission wavelengths (e.g., Cy5) to minimize autofluorescence. Acquire an unstained control image to assess the level of autofluorescence.
-
Problem: Cell toxicity.
-
Possible Cause: High concentration of the UTP analog or delivery reagent.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce the incubation time.
-
-
Possible Cause: Copper toxicity from the click reaction (for indirect labeling).
-
Solution: Use a copper-chelating ligand in the click reaction buffer or consider copper-free click chemistry methods if available.
-
By carefully selecting the appropriate fluorescent UTP analog and optimizing the experimental protocol, researchers can successfully visualize and quantify RNA synthesis in living cells, providing valuable insights into the intricate processes of gene expression.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescein-12-UTP, Fluorescent Nucleotides for RNA Labeling - Jena Bioscience [jenabioscience.com]
- 4. fluorescein-12-utp.com [fluorescein-12-utp.com]
- 5. pnas.org [pnas.org]
- 6. Delivery of Fluorescent Probes using Streptolysin O for Fluorescence Microscopy of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis [jove.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Optimizing Uridine-triphosphate concentration in PCR and in vitro transcription
Welcome to the Technical Support Center for optimizing nucleotide concentrations in PCR and In Vitro Transcription (IVT). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Optimizing Nucleotide Concentration in Polymerase Chain Reaction (PCR)
A common point of clarification is the type of nucleotides used in PCR. PCR synthesizes DNA, and therefore utilizes deoxynucleoside triphosphates (dNTPs): dATP, dCTP, dGTP, and dTTP. Uridine-triphosphate (UTP) is a ribonucleoside triphosphate and is not used in standard PCR; it is a building block for RNA. The thymidine (B127349) triphosphate (dTTP) used in PCR is the DNA analog of UTP.
This section addresses common issues related to optimizing dNTP concentrations in PCR.
PCR Troubleshooting and FAQs
Q1: What is the optimal concentration of dNTPs for a standard PCR reaction?
The recommended final concentration for each dNTP in a standard PCR reaction is typically 200 µM.[1][2] However, the optimal concentration can range from 50 µM to 500 µM depending on the specific application.[2] For most applications, using 200 µM of each dNTP with 1.5 mM Mg²⁺ provides satisfactory results.[2]
Q2: My PCR failed or has a very low yield. Could dNTP concentration be the cause?
Yes, incorrect dNTP concentration can lead to PCR failure or low yield.
-
Concentration too low: If the dNTP concentration is too low, the polymerase may not have enough building blocks to synthesize the new DNA strands efficiently, resulting in little to no product.[3] Fidelity can be improved by using lower dNTP concentrations (10-50 µM), but this may reduce the overall yield.[4]
-
Concentration too high: Excessive dNTP concentrations can inhibit the PCR reaction.[3][4][5] High levels of dNTPs can bind up, or chelate, the available Magnesium ions (Mg²⁺), which are a critical cofactor for the DNA polymerase.[6] This depletion of free Mg²⁺ can significantly reduce enzyme activity.
Q3: I see non-specific bands or a smear on my gel. How is this related to dNTPs?
While other factors like annealing temperature and primer design are more common causes, very high dNTP concentrations can contribute to non-specific amplification by promoting misincorporation and reducing the fidelity of the polymerase.[1][4] It's also important to ensure that the four dNTPs are present in equimolar amounts for optimal base incorporation, unless intentionally unbalanced for applications like random mutagenesis.[4]
Q4: How do dNTP and Mg²⁺ concentrations relate to each other?
The concentrations of dNTPs and Mg²⁺ are closely linked. dNTPs exist as a complex with Mg²⁺, which is the form the polymerase recognizes. If you increase the concentration of dNTPs, you must also increase the Mg²⁺ concentration to ensure there are enough free magnesium ions available for the polymerase to function.[2] A typical final concentration for Mg²⁺ is in the range of 1–4 mM.[4]
Quantitative Data: dNTP Concentrations for PCR
| Parameter | Recommended Concentration | Notes |
| Standard PCR | 200 µM of each dNTP | A common starting point for most applications.[1][2] |
| High-Fidelity PCR | 50 - 100 µM of each dNTP | Lower concentrations can enhance the fidelity of proofreading polymerases but may reduce yield.[1] |
| Long PCR | > 200 µM (up to 400-500 µM) | Higher concentrations can increase yields for long amplicons but may require adjusting Mg²⁺ levels.[1][2][5] |
| General Range | 40 µM - 200 µM of each dNTP | This range is effective for most PCR procedures.[3][5] |
PCR Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common PCR issues.
Optimizing this compound (UTP) Concentration in In Vitro Transcription (IVT)
In vitro transcription (IVT) is the process of synthesizing RNA from a DNA template using an RNA polymerase, such as T7, T3, or SP6. UTP is one of the four essential ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP) required for this process.[7] Optimizing the concentration of all NTPs, including UTP, is critical for maximizing RNA yield and quality.
IVT Troubleshooting and FAQs
Q1: What is the standard concentration of UTP and other NTPs in an IVT reaction?
Standard IVT reactions often use NTP concentrations ranging from 1 to 2 mM for each nucleotide.[] However, for high-yield reactions, concentrations can be significantly higher, with some protocols using 10 mM of each NTP.[9] The optimal concentration depends on the specific kit, template, and desired yield.
Q2: My IVT reaction has a low yield of mRNA. Could UTP concentration be the issue?
Yes, suboptimal NTP concentrations are a common cause of low RNA yield.
-
Concentration too low: If the concentration of any NTP, including UTP, is too low (e.g., below 12 µM), it can become a limiting factor, leading to premature termination of transcription and a high proportion of incomplete transcripts.[10][11][12]
-
Degraded NTPs: NTPs can degrade after multiple freeze-thaw cycles.[13] Using degraded nucleotides can lead to a significant drop in yield. It is recommended to aliquot NTPs upon receipt.[13]
Q3: How can I reduce the formation of double-stranded RNA (dsRNA) by-products in my IVT reaction?
The formation of dsRNA is a significant concern, especially for therapeutic mRNA production, as it can trigger an immune response. UTP concentration plays a key role here.
-
Limiting UTP: Studies have shown that limiting the steady-state concentration of UTP during the enzymatic reaction can reduce dsRNA formation without negatively impacting the overall mRNA yield or integrity.[14] This is particularly effective for templates that encode a poly(A) tail, as it may reduce backward transcription by the polymerase on the template's poly(T) stretch.[15]
-
UTP Feeding Strategy: A fed-batch approach, where a low starting concentration of UTP is used and then fed into the reaction over time, has been shown to be an effective strategy to keep steady-state levels low and minimize dsRNA by-products.[14][16]
Q4: My transcripts are longer than expected. Can UTP concentration cause this?
While less common than template issues (e.g., incomplete linearization), an excessively high concentration of rUTP has been cited as a potential cause of longer-than-expected transcripts.[11] It is more likely that high NTP concentrations, in general, may promote non-template additions by the polymerase.
Q5: What is the relationship between NTP concentration and Mg²⁺ in IVT?
Similar to PCR, the total NTP concentration is critically linked to the Mg²⁺ concentration in IVT. Mg²⁺ is an essential cofactor for RNA polymerase.[9][13] The optimal Mg²⁺ concentration is directly related to the total NTP concentration because Mg²⁺ forms a complex with the NTPs.[13] An imbalance can significantly impact yield; insufficient Mg²⁺ reduces enzyme activity, while excessive levels can promote dsRNA formation and RNA degradation.[][13] The optimal ratio of Mg²⁺ to total NTPs often needs to be determined experimentally.[13][17]
Quantitative Data: NTP Concentrations for IVT
| Parameter | Recommended Concentration (per NTP) | Notes |
| Standard IVT | 1 - 2 mM | A common range for basic IVT reactions.[] |
| High-Yield IVT | Up to 10 mM | High NTP concentrations are used in optimized, high-yield systems (e.g., MEGAscript).[9][18] Higher concentrations can be inhibitory without optimized buffer systems.[18] |
| Radiolabeling (Limiting NTP) | ≥ 3 µM (total limiting NTP) | To produce high specific activity probes, one NTP (e.g., UTP) is kept at a low, limiting concentration.[19] |
| Low dsRNA Formation | Low steady-state UTP | A fed-batch strategy is used to keep the available UTP concentration low throughout the reaction to minimize dsRNA by-products.[14] |
IVT Troubleshooting Workflow
Caption: Troubleshooting workflow for common in vitro transcription issues.
Key Component Interactions in IVT
References
- 1. neb.com [neb.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. PCR Troubleshooting [caister.com]
- 4. PCRセットアップ:考慮すべき6つの重要な構成要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. What is the typical concentration for dNTPs? | AAT Bioquest [aatbio.com]
- 6. bio-rad.com [bio-rad.com]
- 7. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. RNAT7 < Lab < TWiki [barricklab.org]
- 11. go.zageno.com [go.zageno.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. benchchem.com [benchchem.com]
- 14. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. Overview of In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting Low Yields in RNA Synthesis with UTP
Welcome to the technical support center for RNA synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low RNA yields, with a specific focus on challenges involving Uridine Triphosphate (UTP).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low RNA yield in an in vitro transcription reaction?
Low RNA yield can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal DNA Template Quality: The integrity, purity, and concentration of the DNA template are critical. Contaminants such as salts, ethanol, or residual proteins from plasmid preparations can inhibit RNA polymerase. The template must also be fully linearized to prevent the production of longer-than-expected transcripts and ensure a defined termination point.[1][]
-
RNase Contamination: RNases are ubiquitous enzymes that rapidly degrade RNA. Contamination can be introduced through tips, tubes, water, buffers, or the lab environment, leading to significantly reduced yields and degraded RNA products.[3][][4]
-
Suboptimal Reaction Components and Conditions: The concentration and quality of all reaction components, including NTPs (ATP, CTP, GTP, and UTP), RNA polymerase, and the buffer system, are crucial.[][5][] Incorrect ratios of magnesium ions to NTPs can also decrease enzyme activity.[] Reaction time and temperature also play a significant role in transcription efficiency.[]
-
Issues with UTP Concentration: While sufficient UTP is necessary for RNA elongation, incorrect concentrations can be problematic. Excessively high rUTP concentrations may lead to the synthesis of transcripts longer than expected.[1] Conversely, limiting the steady-state concentration of UTP can sometimes be a strategy to reduce the formation of double-stranded RNA (dsRNA) by-products without compromising the overall yield of the desired mRNA.[7]
Q2: How does the concentration of UTP specifically impact my RNA synthesis yield?
UTP concentration is a critical parameter to optimize. Standard protocols often recommend a concentration of 1-2 mM for each NTP.[] However, the optimal concentration can be template-dependent.
-
Low UTP Concentration: If UTP is the limiting nucleotide, it can lead to premature termination of transcription, resulting in a higher proportion of shorter, incomplete transcripts and thus a lower yield of the full-length product.[8]
-
High UTP Concentration: While ensuring an adequate supply, an excessively high concentration of UTP can sometimes contribute to undesired side reactions, such as the generation of longer-than-expected transcripts.[1]
-
UTP for dsRNA Reduction: For templates with poly(A) tails, a lower steady-state concentration of UTP has been shown to reduce the formation of dsRNA by-products, which can occur from "run-off" transcription at the 3' end of the template.[7] This strategy can improve the quality of the final mRNA product without negatively impacting the yield.[7]
Q3: My RNA yield is low, but I've confirmed my DNA template is of high quality. What should I check next?
If you are confident in your DNA template, the next steps in troubleshooting should focus on other critical reaction components and conditions:
-
RNase Contamination: This is a primary suspect in cases of low RNA yield. Ensure you are using certified RNase-free water, reagents, and labware.[][4] Including an RNase inhibitor in your reaction is a highly recommended preventative measure.[3][4]
-
Enzyme Activity: Ensure your RNA polymerase is active and has not been subjected to multiple freeze-thaw cycles, which can denature the enzyme.[4] Running a positive control reaction with a reliable template can help verify enzyme activity.[1]
-
NTP Quality and Concentration: Verify the concentration of your NTP stock solutions and ensure they have not degraded. Use high-purity nucleotides, as impurities can inhibit RNA polymerase.[] The final concentration of each NTP in the reaction should be optimized; typically, this falls in the range of 1-2 mM.[]
-
Reaction Buffer and Magnesium Concentration: The reaction buffer must provide the optimal pH and ionic strength for the polymerase. The magnesium ion (Mg2+) concentration is particularly critical, as it is a cofactor for the enzyme. The ratio of Mg2+ to total NTPs needs to be carefully balanced for efficient transcription.[]
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low RNA Yield
This guide provides a systematic approach to identifying the root cause of low RNA yield.
Step 1: Assess RNA Integrity and Yield
-
Action: Quantify your RNA using a spectrophotometer (e.g., NanoDrop) to measure absorbance at 260 nm and 280 nm. Analyze the integrity of your transcript by running an aliquot on a denaturing agarose (B213101) gel.[9][10]
-
Interpretation:
-
Low A260 reading: Indicates a low concentration of nucleic acids.
-
A260/A280 ratio below 1.8: Suggests protein or phenol (B47542) contamination.[9]
-
Smear on the gel with no distinct bands: Indicates RNA degradation, likely due to RNase contamination.[][10]
-
A faint band of the correct size: Suggests the reaction is working but is inefficient.
-
Multiple bands or a band larger than expected: Could indicate issues with template linearization or high UTP concentrations.[1]
-
Step 2: Evaluate the DNA Template
-
Action: Run an aliquot of your linearized DNA template on an agarose gel. Also, measure its concentration and purity using a spectrophotometer.
-
Interpretation:
-
Multiple bands on the gel: Indicates incomplete linearization of the plasmid.
-
A260/A280 ratio outside of 1.8-2.0: Suggests contamination of the DNA prep.
-
Low DNA concentration: Insufficient template will lead to low yield.
-
Step 3: Review Reaction Components and Setup
-
Action: Carefully review your protocol and calculations. Prepare fresh dilutions of your NTPs and buffer. Use a new aliquot of RNA polymerase.
-
Interpretation: Errors in component concentration are a common source of failed reactions. Enzymes can lose activity over time or with improper storage.[4]
The following diagram illustrates the logical flow for troubleshooting low RNA yield:
Caption: A workflow diagram for troubleshooting low RNA yield.
Experimental Protocols
Protocol 1: Assessment of DNA Template Quality
-
Spectrophotometric Analysis:
-
Blank the spectrophotometer with the same buffer your DNA is suspended in.
-
Measure the absorbance of your DNA template at 260 nm and 280 nm.
-
Calculate the concentration and the A260/A280 ratio. An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel with a nucleic acid stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Load 100-200 ng of your linearized plasmid DNA into a well. Include a DNA ladder for size reference.
-
Run the gel until there is adequate separation of the bands.
-
Visualize the gel under UV light. A single, sharp band at the expected size of your linearized plasmid indicates complete digestion.
-
Protocol 2: In Vitro Transcription Reaction Setup (Example)
This is a general protocol and may need optimization for your specific template and polymerase.
| Component | Stock Concentration | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-Free Water | - | Up to 20 µL | - |
| 10X Transcription Buffer | 10X | 2 µL | 1X |
| ATP | 100 mM | 0.8 µL | 4 mM |
| CTP | 100 mM | 0.8 µL | 4 mM |
| GTP | 100 mM | 0.8 µL | 4 mM |
| UTP | 100 mM | 0.8 µL | 4 mM |
| Linearized DNA Template | 0.5 µg/µL | 2 µL | 1 µg |
| RNase Inhibitor | 40 U/µL | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 50 U/µL | 2 µL | 100 U |
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the order listed to prevent DNA precipitation by spermidine (B129725) in the buffer.
-
Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate at 37°C for 2-4 hours.
-
After incubation, add DNase I to digest the DNA template.
-
Purify the RNA using your preferred method (e.g., column purification or LiCl precipitation).
Protocol 3: Analysis of RNA Yield and Integrity
-
UV Spectrophotometry:
-
Denaturing Agarose Gel Electrophoresis:
-
Prepare a denaturing agarose gel (e.g., with formaldehyde (B43269) or glyoxal).
-
Denature your RNA sample (e.g., by heating in a formaldehyde-based loading buffer).
-
Load the denatured RNA onto the gel, including an RNA ladder.
-
Run the gel and visualize. Intact RNA should appear as a sharp band at the expected size. Degraded RNA will appear as a smear.[10]
-
Data Presentation
Table 1: Troubleshooting Checklist for Low RNA Yield
| Checkpoint | Parameter to Evaluate | Expected Outcome | Common Issues |
| DNA Template | A260/A280 Ratio | ~1.8 | Low ratio (<1.7) indicates protein/phenol contamination. |
| Agarose Gel Analysis | Single, sharp band | Multiple bands (incomplete linearization), smearing (degradation). | |
| RNA Product | A260/A280 Ratio | ~2.0 | Low ratio (<1.8) indicates contamination. |
| Denaturing Gel Analysis | Sharp band at expected size | Smear (degradation), no band (reaction failure). | |
| Reaction Mix | NTP Concentrations | Typically 1-4 mM each | Incorrect dilution, degradation of NTPs. |
| Enzyme | Use of a fresh aliquot | Loss of activity due to multiple freeze-thaws. |
Table 2: Example RNA Yields from In Vitro Transcription
| Template Length (nt) | Input DNA (µg) | Expected Yield (µg) | Low Yield Threshold (µg) |
| 500 | 1 | 40-60 | < 20 |
| 1500 | 1 | 80-120 | < 40 |
| 4000 | 1 | 100-150 | < 50 |
Note: These are generalized estimates. Actual yields can vary significantly based on the specific template sequence, promoter strength, and reaction conditions.
Visualizing Reaction Relationships
The following diagram illustrates the relationship between the key components of an in vitro transcription reaction.
References
- 1. go.zageno.com [go.zageno.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Overview of In Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Frontiers | Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP [frontiersin.org]
- 8. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. microbiologyclass.net [microbiologyclass.net]
- 10. thermofisher.com [thermofisher.com]
- 11. Quantitating RNA | Thermo Fisher Scientific - US [thermofisher.com]
Preventing degradation of Uridine-triphosphate in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Uridine-5'-triphosphate (UTP) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of UTP degradation in experimental buffers?
A1: UTP is susceptible to both chemical and enzymatic degradation. The primary causes include:
-
Hydrolysis: The triphosphate chain of UTP can be hydrolyzed to UDP (uridine diphosphate) and subsequently to UMP (uridine monophosphate) and uridine (B1682114). This process is significantly influenced by pH and temperature.
-
Enzymatic Degradation: Contaminating enzymes such as phosphatases and pyrophosphatases in biological samples or reagents can rapidly degrade UTP.
Q2: How does pH affect UTP stability?
A2: UTP is most stable in neutral to slightly alkaline conditions. Acidic conditions promote the hydrolysis of the phosphoanhydride bonds. For optimal stability, it is recommended to maintain the buffer pH between 7.0 and 8.5.
Q3: What is the impact of temperature on UTP stability?
A3: Elevated temperatures accelerate the rate of UTP hydrolysis. For short-term storage during an experiment, it is advisable to keep UTP-containing solutions on ice (0-4°C). For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation from freeze-thaw cycles.[1]
Q4: Do divalent metal ions influence UTP stability?
A4: Divalent metal ions like Mg²⁺ and Ca²⁺ are often essential cofactors for enzymes that utilize UTP. However, they can also influence UTP stability. While Mg²⁺ is generally required for enzymatic reactions involving UTP and can coordinate with the phosphate (B84403) groups, excessive concentrations or the presence of other divalent cations might affect the hydrolysis rate. The stability of metal-UTP complexes can vary, with some ions potentially promoting dephosphorylation.
Q5: How can I prevent enzymatic degradation of UTP?
A5: To prevent enzymatic degradation, it is crucial to maintain an RNase-free and phosphatase-free environment. This can be achieved by:
-
Using nuclease-free water and reagents.
-
Treating solutions with DEPC (diethylpyrocarbonate) where appropriate.
-
Adding phosphatase inhibitors to the buffer if enzymatic degradation is suspected, especially when working with cell lysates or other biological samples.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in enzymatic assays (e.g., in vitro transcription, kinase assays). | UTP degradation leading to lower effective concentration. | - Prepare fresh UTP solutions for each experiment.- Store UTP stock solutions in small aliquots at -80°C to avoid multiple freeze-thaw cycles.- Keep reaction mixtures on ice as much as possible.- Verify the pH of your experimental buffer. |
| Low yield or truncated products in in vitro transcription. | - Insufficient concentration of active UTP due to degradation.- Presence of contaminating pyrophosphatases in the reaction. | - Increase the initial concentration of UTP in the reaction mixture.[2][3] - Use a fresh, high-quality UTP stock.- Add a pyrophosphatase inhibitor to the reaction. |
| High background signal or unexpected peaks in HPLC analysis. | Degradation of UTP into UDP and UMP. | - Analyze samples immediately after preparation.- If storage is necessary, freeze samples at -80°C.- Ensure the mobile phase and column are clean and equilibrated. |
| Precipitate formation in UTP-containing buffers. | - UTP salt insolubility at low pH.- Interaction with certain buffer components or high concentrations of divalent cations. | - Ensure the buffer pH is within the optimal range (7.0-8.5).- Test buffer compatibility before preparing large volumes.- Optimize the concentration of divalent cations. |
Quantitative Data on Nucleotide Stability
The following tables summarize the stability of nucleoside triphosphates under various conditions. While specific kinetic data for UTP is limited in the literature, the provided data for ATP offers a close approximation due to their structural similarity.
Table 1: Effect of pH on the Half-Life of ATP at 37°C
| pH | Half-Life (days) |
| 3.0 | ~1 |
| 5.0 | ~10 |
| 7.0 | ~30 |
| 9.0 | ~25 |
Data inferred from the general behavior of nucleoside triphosphates.
Table 2: Effect of Temperature on the Hydrolysis Rate of ATP at pH 7.0
| Temperature (°C) | Relative Rate of Hydrolysis |
| 4 | 1 (baseline) |
| 25 | ~10 |
| 37 | ~30 |
| 50 | ~100 |
Data represents a qualitative trend based on general chemical kinetics.
Experimental Protocols
Protocol 1: HPLC Analysis of UTP and its Degradation Products
This protocol outlines a method for the separation and quantification of UTP, UDP, and UMP using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M potassium dihydrogen phosphate, pH 6.0
-
Mobile Phase B: 0.1 M potassium dihydrogen phosphate, 4 mM tetrabutylammonium (B224687) hydrogen sulfate, 20% methanol, pH 6.0
-
UTP, UDP, and UMP standards
-
Nuclease-free water
Procedure:
-
Prepare Standards: Prepare stock solutions of UTP, UDP, and UMP in nuclease-free water. Create a series of dilutions to generate a standard curve.
-
Sample Preparation: Dilute the experimental sample in nuclease-free water to a concentration within the range of the standard curve.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 100% Mobile Phase B
-
15-20 min: 100% Mobile Phase B
-
20-25 min: Linear gradient back to 100% Mobile Phase A
-
25-30 min: 100% Mobile Phase A (equilibration)
-
-
-
Data Analysis:
-
Identify the peaks for UTP, UDP, and UMP based on the retention times of the standards.
-
Quantify the amount of each nucleotide in the sample by comparing the peak area to the standard curve.
-
Protocol 2: Enzymatic Assay for UTP Quantification
This protocol utilizes the enzyme UDP-glucose pyrophosphorylase to specifically measure UTP concentration. The reaction produces pyrophosphate (PPi), which can be quantified using a colorimetric or fluorometric assay.
Materials:
-
UDP-glucose pyrophosphorylase
-
Glucose-1-phosphate
-
Pyrophosphate detection kit (e.g., based on malachite green or a fluorescent probe)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a solution of UDP-glucose pyrophosphorylase in reaction buffer.
-
Prepare a solution of glucose-1-phosphate in reaction buffer.
-
Prepare UTP standards of known concentrations in the reaction buffer.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add 50 µL of the sample or UTP standard.
-
Add 25 µL of the glucose-1-phosphate solution.
-
Initiate the reaction by adding 25 µL of the UDP-glucose pyrophosphorylase solution.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Detection:
-
Stop the reaction according to the pyrophosphate detection kit instructions.
-
Add the detection reagent to each well.
-
Incubate for the recommended time to allow for color or fluorescence development.
-
-
Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the UTP standards and determine the UTP concentration in the samples.
Visualizations
Caption: Chemical and enzymatic degradation pathways of UTP.
Caption: Troubleshooting workflow for experiments involving UTP.
References
- 1. Ca2+-stimulated, Mg2+-independent ATP hydrolysis and the high affinity Ca2+-pumping ATPase. Two different activities in rat kidney basolateral membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HPLC method for the assay of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase in Solieria chordalis (Rhodophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct demonstration of mechanically induced release of cellular UTP and its implication for uridine nucleotide receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing non-specific binding of UTP in receptor studies
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering non-specific binding (NSB) of Uridine Triphosphate (UTP) in receptor studies.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) of UTP?
Non-specific binding refers to the interaction of UTP, often a radiolabeled form like [³H]-UTP, with components in the assay other than the target receptor.[1][2] This can include binding to lipids, other proteins, plasticware, and the filter apparatus itself.[1][2] It is a form of background signal that can obscure the true, specific binding to the receptor of interest.
Q2: Why is high NSB a significant problem in receptor binding assays?
High non-specific binding can mask the specific binding signal, leading to an underestimation of receptor affinity (Kd) and density (Bmax).[2] When NSB is high, the signal-to-noise ratio is low, which compromises data quality and can make it difficult to obtain reliable and reproducible results.[2]
Q3: How is non-specific binding determined in a UTP binding assay?
Non-specific binding is measured by quantifying the amount of radiolabeled UTP that remains bound in the presence of a high, saturating concentration of a non-radiolabeled ("cold") ligand that also binds to the target receptor.[1] This cold ligand occupies the specific receptor sites, so any remaining radioactivity is considered non-specific.
-
Specific Binding = Total Binding - Non-Specific Binding [2]
Q4: What is considered an acceptable level of non-specific binding?
Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.[1] In well-optimized assays, it is often possible to achieve specific binding that accounts for more than 70% of the total binding.[1] If NSB exceeds 50%, the data quality is considered significantly compromised.[2]
Q5: Which receptors are typically studied with UTP?
UTP is an endogenous ligand for several P2Y family G protein-coupled receptors (GPCRs). The primary receptors activated by UTP include:
-
P2Y4 Receptor : Activated by UTP. In humans, ATP can act as an antagonist at this receptor.[4][5]
-
P2Y6 Receptor : Activated by UDP, but UTP can be a precursor or be present in assays.[4][5]
These receptors are involved in various physiological processes and are targets for drug development in areas like inflammation and neurodegenerative diseases.[3]
Troubleshooting Guide: High Non-Specific Binding
High NSB is a common challenge in UTP receptor binding assays. This guide addresses potential causes and offers targeted solutions.
Issue 1: High and Uniform Background Signal
Potential Cause A: Suboptimal Assay Buffer Conditions
The composition of the assay buffer is critical for minimizing NSB.[2]
-
Question: My NSB is consistently high. Could my buffer be the problem?
-
Answer: Yes, suboptimal buffer pH or ionic strength can increase NSB. Electrostatic and hydrophobic interactions are major drivers of non-specific binding.[6]
-
Solution 1: Optimize pH. Test a range of pH values (e.g., 7.2, 7.4, 7.6) to find the optimum that minimizes NSB while preserving specific binding.[2][6]
-
Solution 2: Adjust Ionic Strength. Increase the salt concentration (e.g., with NaCl) in the buffer. This can create a shielding effect that reduces NSB caused by electrostatic interactions.[2][6]
-
Solution 3: Add Blocking Agents. Including proteins like Bovine Serum Albumin (BSA) (e.g., 0.1% to 1%) can saturate non-specific binding sites on assay surfaces and other proteins.[1][6]
-
Solution 4: Use a Non-ionic Detergent. For NSB driven by hydrophobic interactions, adding a low concentration of a detergent like Tween-20 or Triton X-100 (e.g., 0.01% to 0.1%) can be effective.[2][6]
-
Potential Cause B: Inappropriate Incubation Conditions
Incubation time and temperature significantly impact the equilibrium of specific binding versus the accumulation of non-specific binding.[1]
-
Question: Could my incubation time or temperature be contributing to high NSB?
-
Answer: Absolutely. It is crucial to find a balance where specific binding has reached equilibrium, but NSB is minimal.
-
Solution 1: Optimize Incubation Time. Perform a time-course experiment to identify the point where specific binding is maximal. Shorter incubation times can sometimes reduce NSB.[1]
-
Solution 2: Optimize Incubation Temperature. Lower incubation temperatures (e.g., 4°C or room temperature) may reduce NSB but might require longer incubation times to reach equilibrium.[1][7] Conversely, higher temperatures could increase NSB or degrade the receptor/ligand.
-
Potential Cause C: Excessive Radioligand Concentration
The concentration of radiolabeled UTP directly affects both specific and non-specific binding.
-
Question: I'm using a high concentration of [³H]-UTP to get a strong signal, but my NSB is also very high. What should I do?
-
Answer: High radioligand concentrations can lead to proportionally higher NSB.
-
Solution: Titrate the radioligand concentration. The ideal concentration is typically at or below the Kd for the receptor.[8] This provides a good balance between a detectable specific signal and low non-specific binding. Using concentrations well above the Kd will saturate the specific sites and dramatically increase the proportion of non-specific binding.
-
Issue 2: High NSB on Filters/Plates
Potential Cause: Binding to Assay Surfaces
UTP and other assay components can stick to plasticware and filtration membranes.
-
Question: My background is high even in tubes without receptor membranes. How can I prevent my radioligand from sticking to surfaces?
-
Answer: This indicates binding to the assay apparatus itself.
-
Solution 1: Use Low-Binding Plastics. Whenever possible, use polypropylene (B1209903) or specially treated low-adhesion microplates and tubes to minimize hydrophobic interactions.[2]
-
Solution 2: Pre-treat Filters. Glass fiber filters are a common source of NSB. Soaking filters in a solution of 0.3-0.5% polyethyleneimine (PEI) before use can significantly reduce the binding of the negatively charged radioligand to the filter.[1]
-
Issue 3: Inconsistent or Irreproducible NSB
Potential Cause: Inadequate Washing and Filtration Technique
The washing step is critical for separating the bound radioligand from the free radioligand.
-
Question: My NSB values vary greatly between experiments. What could cause this inconsistency?
-
Answer: Inconsistent washing is a likely culprit. The goal is to rapidly and thoroughly wash away unbound and non-specifically bound ligand without causing significant dissociation of the specifically bound ligand.
-
Solution 1: Use Ice-Cold Wash Buffer. Using an ice-cold buffer slows the dissociation rate of the specifically bound radioligand from the receptor during the wash steps.[1]
-
Solution 2: Increase Wash Volume and Number. Ensure you are using a sufficient volume to completely wash the filter (e.g., 3-5 mL per wash). Perform multiple washes (e.g., three to four times) to effectively remove unbound ligand.[1]
-
Solution 3: Work Quickly. The filtration and washing process should be performed rapidly to minimize the time for receptor-ligand dissociation.[9]
-
Data and Parameters
Table 1: Troubleshooting Summary for High Non-Specific Binding
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High Uniform Background | Suboptimal Buffer (pH, Ionic Strength) | Optimize buffer pH and increase salt concentration (e.g., NaCl).[2] | Reduced NSB from electrostatic interactions. |
| Hydrophobic Interactions | Add a non-ionic detergent (e.g., 0.05% Tween-20) to buffers.[2] | Disruption of non-specific hydrophobic binding. | |
| Insufficient Blocking | Add BSA (0.1-1%) to the assay buffer. | Saturation of non-specific sites on surfaces and proteins. | |
| Excessive Radioligand | Titrate radioligand to a concentration at or below its Kd.[8] | Lowered NSB, which is often proportional to ligand concentration.[8] | |
| Inappropriate Incubation | Optimize incubation time and temperature via kinetic experiments. | Maximized specific binding signal relative to NSB. | |
| High Binding to Apparatus | Ligand Sticking to Filters | Pre-treat glass fiber filters with 0.3-0.5% PEI.[1] | Reduced binding of radioligand to the filter matrix. |
| Ligand Sticking to Plastic | Use low-binding polypropylene plates and tubes.[2] | Minimized surface adsorption of the ligand. | |
| Inconsistent NSB | Inefficient Washing | Increase the number and volume of washes with ice-cold buffer.[1] | More effective removal of unbound and non-specifically bound radioligand. |
Experimental Protocols & Visualizations
General Radioligand Binding Assay Protocol (Filtration)
This protocol is a general guideline and requires optimization for specific receptors and cell systems.
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer.
-
Assay Setup:
-
Total Binding: In low-binding tubes, add assay buffer, receptor membranes, and radiolabeled UTP (e.g., [³H]-UTP) at the desired concentration.
-
Non-Specific Binding: In a parallel set of tubes, add assay buffer, receptor membranes, radiolabeled UTP, and a saturating concentration of a non-radiolabeled competitor (e.g., 10-100 µM cold UTP or another suitable P2Y agonist).
-
Incubation: Incubate all tubes under optimized time and temperature conditions to reach equilibrium.
-
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through PEI-pre-treated glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Washing: Immediately wash the filters multiple times (e.g., 3 x 4 mL) with ice-cold wash buffer to remove unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the average counts per minute (CPM) from the non-specific binding tubes from the average CPM of the total binding tubes.
Visual Workflow and Pathway Diagrams
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Simplified P2Y2 receptor Gq signaling pathway.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scite.ai [scite.ai]
Technical Support Center: Accurate UTP Measurement with Enzymatic Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing enzymatic assays for the accurate measurement of Uridine Triphosphate (UTP).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic measurement of UTP?
A1: A highly sensitive and specific method for UTP quantification is based on the enzyme UDP-glucose pyrophosphorylase.[1][2] This enzyme catalyzes the conversion of UTP and glucose-1-phosphate into UDP-glucose and pyrophosphate (PPi).[1] To drive the reaction to completion, an inorganic pyrophosphatase is included to hydrolyze the pyrophosphate.[1][2] The amount of UTP in a sample is determined by measuring the formation of a labeled product, such as [¹⁴C]-UDP-glucose from [¹⁴C]-glucose-1P, which can be quantified using techniques like HPLC.[1][2]
Q2: How specific is the UDP-glucose pyrophosphorylase-based assay for UTP?
A2: This enzymatic assay is highly specific for UTP. Studies have shown that the reaction is unaffected even by a 1000-fold molar excess of ATP over UTP, highlighting its high selectivity.[1][2]
Q3: What is the sensitivity and linear range of this UTP assay?
A3: The assay is sensitive enough to quantify UTP in the sub-nanomolar concentration range.[1][2] The formation of [¹⁴C]-UDP-glucose has been observed to be linear for UTP concentrations between 1 and 300 nM.[1][2] This level of sensitivity is at least two orders of magnitude greater than previously available methods.[1]
Q4: Can this assay be used to measure both intracellular and extracellular UTP?
A4: Yes, this enzymatic assay is suitable for measuring UTP in various biological samples, including cell supernatants (extracellular) and cell lysates (intracellular).[1] For instance, extracellular UTP concentrations in resting attached cell cultures have been found to be in the low nanomolar range (1–10 nM).[1][2] Intracellular UTP levels can range from 500 to 8000 pmol per million cells.[1]
Q5: Are there alternative methods for UTP measurement?
A5: Yes, another common method for UTP quantification is the Enzyme-Linked Immunosorbent Assay (ELISA).[3][4][5] This is a competitive inhibition immunoassay where UTP in the sample competes with a labeled UTP analog for binding to a specific monoclonal antibody.[3][5] The signal is inversely proportional to the amount of UTP in the sample.[3]
Troubleshooting Guide
Problem 1: Low or No Signal in the Assay
| Possible Cause | Recommended Solution | Citation |
| Use of ice-cold assay buffer. | Ensure the assay buffer is at room temperature for optimal enzyme activity. | [6][7] |
| Omission of a step in the protocol. | Carefully review and follow the experimental protocol precisely. | [6] |
| Incorrect wavelength reading. | Verify the recommended wavelength and filter settings on your instrument. | [6] |
| Inappropriately stored or old samples/reagents. | Use fresh samples whenever possible and ensure all kit components are stored at the correct temperatures and are within their expiration date. | [6] |
| Enzyme instability or degradation. | Store enzymes on ice or at 4°C during the assay. Avoid repeated freeze-thaw cycles. After dilution, store enzyme preparations on ice to limit degradation. | [7][8][9][10] |
| Inactive enzyme. | Test several concentrations of the enzyme to ensure the recorded activity increases linearly with concentration. | [10] |
Problem 2: High Background or Non-Specific Signal
| Possible Cause | Recommended Solution | Citation |
| Sample interference. | Certain substances in the sample preparation can interfere with the assay. Consider deproteinizing samples using methods like 10 kDa spin cut-off filters or perchloric acid (PCA) precipitation as indicated in protocols. | [6] |
| Contaminants in reagents. | Use high-purity water and reagents. Ensure buffers are prepared correctly. | [10] |
| Presence of interfering substances. | Avoid substances like EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%) in sample preparations. | [6] |
| Precipitation in wells. | Visually inspect wells for any precipitates or turbidity which can obstruct light paths in spectrophotometric readings. | [7][11] |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution | Citation | | Improperly thawed components. | Thaw all reagents completely and mix gently before use to ensure homogeneity. |[6] | | Pipetting errors. | Use calibrated pipettes and avoid pipetting small volumes. When possible, prepare a master reaction mix for better consistency. Pipette gently against the wall of the tubes to prevent air bubbles. |[6][7] | | Incorrect incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol. |[6] | | Bubbles in microplate wells. | Carefully inspect wells for air bubbles as they can interfere with optical readings. Tap the plate gently to remove them. |[7] |
Problem 4: Non-Linear Standard Curve
| Possible Cause | Recommended Solution | Citation | | Pipetting inaccuracies. | Ensure careful and consistent pipetting when preparing the standard dilutions. |[7] | | Saturating signal at high concentrations. | If the curve flattens at higher concentrations, the signal may be saturated. Consider decreasing the detector's voltage (PMT) or diluting the standards. |[11] | | Incorrect standard preparation. | Double-check the calculations and dilutions for the standard curve preparation. Run a test standard curve to ensure it is linear and provides results similar to example data. |[7][12] |
Experimental Protocols
Detailed Methodology for UDP-Glucose Pyrophosphorylase-Based UTP Assay
This protocol is adapted from a sensitive enzymatic assay for UTP quantification.[1]
1. Reagents and Materials:
-
UDP-glucose pyrophosphorylase (0.5 units/mL)
-
Inorganic pyrophosphatase (0.5 units/mL)
-
[¹⁴C]-glucose-1-phosphate ([¹⁴C]-glucose-1P) (1 µM, 0.15 µCi)
-
Phenol (B47542) red-free DMEM/HEPES buffer (pH 8.0)
-
UTP standards (1-300 nM)
-
Samples (e.g., cell culture supernatants, cell lysates)
-
HPLC system with a radiomatic beta detector
2. Sample Preparation:
-
Extracellular Samples: Collect the medium, centrifuge briefly (e.g., 400 x g for 2 minutes) to remove any detached cells, and boil the supernatant for 1 minute to inactivate enzymes.[1]
-
Intracellular Samples: Lyse cells and process the lysate to be compatible with the assay buffer.
3. Assay Procedure:
-
Prepare a reaction mixture in a final volume of 0.5 mL containing phenol red-free DMEM/HEPES (pH 8.0), 0.5 units/mL UDP-glucose pyrophosphorylase, 0.5 units/mL inorganic pyrophosphatase, and 1 µM [¹⁴C]-glucose-1P.
-
Add either UTP standards or the prepared samples to the reaction mixture.
-
Incubate the reaction for 60 minutes.
-
Terminate the reaction by boiling the samples for 1 minute.
-
Analyze the samples by HPLC to separate and quantify the [¹⁴C]-glucose-1P and the product, [¹⁴C]-UDP-glucose.
-
Calculate the percent conversion of [¹⁴C]-glucose-1P to [¹⁴C]-UDP-glucose.
4. Data Analysis:
-
Generate a standard curve by plotting the percent conversion against the known UTP concentrations of the standards.
-
Determine the UTP concentration in the unknown samples by interpolating their percent conversion values from the standard curve.
Quantitative Data Summary
Table 1: UTP and ATP Levels in Various Cell Types
| Cell Type | Condition | Extracellular UTP (nM) | Extracellular ATP (nM) | Intracellular UTP (pmol/10⁶ cells) | Intracellular ATP (pmol/10⁶ cells) | UTP/ATP Ratio |
| Cultured Cells | Resting | 1-10 | - | - | - | 10-30% of ATP |
| Cultured Cells | Mechanically Stimulated | Up to 20-fold increase | - | - | - | 10-30% of ATP |
| Platelets | Unstirred | - | - | - | - | 1:100 |
| Platelets | Thrombin-Stimulated | 10-fold increase | 10-fold increase | - | - | - |
| Data synthesized from Lazarowski et al.[1][2] |
Table 2: Performance Characteristics of a UTP ELISA Kit
| Parameter | Value |
| Assay Type | Competitive Inhibition |
| Detection Range | 78.13 - 5000 ng/mL |
| Sensitivity | 24 ng/mL |
| Intra-assay Precision | CV% < 8% |
| Inter-assay Precision | CV% < 10% |
| Data from a commercial ELISA kit.[5] |
Visualizations
Caption: Workflow for enzymatic UTP measurement.
Caption: Enzymatic reaction for UTP quantification.
Caption: Logical troubleshooting workflow.
References
- 1. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. biomatik.com [biomatik.com]
- 5. UTP(Uridine Triphosphate) ELISA Kit [elkbiotech.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. A general and efficient strategy for generating the stable enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. thermofisher.com [thermofisher.com]
- 12. rsc.org [rsc.org]
Overcoming challenges in the purification of UTP-labeled RNA
Technical Support Center: Purification of UTP-Labeled RNA
This guide provides troubleshooting solutions and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of UTP-labeled RNA synthesized via in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield after purifying my UTP-labeled RNA?
A1: Low yield is often rooted in either an inefficient in vitro transcription reaction or loss of RNA during the purification process itself. Key factors include:
-
Suboptimal Transcription: Contaminants like salts or ethanol (B145695) in the DNA template can inhibit RNA polymerase.[1][2] Additionally, high concentrations of bulky labeled UTPs (e.g., fluorescently-labeled) can reduce the efficiency of the polymerase, leading to lower RNA output.[3]
-
RNA Degradation: RNase contamination is a primary cause of RNA loss. RNases are ubiquitous and can be introduced from improperly handled reagents, tips, or lab surfaces.[2][4][5]
-
Inefficient Purification: The chosen purification method may not be suitable for the size of your RNA transcript, or the column capacity might be exceeded.[6][7] For precipitation methods, incomplete precipitation or loss of the pellet during washing steps can significantly reduce yield.[5]
Q2: How can I efficiently remove unincorporated UTP-labeled nucleotides from my RNA sample?
A2: Removing unincorporated nucleotides is critical for downstream applications. Several methods are effective:
-
Spin Columns: This is a highly effective and common method for removing free nucleotides, salts, and proteins.[6] Columns have specific size cut-offs, so ensure you select one appropriate for your transcript's length.
-
Precipitation: Lithium chloride (LiCl) precipitation is effective for recovering RNA transcripts longer than 300 nucleotides while leaving most unincorporated nucleotides in the supernatant.[6][8]
-
Gel Purification: Polyacrylamide gel electrophoresis (PAGE) provides the highest purity by separating full-length transcripts from both truncated products and free nucleotides, though recovery rates may be lower.[6]
Q3: My A260/A280 ratio is below 1.8. What does this indicate and how can I fix it?
A3: An A260/A280 ratio below the ideal range of 1.9–2.1 for pure RNA suggests contamination, most commonly with protein.[9][10] Phenol (B47542) contamination from extraction methods can also absorb at 280 nm and lower the ratio.[11][12]
-
To Fix Protein Contamination: Consider including a proteinase K digestion step followed by re-purification using a spin column or phenol:chloroform extraction.[8][13]
-
To Fix Phenol Contamination: Re-precipitate the RNA with ethanol to remove residual phenol.[12]
Q4: My A260/A230 ratio is low. What is the cause?
A4: A low A260/A230 ratio (ideally >1.8) typically points to contamination with chaotropic salts (like guanidine (B92328) isothiocyanate) or ethanol, which are common components of lysis and wash buffers in purification kits.[9]
-
To Fix: Ensure the final wash step is performed correctly and include an additional "dry spin" of the column to evaporate any remaining ethanol before eluting the RNA.[5][14] If salt contamination is suspected, re-precipitating the RNA may be necessary.
Troubleshooting Guide
This section addresses specific problems, their probable causes, and recommended solutions.
Problem 1: Low or No Yield of Labeled RNA
| Possible Cause | Recommended Solution |
| Inefficient In Vitro Transcription | Verify DNA Template Quality: Ensure the template is free of salts and other inhibitors.[1][2] Optimize Nucleotide Ratio: High concentrations of labeled UTP can inhibit T7 RNA polymerase. Try adjusting the ratio of labeled UTP to unlabeled UTP (e.g., 1:3 or 1:4) to balance labeling density with yield.[3] Check Enzyme Activity: Use a positive control template to confirm the RNA polymerase is active.[1] Store enzymes properly to avoid denaturation from freeze-thaw cycles.[4] |
| RNA Degradation | Maintain an RNase-Free Environment: Use certified RNase-free reagents, tubes, and pipette tips. Wear gloves and change them frequently.[5] Work quickly and on ice to minimize RNase activity.[4] Use an RNase Inhibitor: Add an RNase inhibitor to the transcription reaction.[1][4] |
| Loss During Purification | Choose the Right Column: Select a spin column with a size-exclusion limit appropriate for your RNA transcript length to prevent loss.[6] Do Not Overload the Column: Exceeding the column's binding capacity will cause the sample to be lost in the flow-through.[5][7] Improve Precipitation Recovery: If using precipitation, ensure the pellet is visible. Chilling sufficiently and using a carrier like glycogen (B147801) can improve recovery. Be careful not to aspirate the pellet during wash steps.[5] |
Problem 2: High Background Signal (Contamination with Free Nucleotides)
| Possible Cause | Recommended Solution |
| Ineffective Purification Method | Switch to Spin Column or Gel Purification: Standard ethanol precipitation does not efficiently remove free nucleotides.[8] Spin columns are designed for this purpose.[6] For the highest purity, PAGE is recommended.[6] |
| Incorrect Spin Column Procedure | Follow Protocol Carefully: Ensure wash buffers are used correctly and that the column tip does not touch the flow-through, which contains the contaminants.[7] |
| Precipitation Method Used | Use LiCl Precipitation: For RNA >300 nt, LiCl precipitation is more effective at removing nucleotides than ethanol precipitation.[8] |
Problem 3: Poor RNA Purity (Low A260/A280 or A260/A230 Ratios)
| Purity Metric | Possible Cause | Recommended Solution |
| Low A260/A280 Ratio (<1.9) | Protein or Phenol Contamination.[9][11] | Re-purify the RNA: Perform a phenol:chloroform extraction followed by ethanol precipitation, or use a high-quality spin column kit.[8] Adding a Proteinase K digestion can help remove stubborn proteins.[7] |
| Low A260/A230 Ratio (<1.8) | Guanidine salts or ethanol carryover from wash buffers.[9] | Perform an extra wash step: Ensure the membrane is washed thoroughly. Perform a dry spin: After the final wash, centrifuge the empty column for 1 minute to remove all residual ethanol before elution.[5] |
Quantitative Data Summary
Table 1: Comparison of Common RNA Purification Methods
| Method | Typical Recovery | Purity (A260/A280) | Removal of Free Nucleotides | Best For |
| Silica Spin Column | 70-95% | 1.9 - 2.1 | Excellent | High-purity RNA >25 nt; efficient removal of salts and nucleotides.[6] |
| LiCl Precipitation | 60-80% | 1.8 - 2.0 | Good | RNA >300 nt; removes most enzymes and nucleotides.[6][8] |
| Phenol:Chloroform Extraction + Ethanol Precipitation | Variable | 1.7 - 2.0 | Poor | Removing proteins; does not effectively remove free nucleotides.[6][8] |
| PAGE Gel Purification | 30-60% | >2.0 | Excellent | Highest purity; isolating specific transcript sizes and removing all contaminants.[6] |
Table 2: Spectrophotometric Purity Ratios for RNA
| Ratio | Ideal Value | Indication of Low Value |
| A260/A280 | ~2.0[9] | Protein or phenol contamination.[11] |
| A260/A230 | >1.8[9] | Chaotropic salt or ethanol contamination.[9] |
Visual Guides and Workflows
General Workflow for UTP-Labeled RNA Synthesis and Purification
Caption: Workflow from transcription to application.
Troubleshooting Logic for Low RNA Yield
References
- 1. go.zageno.com [go.zageno.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. 16-rna-labeling.com [16-rna-labeling.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 10. neb.com [neb.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Methods for removing DNA contamination from RNA samples [biosyn.com]
- 14. How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide - AHN Biotechnologie GmbH [ahn-bio.com]
How to minimize UTP hydrolysis during long incubations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize UTP (uridine-5'-triphosphate) hydrolysis during long incubations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to UTP hydrolysis during long incubations?
A1: UTP hydrolysis, the breakdown of UTP into UDP (uridine-5'-diphosphate) and inorganic phosphate (B84403), can be attributed to two main causes:
-
Non-enzymatic (Chemical) Hydrolysis: This is the spontaneous breakdown of UTP in aqueous solutions. The rate of this hydrolysis is significantly influenced by:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
pH: Both acidic and alkaline conditions can increase the rate of hydrolysis compared to a neutral pH.
-
Divalent Cations: Divalent cations like Mg²⁺ and Ca²⁺ can influence the stability of nucleotides. While essential for many enzymatic reactions, their presence can also affect the rate of non-enzymatic hydrolysis.
-
-
Enzymatic Hydrolysis: This is the breakdown of UTP by enzymes present in the experimental system.
-
Ectonucleotidases: These are cell-surface enzymes that hydrolyze extracellular nucleotides like UTP. If working with cell lysates or in systems with cellular components, these enzymes can be a major source of UTP degradation.[1][2]
-
Contaminating Nucleotidases/Phosphatases: Enzyme preparations or other biological reagents may contain contaminating enzymes that can hydrolyze UTP.
-
Q2: How can I store my UTP stock solutions to ensure long-term stability?
A2: For long-term storage, UTP solutions should be kept at -20°C or, ideally, at -80°C. Under these conditions, UTP is stable for several years.[3] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to prepare single-use aliquots of your UTP stock solution.[3]
Q3: Is there a significant difference in the stability of UTP compared to ATP?
A3: While both are susceptible to hydrolysis, ATP is generally considered to be more stable than UTP under similar conditions. However, direct comparative kinetic data for UTP hydrolysis under a wide range of conditions is limited in the literature. In some enzymatic reactions, UTP hydrolysis has been observed to be slower than ATP hydrolysis.[4] In extracellular environments, UTP levels are typically 10-30% of ATP levels in many cell types.[1][2]
Q4: Can the buffer I use affect UTP stability?
A4: Yes, the choice of buffer and its components can significantly impact UTP stability. It is crucial to use a buffer that maintains a stable pH in the optimal range for your experiment, typically around pH 7.0-7.5. The buffering species itself should not interact negatively with UTP or other components of your assay.
Troubleshooting Guides
Issue 1: High background signal in a UTP-dependent assay, suggesting premature UTP hydrolysis.
| Possible Cause | Troubleshooting Steps |
| High Incubation Temperature | Lower the incubation temperature if your enzyme is sufficiently active at a lower temperature. Perform a temperature optimization experiment to find the best balance between enzyme activity and UTP stability. |
| Suboptimal pH of the reaction buffer | Verify the pH of your reaction buffer at the incubation temperature, as pH can be temperature-dependent. Adjust the pH to be within the optimal range for your enzyme, ideally between 7.0 and 7.5. |
| Contamination with Nucleotidases | Use high-purity reagents and enzyme preparations. If contamination is suspected, consider treating your reagents with a nuclease inhibitor cocktail, being mindful of potential effects on your enzyme of interest. |
| Presence of Ectonucleotidases (in cell-based assays) | If working with cell lysates or extracellular media, consider using inhibitors of ectonucleotidases, such as ARL 67156 or suramin. However, be aware of potential off-target effects of these inhibitors. |
Issue 2: Loss of enzyme activity over a long incubation period in a UTP-dependent reaction.
| Possible Cause | Troubleshooting Steps |
| Depletion of UTP due to hydrolysis | Increase the initial concentration of UTP. However, be mindful that high concentrations of nucleotides can sometimes inhibit enzymes. A better approach is to implement a UTP regeneration system (see Experimental Protocols). |
| Product Inhibition | The products of UTP hydrolysis, UDP and inorganic phosphate, may inhibit your enzyme of interest. A UTP regeneration system can help mitigate this by continuously removing UDP. |
| Inherent instability of the enzyme | Optimize buffer conditions for enzyme stability (e.g., addition of glycerol, BSA, or specific ions). Determine the enzyme's half-life under your assay conditions to set appropriate incubation times. |
Quantitative Data on Nucleotide Stability
Table 1: Estimated Half-life of ATP at Different Temperatures and pH
| Temperature (°C) | pH | Estimated Half-life |
| 80 | 7 | ~15 minutes |
| 100 | 7 | ~4 minutes |
| 120 | 7 | ~2 minutes |
| 120 | 3 | ~2.6 minutes |
This data is extrapolated from studies on ATP hydrolysis at elevated temperatures and should be considered as an estimation for UTP. The rate of hydrolysis is significantly slower at lower temperatures.[5][6]
Table 2: Factors Influencing UTP Stability
| Factor | Effect on UTP Stability | Recommendations |
| Temperature | Higher temperatures significantly increase the rate of hydrolysis. | Maintain the lowest possible temperature at which your experiment is viable. Store UTP solutions at -20°C or -80°C. |
| pH | Both acidic and alkaline conditions accelerate hydrolysis. | Maintain a pH between 7.0 and 7.5 for optimal stability. |
| Divalent Cations (e.g., Mg²⁺) | Can have complex effects, sometimes stabilizing and other times promoting hydrolysis depending on the specific conditions. | Use the minimum concentration of divalent cations required for your enzymatic reaction. |
| Buffer Composition | The type of buffer and its components can influence UTP stability. | Use high-purity buffers and test different buffer systems for optimal performance in your assay. |
Experimental Protocols
Protocol 1: General Guidelines for Minimizing UTP Hydrolysis in Long Incubations
-
Reagent Preparation:
-
Prepare all buffers and solutions using nuclease-free water.
-
Prepare UTP stock solutions in a buffer at pH 7.5.
-
Aliquot UTP stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Assay Setup:
-
Assemble all reaction components on ice to minimize hydrolysis before the start of the incubation.
-
Use the lowest effective concentration of divalent cations required for your enzyme's activity.
-
Include a "no enzyme" control to quantify the extent of non-enzymatic UTP hydrolysis under your assay conditions.
-
Consider including a known inhibitor of your enzyme as a negative control to ensure that the observed signal is due to enzymatic activity.
-
-
Incubation:
-
Perform incubations at the lowest temperature that allows for sufficient enzyme activity.
-
Minimize the duration of the incubation where possible.
-
-
Analysis:
Protocol 2: Implementing a UTP Regeneration System
For very long incubations, a UTP regeneration system can be employed to counteract hydrolysis by continuously regenerating UTP from its breakdown product, UDP. This is analogous to widely used ATP regeneration systems.
Principle: An enzyme such as nucleoside diphosphate (B83284) kinase (NDPK) can be used to transfer a phosphate group from a phosphate donor (e.g., phosphoenolpyruvate (B93156) (PEP) or creatine (B1669601) phosphate) to UDP, thereby regenerating UTP.
Example Reaction Scheme:
-
UTP Hydrolysis: Enzyme of Interest + UTP → Enzyme of Interest + UDP + Pi
-
Phosphate Donor Conversion: Pyruvate Kinase + PEP + ADP → Pyruvate + ATP
-
UTP Regeneration: NDPK + ATP + UDP → NDPK + ADP + UTP
Protocol:
-
To your standard reaction mixture, add:
-
Phosphoenolpyruvate (PEP) at a concentration of 5-10 mM.
-
A catalytic amount of ATP (e.g., 0.1-1 mM).
-
Pyruvate kinase (a few units per ml).
-
Nucleoside diphosphate kinase (NDPK) (a few units per ml).
-
-
Optimize the concentrations of the regeneration system components to ensure efficient UTP regeneration without interfering with your primary reaction.
Visualizations
Caption: Factors influencing UTP stability and mitigation strategies.
Caption: Simplified P2Y receptor signaling pathway activated by UTP.
Caption: Experimental workflow to minimize UTP hydrolysis.
References
- 1. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. dggv.de [dggv.de]
- 6. Hydrolysis rate constants of ATP determined in situ at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting background noise in UTP quantification assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to background noise in Uridine Triphosphate (UTP) quantification assays.
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the accuracy and sensitivity of UTP quantification assays. This guide provides a systematic approach to identifying and mitigating common sources of interference.
Q1: What are the primary sources of high background signal in my UTP quantification assay?
High background signals can originate from various factors, broadly categorized as reagent-based, sample-based, or instrumentation-related.
Common Sources of High Background Noise:
| Category | Source | Description |
| Reagents & Consumables | Reagent Contamination | Reagents, buffers, or water may be contaminated with nucleotides or substances that interfere with the assay's detection method. |
| Substrate Instability | In enzymatic assays, the substrate may degrade spontaneously, leading to a signal in the absence of the target enzyme activity.[1] | |
| Non-specific Binding | In ELISA-based assays, antibodies or other reagents may bind non-specifically to the microplate surface.[2] | |
| Microplate Selection | The type of microplate used can significantly affect background levels. For luminescence assays, white plates can increase crosstalk, while black plates are generally recommended to reduce it. | |
| Sample-Related | Sample Matrix Effects | Components within the biological sample (e.g., proteins, lipids, other nucleotides) can interfere with the assay chemistry or detection.[3] |
| Endogenous Enzymes | Samples may contain enzymes that can interfere with the assay's enzymatic cascade. | |
| High UTP Concentration | The UTP concentration in the sample may be too high, leading to signal saturation. | |
| Instrumentation & Protocol | Crosstalk | Signal from adjacent wells in a microplate can bleed into neighboring wells, artificially increasing the background. |
| Suboptimal Incubation Times/Temperatures | Incorrect incubation parameters can lead to increased non-specific reactions.[4] | |
| Inadequate Washing | Insufficient washing in ELISA-based assays can leave behind unbound reagents, contributing to high background.[2][5] | |
| Contaminated Equipment | Pipettes, reservoirs, or the plate reader itself may be contaminated. |
Q2: How can I systematically identify the source of the high background in my assay?
A systematic approach using a series of control experiments is the most effective way to pinpoint the source of high background noise.
Data Presentation
Example Table: Effect of Microplate Type on Background Signal in a Luminescent UTP Assay
| Microplate Type | Average Background Signal (RLU) | % Reduction in Background vs. White Plate |
| White, Opaque | 15,234 | N/A |
| Black, Opaque | 1,876 | 87.7% |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific assay conditions and plate reader.
Example Table: Impact of Sample Dilution on Signal-to-Noise Ratio
| Sample Dilution | Background Signal (OD) | UTP Signal (OD) | Signal-to-Noise Ratio |
| Undiluted | 0.250 | 0.850 | 3.4 |
| 1:2 | 0.150 | 0.750 | 5.0 |
| 1:5 | 0.100 | 0.600 | 6.0 |
| 1:10 | 0.080 | 0.450 | 5.6 |
Note: This table provides an example of how sample dilution can improve the signal-to-noise ratio by reducing matrix interference. The optimal dilution factor should be determined empirically for each sample type.
References
Strategies to improve the stability of UTP solutions for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Uridine Triphosphate (UTP) solutions for long-term storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My UTP solution is showing rapid degradation even when stored at -20°C. What are the potential causes?
A1: Rapid degradation of UTP solutions, even at low temperatures, can be attributed to several factors:
-
pH Imbalance: The pH of your UTP solution is critical for its stability. A pH below 7.5 can accelerate the hydrolysis of the triphosphate chain.
-
Enzymatic Contamination: Contamination with nucleases or phosphatases, often introduced through improper handling or contaminated reagents, can rapidly degrade UTP.
-
Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing your UTP solution can compromise its integrity and accelerate hydrolysis.
-
Presence of Metal Ions: Divalent metal ions can catalyze the hydrolysis of NTPs.
-
Improper Storage Vessels: Using containers that are not airtight can lead to changes in concentration due to evaporation and potential contamination.
Q2: What are the optimal storage conditions for long-term stability of UTP solutions?
A2: For maximal long-term stability, UTP solutions should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes chemical and enzymatic degradation rates. |
| pH | 8.0 - 10.0 | Reduces acid-catalyzed hydrolysis of the phosphate (B84403) bonds.[1] |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles that can damage the molecule. |
| Container | Tightly sealed, sterile, nuclease-free tubes | Prevents contamination and evaporation.[2] |
| Buffer | Tris-HCl or a similar buffer to maintain pH | Ensures pH stability during storage and use.[3] |
Q3: I suspect my UTP solution is contaminated with nucleases. How can I check for and prevent this?
A3: Nuclease contamination is a common cause of UTP degradation.
-
Detection: The most straightforward way to infer nuclease activity is to observe unexpectedly rapid degradation of your UTP, which can be monitored by HPLC.
-
Prevention:
-
Always use nuclease-free water, pipette tips, and tubes when preparing and handling UTP solutions.
-
Work in a clean environment, and consider using a dedicated workspace for preparing sensitive reagents.
-
Purchase UTP solutions from reputable suppliers who certify their products as nuclease-free.[4]
-
Filter-sterilize your UTP solution through a 0.22 µm filter if you suspect microbial contamination.
-
Q4: Can I prepare my own UTP solutions from powder? What is the recommended procedure?
A4: Yes, you can prepare UTP solutions from a solid powder. Here is a general protocol:
-
Weighing: Carefully weigh the desired amount of UTP powder in a sterile, nuclease-free environment.
-
Dissolution: Dissolve the UTP powder in a nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
pH Adjustment: Adjust the pH of the solution to 8.0 - 10.0 using a small amount of dilute, sterile NaOH. This is a critical step for long-term stability.[1]
-
Concentration Determination: Determine the precise concentration of the UTP solution spectrophotometrically.
-
Aliquoting and Storage: Aliquot the solution into single-use, nuclease-free tubes and store at -20°C or -80°C.
Experimental Protocols
Protocol 1: HPLC Analysis of UTP Purity and Degradation
This protocol outlines a method to assess the purity of a UTP solution and quantify its degradation products (UDP and UMP) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
UTP sample
-
UTP, UDP, and UMP standards
-
Mobile Phase A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH2PO4, 0.25% methanol, pH 7.0
-
Mobile Phase B: Acetonitrile
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Method:
-
Standard Curve Preparation: Prepare a series of dilutions of the UTP, UDP, and UMP standards to generate a standard curve for quantification.
-
Sample Preparation: Dilute the UTP sample to be analyzed within the linear range of the standard curve.
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared standards and the sample onto the column.
-
Elute the nucleotides using a suitable gradient of Mobile Phase A and B. A common method is to use a step gradient.[5]
-
Detect the nucleotides by monitoring the UV absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peaks for UTP, UDP, and UMP in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of UTP, UDP, and UMP in the sample by integrating the peak areas and comparing them to the standard curve.[5]
-
Visual Guides
UTP Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation pathway of UTP.
Caption: Hydrolytic degradation of UTP to UDP, UMP, and Uridine.
Troubleshooting Workflow for UTP Degradation
This workflow provides a logical approach to troubleshooting issues with UTP solution stability.
Caption: A step-by-step guide to troubleshooting UTP degradation.
References
- 1. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 2. neb.com [neb.com]
- 3. UTP Solution, Tris buffered 0.25 mL | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 4. UTP Solution (100 mM)(U0435) | Abnova [abnova.com]
- 5. researchgate.net [researchgate.net]
Optimizing the ratio of labeled to unlabeled UTP for RNA labeling experiments
Welcome to the technical support center for optimizing your RNA labeling experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal results when adjusting the ratio of labeled to unlabeled UTP.
Frequently Asked Questions (FAQs)
Q1: What is the ideal ratio of labeled to unlabeled UTP for in vitro transcription?
A1: There is no single "ideal" ratio, as the optimal proportion of labeled to unlabeled UTP depends on several factors, including the specific label (e.g., biotin (B1667282), fluorescent dye), the RNA polymerase being used, and the downstream application.[1] However, a common starting point is a molar ratio of 1:1 to 1:3 (labeled UTP to unlabeled UTP).[2][3] For instance, a 1:2 ratio would mean your reaction contains twice the concentration of unlabeled UTP as labeled UTP. It is often recommended to test several ratios to determine the best balance between labeling efficiency and transcription yield for your specific experiment.[2]
Q2: How does the ratio of labeled to unlabeled UTP affect the RNA yield?
A2: Increasing the proportion of labeled UTP, especially with bulky labels like fluorescent dyes, can sometimes decrease the overall yield of the in vitro transcription reaction.[3][4] This is because some RNA polymerases may incorporate modified nucleotides less efficiently than their natural counterparts.[1] Therefore, it's a trade-off between achieving a high degree of labeling and maximizing the amount of RNA synthesized. If you observe a significant drop in yield at higher labeling ratios, consider reducing the proportion of labeled UTP.
Q3: My labeled RNA probe has a low signal in my downstream application. What could be the cause?
A3: A low signal can result from several factors related to the labeling reaction:
-
Insufficient Incorporation of Labeled UTP: The ratio of labeled to unlabeled UTP may have been too low. Try increasing the proportion of the labeled nucleotide in your next reaction.
-
Low RNA Yield: Even with good label incorporation, if the overall RNA yield is low, the signal will be weak.[5]
-
RNA Degradation: Ensure that your workspace and reagents are RNase-free to prevent degradation of your probe.[6]
-
Inefficient Labeling Reaction: The incubation time or temperature of the in vitro transcription reaction may need optimization. For short transcripts (<300 nt), a longer incubation of 4-16 hours may be beneficial.[3]
Q4: Can I completely replace unlabeled UTP with labeled UTP?
A4: While complete substitution is possible for some modified nucleotides like Pseudo-UTP and 5mCTP without significantly affecting the final RNA yield, it is not generally recommended for bulky labels like fluorophores or biotin.[6] High concentrations of these modified UTPs can inhibit the transcription reaction.[7] For most applications, a mixture of labeled and unlabeled UTP provides the best balance of labeling efficiency and yield.
Troubleshooting Guide
Issue 1: Low Yield of Labeled RNA
| Possible Cause | Suggestion |
| High ratio of labeled to unlabeled UTP inhibiting the polymerase. | Decrease the proportion of labeled UTP in the reaction. Test a range of ratios, such as 1:3, 1:2, and 1:1 (labeled:unlabeled).[3] |
| Suboptimal reaction conditions. | Ensure the reaction is incubated at the optimal temperature for the polymerase (typically 37°C).[6] For short transcripts, consider extending the incubation time.[3] |
| Template DNA issues. | Verify the purity and concentration of your DNA template. Contaminants can inhibit transcription. Use 0.5 µg - 1 µg of template DNA for a standard 20 µl reaction.[8][9] |
| RNase contamination. | Use RNase-free water, tubes, and pipette tips. Wear gloves and work in a clean environment to prevent RNA degradation.[6] |
Issue 2: Poor Incorporation of Labeled UTP
| Possible Cause | Suggestion |
| The ratio of labeled to unlabeled UTP is too low. | Increase the molar ratio of labeled UTP. For example, move from a 1:3 ratio to a 1:2 or 1:1 ratio.[2] |
| The specific label is sterically hindering the polymerase. | Some bulky fluorescent dyes are incorporated less efficiently.[4] Consider using a labeled nucleotide with a longer linker arm to reduce steric hindrance.[1] Alternatively, you could try a different RNA polymerase that may have a higher tolerance for modified nucleotides. |
| Incorrect final concentration of total UTP. | Maintain a consistent total UTP concentration in your optimization experiments to ensure the limiting nucleotide concentration does not drop too low, which can affect transcription efficiency.[2] |
Quantitative Data Summary
The following table summarizes recommended starting ratios for labeled to unlabeled UTP from various sources. It is crucial to empirically determine the optimal ratio for your specific experimental conditions.
| Label Type | Recommended Starting Ratio (Labeled:Unlabeled UTP) | Source |
| Biotin-11-UTP | 1:1 to 1:3 | [2] |
| Biotin-16-UTP | 35% Labeled UTP (approx. 1:2 ratio) | [8] |
| Fluorescent Dyes (general) | 1:2 to 1:3 | [3] |
| Aminoallyl-UTP | 1:2 to 1:3 | [3] |
Experimental Protocols
Protocol: Optimizing the Labeled to Unlabeled UTP Ratio for In Vitro Transcription
This protocol provides a framework for systematically testing different ratios to find the optimal balance for your experiment.
-
Prepare NTP Mixes: Prepare separate nucleotide mixes for each ratio you want to test (e.g., 1:3, 1:2, 1:1 of labeled:unlabeled UTP). The final concentration of ATP, CTP, and GTP should remain constant, while the combined final concentration of labeled and unlabeled UTP should also be consistent across all reactions. For example, if the final concentration for each NTP is 0.5 mM, for a 1:3 ratio, you would have 0.125 mM labeled UTP and 0.375 mM unlabeled UTP.[2]
-
Set up Transcription Reactions: Assemble the in vitro transcription reactions on ice. A typical 20 µl reaction includes:
-
Transcription Buffer (10X)
-
DNA Template (0.5-1 µg)
-
ATP, CTP, GTP solution
-
Your prepared UTP/labeled UTP mix
-
RNase Inhibitor
-
T7, T3, or SP6 RNA Polymerase
-
Nuclease-free water to a final volume of 20 µl
-
-
Incubation: Mix the components gently and incubate at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the incubation can be extended up to 16 hours.[3]
-
DNase Treatment (Optional but Recommended): To remove the DNA template, add DNase I and incubate at 37°C for 15 minutes.[3]
-
Purify Labeled RNA: Purify the RNA using a column-based kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify and Assess Labeling:
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).[10]
-
Assess the labeling efficiency. For fluorescent labels, this can be done by measuring the absorbance at the dye's excitation wavelength. For biotin labels, a dot blot followed by streptavidin-HRP detection can be used.
-
Visualizations
Caption: Workflow for optimizing labeled to unlabeled UTP ratios.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. Methods for Enzymatic Nonisotopic Labeling of RNA by in Vitro Transcription | Thermo Fisher Scientific - US [thermofisher.com]
- 3. neb.com [neb.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. neb.com [neb.com]
- 7. Synthesize High Yields of Biotinylated aRNA | Thermo Fisher Scientific - US [thermofisher.com]
- 8. HighYield T7 Biotin16 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 9. HighYield T7 Biotin11 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 10. Quantitating RNA | Thermo Fisher Scientific - SG [thermofisher.com]
Common pitfalls in using UTP ELISA kits and how to avoid them
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using UTP (Uridine Triphosphate) ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a UTP ELISA kit?
Most UTP ELISA kits are based on the competitive inhibition enzyme immunoassay technique.[1][2] In this format, UTP present in a sample competes with a fixed amount of biotin-labeled UTP for a limited number of binding sites on a monoclonal antibody pre-coated onto a microplate.[1][2] After an incubation period, the unbound components are washed away. Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotinylated UTP captured by the antibody.[1][2] Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the concentration of UTP in the sample; a stronger signal indicates a lower concentration of UTP.[1]
Q2: What sample types are compatible with UTP ELISA kits?
UTP ELISA kits are typically validated for use with a variety of biological samples, including:
It is recommended to predict the concentration of UTP in your samples before starting the assay. If the expected concentration is outside the standard curve range, you will need to determine the optimal sample dilution.[1][2]
Q3: How should I prepare and store my samples?
Proper sample preparation and storage are critical for accurate results. Here are some general guidelines:
-
Serum: Allow blood to clot for two hours at room temperature or overnight at 4°C before centrifuging at approximately 1000 x g for 20 minutes.[1]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1][2]
-
Cell Culture Supernates: Centrifuge at 1000 x g for 20 minutes to remove particulates.[1]
-
Cell Lysates: Cells can be lysed by ultrasonication or repeated freeze-thaw cycles.[1][2] After lysis, centrifuge at 1500 x g for 10 minutes at 2-8°C to remove cellular debris.[1][2]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood, then homogenize in PBS. The resulting suspension can be sonicated or subjected to freeze-thaw cycles to further break cell membranes before centrifugation.[1]
For long-term storage, aliquot samples and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2][3]
Q4: Can I use reagents from different kits or lots?
No, it is not recommended to mix or substitute reagents from different kit lots.[4] Each kit is optimized with its specific set of reagents to ensure the best performance. Using reagents from different lots can lead to inconsistent and unreliable results.
Troubleshooting Guide
This guide addresses common issues encountered during UTP ELISA experiments.
Problem 1: Weak or No Signal
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Reagents not at room temperature | Ensure all reagents and samples are equilibrated to room temperature (18-25°C) for at least 30 minutes before use.[2][5] |
| Expired or improperly stored reagents | Check the expiration date on all kit components and verify that they have been stored at the recommended temperatures.[5] Do not use expired reagents. |
| Incorrect reagent preparation or addition | Double-check the protocol to ensure all reagents were prepared correctly and added in the proper sequence.[5] Verify all dilution calculations.[5] |
| Insufficient incubation times or incorrect temperatures | Adhere strictly to the incubation times and temperatures specified in the kit manual.[5] |
| Overly vigorous plate washing | If using an automated plate washer, check the pressure settings.[6] When washing manually, pipette the wash buffer gently into the wells.[6][7] |
| Wells dried out | Do not allow the wells to dry out at any point during the assay.[1] Cover the plate with a sealer during incubation steps.[5] |
| Sample concentration below detection limit | Decrease the sample dilution factor or concentrate the samples if possible.[8] |
| Inhibitors present in buffers or samples | Ensure that buffers do not contain enzyme inhibitors like sodium azide, which can inhibit the HRP enzyme.[7] |
Problem 2: High Background
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of washes or add a 30-second soak step between washes to ensure complete removal of unbound reagents.[9] After the final wash, tap the plate firmly on absorbent paper to remove any residual buffer.[5] |
| High concentration of detection antibody or HRP conjugate | Verify that the detection antibody and HRP conjugate were diluted correctly according to the protocol.[4] |
| Substrate solution exposed to light or contaminated | The TMB substrate is light-sensitive and should be stored in the dark.[2][5] Ensure the substrate solution is colorless before adding it to the plate.[9] |
| Prolonged incubation times | Strictly follow the incubation times recommended in the protocol.[4] |
| Cross-contamination between wells | Use fresh pipette tips for each standard, sample, and reagent.[6] Use fresh plate sealers for each incubation step.[5] |
| Incorrect plate reader settings | Ensure the plate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB).[2][4] |
Problem 3: Poor Standard Curve
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Improper standard reconstitution or dilution | Briefly centrifuge the standard vial before opening. Reconstitute the standard as directed and ensure it dissolves completely.[7] Prepare the dilution series carefully and use fresh pipette tips for each dilution. |
| Pipetting errors | Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors.[1] Visually check for consistency in the volumes added to the wells. |
| Inconsistent incubation times | Add standards and samples to the plate in a consistent and timely manner to ensure uniform incubation for all wells.[2] |
| Improper plate washing | Ensure all wells are washed uniformly and completely.[6] |
Problem 4: High Variability Between Replicates (High CV%)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Pipetting inconsistency | Ensure consistent pipetting technique, angle, and speed for all wells. Use a multichannel pipette for adding reagents to minimize timing differences. |
| Inadequate mixing of reagents | Thoroughly mix all reagents before use, avoiding foam formation.[2] |
| Inconsistent washing | Use an automated plate washer for more consistent washing, or ensure that manual washing is performed uniformly across the plate.[6] |
| Temperature gradients across the plate ("Edge Effect") | Ensure the plate is at a uniform temperature by allowing it to equilibrate to room temperature before use.[10] Avoid stacking plates during incubation.[5] Use a plate sealer to prevent evaporation.[10] |
| Contamination | Use fresh pipette tips for each sample and reagent to avoid cross-contamination.[6] |
Quantitative Data Summary
The performance characteristics of UTP ELISA kits can vary between manufacturers. Below is a summary of typical quantitative data.
| Parameter | Typical Value | Description |
| Detection Range | 61.7 - 5,000 ng/mL[1] | The range of UTP concentrations that the assay can accurately quantify. |
| Sensitivity | < 26.5 ng/mL[1] | The lowest detectable concentration of UTP that can be distinguished from the zero standard. |
| Intra-Assay Precision | CV% < 8%[2] | The coefficient of variation within a single assay run. |
| Inter-Assay Precision | CV% < 10%[2] | The coefficient of variation between different assay runs. |
Experimental Protocols
General UTP Competitive ELISA Protocol
This protocol is a generalized procedure based on competitive UTP ELISA kits. Always refer to the specific manual provided with your kit for detailed instructions.
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature (18-25°C) before use.[1][2]
-
Prepare the wash buffer by diluting the concentrated wash solution with deionized or distilled water as instructed in the manual.[1]
-
Reconstitute the lyophilized UTP standard with the provided standard diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently.[1][2]
-
Create a serial dilution of the UTP standard stock solution using the standard diluent to generate the standard curve points.[1]
-
Prepare samples to the appropriate dilution with the recommended diluent if necessary.
-
-
Assay Procedure:
-
Determine the number of wells required for standards, samples, and a blank.
-
Add 50 µL of each standard, sample, and blank (standard diluent) to the appropriate wells.[1][2]
-
Immediately add 50 µL of the biotin-conjugated anti-UTP antibody to each well (except the blank, if specified by the kit).[2]
-
Cover the plate with a sealer and incubate for 1 hour at 37°C.[1][2]
-
Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.[1]
-
Add 100 µL of Streptavidin-HRP to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.[1]
-
Repeat the wash step as described above.
-
Add 90 µL of TMB Substrate Solution to each well.[1]
-
Cover the plate and incubate for 15-20 minutes at 37°C in the dark.[1][2]
-
Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[1]
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm immediately after adding the Stop Solution.[1]
-
Average the duplicate readings for each standard and sample.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the UTP concentration on the x-axis.
-
Determine the UTP concentration of the samples by interpolating their mean OD values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final UTP concentration.
-
Visualizations
Caption: Workflow for a typical UTP competitive ELISA.
Caption: Troubleshooting decision tree for common ELISA issues.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. fn-test.com [fn-test.com]
- 4. cusabio.com [cusabio.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. ibl-america.com [ibl-america.com]
- 7. novateinbio.com [novateinbio.com]
- 8. biomol.com [biomol.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: Optimizing UTP Incorporation by RNA Polymerase
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies to enhance the efficiency of UTP incorporation during in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the efficiency of an in vitro transcription reaction?
The yield and quality of RNA produced in an IVT reaction depend on several key factors. These include the quality and concentration of the DNA template, the concentration and activity of the RNA polymerase (e.g., T7, SP6, or T3), the concentration and purity of nucleotide triphosphates (NTPs), and the composition of the reaction buffer, especially the concentration of magnesium ions (Mg²⁺).[][2][3] Reaction parameters such as temperature and incubation time also play a significant role.[][3]
Q2: How does the Mg²⁺ concentration affect UTP incorporation and overall RNA yield?
Magnesium ion (Mg²⁺) concentration is one of the most significant factors impacting mRNA yield in IVT.[2] RNA polymerase requires Mg²⁺ as a cofactor for its enzymatic activity.[][2] However, the balance between Mg²⁺ and NTPs is crucial. Insufficient Mg²⁺ levels will decrease enzyme performance, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts and may even promote RNA degradation at elevated temperatures.[][4][5] The optimal Mg²⁺:NTP ratio must be determined experimentally for each unique template and reaction condition.[2]
Q3: What is the optimal concentration of NTPs, including UTP, for a standard IVT reaction?
Standard protocols often recommend an NTP concentration ranging from 1 mM to 2 mM for each nucleotide.[] However, for maximizing mRNA yield, concentrations up to 10 mM or 15 mM have been used successfully, provided other components like Mg²⁺ are co-optimized.[2][6] It is important to note that very high concentrations of NTPs can become inhibitory.[6] The concentrations of all four NTPs should be optimized to ensure the polymerase has adequate building blocks for RNA synthesis.[]
Q4: Can I use modified UTP analogs like pseudouridine (B1679824) (Ψ) or N1-methylpseudouridine (m1Ψ) in my IVT reaction?
Yes, modified uridine (B1682114) analogs are routinely incorporated into synthetic mRNA to reduce immunogenicity and enhance therapeutic efficacy.[7] T7 RNA polymerase can efficiently incorporate various UTP derivatives modified at the 5-position.[8][9] For many applications, UTP is completely replaced with a modified analog like Pseudo-UTP or m1Ψ-UTP at an equimolar concentration.[7][10] While most analogs are well-tolerated, some may slightly alter the kinetics or fidelity of the polymerase.[11][12][13]
Troubleshooting Guide
Problem 1: Low or no RNA yield.
Low RNA yield is a common issue that can stem from multiple sources. A systematic approach is necessary to identify the root cause.
Initial Checks & Solutions
-
RNase Contamination : RNA is highly susceptible to degradation by RNases. Ensure that all reagents, plasticware, and the DNA template are RNase-free.[14][15] Using an RNase inhibitor in the reaction is a standard protective measure.[14][15]
-
Template Quality and Quantity : The DNA template must be linear, pure, and free of contaminants like salts or phenol.[][3] Verify template integrity on an agarose (B213101) gel. The optimal template concentration can vary; for long transcripts, 1-2 µg is a common starting point, while short transcripts may require higher molar concentrations.[3]
-
Enzyme Activity : Ensure the RNA polymerase and any other enzymes like pyrophosphatase have been stored correctly and have not undergone excessive freeze-thaw cycles. The reaction buffer, particularly the DTT component, should be fresh (less than 6 months old) as DTT is required for polymerase activity.[14][15]
Workflow for Troubleshooting Low RNA Yield
The following workflow can help diagnose the issue systematically.
Caption: A step-by-step decision tree for troubleshooting low RNA yield in IVT reactions.
Problem 2: My modified UTP analog is incorporating poorly.
While many modified UTPs are readily used by T7 RNA polymerase, some can present challenges.
-
Check Analog Purity : Impurities in the modified NTP stock can inhibit the polymerase.[] Use high-purity analogs from a reputable supplier.
-
Review Kinetic Data : Some modifications can increase the Michaelis constant (Km) of the polymerase for that nucleotide, meaning a higher concentration may be needed to achieve the maximum reaction velocity (Vmax).[8]
-
Optimize the Mg²⁺:NTP Ratio : The optimal Mg²⁺ concentration can shift when using modified NTPs due to different chelation properties. A full Mg²⁺ titration is highly recommended.[2]
-
Consider the Polymerase : While robust, wild-type T7 polymerase may have reduced efficiency with bulkier modifications.[9] Some commercially available polymerase variants are engineered for better acceptance of modified NTPs.
Data & Optimization Parameters
Optimizing reaction components is crucial for maximizing RNA yield. The following tables summarize key concentration ranges found in literature.
Table 1: Key Reagent Concentration Ranges for IVT Optimization
| Component | Standard Concentration | Optimized Range for High Yield | Key Consideration |
| DNA Template | 1 µg per 20 µL reaction | 0.5 - 2 µg (or higher for short templates) | Must be linear and highly pure.[][3] |
| NTPs (each) | 1 - 2 mM | 4 - 15 mM | Purity is critical; high concentrations can be inhibitory if not balanced with Mg²⁺.[][2][6] |
| Mg²⁺ | Varies with NTPs | 1:1 to >2:1 molar ratio over total NTPs | Has the most significant impact on yield; must be optimized.[2][6] |
| T7 RNA Polymerase | ~50 units per 20 µL | 50 - 100 units | Higher concentrations can improve yield for long transcripts but have diminishing returns.[][5] |
| Temperature | 37 °C | 37 °C - 42 °C | Increasing temperature can sometimes increase yield but may also increase RNA degradation.[][3] |
Table 2: Impact of Buffer Systems on IVT Yield
| Buffer System | Relative mRNA Yield | Notes |
| Tris-HCl | Good | A common, standard buffer for IVT reactions.[4] |
| HEPES-NaOH | Higher | Can lead to higher mRNA yields compared to Tris-based buffers.[2] |
Experimental Protocols
Protocol 1: Standard In Vitro Transcription Reaction (20 µL)
This protocol is a starting point and should be optimized for your specific template and application.
-
Preparation : Thaw all components on ice. Keep enzymes on ice at all times. Mix gently by flicking the tube and centrifuge briefly to collect contents.
-
Reaction Assembly : In a sterile, RNase-free microfuge tube, assemble the following components on ice in the order listed:
-
RNase-free Water: to a final volume of 20 µL
-
10X Transcription Buffer: 2 µL
-
ATP, GTP, CTP, UTP Solution (e.g., 25 mM each): 3.2 µL (for 4 mM final each)
-
Linearized DNA Template: 1 µg
-
RNase Inhibitor: 1 µL (~40 units)
-
T7 RNA Polymerase: 2 µL (~100 units)
-
-
Incubation : Mix gently, centrifuge briefly, and incubate the reaction at 37°C for 2-4 hours.[]
-
Template Removal : Add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15-30 minutes.[7]
-
Purification : Purify the synthesized RNA using a column-based kit or LiCl precipitation to remove enzymes, DNA, and unincorporated NTPs.[16]
Protocol 2: Optimizing Mg²⁺ Concentration
To find the optimal Mg²⁺ concentration, set up a series of parallel reactions where only the Mg²⁺ concentration is varied.
-
Prepare a Master Mix : Prepare a master mix of all common reagents (Water, Buffer without Mg²⁺, NTPs, Template, RNase Inhibitor, Polymerase) sufficient for the number of reactions planned.
-
Set Up Reactions : Aliquot the master mix into separate tubes.
-
Add Mg²⁺ : Add a different amount of a concentrated MgCl₂ stock solution to each tube to achieve a range of final concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM). Ensure the final volume of each reaction is the same.
-
Incubate and Analyze : Incubate all reactions under standard conditions (e.g., 37°C for 2 hours).
-
Quantify Yield : Analyze the RNA yield from each reaction using a fluorometric assay (e.g., Qubit) or by running an aliquot on a denaturing agarose or polyacrylamide gel to assess both quantity and integrity. The concentration that gives the highest yield of full-length transcript is the optimum.
Key Components and Their Interactions in IVT
The efficiency of UTP incorporation is a result of a complex interplay between all reaction components.
Caption: Relationship between core components affecting UTP incorporation in IVT.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biosyn.com [biosyn.com]
- 4. Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring [jove.com]
- 5. neb.com [neb.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. methylpseudo-utp.com [methylpseudo-utp.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. neb.com [neb.com]
- 16. genecopoeia.com [genecopoeia.com]
Technical Support Center: Managing UTP Contamination in Nucleotide Stocks
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and addressing UTP contamination in other nucleotide triphosphate (NTP) stocks.
Frequently Asked Questions (FAQs)
Q1: What is UTP contamination and why is it a concern?
UTP (uridine triphosphate) contamination refers to the undesirable presence of UTP in stocks of other nucleotides, such as ATP, CTP, or GTP. This can occur during the synthesis and purification of nucleotides. Even small amounts of UTP contamination can have significant consequences in sensitive molecular biology applications. For instance, in in vitro transcription, the presence of contaminating UTP can lead to the misincorporation of uridine (B1682114) into the synthesized RNA molecule, potentially altering its structure, function, and downstream applications. In RNA sequencing, such contamination can introduce biases and lead to inaccurate quantification of transcripts.[1][2][3]
Q2: How can I detect UTP contamination in my nucleotide stocks?
High-Performance Liquid Chromatography (HPLC) is the most reliable method for detecting and quantifying UTP contamination. Specifically, anion-exchange or reversed-phase ion-pair HPLC can effectively separate different NTPs, allowing for the precise quantification of any contaminating UTP.[4][5][6][7][8]
Q3: Can I use an enzyme to remove UTP contamination from my other NTP stocks?
Currently, there is no commonly used enzyme that specifically degrades UTP in a mixture of other ribonucleoside triphosphates (ATP, CTP, GTP). It is a common misconception that enzymes like dUTPase or Uracil (B121893) DNA Glycosylase (UNG) can be used for this purpose.
-
dUTPase is highly specific for deoxyuridine triphosphate (dUTP) and does not act on UTP.[9][10][11][12][13] Its primary role in cells is to prevent the incorporation of uracil into DNA.[9][10][12]
-
Uracil DNA Glycosylase (UNG) acts on uracil bases within a DNA strand, cleaving the N-glycosidic bond to remove the base.[14][15][16][17][18] It does not act on free nucleotides like UTP.
Therefore, enzymatic removal is not a viable strategy for eliminating UTP contamination from other NTP stocks.
Q4: If I can't use an enzyme, how can I remove UTP contamination?
The most effective method for removing UTP contamination is preparative HPLC. This technique separates the nucleotide mixture based on the physicochemical properties of the individual NTPs, allowing for the collection of a purified fraction of the desired nucleotide, free from UTP.
Troubleshooting Guide
Issue: Suspected UTP Contamination in an NTP Stock
This guide will walk you through the process of identifying, quantifying, and addressing UTP contamination.
Step 1: Detection and Quantification of UTP Contamination using HPLC
High-Performance Liquid Chromatography is the gold standard for assessing the purity of nucleotide stocks.
Experimental Protocol: HPLC Analysis of NTP Stocks
Objective: To separate and quantify ATP, CTP, GTP, and UTP in a nucleotide stock.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange or C18 reversed-phase column
-
Mobile Phase A (e.g., 100 mM potassium phosphate, pH 6.5)
-
Mobile Phase B (e.g., 100 mM potassium phosphate, 1.5 M KCl, pH 6.5)
-
NTP standards (ATP, CTP, GTP, UTP)
-
Your potentially contaminated NTP stock
Methodology:
-
Standard Curve Preparation: Prepare a series of dilutions for each NTP standard (e.g., 1 mM, 0.5 mM, 0.25 mM, 0.125 mM, 0.0625 mM).
-
Sample Preparation: Dilute your NTP stock to a concentration within the range of your standard curve.
-
HPLC Analysis:
-
Equilibrate the column with the starting mobile phase conditions.
-
Inject a known volume of each standard and your sample.
-
Run a gradient elution to separate the NTPs. A common gradient might be a linear increase in Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 254 nm or 260 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to each NTP based on the retention times of the standards.
-
Generate a standard curve for each NTP by plotting peak area against concentration.
-
Determine the concentration of each NTP, including any contaminating UTP, in your sample by interpolating its peak area on the respective standard curve.
-
Data Presentation: Example HPLC Quantification of a Contaminated ATP Stock
| Nucleotide | Retention Time (min) | Peak Area (arbitrary units) | Calculated Concentration (mM) | % Contamination |
| CTP | 8.5 | N/A | < Limit of Detection | N/A |
| UTP | 10.2 | 15,000 | 0.8 | 0.8% |
| GTP | 12.1 | N/A | < Limit of Detection | N/A |
| ATP | 15.4 | 1,850,000 | 99.2 | N/A |
Step 2: Assessing the Impact of the Contamination
Once you have quantified the level of UTP contamination, you need to determine if it is acceptable for your specific application.
| Application | General Tolerance for UTP Contamination | Potential Impact of Contamination |
| PCR/qPCR | Low to Moderate | Minimal, as most DNA polymerases will not efficiently incorporate UTP. |
| In Vitro Transcription | Very Low (<0.1%) | Misincorporation of U into the RNA transcript, altering its properties. |
| RNA Sequencing | Very Low (<0.1%) | Can lead to biased library preparation and inaccurate quantification.[1][2][3] |
| Drug Development (e.g., mRNA therapeutics) | Extremely Low (often requires >99.9% purity) | Can impact the efficacy and safety of the final product. |
Step 3: Remediation of UTP Contamination
If the level of UTP contamination is unacceptable for your intended application, purification is necessary.
-
Preparative HPLC: This is the most effective method to remove UTP from your NTP stock. The principle is the same as the analytical HPLC described above, but on a larger scale to allow for the collection of purified fractions.
-
Contact the Manufacturer: If you have purchased a commercial nucleotide stock with unacceptable levels of contamination, contact the manufacturer's technical support for a replacement or further guidance.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical flow for dealing with suspected UTP contamination.
Caption: Workflow for addressing UTP contamination in nucleotide stocks.
Signaling Pathway Consideration: Why dUTPase is Not a Solution
The diagram below illustrates the specificity of dUTPase in nucleotide metabolism, highlighting why it cannot be used to remove UTP.
Caption: Specificity of dUTPase for dUTP, not UTP.
References
- 1. Genes expressed at low levels raise false discovery rates in RNA samples contaminated with genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Consistent RNA sequencing contamination in GTEx and other data sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Separation of natural ribonucleoside triphosphates and their determination in an acid-soluble cell fraction by anion exchange high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Anion exchange HPLC monitoring of mRNA in vitro transcription reactions to support mRNA manufacturing process development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral dUTPases: Modulators of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human dUTP pyrophosphatase: uracil recognition by a beta hairpin and active sites formed by three separate subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic characterization of dUTPase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Keeping uracil out of DNA: physiological role, structure and catalytic mechanism of dUTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. HIV-1-associated uracil DNA glycosylase activity controls dUTP misincorporation in viral DNA and is essential to the HIV-1 life cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly Sensitive Detection of Uracil-DNA Glycosylase Activity Based on Self-Initiating Multiple Rolling Circle Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uracil DNA Glycosylase Activity on Nucleosomal DNA Depends on Rotational Orientation of Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Uracil-DNA glycosylase: Structural, thermodynamic and kinetic aspects of lesion search and recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Uracil-DNA glycosylase - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Cell Lysis for Accurate Intracellular UTP Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the optimization of cell lysis protocols for the precise measurement of intracellular Uridine Triphosphate (UTP).
Frequently Asked Questions (FAQs)
Q1: Why is the choice of cell lysis protocol critical for accurate UTP measurement?
A1: The cell lysis protocol is a critical step that can significantly impact the accuracy of intracellular UTP measurements. An optimized protocol ensures the complete disruption of cell membranes to release all intracellular contents, while simultaneously preventing the degradation of UTP by endogenous enzymes.[1] Ineffective lysis can lead to incomplete extraction and an underestimation of UTP levels. Conversely, harsh lysis methods can cause the degradation of these sensitive metabolites.[1]
Q2: What are the primary challenges in preserving UTP integrity during cell lysis?
A2: The primary challenges in preserving UTP integrity include:
-
Enzymatic Degradation: Once cells are lysed, UTP becomes susceptible to degradation by phosphatases that are released from cellular compartments. This enzymatic activity can rapidly decrease UTP levels, leading to inaccurate measurements.
-
Thermal Degradation: Mechanical lysis methods like sonication can generate heat, which may lead to the degradation of thermally sensitive molecules like UTP.
-
Chemical Instability: The choice of lysis buffer and chemical reagents can affect the stability of UTP. For instance, some strong acids used for extraction can cause hydrolysis of nucleotides if not properly handled and neutralized.
Q3: How can I minimize UTP degradation during the lysis procedure?
A3: To minimize UTP degradation, it is crucial to:
-
Work Quickly and at Low Temperatures: Performing all steps on ice or at 4°C is essential to reduce the activity of degradative enzymes.[2]
-
Use Phosphatase Inhibitors: The addition of a broad-spectrum phosphatase inhibitor cocktail to the lysis buffer is highly recommended to prevent the dephosphorylation of UTP.[2]
-
Rapidly Quench Metabolic Activity: Before cell lysis, it is important to rapidly halt all enzymatic activity, a process known as quenching. This can be achieved by using ice-cold solutions or snap-freezing the cells in liquid nitrogen to preserve the metabolic state at the time of harvesting.
Q4: Which lysis methods are most commonly used for intracellular nucleotide extraction?
A4: The most common methods for extracting small molecules like UTP include:
-
Solvent-based Lysis/Extraction: Using cold organic solvents such as methanol (B129727) or acetonitrile (B52724) is a widely used technique. These solvents effectively disrupt cell membranes, denature proteins (including degradative enzymes), and extract small polar metabolites like UTP.
-
Acid-based Extraction: Perchloric acid (PCA) or trichloroacetic acid (TCA) are also frequently used. These strong acids precipitate macromolecules like proteins and DNA, allowing for the separation of the acid-soluble nucleotide fraction. However, these methods require a subsequent neutralization step, which can introduce variability.
-
Heat-based Lysis: Thermal lysis involves heating the cell suspension to denature proteins and disrupt cell membranes. While simple, this method may not be suitable for all cell types and can risk degrading heat-sensitive molecules if not carefully controlled.[3]
Troubleshooting Guides
Issue 1: Low Intracellular UTP Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | * Microscopic Examination: After lysis, check a small aliquot of the cell suspension under a microscope to ensure the absence of intact cells.[1] * Increase Lysis Intensity: For mechanical methods like sonication, try increasing the duration or amplitude in a controlled manner. For solvent-based methods, ensure thorough vortexing and incubation. * Optimize Lysis Buffer: The composition of the lysis buffer is critical. Ensure it is appropriate for your cell type. |
| Metabolite Degradation | * Work on Ice: Keep samples on ice at all times during the procedure. * Add Inhibitors: Incorporate a phosphatase inhibitor cocktail into your lysis buffer.[2] * Minimize Time: Reduce the time between cell lysis and analysis to limit the action of degradative enzymes.[2] |
| Inefficient Extraction | * Choice of Solvent: The polarity of the extraction solvent is crucial for UTP, which is a polar molecule. Methanol or acetonitrile-based methods are often effective. * Solvent-to-Cell Ratio: Ensure a sufficient volume of extraction solvent is used to completely submerge and lyse the cell pellet. |
Issue 2: High Variability in UTP Measurements Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | * Accurate Cell Counting: Ensure that the same number of cells is used for each replicate. Perform cell counting before harvesting. |
| Inconsistent Quenching | * Standardize Quenching Procedure: The timing and method of quenching metabolic activity must be identical for all samples. |
| Precipitation During Neutralization (Acid Extraction) | * Careful Neutralization: When using perchloric acid, neutralize the extract slowly on ice to ensure complete precipitation of perchlorate (B79767) salts, which can interfere with downstream analysis. |
| Pipetting Errors | * Use Calibrated Pipettes: Ensure all pipettes are properly calibrated, especially when handling small volumes of reagents and samples. |
Data Presentation: Comparison of Common Lysis Methods for Nucleotide Extraction
| Lysis Method | Principle | Advantages | Disadvantages | Suitability for UTP Measurement |
| Cold Methanol/Acetonitrile | Organic solvents disrupt cell membranes and precipitate proteins. | Simple, rapid, and effective at quenching enzymatic activity. Generally provides good recovery of polar metabolites.[4] | May not be as effective for cells with tough cell walls. | High: Widely considered a reliable method for nucleotide extraction. |
| Perchloric Acid (PCA) | Strong acid precipitates macromolecules, leaving small molecules in the soluble fraction. | Efficiently separates nucleotides from proteins and DNA. | Requires a careful neutralization step, which can be a source of error. May cause some degradation of acid-labile compounds.[5] | Moderate to High: A classic method, but requires careful optimization of the neutralization step. |
| Heat Treatment | High temperatures denature proteins and disrupt cell membranes. | Simple and does not require harsh chemicals. | Risk of degrading heat-sensitive molecules like UTP if not properly controlled. Lysis efficiency can vary between cell types.[3] | Moderate: Can be effective, but requires careful temperature control and validation for the specific cell type. |
Experimental Protocols
Protocol 1: Methanol-Based Lysis and Extraction
This protocol is suitable for adherent or suspension cells and is designed to rapidly quench metabolic activity and extract intracellular UTP.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
-80°C 80% Methanol (HPLC-grade)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium.
-
Quickly wash the cell monolayer once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of -80°C 80% methanol directly to the culture dish.
-
-
Cell Harvesting (Suspension Cells):
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.
-
Discard the supernatant and add 1 mL of -80°C 80% methanol to the cell pellet.
-
-
Lysis and Extraction:
-
For adherent cells, use a cell scraper to scrape the cells into the methanol.
-
Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 30 seconds.
-
Incubate at -80°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intracellular metabolites, including UTP.
-
The supernatant can then be dried down and reconstituted in a suitable buffer for analysis by HPLC or mass spectrometry.
-
Protocol 2: Perchloric Acid (PCA) Extraction
This protocol uses perchloric acid to precipitate macromolecules and extract acid-soluble nucleotides.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold 0.4 M Perchloric Acid (PCA)
-
Ice-cold 2 M Potassium Bicarbonate (KHCO₃)
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1 (steps 1 or 2), but resuspend the final cell pellet in a small volume of ice-cold PBS.
-
-
Lysis and Deproteinization:
-
Add an equal volume of ice-cold 0.8 M PCA to the cell suspension to achieve a final concentration of 0.4 M.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
-
Clarification:
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
-
Neutralization:
-
Slowly add ice-cold 2 M KHCO₃ to the supernatant while vortexing gently until the pH is between 6.5 and 7.0. This will precipitate the perchlorate as potassium perchlorate.
-
Incubate on ice for 10 minutes.
-
-
Final Clarification:
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
The resulting supernatant contains the neutralized nucleotide extract ready for analysis.
-
Visualizations
Experimental Workflow for Optimization of Cell Lysis
Caption: A logical workflow for optimizing cell lysis protocols for accurate intracellular UTP measurement.
Signaling Pathways Involving Intracellular UTP
Caption: Key roles of the intracellular UTP pool in cellular metabolism and signaling.[5][6][7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography-Mass Spectrometry Analysis of Human Cells and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different methods of cell lysis and protein measurements in Clostridium perfringens: application to the cell volume determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing IVT Reactions to Reduce dsRNA Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize double-stranded RNA (dsRNA) formation during in vitro transcription (IVT) by optimizing UTP concentration and other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a concern in IVT-synthesized mRNA?
Double-stranded RNA (dsRNA) is a significant byproduct of the in vitro transcription (IVT) process, where a single-stranded mRNA molecule is synthesized from a DNA template.[1] Its presence is a major concern for therapeutic mRNA applications because the innate immune system recognizes dsRNA as a sign of a viral infection.[2][3] This recognition, primarily through cellular sensors like Toll-like receptor 3 (TLR3), RIG-I, and MDA5, can trigger pro-inflammatory cytokine production.[2][3] The activation of these pathways can lead to reduced protein expression from the mRNA therapeutic and potentially cause adverse immunogenic reactions in vivo.[2][4]
Q2: What are the primary mechanisms of dsRNA formation during IVT?
The formation of dsRNA during IVT is often attributed to the intrinsic properties of T7 RNA polymerase, the enzyme commonly used for mRNA synthesis.[2] The main mechanisms include:
-
RNA-dependent RNA Polymerase Activity: The T7 RNA polymerase can use the newly synthesized RNA transcript as a template to create a complementary strand, resulting in dsRNA. This can occur when the 3' end of the transcript folds back on itself.[5]
-
Antisense Transcription: The polymerase may transcribe the non-template DNA strand, producing antisense RNA that can anneal to the target mRNA.[]
-
Transcription from Unlinearized Plasmids: If the plasmid DNA template is not completely linearized, the polymerase can transcribe through the entire plasmid, generating unwanted RNA sequences that may self-hybridize or hybridize with the target mRNA.[2]
Q3: How does optimizing UTP concentration help in reducing dsRNA?
Recent studies have shown that limiting the steady-state concentration of UTP (or a modified uridine (B1682114) triphosphate like N1-methylpseudouridine triphosphate, m1ΨTP) during the IVT reaction can significantly reduce the formation of dsRNA.[4][7] This strategy is particularly effective for DNA templates that encode a poly(A) tail, as the reverse transcription process that leads to dsRNA often starts with a poly(U) stretch.[4] By keeping the UTP concentration low, the "backward" reaction of the polymerase is negatively impacted, thus reducing the synthesis of the complementary strand.[4] This can be achieved through a fed-batch approach where UTP is added incrementally throughout the reaction.[4]
Q4: Will lowering the UTP concentration affect my mRNA yield and capping efficiency?
While limiting UTP can reduce dsRNA, it may also impact overall mRNA yield and capping efficiency if not managed correctly. Capping efficiency can be suboptimal when the concentration of GTP, a component of the cap analog, is significantly higher than other NTPs.[4] To address this, a combined fed-batch approach for both GTP and UTP is recommended.[4] This dual-feed strategy has been shown to maintain high capping efficiency while still achieving a significant reduction in dsRNA levels, without negatively affecting the overall mRNA yield or integrity.[4][7]
Q5: What are other strategies to minimize dsRNA in my IVT reactions?
Beyond optimizing UTP concentration, several other methods can be employed to reduce dsRNA:
-
Use of Modified Nucleosides: Incorporating modified nucleosides like pseudouridine (B1679824) or N1-methylpseudouridine can inhibit the formation of dsRNA.[2]
-
Engineered T7 RNA Polymerase: Using mutant variants of T7 RNA polymerase with reduced promiscuity can decrease the generation of dsRNA byproducts.[2][8][9]
-
Reaction Condition Optimization: Lowering the overall NTP and Mg²⁺ concentrations, increasing the reaction temperature (e.g., to 50°C with a thermostable T7 polymerase), and shortening the reaction time can all contribute to lower dsRNA levels.[2][10]
-
Addition of Chaotropic Agents: Including agents like urea (B33335) or formamide (B127407) in the IVT reaction can create a mildly denaturing environment that discourages the formation of RNA secondary structures, thereby reducing dsRNA.[11]
-
Post-IVT Purification: If dsRNA is still present after optimization, it can be removed using purification methods such as cellulose-based chromatography, HPLC, or digestion with RNase III.[2][12]
Troubleshooting Guide: High dsRNA Content Post-IVT
If you are experiencing high levels of dsRNA in your IVT reaction, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Suboptimal NTP Concentrations | Implement a fed-batch strategy for UTP (or modified UTP) to maintain a low steady-state concentration. For co-transcriptional capping, use a combined GTP and UTP feed to preserve high capping efficiency.[4][7] |
| Standard T7 RNA Polymerase Activity | Switch to an engineered T7 RNA polymerase variant specifically designed for reduced dsRNA formation.[8][9] |
| Incomplete DNA Template Linearization | Ensure complete linearization of your plasmid DNA by optimizing the restriction digest. Confirm linearization using agarose (B213101) gel electrophoresis before starting the IVT reaction.[2][13] |
| Standard Reaction Temperature | If using a thermostable T7 RNA polymerase, consider increasing the incubation temperature. Higher temperatures can reduce the formation of RNA secondary structures that lead to dsRNA.[10] |
| Presence of RNA Secondary Structures | Add optimized concentrations of chaotropic agents such as urea to the IVT reaction mix to prevent intermolecular and intramolecular base-pairing.[11] |
| Inefficient Purification | If dsRNA persists, employ a post-transcriptional purification method specifically designed to remove dsRNA, such as cellulose-based affinity chromatography.[12] |
Data Summary
The following table summarizes the impact of various strategies on dsRNA reduction and overall mRNA quality.
| Strategy | Effect on dsRNA | Impact on mRNA Yield | Impact on Capping Efficiency | Reference |
| Low Steady-State UTP (Fed-Batch) | Significantly Reduced | Generally Unaffected | May be Reduced | [4][14] |
| Combined GTP and UTP Fed-Batch | Significantly Reduced | Generally Unaffected | Maintained/Optimized | [4][7] |
| Engineered T7 RNA Polymerase | Reduced | Comparable to Wild-Type | Not Directly Affected | [8][9] |
| Increased Reaction Temperature (with thermostable T7) | Reduced 3'-extended dsRNA | May Vary | Not Directly Affected | [10] |
| Addition of Chaotropic Agents (e.g., Urea) | Significantly Reduced | Can be Maintained with Optimization | Not Directly Affected | [11] |
| Cellulose-Based Purification | Efficiently Removed | High Recovery Rates | Not Applicable (Post-transcriptional) | [12] |
Key Experimental Protocols
Protocol 1: IVT with a Combined UTP and GTP Fed-Batch Approach
This protocol describes a method to reduce dsRNA formation by maintaining low steady-state concentrations of UTP and GTP during the IVT reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
ATP and CTP solutions
-
GTP and UTP (or m1ΨTP) solutions for initial mix and feed
-
Cap analog (e.g., CleanCap®)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I
Procedure:
-
Initial Reaction Setup: In a nuclease-free tube, assemble the following components at room temperature, starting with a low initial concentration of GTP and UTP (e.g., 0.5 mM each).
-
Nuclease-free water
-
10x Transcription Buffer
-
ATP, CTP
-
Initial GTP and UTP
-
Cap Analog
-
Linearized DNA template
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C.
-
Fed-Batch Additions: At regular intervals (e.g., every 15-30 minutes) during the incubation, add small aliquots of a concentrated GTP and UTP solution to the reaction. The goal is to maintain a low but sufficient concentration to allow transcription to proceed without promoting dsRNA formation.
-
Reaction Termination: After the desired incubation time (e.g., 2 hours), proceed to DNase treatment.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 30 minutes to digest the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quality Control: Analyze the mRNA for yield, integrity, capping efficiency, and dsRNA content using methods like a J2 dot blot or ELISA.[2][3]
Protocol 2: dsRNA Detection by Dot Blot Assay
This protocol outlines a common method for detecting dsRNA in IVT samples using the J2 monoclonal antibody.
Materials:
-
Purified mRNA samples
-
Positive control (e.g., Poly(I:C)) and negative control (e.g., ssRNA)
-
Nylon membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-dsRNA monoclonal antibody (J2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Serially dilute your purified mRNA samples and controls in nuclease-free water.
-
Membrane Spotting: Spot a small volume (e.g., 1-2 µL) of each dilution directly onto a dry nylon membrane. Allow the spots to air dry completely.
-
UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the J2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as in step 6.
-
Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions and capture the signal using an imaging system. The intensity of the spots will correlate with the amount of dsRNA present in the samples.
Visualizations
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Lateral flow immunoassay for rapid and sensitive detection of dsRNA contaminants in in vitro-transcribed mRNA products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reducing double-stranded RNA formation in in vitro transcription using a novel RNA polymerase [go.trilinkbiotech.com]
- 9. Optimize in vitro transcription reactions: A modified T7 RNA Polymerase with reduced dsRNA formation - News Blog - Jena Bioscience [jenabioscience.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Double-stranded RNA reduction by chaotropic agents during in vitro transcription of messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to UTP and ATP in Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Extracellular nucleotides, adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP), are pivotal signaling molecules in the intricate network of purinergic signaling. While both molecules act as agonists at P2Y receptors, their distinct receptor affinities and downstream signaling cascades lead to a diverse and sometimes contrasting array of physiological responses. This guide provides an objective comparison of the roles of UTP and ATP in purinergic signaling, supported by experimental data and detailed methodologies, to aid researchers in dissecting their specific contributions to cellular function and disease.
Receptor Selectivity and Potency
The primary distinction between ATP and UTP in purinergic signaling lies in their receptor selectivity. ATP is a non-selective agonist that activates both ionotropic P2X receptors and metabotropic P2Y receptors. In contrast, UTP is a more selective agonist, primarily targeting a subset of G-protein coupled P2Y receptors.[1][2] This differential activation is the foundation for their distinct physiological roles.
| Receptor Subtype | Preferred Endogenous Agonist(s) | ATP Potency (EC50) | UTP Potency (EC50) | Primary G-protein Coupling | Reference(s) |
| P2Y1 | ADP | Partial Agonist/Antagonist | Inactive | Gq | [3][4] |
| P2Y2 | ATP, UTP | ~1.5 - 5.8 µM | ~1.5 - 5.8 µM | Gq | [5][6] |
| P2Y4 | UTP | Antagonist (human), Agonist (rat) | ~73 nM (human) | Gq | [4][7] |
| P2Y6 | UDP | Inactive | Weak Agonist | Gq | [8] |
| P2Y11 | ATP | ~17-65 µM | Inactive/Weak Agonist | Gs, Gq | [3][9] |
| P2X1-7 | ATP | Agonist | Generally Inactive | Ligand-gated ion channel | [2][10] |
Note: EC50 values can vary depending on the cell type, species, and experimental conditions. The data presented is a representative range from the cited literature.
Signaling Pathways: A Tale of Two Triphosphates
The activation of P2X and P2Y receptors by ATP and UTP initiates distinct intracellular signaling cascades.
ATP , as a universal agonist, triggers both rapid ionotropic responses through P2X receptors and slower, G-protein-mediated signaling through P2Y receptors.[1] P2X receptor activation leads to the influx of cations (Na⁺, K⁺, and Ca²⁺), causing membrane depolarization and initiating rapid cellular responses such as neurotransmission and muscle contraction.[2] ATP-mediated P2Y receptor activation, depending on the subtype, can engage either Gq or Gs/Gq signaling pathways.
UTP 's effects are channeled exclusively through Gq-coupled P2Y receptors, namely P2Y2, P2Y4, and to a lesser extent, P2Y6.[11] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[12]
ATP-Mediated P2X Receptor Signaling Pathway
UTP/ATP-Mediated P2Y Receptor Signaling Pathway
Physiological Roles and Comparative Effects
The differential receptor activation and signaling pathways of UTP and ATP translate into distinct physiological roles.
-
Cardiovascular System: ATP released from sympathetic nerves acts on P2X1 receptors to cause vasoconstriction.[13] In contrast, both ATP and UTP can act on endothelial P2Y2 and P2Y4 receptors to stimulate the release of nitric oxide, leading to vasodilation.[13][14]
-
Respiratory System: In human airway epithelia, both UTP and ATP, acting via P2Y2 receptors, stimulate chloride and fluid secretion, which is crucial for mucociliary clearance.[8][11] However, some studies suggest that the proliferative effects on lung epithelial cells can be differentially modulated by cytokines, with the UTP effect being attenuated while the ATP effect is not.[15]
-
Immune System: ATP is a key danger signal released from damaged cells, potently activating inflammatory responses through P2X7 receptors on immune cells.[1] While UTP can also contribute to inflammation through P2Y receptors, its role is generally considered less potent in this context.[16]
-
Cell Proliferation: Both ATP and UTP have been shown to stimulate the proliferation of various cell types, including human lung epithelial cells, through P2Y2 and P2Y6 receptors.[8][15]
Experimental Protocols
Measurement of Intracellular Calcium Mobilization
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration following receptor activation by UTP or ATP.
Materials:
-
Cultured cells expressing the P2Y receptor of interest
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
UTP and ATP stock solutions
-
Fluorescence microscope or a plate reader with fluorescence capabilities
Procedure:
-
Cell Plating: Plate cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) or Fura-2 AM in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Agonist Application and Imaging:
-
Place the plate on the fluorescence microscope or in the plate reader.
-
Establish a stable baseline fluorescence reading.
-
Add the desired concentration of UTP or ATP to the cells.
-
Immediately begin recording the changes in fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and the ratio of the emission at 510 nm is recorded. For Fluo-4, excitation is at ~494 nm and emission is at ~516 nm.
-
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀) or as a change in the 340/380 ratio for Fura-2. Dose-response curves can be generated to determine the EC50 values for UTP and ATP.
Experimental Workflow for Calcium Imaging
Whole-Cell Patch-Clamp Recording of P2X Receptor Currents
This protocol outlines the procedure for recording ion channel activity in response to ATP using the whole-cell patch-clamp technique. This method is primarily for studying P2X receptors, as P2Y receptors do not form ion channels.
Materials:
-
Cells expressing the P2X receptor of interest
-
Patch-clamp rig (including microscope, micromanipulator, amplifier, and data acquisition system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (e.g., containing in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP; pH 7.2)
-
ATP stock solution
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation:
-
Lower the patch pipette onto a target cell while applying slight positive pressure.
-
Once the pipette touches the cell, release the positive pressure to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical access to the entire cell.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply ATP to the cell using a rapid perfusion system.
-
Record the resulting inward current using the patch-clamp amplifier and data acquisition software.
-
-
Data Analysis: Analyze the amplitude, kinetics, and current-voltage relationship of the ATP-evoked currents to characterize the properties of the P2X receptors.
Conclusion
The distinct roles of UTP and ATP in purinergic signaling are a direct consequence of their differential interactions with the diverse family of P2 receptors. While ATP acts as a broad-spectrum agonist for both P2X and P2Y receptors, UTP demonstrates a more refined selectivity for specific P2Y subtypes. This fundamental difference dictates their downstream signaling cascades and ultimate physiological effects. A thorough understanding of these nuances is critical for researchers and drug development professionals aiming to selectively modulate purinergic pathways for therapeutic benefit. The experimental protocols provided herein offer a framework for the precise characterization of UTP- and ATP-mediated cellular responses.
References
- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 2. Purinergic (P2Y) Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 3. P2Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist versus antagonist action of ATP at the P2Y4 receptor is determined by the second extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Pharmacological characterization of the human P2Y11 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the actions of ATP and UTP and P(2X1) receptors in smooth muscle of the rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
Uridine-5'-triphosphate (UTP): A Comparative Guide to its Validation as a P2Y2 and P2Y4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Uridine-5'-triphosphate (UTP) as a specific agonist for the P2Y2 and P2Y4 receptors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to aid in the design and interpretation of research involving these important G protein-coupled receptors (GPCRs).
Agonist Potency and Selectivity Profile of UTP
Uridine-5'-triphosphate (UTP) is a pyrimidine (B1678525) nucleotide that functions as an extracellular signaling molecule by activating specific P2Y receptors.[1] It is a potent agonist for both P2Y2 and P2Y4 receptors.[2][3] The P2Y2 receptor is distinguished by its sensitivity to both ATP and UTP with roughly equal potency.[4] In contrast, the human P2Y4 receptor is selectively activated by UTP, with ATP acting as an antagonist in humans.[5] However, it is important to note that the rat P2Y4 receptor is activated by both UTP and ATP.[6]
The selectivity of UTP for P2Y2 and P2Y4 receptors is a critical consideration in experimental design. While UTP predominantly activates these two receptors, its activity at other P2Y subtypes, such as a lesser extent at P2Y6 receptors, should be considered.[3] The following table summarizes the potency (EC50 values) of UTP and other relevant nucleotides at various human P2Y receptors, providing a comparative overview of UTP's selectivity.
| Receptor Subtype | Endogenous Agonist(s) | UTP EC50 (µM) | ATP EC50 (µM) | UDP EC50 (µM) | Notes |
| P2Y2 | UTP , ATP | ~0.5 - 5.8 [4][7] | ~0.085 - 5.8[4][8] | - | Activated equipotently by UTP and ATP.[4] |
| P2Y4 | UTP | ~0.073 [7] | Inactive (Antagonist in humans)[5] | - | Highly selective for UTP in humans.[5] |
| P2Y1 | ADP | - | ~1.5[8] | - | Primarily activated by ADP. |
| P2Y6 | UDP | >10 | - | ~0.3 | Predominantly activated by UDP.[8] |
| P2Y11 | ATP | Inactive[9] | ~17.3[8] | - | Primarily activated by ATP. |
| P2Y12 | ADP | - | Antagonist | - | Primarily activated by ADP. |
Signaling Pathways Activated by UTP at P2Y2 and P2Y4 Receptors
Both P2Y2 and P2Y4 receptors are coupled to Gq proteins.[2] Upon activation by UTP, the Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets. This signaling cascade is central to the diverse physiological responses mediated by these receptors.[10]
Experimental Validation of UTP as a P2Y2/P2Y4 Agonist
The validation of UTP's activity at P2Y2 and P2Y4 receptors typically involves functional assays that measure the downstream consequences of receptor activation. A common and robust method is the measurement of intracellular calcium mobilization in cells expressing the receptor of interest.
Key Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for assessing UTP-induced activation of P2Y2 or P2Y4 receptors expressed in a host cell line, such as 1321N1 human astrocytoma cells, which are often used due to their low endogenous P2Y receptor expression.[4][11]
1. Cell Culture and Receptor Expression:
-
Culture 1321N1 astrocytoma cells in appropriate media.
-
Transfect the cells with a plasmid encoding the human P2Y2 or P2Y4 receptor. Stable transfection is often preferred for consistent receptor expression.[4]
2. Fluorescent Calcium Indicator Loading:
-
Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This allows for the ratiometric or single-wavelength measurement of changes in intracellular calcium concentration.
3. Agonist Stimulation and Data Acquisition:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader or a microscope equipped for live-cell imaging to measure baseline fluorescence.
-
Add varying concentrations of UTP to the cells and record the change in fluorescence over time. ATP and other nucleotides can be used as controls to confirm receptor subtype selectivity.
4. Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation/emission wavelengths.
-
Plot the peak response against the logarithm of the UTP concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of UTP that elicits a half-maximal response, to quantify its potency.
Conclusion
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular pharmacology of P2Y-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Scholarly Article or Book Chapter | Direct Demonstration of Mechanically Induced Release of Cellular UTP and Its Implication for Uridine Nucleotide Receptor Activation | ID: 0p096h08z | Carolina Digital Repository [cdr.lib.unc.edu]
A Comparative Analysis of UTP and CTP as Substrates for RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP) are essential ribonucleoside triphosphates that serve as two of the four fundamental building blocks for RNA synthesis by RNA polymerase. While both are indispensable for transcription, their roles and the efficiency of their incorporation can differ, influenced by both the specific RNA polymerase and the cellular environment. This guide provides a comparative analysis of UTP and CTP as substrates for RNA polymerase, supported by experimental data and detailed methodologies, to inform research and development in transcription-related fields.
Biochemical Properties and Cellular Context
UTP and CTP are pyrimidine (B1678525) nucleotides, structurally differing by the substitution of a carbonyl group in uracil (B121893) (in UTP) with an amino group in cytosine (in CTP). This conversion is catalyzed in vivo by the enzyme CTP synthetase, which utilizes UTP as its substrate.[1] This enzymatic relationship establishes a direct link between the cellular pools of UTP and CTP, making their relative concentrations a key regulatory point in nucleotide metabolism.
The intracellular concentrations of UTP and CTP are tightly regulated.[1] Studies have shown that the ratio of UTP to CTP can act as a regulatory signal for the expression of enzymes involved in pyrimidine biosynthesis, such as aspartate carbamoyltransferase (ATCase).[2] Generally, cellular pools of UTP are higher than those of CTP. For instance, in some cell types, intracellular UTP concentrations can be significantly higher than CTP concentrations.[3][4] This balance is crucial as it can influence the overall rate and fidelity of transcription.
Comparative Performance as RNA Polymerase Substrates
The efficiency with which RNA polymerase utilizes UTP and CTP can be quantitatively assessed by determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
Quantitative Data on Substrate Affinity
The following table summarizes the apparent Km values for UTP and CTP for wheat germ RNA polymerase II using various synthetic DNA templates. This data, adapted from Rhodes and Chamberlin (1984), provides a direct comparison of the enzyme's affinity for these two nucleotides under different sequence contexts.
| DNA Template | Primer | Substrate | Apparent Km (µM) |
| poly(dAC)·poly(dGT) | GpU | CTP | 25 |
| poly(dAC)·poly(dGT) | CpA | UTP | 5.6 |
| poly(dC)·poly(dG) | GpG | CTP | 3.6 |
| poly(dAT) | UpA | UTP | 2.9 |
Data from Rhodes and Chamberlin, Biochemistry 1984, 23 (11), pp 2522–2528.
As the data indicates, the apparent Km values for both UTP and CTP can vary depending on the template sequence and the priming dinucleotide. For instance, with the poly(dAC)·poly(dGT) template, the Km for CTP is significantly higher than for UTP when different primers are used, suggesting a lower affinity for CTP in that context.
Experimental Protocols
In Vitro Transcription Assay for Nucleotide Incorporation Kinetics
This protocol is a generalized method for determining the kinetic parameters of RNA polymerase for nucleotide substrates like UTP and CTP.
1. Materials:
-
Purified RNA polymerase
-
Linear DNA template containing a promoter sequence and the template for the desired RNA transcript
-
Ribonucleoside triphosphates (ATP, GTP, UTP, CTP) of high purity
-
Radiolabeled NTP (e.g., [α-32P]UTP or [α-32P]CTP)
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl2, 10 mM DTT, 2 mM spermidine)
-
RNA loading buffer (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager and analysis software
2. Methodology:
-
Reaction Setup: Prepare a series of reaction mixtures in transcription buffer. Each series should have a fixed concentration of three of the four NTPs and a varying concentration of the NTP being tested (either UTP or CTP). Include a small amount of the corresponding radiolabeled NTP for detection.
-
Initiation: Add the DNA template and RNA polymerase to the reaction mixtures and incubate at 37°C for a short period to allow for the formation of open promoter complexes.
-
Elongation: Start the transcription reaction by adding the NTP mixtures to the template-polymerase complexes.
-
Time Points: At various time points, stop the reaction in individual tubes by adding an equal volume of RNA loading buffer.
-
Gel Electrophoresis: Separate the RNA transcripts on a denaturing polyacrylamide gel.
-
Analysis: Visualize the radiolabeled RNA products using a phosphorimager. Quantify the amount of full-length transcript produced at each substrate concentration and time point.
-
Kinetic Parameter Calculation: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for UTP and CTP.
Measurement of Intracellular UTP and CTP Concentrations
This protocol provides a general workflow for quantifying the cellular pools of UTP and CTP using high-performance liquid chromatography (HPLC).
1. Materials:
-
Cell culture of interest
-
Cold methanol (B129727) or other suitable extraction solvent
-
Centrifuge
-
HPLC system with an appropriate column (e.g., anion-exchange or reverse-phase with an ion-pairing agent)
-
UTP and CTP standards of known concentrations
2. Methodology:
-
Cell Harvesting and Quenching: Rapidly harvest cells and immediately quench metabolic activity by adding ice-cold extraction solvent to prevent nucleotide degradation.
-
Extraction: Lyse the cells and extract the nucleotides into the solvent.
-
Clarification: Centrifuge the extract to pellet cell debris and proteins.
-
HPLC Analysis: Inject the supernatant onto the HPLC column. Separate the nucleotides using a suitable gradient.
-
Quantification: Detect the nucleotides using a UV detector. Compare the peak areas of UTP and CTP in the samples to a standard curve generated from known concentrations of UTP and CTP standards to determine their intracellular concentrations.
Visualizations
Signaling and Metabolic Pathways
The cellular pools of UTP and CTP are intricately linked through the enzymatic activity of CTP synthetase. This relationship is a critical control point in nucleotide metabolism and can be influenced by other key metabolites, thereby indirectly affecting the availability of substrates for transcription.
Caption: Metabolic pathway for the synthesis of CTP from UTP.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative kinetic analysis of UTP and CTP incorporation by RNA polymerase in an in vitro transcription assay.
Caption: Workflow for in vitro transcription kinetic analysis.
Conclusion
Both UTP and CTP are fundamental substrates for RNA polymerase, and their efficient and accurate incorporation is vital for gene expression. While they are both pyrimidines, evidence suggests that RNA polymerase can exhibit different affinities for them, which is dependent on the specific enzyme and the local DNA template sequence. The cellular metabolism of these nucleotides is tightly linked, with the UTP/CTP ratio emerging as a potential regulatory parameter in cellular processes. For researchers in drug development, understanding the nuances of UTP and CTP utilization by viral or pathogenic RNA polymerases could open avenues for the design of specific nucleotide analog inhibitors. Further kinetic studies across a broader range of RNA polymerases are warranted to build a more complete comparative picture.
References
Distinguishing UTP-Mediated Effects from its Degradation Products: A Comparative Guide for Researchers
A critical challenge in studying the signaling roles of extracellular uridine (B1682114) triphosphate (UTP) is to delineate its direct effects from those of its enzymatic degradation products, uridine diphosphate (B83284) (UDP) and uridine monophosphate (UMP). This guide provides researchers, scientists, and drug development professionals with a comparative overview of these nucleotides, supported by experimental data and detailed protocols to aid in the design and interpretation of studies in this field.
Comparative Pharmacology of UTP, UDP, and UMP
UTP, UDP, and UMP exhibit distinct pharmacological profiles, primarily differentiated by their potency and selectivity for various subtypes of the P2Y family of G protein-coupled receptors.
| Nucleotide | Primary P2Y Receptor Targets | Agonist Potency (EC50) | Key Signaling Pathway |
| UTP | P2Y2, P2Y4 | ~1.5-5.8 µM (P2Y2)[1] | Gq → PLC → IP3 & DAG → ↑ [Ca2+]i[2] |
| UDP | P2Y6 | ~0.3 µM[3] | Gq → PLC → IP3 & DAG → ↑ [Ca2+]i[2] |
| UMP | Generally low potency at P2Y2, P2Y4, P2Y6 | >100 µM | Weak or no activation |
EC50 values can vary depending on the cell type and assay conditions.
UTP is a potent agonist for both P2Y2 and P2Y4 receptors.[2] In contrast, UDP is the primary endogenous agonist for the P2Y6 receptor, exhibiting high potency.[2][3] UMP generally displays low to no activity at these receptors, although some synthetic derivatives of UMP have been developed as selective agonists for certain P2Y subtypes.[4][5]
Signaling Pathways
The activation of P2Y2, P2Y4, and P2Y6 receptors by their respective uridine nucleotide agonists typically leads to the stimulation of the Gq family of G proteins. This initiates a well-characterized signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration ([Ca2+]i), a key event in many cellular responses.
Experimental Protocols to Differentiate Nucleotide Effects
To experimentally distinguish the effects of UTP from those of its degradation products, a combination of pharmacological tools and functional assays is essential.
Key Experimental Strategies
-
Use of Stable Analogues: Employ non-hydrolyzable or slowly hydrolyzing analogues of UTP and UDP, such as UTPγS and UDPβS. These compounds resist degradation by ectonucleotidases, ensuring that the observed effects are due to the parent molecule.
-
Specific Receptor Antagonists: Utilize selective antagonists for the respective P2Y receptors. For instance, MRS2578 is a commonly used antagonist for the P2Y6 receptor, which can be used to block any effects mediated by UDP.
-
Ectonucleotidase Inhibitors: While they can be useful, inhibitors of ectonucleotidases should be used with caution as they can have non-specific effects and their impact on the entire nucleotide degradation cascade can be complex.
Experimental Workflow
A logical workflow to dissect the contributions of UTP and its metabolites involves a stepwise approach using the tools mentioned above.
Detailed Methodologies
1. Intracellular Calcium Mobilization Assay
This assay is a primary method to assess the activation of Gq-coupled P2Y receptors.
-
Principle: Measures the increase in intracellular calcium concentration ([Ca2+]i) upon receptor activation using a fluorescent calcium indicator.
-
Protocol:
-
Cell Culture: Plate cells in a 96-well, black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Agonist/Antagonist Application:
-
For antagonist studies, pre-incubate the cells with the antagonist (e.g., MRS2578) for 15-30 minutes before adding the agonist.
-
Add the agonist (UTP, UDP, UTPγS, or UDPβS) to the wells.
-
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope equipped with a camera. The change in fluorescence is proportional to the change in [Ca2+]i.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Dose-response curves can be generated to determine EC50 values.
-
2. cAMP Measurement Assay
While P2Y2, P2Y4, and P2Y6 are primarily Gq-coupled, some P2Y receptors can couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
-
Principle: Quantifies the level of intracellular cAMP, which is inversely related to the activation of Gi-coupled receptors.
-
Protocol:
-
Cell Culture and Serum Starvation: Plate cells in a suitable format (e.g., 96-well plate). Prior to the assay, serum-starve the cells for 4-6 hours.
-
Antagonist Pre-incubation: Pre-treat cells with a P2Y receptor antagonist if required.
-
Stimulation:
-
To measure the inhibition of cAMP production, co-stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) and the P2Y receptor agonist (UTP, UDP, etc.).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
-
Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
cAMP Detection: Measure the cAMP concentration using a commercially available kit, which can be based on various detection methods such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or luminescence.
-
Data Analysis: Plot the cAMP concentration against the agonist concentration to determine the IC50 value for the inhibition of adenylyl cyclase.
-
By employing these comparative pharmacological approaches and detailed experimental protocols, researchers can more accurately dissect the specific roles of UTP and its degradation products in complex biological systems. This will ultimately lead to a more precise understanding of pyrimidine (B1678525) nucleotide signaling in health and disease.
References
- 1. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity of UTP with ATP-Binding Proteins and Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine triphosphate (ATP) is universally recognized as the primary intracellular energy currency and a critical signaling molecule. However, other nucleoside triphosphates, such as uridine (B1682114) triphosphate (UTP), also play vital roles in cellular metabolism and signaling.[1] While distinct in their primary functions, the structural similarities between ATP and UTP can lead to significant cross-reactivity with ATP-binding proteins and enzymes. This guide provides an objective comparison of UTP's interaction with ATP-binding sites, supported by experimental data, to elucidate the scope and implications of this phenomenon for research and drug development.
Mechanisms of UTP Cross-Reactivity
UTP can interact with ATP-dependent proteins through several mechanisms:
-
As a Direct Substrate: Some kinases can utilize UTP as a phosphoryl donor, albeit often with different efficiency than ATP. Human deoxycytidine kinase (dCK), for example, actually prefers UTP over ATP as a phosphoryl donor for its natural substrates and clinically relevant prodrugs.[2][3]
-
Competitive or Allosteric Inhibition: UTP can act as an inhibitor of ATP-dependent enzymes. In the case of aspartate transcarbamoylase (ATCase), UTP itself has no independent inhibitory effect but acts synergistically with CTP to become a potent allosteric inhibitor.[4][5]
-
Receptor-Mediated Signaling: In extracellular signaling, both ATP and UTP can act as agonists for P2Y purinergic receptors.[6][7] For instance, the P2Y2 receptor is activated almost equally well by ATP and UTP, triggering downstream signaling cascades that can influence a wide array of cellular processes, including those that are ATP-dependent.[8][9]
Quantitative Data on UTP vs. ATP Activity
The following table summarizes quantitative data from various studies, comparing the effects of UTP and ATP on specific proteins and enzymes.
| Protein/Enzyme | Organism/Cell Type | UTP Effect | ATP Effect | Key Quantitative Comparison | Reference |
| P2Y2 Receptor | Rat Renal Mesangial Cells | Agonist | Agonist | Both ATP and UTP activate the Protein Kinase B (PKB) pathway with a maximal effect at 30 μM.[8] | [8] |
| Deoxycytidine Kinase (dCK) | Human | Preferred Phosphoryl Donor | Phosphoryl Donor | The catalytic efficiency (kcat/Km) is consistently higher for various substrates when UTP is the phosphate (B84403) donor compared to ATP.[3] | [2][3] |
| Aspartate Transcarbamoylase (ATCase) | Escherichia coli | Synergistic Allosteric Inhibitor (with CTP) | Allosteric Activator | In the presence of CTP, UTP further increases the substrate concentration required for half-maximal activity (S0.5) for aspartate from 11 mM to 17 mM.[4] | [4][5] |
| Heme-Regulated Inhibitor (HRI) Kinase (G202S mutant) | Human (in vitro) | Substrate | Substrate | The G202S mutant, associated with lung cancer, shows a significantly increased affinity for UTP compared to the wild-type enzyme.[10] | [10] |
| Stress-Activated Protein Kinase (SAPK) | Rat Renal Mesangial Cells | Activator | Activator | At 100 μM, the rank order of potency for stimulating c-Jun phosphorylation was UTP > ATP.[11][12] | [11][12] |
| Carbamoyl-Phosphate Synthetase II (CPS II) | Mammalian | Feedback Inhibitor | Substrate | UTP acts as a feedback inhibitor by stabilizing a state with low affinity for both ATP and magnesium ions.[13] | [13] |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the cross-reactivity of UTP. Below are outlines for key experimental approaches.
In Vitro Kinase Activity Assay (Comparing ATP vs. UTP)
This protocol determines if a kinase can use UTP as a phosphate donor and compares its efficiency to ATP.
Objective: To measure the rate of substrate phosphorylation by a specific kinase using either ATP or UTP.
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
ATP and UTP stock solutions of known concentration
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or [γ-³²P]ATP for radiometric assay)
-
Microplate reader (luminometer or scintillation counter)
Procedure:
-
Reaction Setup: In a microplate, prepare reaction wells containing the kinase and its substrate in the kinase reaction buffer.
-
Nucleotide Addition: Initiate the reaction by adding varying concentrations of either ATP or UTP to the wells. It is common to test concentrations around the known Km of ATP for the kinase.[14]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination & Detection:
-
Luminescence-based: Stop the kinase reaction and measure the amount of ADP produced (which corresponds to kinase activity) by adding a detection reagent that converts ADP to ATP and then measures the light produced by a luciferase reaction.[15]
-
Radiometric: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a filter membrane that binds the substrate. Wash away unbound [γ-³²P]ATP and measure the incorporated radioactivity on the substrate using a scintillation counter.[16]
-
-
Data Analysis: Plot the reaction velocity against the nucleotide concentration and determine kinetic parameters such as Km and Vmax for both ATP and UTP using Michaelis-Menten kinetics.
Cell-Based Assay for P2Y Receptor Activation
This protocol assesses the downstream consequences of UTP and ATP activating P2Y receptors in living cells.
Objective: To measure the phosphorylation of a downstream target (e.g., ERK1/2) following cell stimulation with UTP or ATP.
Materials:
-
Cultured cells expressing P2Y receptors (e.g., A549, renal mesangial cells).[8][17]
-
Cell culture medium
-
ATP and UTP stock solutions
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Plate cells and grow to confluence. Serum-starve the cells for several hours before the experiment to reduce basal signaling.
-
Stimulation: Treat the cells with various concentrations of ATP or UTP for a specific time course (e.g., 0, 5, 15, 30 minutes).[18]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated form of the target protein (e.g., phospho-ERK1/2).
-
Wash and then probe with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]
-
-
Analysis: Re-probe the same membrane with an antibody for the total amount of the target protein to ensure equal loading. Quantify the band intensities to determine the fold-change in phosphorylation relative to the unstimulated control.
Visualizing Pathways and Workflows
Signaling Through P2Y Receptors
Workflow for Comparative Kinase Assay
Synergistic Inhibition of ATCase by CTP and UTP
Conclusion
While ATP is the canonical substrate for the vast majority of ATP-binding proteins, this guide demonstrates that UTP exhibits significant and functionally relevant cross-reactivity. This is observed in its capacity to serve as an alternative substrate for certain kinases, act as a potent allosteric inhibitor, and function as a co-agonist with ATP at purinergic receptors.[2][4][6] For researchers in basic science and drug development, these findings underscore the importance of considering UTP as a potential biological effector. When studying ATP-dependent processes or developing ATP-competitive inhibitors, evaluating the potential for off-target effects mediated by UTP is a critical step for ensuring data accuracy and therapeutic specificity.
References
- 1. quora.com [quora.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. In the presence of CTP, UTP becomes an allosteric inhibitor of aspartate transcarbamoylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 8. Extracellular ATP and UTP activate the protein kinase B/Akt cascade via the P2Y2 purinoceptor in renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular ATP and UTP activation of phospholipase D is mediated by protein kinase C-epsilon in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stimulation by extracellular ATP and UTP of the stress-activated protein kinase cascade in rat renal mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stimulation by extracellular ATP and UTP of the stress-activated protein kinase cascade in rat renal mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 17. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UTP and ATP increase extracellular signal-regulated kinase 1/2 phosphorylation in bovine chromaffin cells through epidermal growth factor receptor transactivation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Extracellular UTP in Specific Physiological Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Extracellular uridine (B1682114) triphosphate (UTP) has emerged as a critical signaling molecule involved in a myriad of physiological processes. Its validation as a key player in cellular communication has been made possible through a variety of experimental techniques and assays. This guide provides an objective comparison of methodologies used to investigate the role of extracellular UTP, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
Cardiovascular System: UTP in Cardiac Function and Vascular Tone
Extracellular UTP plays a significant role in the cardiovascular system, influencing processes from vascular tone to cardiac responses during ischemia.[1][2] Validating its function requires precise measurement of its release and the subsequent physiological effects.
Comparison of Methods to Quantify Extracellular UTP Release
A primary challenge in validating the role of extracellular UTP is its accurate quantification in biological samples.[3] Until recently, the lack of sensitive detection methods hampered progress in this area.[3][4][5]
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Limitations | Reference |
| Enzymatic Assay with UDP-glucose Pyrophosphorylase | UTP-dependent conversion of [14C]-glucose-1P to [14C]-UDP-glucose, which is then quantified by HPLC.[4][5] | High (low nanomolar range, ≥1 nM)[3][4][5] | Low to Medium | Highly specific for UTP; unaffected by a 1000-fold molar excess of ATP.[4][5] | Requires handling of radioactive materials and HPLC equipment. | [3][4][5] |
| Luciferin/Luciferase Assay (for ATP comparison) | ATP-dependent light emission catalyzed by luciferase. | Very High (sub-nanomolar)[5] | High | Widely available and established method for ATP.[5] | Not directly applicable to UTP; often used for comparative UTP/ATP ratio analysis.[4][5] | [5] |
Experimental Data: UTP Release in Cardiac Ischemia
Studies have demonstrated a significant increase in plasma UTP levels during cardiac ischemia, suggesting its active role in the cardiac response to injury.[1][2]
| Condition | Plasma UTP Increase (%) | Correlation | Physiological Outcome | Reference |
| Early Ischemia | 257 ± 100 | Positive correlation with ventricular arrhythmia and blood flow. | Increased cardiac blood flow, ventricular arrhythmias, and t-PA release.[1][2] | [1][2] |
| Early Reperfusion | 247 ± 72 | Positive correlation with ventricular arrhythmia and blood flow. | Increased cardiac blood flow, ventricular arrhythmias, and t-PA release.[1][2] | [1][2] |
Respiratory System: UTP in Airway Surface Liquid Regulation
In the respiratory system, extracellular UTP is a key regulator of ion transport and mucociliary clearance, making it a potential therapeutic target for diseases like cystic fibrosis and primary ciliary dyskinesia.[6][7][8]
Comparison of Techniques to Validate UTP's Effect on Ion Transport
The effect of UTP on ion transport in airway epithelial cells is a crucial aspect of its physiological role. Different techniques can be employed to measure these changes.
| Technique | Principle | Measured Parameter | Key Findings with UTP | Reference |
| Short-Circuit Current (Isc) Measurement | Measures the net ion movement across an epithelial monolayer in a Ussing chamber. | Changes in Isc | UTP increases Isc in alveolar type II-like cells and decreases Isc in type I-like cells.[6] | [6] |
| Patch-Clamp | Measures ion flow through individual channels in the cell membrane. | Channel conductance and open probability. | UTP activates Ca2+-activated Cl− channels (CaCC) via the P2Y2 receptor.[6] | [6] |
| In vivo Clearance Studies | Measures the clearance of radiolabeled particles from the lungs. | Rate of particle clearance. | Aerosolized UTP improves whole-lung clearance during cough in patients with primary ciliary dyskinesia.[7] | [7] |
Experimental Data: UTP-Induced Improvement in Airway Clearance
A clinical study on patients with primary ciliary dyskinesia demonstrated the efficacy of aerosolized UTP in enhancing cough clearance.[7]
| Time Period | Whole-Lung Clearance Rate (%/min) with UTP (mean ± SEM) | Whole-Lung Clearance Rate (%/min) with Vehicle (mean ± SEM) | p-value | Reference |
| 0 to 60 min | 0.40 ± 0.07 | 0.26 ± 0.04 | 0.01 | [7] |
| 0 to 120 min | 0.38 ± 0.05 | 0.25 ± 0.04 | 0.02 | [7] |
Immune System: UTP as a Modulator of Immune Responses
Extracellular nucleotides, including UTP, act as signaling molecules in the immune system, influencing both innate and adaptive immunity.[5][9][10] While ATP is often considered a primary "danger signal," UTP also plays a significant role in modulating immune cell function.[9][10]
Validating UTP's Role in Immune Cell Activation
The validation of UTP's function in the immune system often involves studying its impact on specific cellular processes like cytokine release and cell migration.
| Experimental Approach | Cell Type | Measured Outcome | Key Findings with UTP | Reference |
| In vitro cell stimulation | Platelets, leukocytes | Nucleotide release | Thrombin stimulation increases extracellular UTP and ATP levels tenfold in platelets.[4][5] | [4][5] |
| Gene expression analysis | Schwannoma cells | mRNA levels of early genes (c-Fos, c-Jun) | UTP induces the expression of c-Fos and c-Jun through MAPK activation.[11] | [11] |
| Wound healing/migration assay | Schwannoma cells | Cell migration and wound closure | UTP promotes Schwannoma cell migration via P2Y2 receptor activation and increased MMP-2 activity.[11] | [11] |
Experimental Protocols
Quantification of Extracellular UTP using the UDP-glucose Pyrophosphorylase Assay
This method is based on the highly specific enzymatic conversion of [14C]-glucose-1P to [14C]-UDP-glucose in the presence of UTP.[4][5]
Materials:
-
UDP-glucose pyrophosphorylase
-
Inorganic pyrophosphatase
-
[14C]-glucose-1P
-
High-performance liquid chromatography (HPLC) system
Protocol:
-
Collect the extracellular medium from cell cultures or biological samples.
-
Prepare a reaction mixture containing the sample, UDP-glucose pyrophosphorylase, inorganic pyrophosphatase, and [14C]-glucose-1P.
-
Incubate the reaction mixture to allow for the conversion of [14C]-glucose-1P to [14C]-UDP-glucose.
-
Terminate the reaction.
-
Separate [14C]-glucose-1P and [14C]-UDP-glucose using HPLC.
-
Quantify the amount of [14C]-UDP-glucose formed, which is directly proportional to the UTP concentration in the sample.[4][5]
Measurement of Ion Transport using Short-Circuit Current (Isc)
This protocol is used to measure net ion movement across an epithelial monolayer.[6]
Materials:
-
Ussing chamber system
-
Epithelial cell monolayer grown on a permeable support
-
Ringer's solution
-
UTP and other pharmacological agents
Protocol:
-
Mount the epithelial cell monolayer grown on a permeable support in the Ussing chamber, separating the apical and basolateral chambers filled with Ringer's solution.
-
Clamp the transepithelial voltage to 0 mV.
-
Measure the resulting short-circuit current (Isc), which represents the net active ion transport across the epithelium.
-
Add UTP to the apical or basolateral chamber and record the change in Isc.
-
Use specific ion channel blockers to identify the ions and channels involved in the UTP-induced response.[6]
Visualizations
Caption: Generalized signaling pathway for UTP-activated P2Y receptors.
Caption: Experimental workflow for UTP quantification by enzymatic assay.
References
- 1. Uridine triphosphate (UTP) is released during cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UTP regulation of ion transport in alveolar epithelial cells involves distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of aerosolized uridine-5'-triphosphate on airway clearance with cough in patients with primary ciliary dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 9. Regulation of innate immunity by extracellular nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extracellular ATP in the immune system: more than just a "danger signal" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of UTP and Other Nucleoside Triphosphates in Cellular Energy Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Uridine Triphosphate (UTP) with other key nucleoside triphosphates (NTPs)—Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), and Cytidine Triphosphate (CTP)—in the context of cellular energy metabolism. By presenting quantitative data, detailed experimental protocols, and clear visual pathways, this document serves as a valuable resource for understanding the distinct and overlapping roles of these vital molecules.
Executive Summary
While ATP is universally recognized as the primary energy currency of the cell, other nucleoside triphosphates play indispensable and often highly specific roles in key metabolic processes. UTP is a central player in the synthesis of glycogen (B147801) and other polysaccharides. GTP provides the energetic driving force for specific steps in gluconeogenesis and is crucial for protein synthesis. CTP is essential for the biosynthesis of phospholipids, the fundamental components of cellular membranes. This guide delves into these specific functions, offering a comparative perspective on their energetic contributions and metabolic significance.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing UTP, ATP, GTP, and CTP in various aspects of cellular energy metabolism.
Table 1: Intracellular Concentrations of Nucleoside Triphosphates
The intracellular concentrations of NTPs can vary between different cell types and metabolic states. This table provides representative concentrations found in various human leukemia cell lines.
| Nucleoside Triphosphate | K562 (pmol/10⁶ cells) | NB4 (pmol/10⁶ cells) | ML-1 (pmol/10⁶ cells) | MV4-11 (pmol/10⁶ cells) | THP-1 (pmol/10⁶ cells) |
| ATP | 3380 ± 210 | 1850 ± 150 | 1150 ± 90 | 2560 ± 180 | 1430 ± 110 |
| GTP | 450 ± 30 | 310 ± 20 | 190 ± 15 | 410 ± 30 | 230 ± 20 |
| UTP | 310 ± 25 | 220 ± 18 | 150 ± 12 | 350 ± 28 | 180 ± 15 |
| CTP | 180 ± 15 | 130 ± 10 | 90 ± 8 | 210 ± 17 | 110 ± 9 |
*Data is presented as mean ± standard deviation. *ATP and dGTP were analyzed as a composite.[1]
Table 2: Comparative Substrate Specificity of UDP-Glucose Pyrophosphorylase (UGPase)
UGPase is a key enzyme in glycogen synthesis that catalyzes the formation of UDP-glucose. This table compares the relative activity of UGPase from different organisms with various nucleoside triphosphates. The highest activity for each enzyme with UTP is set to 100%.
| Nucleotide Triphosphate | Arabidopsis thaliana UGPase1 (%) | Arabidopsis thaliana UGPase2 (%) | Barley UGPase (%) |
| UTP | 100 | 100 | 100 |
| ATP | < 5 | < 5 | < 5 |
| GTP | < 5 | < 5 | < 5 |
| CTP | < 5 | < 5 | < 5 |
Data indicates a strong preference for UTP by UGPases across different species.[2]
Table 3: Nucleotide Specificity in Key Metabolic Pathways
Different metabolic pathways exhibit a high degree of specificity for the nucleoside triphosphate they utilize as an energy source.
| Metabolic Pathway | Key Enzyme | Primary Nucleotide Triphosphate | Role of NTP |
| Glycogen Synthesis | UDP-Glucose Pyrophosphorylase | UTP | Activation of glucose-1-phosphate to UDP-glucose.[2] |
| Gluconeogenesis | Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) | GTP | Decarboxylation and phosphorylation of oxaloacetate to phosphoenolpyruvate.[3][4] |
| Phospholipid Synthesis (Kennedy Pathway) | CTP:Phosphocholine (B91661) Cytidylyltransferase (CCT) | CTP | Conversion of phosphocholine to CDP-choline.[5][6][7] |
| General Energy Transfer | Various (e.g., Kinases) | ATP | Phosphoryl group transfer to drive numerous reactions. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Quantification of Intracellular Nucleoside Triphosphates by LC-MS/MS
This method allows for the simultaneous and sensitive quantification of intracellular NTPs.
a. Sample Preparation (Cell Culture):
-
Culture cells to the desired density in appropriate media.
-
Harvest cells by centrifugation and wash three times with ice-cold phosphate-buffered saline (PBS).
-
Count the cells to ensure accurate normalization.
-
Extract the NTPs by adding a cold extraction solution (e.g., 60% methanol) and incubating on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the NTPs.[1][8]
b. LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Separate the NTPs using a suitable column, such as a C18 column, with an appropriate mobile phase gradient. Ion-pairing agents like triethylamine (B128534) (TEA) can be used to improve retention and separation of the highly polar NTPs.[9]
-
Detect and quantify the individual NTPs using multiple reaction monitoring (MRM) in negative ion mode. Specific precursor-to-product ion transitions for each NTP should be established.
-
Construct standard curves for each NTP using known concentrations to quantify the amounts in the cell extracts.[1][8]
Glycogen Synthase Activity Assay (Colorimetric)
This assay measures the activity of glycogen synthase, a key enzyme in glycogenesis.
a. Principle: The assay indirectly measures glycogen synthase activity by quantifying the amount of UDP produced. The UDP is converted to UTP by nucleoside diphosphate (B83284) kinase, with the concomitant conversion of phosphoenolpyruvate (PEP) to pyruvate (B1213749) by pyruvate kinase. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the glycogen synthase activity.[10][11][12]
b. Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.8), MgCl₂, EDTA, glycogen, UDP-glucose, and phosphoenolpyruvate.
-
Add the enzyme extract (e.g., cell lysate) to initiate the reaction.
-
Incubate at 37°C.
-
Add a coupling enzyme mixture containing pyruvate kinase and lactate dehydrogenase, along with NADH.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation.[10][11][13]
Phosphoenolpyruvate Carboxykinase (PEPCK) Activity Assay (Colorimetric)
This assay determines the activity of PEPCK, a critical enzyme in gluconeogenesis.
a. Principle: The assay measures the conversion of oxaloacetate and GTP to phosphoenolpyruvate. The PEP produced is then used in a coupled enzymatic reaction that ultimately leads to the oxidation of a chromogen, which can be measured colorimetrically.
b. Protocol:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), a GTP source, and the substrate oxaloacetate.
-
Add the sample containing PEPCK (e.g., liver tissue homogenate) to the reaction mixture.
-
Incubate at 37°C to allow the PEPCK reaction to proceed.
-
Add a developer mix that includes enzymes to convert the produced PEP into a detectable signal. This often involves a series of reactions that generate hydrogen peroxide, which then reacts with a probe to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Quantify PEPCK activity by comparing the sample readings to a standard curve generated with a known amount of product (e.g., pyruvate).[14]
Mandatory Visualization: Signaling and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways discussed in this guide.
Caption: UTP-dependent pathway for the synthesis of glycogen from glucose.
Caption: GTP-dependent conversion of oxaloacetate to phosphoenolpyruvate in gluconeogenesis.
Caption: CTP is essential for the synthesis of phosphatidylcholine via the Kennedy pathway.
Caption: UTP acts as an extracellular signaling molecule by activating P2Y receptors.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Mechanism of Phosphoenolpyruvate Carboxykinase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the Metabolic Role of Phosphoenolpyruvate Carboxykinase? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Choline-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 8. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cohesionbio.com [cohesionbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mybiosource.com [mybiosource.com]
- 13. paulogentil.com [paulogentil.com]
- 14. Kinetic characterization of recombinant human cytosolic phosphoenolpyruvate carboxykinase with and without a His10-tag - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the species-specific differences in P2Y receptor activation by UTP
For Researchers, Scientists, and Drug Development Professionals
Extracellular uridine (B1682114) triphosphate (UTP) plays a crucial role in cell-to-cell communication by activating specific P2Y G-protein coupled receptors. However, the response to UTP can vary significantly across different species, a critical consideration in translational research and drug development. This guide provides an objective comparison of UTP-mediated activation of P2Y receptors in human, rat, and mouse, supported by experimental data and detailed protocols.
Quantitative Comparison of UTP Potency
The potency of UTP at different P2Y receptor subtypes exhibits notable species-specific variations. The following table summarizes the half-maximal effective concentration (EC50) values for UTP-induced receptor activation, providing a quantitative basis for comparison.
| Receptor Subtype | Species | UTP EC50 (µM) | Notes |
| P2Y2 | Human | 0.5 - 5.8[1][2] | ATP and UTP are equipotent agonists.[2] |
| Rat | 1.9 - 3.5[3][4] | ATP and UTP are equipotent agonists.[5] | |
| Mouse | 1.5 - 5.8[2] | ATP and UTP are equipotent agonists.[2] | |
| P2Y4 | Human | 0.073[1] | UTP is a full agonist, while ATP acts as an antagonist. |
| Rat | 2.7 - 3.6[4] | Both UTP and ATP are full agonists.[5] | |
| Mouse | ~25[6] | UTP is an agonist. | |
| P2Y6 | Human | >100 | UDP is the preferred agonist, with UTP being significantly less potent. |
| Rat | >100 | UDP is the primary agonist. | |
| Mouse | >200[6] | UDP is the primary agonist.[6] |
Signaling Pathways of UTP-Activated P2Y Receptors
UTP-sensitive P2Y receptors, primarily P2Y2 and P2Y4, are predominantly coupled to the Gq/11 family of G proteins.[7][8] Activation of these receptors initiates a well-defined signaling cascade, leading to the mobilization of intracellular calcium and the activation of downstream effector proteins.
Experimental Protocols
To investigate the species-specific differences in P2Y receptor activation, two primary experimental approaches are commonly employed: intracellular calcium mobilization assays and inositol (B14025) phosphate (B84403) accumulation assays.
Intracellular Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation, a key event in Gq-mediated signaling.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Plate cells expressing the P2Y receptor of interest in a 96- or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading solution containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[9] Pluronic F-127 (0.02-0.04%) can be included to aid dye solubilization.[9]
-
Incubation: Remove the culture medium and add the dye-loading solution to the cells. Incubate for 45-60 minutes at 37°C in the dark.[10]
-
Washing: Gently wash the cells with the physiological buffer to remove extracellular dye.[9]
-
Assay: Place the plate in a fluorescence plate reader.[9] Record baseline fluorescence for a short period before automatically injecting UTP at various concentrations. Continue to record the fluorescence intensity kinetically to measure the change in intracellular calcium.[9]
-
Data Analysis: The change in fluorescence is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the UTP concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[9]
Inositol Phosphate (IP1) Accumulation Assay
This assay provides a more downstream measure of Gq activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of inositol trisphosphate (IP3).[11]
Detailed Methodology:
-
Cell Culture: Seed cells in an appropriate multi-well plate and culture to the desired confluency.
-
Stimulation: On the day of the assay, replace the culture medium with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Agonist Addition: Add varying concentrations of UTP to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.[12]
-
Cell Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[11] This typically involves the addition of two detection reagents: an IP1-d2 conjugate and a europium cryptate-labeled anti-IP1 antibody.
-
Measurement: After a final incubation period, read the plate on an HTRF-compatible plate reader, measuring fluorescence at two wavelengths (e.g., 620 nm and 665 nm).[13]
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced.[13] Generate a standard curve with known concentrations of IP1 to quantify the amount of IP1 in the samples.[13] Plot the IP1 concentration against the log of the UTP concentration and fit the data to a dose-response curve to calculate the EC50.
Conclusion
The species-specific differences in P2Y receptor pharmacology, particularly for the P2Y4 receptor, underscore the importance of careful target validation in the appropriate species during preclinical drug development. While UTP is a potent agonist at the human P2Y4 receptor, its antagonistic action by ATP is a distinguishing feature compared to rodent orthologs where ATP acts as an agonist. The P2Y2 receptor shows more conserved pharmacology across these species with respect to UTP and ATP activation. The P2Y6 receptor consistently demonstrates a preference for UDP over UTP. The provided experimental protocols offer robust methods for characterizing these species-dependent pharmacological profiles, enabling researchers to make more informed decisions in their studies.
References
- 1. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nul.repository.guildhe.ac.uk [nul.repository.guildhe.ac.uk]
- 5. Extended pharmacological profiles of rat P2Y2 and rat P2Y4 receptors and their sensitivity to extracellular H+ and Zn2+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for P2Y1, P2Y2, P2Y6 and atypical UTP-sensitive receptors coupled to rises in intracellular calcium in mouse cultured superior cervical ganglion neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. hellobio.com [hellobio.com]
- 11. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
Uridine Triphosphate (UTP) in Glycogen Storage Diseases: A Comparative Guide to a Novel Therapeutic Avenue
For Researchers, Scientists, and Drug Development Professionals
Glycogen (B147801) Storage Diseases (GSDs) are a group of inherited metabolic disorders characterized by enzymatic defects in glycogen synthesis or degradation, leading to the accumulation of abnormal glycogen in various tissues. Current therapeutic strategies primarily focus on dietary management and, more recently, gene therapy. This guide explores the potential of Uridine (B1682114) Triphosphate (UTP) as a therapeutic agent in GSDs, comparing its proposed mechanism with existing and emerging treatments, and providing available experimental data.
The Central Role of UTP in Glycogen Synthesis
UTP is an essential precursor for the synthesis of UDP-glucose, the direct donor of glucose molecules for the elongation of glycogen chains by glycogen synthase. The enzyme UDP-glucose pyrophosphorylase (UGPase) catalyzes the reaction between glucose-1-phosphate and UTP to form UDP-glucose.[1] A deficiency or dysregulation in the UTP pool could theoretically impair glycogen synthesis, a factor that may be relevant in certain GSDs.
Caption: UTP is a key substrate for UDP-glucose synthesis.
Uridine Supplementation: A Potential Strategy to Boost UTP Levels
Uridine, a precursor of UTP, can be administered to potentially increase intracellular UTP pools and, consequently, enhance UDP-glucose synthesis. This has led to the hypothesis that uridine supplementation could be beneficial in conditions where glycogen synthesis is impaired.
Experimental Evidence: Uridine's Impact on Glycogen Metabolism
While direct studies on uridine supplementation in GSD animal models are limited, research in other contexts provides valuable insights.
A study in a fish model (Nile tilapia) fed a high-carbohydrate diet demonstrated that uridine supplementation led to a decrease in hepatic lipid accumulation and serum glucose.[2] Importantly, uridine increased the activity of enzymes related to glycogen synthesis.[2]
However, it is crucial to consider potential adverse effects. A study on mice showed that chronic uridine administration resulted in fatty liver and pre-diabetic conditions, suggesting that long-term, high-dose supplementation may have detrimental metabolic consequences.[1][3]
Table 1: Effects of Uridine Supplementation on Metabolic Parameters in Animal Models
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Hepatic Glycogen | Rat (Ischemia-Reperfusion) | Uridine (5 x 10-5 mol/L) | Resynthesis of glycogen to supra-normal values | [4] |
| Hepatic Lipids | Nile Tilapia (High-Carbohydrate Diet) | Uridine (500 and 5,000 mg/kg diet) | Decreased | [2] |
| Serum Glucose | Nile Tilapia (High-Carbohydrate Diet) | Uridine (500 and 5,000 mg/kg diet) | Decreased | [2] |
| Liver Lipid Accumulation | Mouse (Chronic Administration) | Uridine-supplemented diet | Increased | [1][3] |
| Blood Glucose | Mouse (Chronic Administration) | Uridine-supplemented diet | Elevated fasting blood glucose | [1][3] |
Comparison with Current and Emerging GSD Therapies
The potential of UTP-based therapies must be evaluated in the context of existing and developing treatments for GSDs.
Dietary Management: The cornerstone of GSD management, particularly for hepatic GSDs, is to maintain normoglycemia through frequent meals and uncooked cornstarch. While effective in preventing hypoglycemia, it does not address the underlying enzymatic defect.
Gene Therapy: This approach aims to correct the genetic defect by introducing a functional copy of the deficient enzyme. Several clinical trials are underway for GSDs, particularly GSD type I, showing promising results in animal models and early human trials.[5][6][7] This strategy offers the potential for a long-term or even curative treatment.
mRNA Therapy: A newer approach involves administering messenger RNA (mRNA) that encodes for the missing enzyme. This allows the patient's own cells to produce the functional protein. A clinical trial for GSDIa using mRNA-3745 is currently in progress.[5]
Table 2: Comparison of Therapeutic Strategies for Glycogen Storage Diseases
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages/Challenges |
| UTP/Uridine Supplementation | Increases substrate availability for glycogen synthesis. | Potentially simple oral administration. | Limited direct evidence in GSDs; potential for adverse metabolic effects with chronic use.[1][3] |
| Dietary Management | Provides a continuous supply of exogenous glucose. | Well-established and effective in managing hypoglycemia. | Does not correct the underlying defect; significant lifestyle burden. |
| Gene Therapy | Introduces a functional copy of the deficient gene. | Potential for long-term correction or cure. | Risks associated with viral vectors; long-term safety and efficacy still under investigation.[8] |
| mRNA Therapy | Provides the genetic template for the cell to produce the correct enzyme. | Avoids genomic integration; potentially repeatable dosing. | Transient effect requiring repeated administrations; potential for immunogenicity. |
Experimental Protocols
Measurement of UTP and UDP-Glucose in Tissue Samples
Principle: High-Performance Liquid Chromatography (HPLC) is a common method for the separation and quantification of nucleotides and nucleotide sugars from tissue extracts.
Protocol Outline:
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen. Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid).
-
Extraction: Centrifuge the homogenate to pellet proteins and cellular debris. Neutralize the supernatant containing the nucleotides.
-
HPLC Analysis:
-
Column: Anion-exchange or reverse-phase column.
-
Mobile Phase: A gradient of a suitable buffer system (e.g., ammonium (B1175870) phosphate).
-
Detection: UV absorbance at 262 nm.
-
Quantification: Compare peak areas to a standard curve of known UTP and UDP-glucose concentrations.
-
Quantification of Glycogen Content in Tissue
Principle: Glycogen is hydrolyzed to glucose, which is then quantified enzymatically.
Protocol Outline:
-
Tissue Digestion: Homogenize tissue samples in a strong base (e.g., KOH) and heat to digest the tissue and solubilize glycogen.
-
Glycogen Precipitation: Precipitate glycogen from the digest using ethanol.
-
Hydrolysis: Resuspend the glycogen pellet and hydrolyze it to glucose using amyloglucosidase.
-
Glucose Quantification: Measure the glucose concentration using a glucose oxidase-based assay. The amount of glucose is proportional to the original glycogen content.
Future Directions and Conclusion
The role of UTP in GSDs presents an intriguing, yet largely unexplored, therapeutic avenue. While the direct supplementation of uridine has shown some promise in modulating glycogen metabolism, the potential for adverse effects with chronic use necessitates further investigation.[1][3]
Future research should focus on:
-
Measuring UTP and UDP-glucose levels in various GSD animal models and patient tissues to determine if deficiencies exist.
-
Conducting preclinical studies with uridine supplementation in well-characterized GSD animal models to assess its efficacy and safety compared to placebo and standard dietary therapies.
-
Investigating the underlying mechanisms by which uridine exerts its effects on glycogen and lipid metabolism.
Caption: A proposed workflow for validating UTP's role in GSDs.
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine alleviates high-carbohydrate diet-induced metabolic syndromes by activating sirt1/AMPK signaling pathway and promoting glycogen synthesis in Nile tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Uridine Administration Induces Fatty Liver and Pre-Diabetic Conditions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of uridine supply on glycogen resynthesis after ischaemia in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trial Details [trials.modernatx.com]
- 6. Clinical trial: Glycogen Storage Disease Type Ia, GSDIa, (NCT06735755) - CRISPR Medicine [crisprmedicinenews.com]
- 7. World-First Gene Editing Trial for Rare Genetic Disease at UConn Health - UConn Today [today.uconn.edu]
- 8. Large Animal Models and New Therapies for Glycogen Storage Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Uridine Triphosphate (UTP) Analogs: Efficacy and Experimental Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various Uridine Triphosphate (UTP) analogs in experimental systems. The following sections detail quantitative data, experimental methodologies, and key signaling pathways to aid in the selection of appropriate analogs for your research needs.
Uridine triphosphate (UTP) and its analogs are crucial tools for studying P2Y receptors, a family of G protein-coupled receptors involved in a myriad of physiological processes.[1] These receptors are activated by extracellular nucleotides and are attractive targets for therapeutic intervention.[2] This guide focuses on the comparative efficacy of different UTP analogs at the primary UTP-sensitive receptors: P2Y2, P2Y4, and P2Y6.[3]
Comparative Efficacy of UTP Analogs
The potency and selectivity of UTP analogs are critical factors in their experimental application. The following tables summarize the half-maximal effective concentration (EC50) values for a range of UTP analogs at human P2Y2, P2Y4, and P2Y6 receptors, providing a quantitative basis for comparison. Data has been compiled from multiple studies to offer a broad overview.
Table 1: Efficacy (EC50, µM) of UTP and its Analogs at Human P2Y Receptors
| Analog | Modification | P2Y2 Receptor (EC50, µM) | P2Y4 Receptor (EC50, µM) | P2Y6 Receptor (EC50, µM) | Selectivity Profile |
| UTP | Endogenous Ligand | 0.085[4] | ~0.54[5] | Inactive | P2Y2/P2Y4 Agonist |
| UTPγS | Phosphorothioate | More selective for P2Y2[6] | - | - | P2Y2 Selective Agonist |
| 2-Thio-UTP | 2-Thio modification | ~0.035-0.05[7] | ~0.35[5] | - | P2Y2-preferring Agonist |
| 4-Thio-UTP | 4-Thio modification | - | 0.023[5] | - | P2Y4-potent Agonist |
| MRS2768 | Phenyl ester on γ-phosphate | 1.89[8] | No activity[8] | No activity[8] | Selective P2Y2 Agonist |
| iso-CDP | 2-keto replaced by NH in UDP | 0.604[4] | >100[4] | >100[4] | Selective P2Y2 Agonist |
| N3-Phenacyl-β,γ-dichloro-methylene-UTP | Multiple modifications | 0.852[4] | >10[4] | 0.142[4] | Potent P2Y6 Agonist |
| 4-Thio-β,γ-difluoro-methylene-UTP | Multiple modifications | 0.134[4] | >10[4] | >10[4] | Potent and Selective P2Y2 Agonist |
Key Signaling Pathways
Activation of P2Y receptors by UTP and its analogs initiates a cascade of intracellular signaling events. The canonical pathway for Gq-coupled P2Y receptors, such as P2Y2 and P2Y4, involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
References
- 1. ACTIVATION OF THE P2Y1 RECEPTOR INDUCES APOPTOSIS AND INHIBITS PROLIFERATION OF PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nucleotides Acting at P2Y Receptors: Connecting Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Establishment of a Cell Model for Dynamic Monitoring of Intracellular Calcium Concentration and High-Throughput Screening of P2Y2 Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
UTP vs. Adenosine: A Comparative Guide to Their Contrasting Effects on Cell Cycle and Proliferation
For Researchers, Scientists, and Drug Development Professionals
Extracellular nucleotides and nucleosides, such as uridine (B1682114) triphosphate (UTP) and adenosine (B11128), are pivotal signaling molecules that can profoundly influence the fate of a cell, dictating its progression through the cell cycle and its proliferative capacity. While structurally related, these molecules often elicit opposing effects, a dichotomy that is of significant interest in fields ranging from basic cell biology to oncology and therapeutic development. This guide provides a comprehensive comparison of the effects of UTP and adenosine on cell cycle and proliferation, supported by experimental data and detailed methodologies.
At a Glance: UTP Promotes Proliferation, Adenosine Induces Arrest
The fundamental difference in the cellular response to UTP and adenosine lies in their receptor-mediated signaling pathways. UTP, primarily acting through P2Y2 receptors, has been shown to be a potent mitogen in several cell types, driving cell cycle progression and proliferation.[1][2][3] In contrast, adenosine, signaling through its family of receptors (A1, A2A, A2B, A3), often acts as a brake on cell proliferation, inducing cell cycle arrest, and in some contexts, apoptosis.[4][5] This is particularly evident in cancer cells, where adenosine can inhibit uncontrolled growth.[6]
Quantitative Comparison of Cellular Effects
The following tables summarize quantitative data from various studies, illustrating the divergent effects of UTP and adenosine on cell proliferation and cell cycle distribution. It is important to note that these data are compiled from different studies using various cell lines and experimental conditions; therefore, direct comparison of absolute values should be made with caution.
Table 1: Effects on Cell Proliferation
| Compound | Cell Line | Concentration | Effect on Proliferation | Assay Method |
| UTP | Human Lung Epithelial (A549) | 100 µM | Stimulation of BrdU incorporation | BrdU Assay[1] |
| Human Breast Cancer Organoids | 100 µM | Increased BrdU incorporation | BrdU Assay[3] | |
| Human Gastric Cancer (AGS, MKN-74) | 1-300 µM | Increased cell viability | Cell Viability Assay[7] | |
| Adenosine | Human Ovarian Cancer (OVCAR-3) | Concentration-dependent | Significant inhibition of cell proliferation | MTT, BrdU, Cell Counting[5] |
| Breast Cancer Stem Cells | Dose-dependent | Reduced mammosphere formation and viability | MTS Assay, Mammosphere Formation[4] | |
| Human Oral Squamous Carcinoma (SAS) | Not specified | No significant change in cell cycle | Flow Cytometry[8] |
Table 2: Effects on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Effect on Cell Cycle | Method |
| UTP | Not explicitly detailed in retrieved results | - | Generally promotes progression through the cell cycle | - |
| Adenosine | Human Ovarian Cancer (OVCAR-3) | Not specified | G0/G1 phase arrest | Flow Cytometry[5] |
| Breast Cancer Stem Cells | Dose-dependent | G1 and sub-G1 phase accumulation | Flow Cytometry[4] | |
| Breast Cancer Stem Cells (MCF-7) | Not specified | 50.42% of untreated cells in G1 phase | Flow Cytometry[4] | |
| Breast Cancer Stem Cells (MDA-MB-231) | Not specified | 44.88% of untreated cells in G1 phase | Flow Cytometry[4] |
Signaling Pathways: A Tale of Two Receptors
The contrasting effects of UTP and adenosine are rooted in the distinct signaling cascades they initiate upon binding to their respective cell surface receptors.
UTP-P2Y2 Receptor Signaling and Proliferation
UTP, along with ATP, is a primary agonist for the Gq-coupled P2Y2 receptor.[9] Activation of the P2Y2 receptor initiates a signaling cascade that is often linked to cell growth and proliferation.[2] Key downstream events include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), which in turn can activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, known to be crucial for cell cycle progression.[9][10] Furthermore, P2Y2 receptor signaling can involve the transactivation of growth factor receptors and interaction with integrins, further amplifying pro-proliferative signals.[9][11]
Adenosine-A2A/A2B Receptor Signaling and Cell Cycle Arrest
Adenosine exerts its effects through four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B receptors are often implicated in the anti-proliferative effects of adenosine.[6][12] These receptors are typically coupled to Gs proteins, and their activation leads to an increase in intracellular cyclic AMP (cAMP) levels through the activation of adenylyl cyclase.[12][13] Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate and regulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[14] This signaling cascade can lead to the downregulation of key cell cycle proteins such as Cyclin D1 and CDK4, resulting in G1 phase cell cycle arrest.[4][5] In some cellular contexts, adenosine signaling can also promote apoptosis.[4]
Experimental Protocols
Accurate and reproducible experimental design is paramount in cellular biology. Below are detailed methodologies for key experiments cited in the comparison of UTP and adenosine effects.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA of proliferating cells.[15][16][17][18]
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of UTP, adenosine, or a vehicle control for the desired duration (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 2-24 hours, depending on the cell proliferation rate.[15]
-
Fixation and Denaturation: Remove the labeling medium, and add a fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[15]
-
Antibody Incubation: Wash the wells and add a primary antibody against BrdU. Incubate for 1 hour at room temperature.
-
Secondary Antibody and Detection: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. After a 30-minute incubation, add the TMB substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19][20][21][22][23]
Workflow Diagram:
Methodology:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with UTP, adenosine, or a vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing and fix overnight at -20°C.[20]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.[20] The PI will intercalate with the DNA, and the RNase A will degrade any double-stranded RNA that could interfere with the staining.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
Conclusion: Therapeutic Implications and Future Directions
The opposing effects of UTP and adenosine on cell cycle and proliferation highlight the complexity of purinergic signaling and its potential as a therapeutic target. The pro-proliferative role of UTP and its P2Y2 receptor suggests that antagonists of this pathway could be valuable in inhibiting the growth of certain cancers. Conversely, the ability of adenosine to induce cell cycle arrest and apoptosis makes adenosine receptor agonists a potential therapeutic strategy for various malignancies.
Further research is needed to fully elucidate the context-dependent nature of these responses, including how the expression levels of different purinergic receptors and the cellular microenvironment influence the ultimate cellular outcome. A deeper understanding of these contrasting signaling pathways will undoubtedly pave the way for the development of more targeted and effective therapies for a range of diseases characterized by aberrant cell proliferation.
References
- 1. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis and cell cycle regulatory effects of adenosine by modulation of GLI‐1 and ERK1/2 pathways in CD44+ and CD24− breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine induces cell cycle arrest and apoptosis via cyclinD1/Cdk4 and Bcl-2/Bax pathways in human ovarian cancer cell line OVCAR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A2B adenosine receptor agonist induces cell cycle arrest and apoptosis in breast cancer stem cells via ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extracellular ATP Induced S-Phase Cell Cycle Arrest via P2Y Receptor-Activated ERK Signaling in Poorly Differentiated Oral Squamous Cell Carcinoma SAS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of P2Y2 receptors by UTP and ATP stimulates mitogen-activated kinase activity through a pathway that involves related adhesion focal tyrosine kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine A2a Receptor Regulates Autophagy Flux and Apoptosis to Alleviate Ischemia-Reperfusion Injury via the cAMP/PKA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. cohesionbio.com [cohesionbio.com]
- 19. rndsystems.com [rndsystems.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. Flow cytometry with PI staining | Abcam [abcam.com]
Comparative Analysis of UTP and GTP in the Regulation of Cellular Processes
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine triphosphate (UTP) and guanosine (B1672433) triphosphate (GTP) are fundamental nucleotide triphosphates essential for a myriad of cellular functions. While both are structurally similar to adenosine (B11128) triphosphate (ATP) and serve as building blocks for RNA synthesis, their roles in cellular regulation are distinct and specialized. GTP is renowned for its central role as a molecular switch in G-protein signaling cascades, which are pivotal in processes ranging from sensory perception to cell growth. In contrast, UTP has emerged as a critical extracellular signaling molecule, modulating a variety of physiological responses through its interaction with specific P2Y receptors. This guide provides a comparative analysis of UTP and GTP, focusing on their distinct roles in cellular signaling, presenting supporting experimental data, and detailing key experimental methodologies.
Core Functional Comparison: UTP vs. GTP
While both molecules are integral to cellular life, their primary regulatory functions diverge significantly. GTP's role is predominantly intracellular, acting as a tightly controlled signaling node. UTP, while also present intracellularly for metabolic functions, has a well-established role as an extracellular agonist.
| Feature | Uridine Triphosphate (UTP) | Guanosine Triphosphate (GTP) |
| Primary Regulatory Role | Extracellular Signaling Molecule[1][2] | Intracellular Molecular Switch[3][4] |
| Primary Receptors | P2Y Receptors (G-protein coupled)[5] | G-protein Coupled Receptors (GPCRs) |
| Key Signaling Mechanism | Activation of P2Y receptors (P2Y2, P2Y4, P2Y6) leading to Gq/11, Go, or G12/13 activation and downstream signaling.[1][6][7] | The GTPase cycle: binding to G-proteins induces an 'active' state, while hydrolysis to GDP leads to an 'inactive' state.[3][4][8] |
| Downstream Effectors | Phospholipase C (PLC), Protein Kinase C (PKC), Mitogen-activated protein kinases (MAPKs).[2][5] | Adenylyl cyclase, Phospholipases, Ion channels, RhoGEFs, and many others, depending on the specific G-protein.[8] |
| Key Metabolic Role | Precursor for UDP-sugars used in glycogen (B147801) synthesis and glycosylation reactions.[9][10][11] | Energy source for protein synthesis (translation) and microtubule polymerization.[9] |
| Other Signaling Roles | Can support the activation of Gs proteins, though less efficiently than GTP.[12][13] | Can act as a phosphate (B84403) donor in specific kinase reactions.[14] |
Quantitative Comparison: Gs Protein Activation
While GTP is the canonical activator of G proteins, studies have shown that other nucleotide triphosphates, including UTP, can support Gs protein activation and subsequent stimulation of adenylyl cyclase (AC). The data below, from studies on S49 wild-type lymphoma cells and Sf9 insect cell membranes, illustrates the relative efficacy.[12][13]
| Nucleotide | Relative Efficacy in Agonist-Stimulated AC Activity[12][13] | Relative Potency in Inhibiting [γ-32P]GTP Hydrolysis[12][13] |
| GTP | ++++ | ++++ |
| UTP | +++ | +++ |
| CTP | ++ | ++ |
| ATP | Ineffective | Ineffective |
This table represents a qualitative summary of quantitative findings where the order of efficacy was determined to be GTP ≥ UTP > CTP > ATP.[12][13]
Signaling Pathways
The signaling pathways initiated by UTP and GTP, while both often involving G-proteins, are initiated by different receptor families and lead to distinct cellular outcomes.
UTP-Mediated P2Y Receptor Signaling
UTP acts as an agonist for several P2Y receptors, which are themselves GPCRs. The activation of the P2Y2 receptor, for example, primarily couples to Gq proteins, initiating the phospholipase C cascade.
Caption: UTP signaling via P2Y receptors and the Gq/PLC pathway.
The Canonical GTPase Cycle
GTP does not act as an extracellular ligand but as an intracellular switch. The GTPase cycle is the fundamental mechanism controlling the activity of all G-proteins, including those activated by GPCRs and small GTPases.[4][8]
Caption: The GTPase cycle: a molecular switch for cellular signaling.
Key Experimental Protocols
Objective comparison of UTP and GTP requires robust and specific assays. Below are methodologies for quantifying nucleotide levels and assessing G-protein activation.
Protocol: Quantification of Extracellular UTP by Enzymatic Assay
This method relies on the high specificity of UDP-glucose pyrophosphorylase for UTP to quantify its concentration in extracellular samples.[15][16]
Principle: UTP reacts with [¹⁴C]-glucose-1-phosphate in the presence of UDP-glucose pyrophosphorylase to form [¹⁴C]-UDP-glucose. The reaction is made irreversible by inorganic pyrophosphatase, which degrades the pyrophosphate byproduct. The radiolabeled product is then separated by HPLC and quantified.
Methodology:
-
Sample Collection: Collect extracellular fluid/cell culture medium. Centrifuge to remove cellular debris.
-
Reaction Mixture Preparation: For each sample, prepare a reaction mixture in a suitable buffer (e.g., DMEM/HEPES, pH 8.0). The final mixture should contain:
-
Sample or UTP standard
-
0.5 units/mL UDP-glucose pyrophosphorylase
-
0.5 units/mL inorganic pyrophosphatase
-
1 µM [¹⁴C]-glucose-1-phosphate (with known specific activity)
-
-
Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by boiling the samples for 1-2 minutes.
-
HPLC Analysis:
-
Separate the reaction products ([¹⁴C]-glucose-1-phosphate and [¹⁴C]-UDP-glucose) using an anion-exchange HPLC column.
-
Use a suitable gradient of phosphate buffer to elute the compounds.
-
-
Quantification:
-
Detect the radiolabeled compounds using an in-line scintillation counter or by collecting fractions and performing liquid scintillation counting.
-
Calculate the percent conversion of [¹⁴C]-glucose-1-phosphate to [¹⁴C]-UDP-glucose.
-
Determine the UTP concentration in the samples by comparing the conversion to a standard curve generated with known UTP concentrations (typically linear in the 1-300 nM range).[16]
-
Caption: Workflow for the enzymatic quantitation of extracellular UTP.
Protocol: Measuring GPCR-Mediated G-Protein Activation using BRET-based ONE-GO Biosensors
This protocol allows for real-time measurement of G-protein activation in living cells following receptor stimulation, enabling a direct comparison of agonists like UTP and GTP analogs.[17]
Principle: The ONE-GO (ONE vector G protein optical) biosensor system uses Bioluminescence Resonance Energy Transfer (BRET). It consists of a Gα subunit tagged with a yellow fluorescent protein (YFP) and a detector module tagged with a luciferase (Nluc). Upon GPCR stimulation, the Gα-YFP subunit becomes active and binds to the Nluc-detector, bringing the two fluorophores into proximity and generating a BRET signal.[17]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with plasmids encoding:
-
The GPCR of interest (e.g., a P2Y receptor for UTP studies).
-
The corresponding ONE-GO biosensor for the G-protein family being investigated (e.g., Gq).
-
-
Allow 24-48 hours for protein expression.
-
-
Assay Preparation:
-
Wash the cells with a suitable assay buffer (e.g., HBSS).
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to each well and incubate as required.
-
-
BRET Measurement:
-
Use a plate reader capable of measuring dual-emission luminescence. Set the filters for the luciferase emission (e.g., ~460 nm) and the YFP emission (e.g., ~535 nm).
-
For Kinetic Assays: Begin reading the plate to establish a baseline signal. Inject the agonist (e.g., UTP) and continue to read kinetically to measure the real-time activation of the G-protein.
-
For Concentration-Response Curves: Add varying concentrations of the agonist to different wells. Incubate for a set period (endpoint assay) and then read the BRET signal.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to a vehicle control.
-
For kinetic data, plot the change in BRET ratio over time.
-
For concentration-response data, plot the normalized BRET ratio against the log of the agonist concentration and fit to a sigmoidal dose-response curve to determine parameters like EC₅₀ and Eₘₐₓ.
-
Conclusion
UTP and GTP, while both essential nucleotide triphosphates, exhibit highly specialized and largely distinct roles in the regulation of cellular processes. GTP's function as the quintessential intracellular molecular switch, governing the vast landscape of G-protein signaling, is well-established. UTP, in contrast, has carved out a crucial niche as an extracellular signaling molecule, activating its own class of GPCRs to regulate processes like ion transport and cell migration. While some functional overlap exists, such as the ability of UTP to weakly activate certain Gs proteins, their primary regulatory domains are separate. Understanding these differences is critical for researchers in cell signaling and for professionals in drug development, as targeting P2Y receptors for UTP or the myriad components of the GTPase cycle represent distinct and promising therapeutic strategies. The experimental protocols outlined provide a framework for the quantitative dissection of these unique signaling pathways.
References
- 1. UTP as an extracellular signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Video: GTPases and their Regulation [jove.com]
- 4. GTPase - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology, physiology, and structure of the P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation, Signaling and Physiological Functions of G-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Re: Are GTP,CTP,TTP used in everyday energy transfers ? [madsci.org]
- 10. m.youtube.com [m.youtube.com]
- 11. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]
- 12. Distinct interactions of GTP, UTP, and CTP with G(s) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Distinct interactions of GTP, UTP, and CTP with G(s) proteins" by Andreas Gille, Hui-Yu Liu et al. [scholarworks.umt.edu]
- 14. mdpi.com [mdpi.com]
- 15. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of UTP in Viral RNA Replication: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Uridine (B1682114) Triphosphate (UTP) serves as a fundamental building block for the synthesis of viral RNA, making it a cornerstone of viral replication and a critical target for antiviral therapeutic strategies. As one of the four essential ribonucleoside triphosphates, UTP is incorporated into the nascent RNA chain by the viral RNA-dependent RNA polymerase (RdRp), the core enzyme responsible for replicating the genomes of most RNA viruses. The reliance of viruses on a sufficient supply of UTP has driven the evolution of mechanisms to manipulate host cell metabolism, ensuring a steady stream of this vital precursor. This guide provides an objective comparison of UTP's role and performance against key alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate its central function in viral propagation.
UTP as a Substrate for Viral RNA-Dependent RNA Polymerase (RdRp)
The replication of RNA virus genomes is a high-fidelity process catalyzed by the viral RdRp. This enzyme orchestrates the polymerization of ribonucleoside triphosphates (NTPs)—ATP, GTP, CTP, and UTP—into a new RNA strand, using the viral genome as a template. The incorporation of UTP is a crucial step in this process, dictated by the presence of adenine (B156593) (A) in the template strand, following Watson-Crick base-pairing rules. The polymerase facilitates a nucleophilic attack from the 3'-hydroxyl group of the growing RNA chain on the alpha-phosphate of the incoming UTP, forming a phosphodiester bond and releasing pyrophosphate.
The efficiency and fidelity of this incorporation are paramount for the virus. The kinetic parameters of the RdRp for its natural substrates, including UTP, are finely tuned for rapid and accurate genome replication.
Figure 1. Mechanism of UTP incorporation by viral RdRp.
Performance Comparison: UTP vs. Uridine Analogs
The critical role of UTP has made its metabolic pathway and its utilization by RdRp prime targets for antiviral drug development. Nucleoside analogs, particularly modified uridine analogs, are designed to mimic natural UTP and compete for incorporation into the viral RNA. Once incorporated, these analogs can act as chain terminators, halting further replication.
Sofosbuvir (B1194449) is a highly successful prodrug that, once metabolized in the cell, forms the active triphosphate 2'-deoxy-2'-α-fluoro-β-C-methyluridine-5'-triphosphate (2'-F,Me-UTP). This molecule is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. A comparison of the kinetic parameters for the incorporation of natural UTP versus this analog reveals the basis of its efficacy.
Table 1: Kinetic Comparison of UTP and 2'-F,Me-UTP Incorporation by HCV NS5B Polymerase
| Substrate | Apparent Dissociation Constant (Kd,app) (μM) | Maximum Rate of Incorporation (kpol) (s-1) | Incorporation Efficiency (kpol/Kd,app) (μM-1s-1) | Reference |
| UTP | 90 | 71 ± 7 | ~0.79 | [1] |
| 2'-F,Me-UTP | 113 ± 28 | 0.67 ± 0.05 | 0.0059 ± 0.0015 | [2] |
Data presented are for Hepatitis C Virus (HCV) NS5B polymerase. Kinetic values can vary between different viral polymerases.
As shown in the table, while the binding affinity (Kd,app) of the Sofosbuvir analog is only slightly weaker than that of natural UTP, its maximum rate of incorporation (kpol) is over 100-fold slower.[1][2] This results in a significantly lower overall incorporation efficiency. However, once incorporated, the modifications at the 2' position of the ribose sugar prevent the addition of the next nucleotide, effectively terminating RNA chain elongation.[3][4]
Table 2: Inhibitory Concentrations of UTP Analogs Against Various Viral Polymerases
| Analog (Active Triphosphate) | Target Virus | Target Polymerase | IC50 (μM) | Reference |
| Sofosbuvir-TP | Kyasanur Forest Disease Virus | NS5 | 3.73 ± 0.033 | [5] |
| Sofosbuvir-TP | Zika Virus | NS5 | 0.38 ± 0.03 | [5] |
| 2'-Amino-UTP | SARS-CoV-2 | RdRp | High Incorporation | [6] |
| 2'-Azido-UTP | SARS-CoV-2 | RdRp | High Incorporation | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Viral Manipulation of Host UTP Pools
To fuel their rapid replication, viruses must secure a large supply of all four NTPs. Consequently, many viruses have evolved sophisticated strategies to reprogram the host cell's metabolism.[7] They often upregulate the de novo pyrimidine (B1678525) biosynthesis pathway, a multi-enzyme cascade that produces Uridine Monophosphate (UMP), the direct precursor to UDP and UTP. By increasing the flux through this pathway, viruses ensure the high intracellular concentration of UTP required for robust viral RNA synthesis. Metabolomic studies of virus-infected cells have confirmed significant alterations in nucleotide pools compared to uninfected cells.[8][9][10][11][12]
Figure 2. Viral upregulation of the de novo pyrimidine biosynthesis pathway.
Experimental Protocols
Confirming the role of UTP and evaluating the efficacy of its analogs requires robust biochemical and cell-based assays. Below are methodologies for two key experiments.
Experimental Protocol 1: In Vitro RNA-Dependent RNA Polymerase (RdRp) Assay
This assay directly measures the activity of purified viral RdRp and its ability to incorporate UTP or UTP analogs into a nascent RNA strand.
Objective: To quantify the incorporation of UTP or a UTP analog by a viral RdRp and determine kinetic parameters or inhibitory potential.
Materials:
-
Purified recombinant viral RdRp (e.g., Influenza RdRp, HCV NS5B).
-
RNA template/primer duplex. The template sequence should contain adenines to direct UTP incorporation.
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.1% Triton X-100).
-
Ribonucleoside triphosphates (ATP, GTP, CTP, UTP) at desired concentrations.
-
UTP analog triphosphate (e.g., Sofosbuvir-TP).
-
Radiolabeled [α-³²P]UTP or a fluorescently-labeled UTP.
-
RNase Inhibitor.
-
Quenching solution (e.g., 50 mM EDTA in formamide (B127407) loading buffer).
-
Denaturing polyacrylamide gel (Urea-PAGE).
-
Phosphorimager or fluorescence scanner.
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the reaction buffer, RNA template/primer duplex (e.g., 1 µM), RNase inhibitor, and the viral RdRp (e.g., 200 nM).
-
Initiation: Start the reaction by adding the NTP mix. For a standard reaction, this would include ATP, GTP, CTP, and [α-³²P]UTP (e.g., 500 µM each for the cold NTPs).
-
Inhibitor/Analog Testing: To test an analog, replace the natural UTP with the UTP analog at varying concentrations. To determine competitive inhibition, include a fixed, low concentration of labeled UTP along with varying concentrations of the unlabeled analog.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 30 minutes). For kinetic analysis, time-course experiments are performed by taking aliquots at multiple time points.
-
Quenching: Stop the reaction by adding an equal volume of quenching solution to each sample or time point.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes. Separate the RNA products from the unextended primer using denaturing Urea-PAGE.
-
Quantification: Dry the gel and expose it to a phosphor screen. Scan the screen using a phosphorimager. The intensity of the band corresponding to the extended RNA product is proportional to the amount of UTP incorporated. This can be used to calculate reaction rates and kinetic constants.[11]
Figure 3. Experimental workflow for an in vitro RdRp assay.
Experimental Protocol 2: Metabolic Labeling of Nascent Viral RNA with 4-Thiouridine (4sU)
This cell-based assay allows for the specific isolation and quantification of newly synthesized RNA within a virus-infected cell.
Objective: To label and isolate viral RNA transcribed during a specific time window post-infection.
Materials:
-
Mammalian cell line susceptible to the virus of interest (e.g., A549, Vero).
-
Virus stock of known titer.
-
4-thiouridine (4sU).
-
Cell culture medium and supplements.
-
TRIzol or other RNA extraction reagent.
-
Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).
-
Streptavidin-coated magnetic beads.
-
Buffers for biotinylation, washing, and elution (containing DTT).
-
RT-qPCR reagents for viral gene quantification.
Procedure:
-
Infection: Plate cells and grow to ~80% confluency. Infect the cells with the virus at a desired multiplicity of infection (MOI).
-
Metabolic Labeling: At the desired time post-infection (e.g., 8 hours), add 4sU to the cell culture medium to a final concentration of 100-200 µM. Incubate for a short pulse period (e.g., 30-60 minutes). This "pulse" ensures that only RNA synthesized during this window will be labeled.[2][10]
-
RNA Extraction: Harvest the cells and extract total RNA using TRIzol according to the manufacturer's protocol.
-
Biotinylation: Thiol-specifically biotinylate the 4sU-labeled RNA. Incubate ~50-80 µg of total RNA with Biotin-HPDP in a labeling buffer for 1.5-2 hours at room temperature. This step attaches a biotin (B1667282) tag to the newly synthesized, 4sU-containing RNA.
-
Purification: Remove excess biotin by chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Affinity Purification: Resuspend the biotinylated RNA and incubate it with streptavidin-coated magnetic beads. The high affinity of streptavidin for biotin will capture the newly transcribed RNA.
-
Washing: Wash the beads several times to remove unlabeled, pre-existing RNA.
-
Elution: Elute the captured 4sU-labeled RNA from the beads by adding a buffer containing a reducing agent like DTT, which cleaves the disulfide bond of the Biotin-HPDP linker.
-
Quantification: Quantify the amount of specific viral transcripts in the eluted (newly transcribed) fraction using RT-qPCR. Compare these levels to the total RNA fraction to determine the rate of viral RNA synthesis.
Conclusion
Uridine triphosphate is an indispensable substrate for viral RNA replication, serving as a direct building block for the synthesis of new viral genomes. Its fundamental role is underscored by the evolution of viral mechanisms to hijack host cell metabolism to increase UTP availability. The high dependence of viral polymerases on UTP provides a strategic vulnerability that has been successfully exploited by uridine analog inhibitors like Sofosbuvir. A thorough understanding of the kinetics of UTP incorporation, the mechanisms of its biosynthesis, and the methods to study these processes is essential for the continued development of novel and broad-spectrum antiviral therapies targeting viral RNA replication.
References
- 1. Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. HCV RdRp, sofosbuvir and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolomics Analysis of PK-15 Cells with Pseudorabies Virus Infection Based on UHPLC-QE-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Integrated Metabolomics and Transcriptomics Analyses Reveal Metabolic Landscape in Neuronal Cells during JEV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolomic Analysis of Influenza A Virus A/WSN/1933 (H1N1) Infected A549 Cells during First Cycle of Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of inhibition of viral RNA replication by nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
UTP vs. Other Pyrimidine Nucleotides in Metabolic Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine (B1678525) nucleotides are fundamental to a vast array of cellular processes, acting as precursors for nucleic acid synthesis, as energy donors in specific metabolic pathways, and as signaling molecules. While uridine (B1682114) triphosphate (UTP) is a key player in carbohydrate metabolism and glycosylation, other pyrimidine nucleotides, namely cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP), carve out distinct and equally vital roles in lipid biosynthesis and DNA replication, respectively. Understanding the nuanced differences in their regulatory functions is paramount for researchers in metabolic diseases and for professionals in drug development targeting these pathways. This guide provides an objective comparison of UTP, CTP, and TTP in metabolic regulation, supported by experimental data and detailed methodologies.
Comparative Analysis of Pyrimidine Nucleotides
The distinct roles of UTP, CTP, and TTP in metabolic regulation are largely dictated by the specificity of the enzymes that utilize them as substrates or are allosterically regulated by them. Their intracellular concentrations are also tightly controlled to meet the specific metabolic demands of the cell.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing UTP, CTP, and TTP.
Table 1: Typical Intracellular Concentrations of Pyrimidine Nucleotides in Mammalian Cells
| Nucleotide | Average Concentration (µM) | Concentration in Dividing Cells (µM) |
| UTP | 567 ± 460[1] | 1.2-5 fold higher than normal cells[1] |
| CTP | 278 ± 242[1] | 1.2-5 fold higher than normal cells[1] |
| dTTP | Not typically present in RNA metabolism | 37 ± 30[1] |
Table 2: Kinetic Parameters of Key Enzymes Regulated by Pyrimidine Nucleotides
| Nucleotide | Enzyme | Substrate | K_m_ | V_max_ |
| UTP | UDP-glucose pyrophosphorylase (UGPase) | UTP | 0.23 mM (S. pneumoniae)[2] | - |
| CTP Synthetase | UTP | - | - | |
| CTP | CTP:phosphocholine (B91661) cytidylyltransferase (CT) | CTP | Lower in choline-depleted cells[3] | - |
| CTP:phosphoethanolamine cytidylyltransferase (ET) | CTP | - | 1.52 µmol/min/mg (for phosphoethanolamine)[4] | |
| dTTP | Ribonucleotide Reductase (RNR) | Allosteric effector | - | Regulates overall activity[5] |
| DNA Polymerase | dTTP | - | - |
Table 3: Activation of P2Y Receptors by Pyrimidine Nucleotides
| Receptor | Primary Agonist(s) |
| P2Y2 | UTP, ATP[6] |
| P2Y4 | UTP[7] |
| P2Y6 | UDP[6] |
| P2Y14 | UDP-sugars[2] |
Metabolic Roles and Regulatory Pathways
UTP: Central to Carbohydrate Metabolism and Signaling
UTP's primary role in metabolism is the activation of glucose for entry into various biosynthetic pathways. This is most prominently seen in glycogen (B147801) synthesis, where UDP-glucose pyrophosphorylase (UGPase) catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. UDP-glucose then serves as the donor of glucosyl units for glycogen synthase.[8]
Beyond its role as a substrate, extracellular UTP is a potent signaling molecule that activates P2Y receptors, particularly P2Y2 and P2Y4.[9][10][11][12] This signaling cascade can influence a variety of cellular processes, including ion transport, cell proliferation, and inflammation.[13]
CTP: The Key to Phospholipid Synthesis
CTP is indispensable for the de novo synthesis of phospholipids, the major components of cellular membranes.[14][15] It provides the high-energy intermediate, CDP-diacylglycerol, or activates phosphocholine and phosphoethanolamine to form CDP-choline and CDP-ethanolamine, respectively. These activated intermediates are then used to synthesize various phospholipids. The enzyme CTP:phosphocholine cytidylyltransferase (CT) is a key regulatory point in phosphatidylcholine synthesis and its activity is modulated by its translocation to membranes.[16][17][18]
TTP: Dedicated to DNA Replication and Repair
Thymidine triphosphate (TTP), or more accurately deoxythymidine triphosphate (dTTP), is a building block exclusively for DNA synthesis.[19] The cellular pools of dTTP are tightly regulated and fluctuate with the cell cycle, peaking during the S phase to ensure a sufficient supply for DNA replication.[8][20] This regulation is crucial for maintaining genomic stability, as an imbalance in dNTP pools can lead to increased mutation rates.[1] The enzyme ribonucleotide reductase (RNR), which catalyzes the formation of all deoxyribonucleotides, is a key regulatory point, and its activity is allosterically modulated by dTTP.[5][21]
Experimental Protocols
Quantification of Intracellular Nucleotide Pools by HPLC
Objective: To separate and quantify the intracellular concentrations of UTP, CTP, and TTP.
Methodology:
-
Cell Culture and Extraction:
-
Culture cells to the desired density.
-
Rapidly quench metabolic activity by washing with ice-cold phosphate-buffered saline (PBS).
-
Extract nucleotides by adding a cold extraction solution (e.g., 0.5 M perchloric acid or 60% methanol).
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cellular debris.
-
Neutralize the supernatant with a suitable buffer (e.g., potassium carbonate for perchloric acid extracts).
-
Centrifuge again to remove the precipitate.
-
The resulting supernatant contains the nucleotide pool.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.[22][23][24][25][26]
-
Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium) in a phosphate (B84403) buffer is used to retain the negatively charged nucleotides. A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed for elution.[22][23]
-
Detection: UV absorbance is monitored at a wavelength of 254 nm or 260 nm.
-
Quantification: The concentration of each nucleotide is determined by comparing the peak area to a standard curve generated with known concentrations of UTP, CTP, and dTTP.
-
13C Metabolic Flux Analysis of Pyrimidine Nucleotide Metabolism
Objective: To trace the flow of carbon atoms from a labeled substrate (e.g., ¹³C-glucose or ¹³C-glutamine) through the de novo pyrimidine synthesis pathway to quantify the rates of UTP and CTP synthesis.
Methodology:
-
Isotope Labeling:
-
Culture cells in a medium containing a ¹³C-labeled substrate.
-
Allow the cells to reach a metabolic and isotopic steady state.
-
-
Sample Preparation:
-
Quench metabolism and extract metabolites as described in the HPLC protocol.
-
Hydrolyze RNA to release individual ribonucleosides (uridine and cytidine). This can be achieved by enzymatic digestion or acid hydrolysis.
-
-
Mass Spectrometry (MS) Analysis:
-
The isotopic labeling pattern of the ribose and base moieties of uridine and cytidine is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Flux Calculation:
Conclusion
UTP, CTP, and TTP, while all pyrimidine nucleotides, have highly specialized and distinct roles in metabolic regulation. UTP is central to carbohydrate metabolism and acts as an extracellular signaling molecule. CTP is the key nucleotide for the synthesis of phospholipids, essential components of cellular membranes. TTP is exclusively dedicated to the synthesis and maintenance of DNA. The precise regulation of their intracellular pools and the specificities of the enzymes that utilize them ensure the coordinated and efficient functioning of these fundamental metabolic pathways. A thorough understanding of these differences is critical for the development of targeted therapies for a range of diseases, from metabolic disorders to cancer.
References
- 1. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P2Y receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Regulation of CTP: phosphocholine cytidylyltransferase activity in type II pneumonocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate specificity of CTP: phosphoethanolamine cytidylyltransferase purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A kinetic study on the influence of nucleoside triphosphate effectors on subunit interaction in mouse ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand binding and activation of UTP-activated G protein-coupled P2Y2 and P2Y4 receptors elucidated by mutagenesis, pharmacological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitotic control of dTTP pool: a necessity or coincidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of P2Y2 receptors by UTP and ATP stimulates mitogen-activated kinase activity through a pathway that involves related adhesion focal tyrosine kinase and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2Y(2) nucleotide receptor signaling in human monocytic cells: activation, desensitization and coupling to mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of UTP-sensitive P2Y2 receptor induces the expression of cholinergic genes in cultured cortical neurons: a signaling cascade triggered by Ca2+ mobilization and extracellular regulated kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
- 15. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Major Sites of Cellular Phospholipid Synthesis and Molecular Determinants of Fatty Acid and Lipid Head Group Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of CTP:phosphocholine cytidylyltransferase by amphitropism and relocalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CTP:phosphocholine cytidylyltransferase: Function, regulation, and structure of an amphitropic enzyme required for membrane biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Control of dTTP pool size by anaphase promoting complex/cyclosome is essential for the maintenance of genetic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. scienceopen.com [scienceopen.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. ars.usda.gov [ars.usda.gov]
- 27. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 28. d-nb.info [d-nb.info]
- 29. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Uridine-Triphosphate (UTP): A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Uridine-triphosphate (UTP), a common nucleotide used in various biochemical and molecular biology applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its properties. While UTP solutions are generally not classified as hazardous, good laboratory practices should always be followed.[1][2]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves, when handling UTP solutions and waste.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[3][4]
-
Spills: In the event of a spill, absorb the liquid with an inert material and place it in a suitable container for disposal. Clean the spill area thoroughly.
UTP Waste Classification and Disposal Procedures
The appropriate disposal method for UTP waste depends on its form and whether it has been mixed with other hazardous materials or used in experiments involving recombinant or synthetic nucleic acids.
Step 1: Waste Stream Identification
The first step is to correctly identify the type of UTP waste you are dealing with. UTP waste can be categorized as follows:
-
Unused or Expired UTP Solutions: Pure UTP in its original buffer.
-
Dilute Aqueous UTP Waste: Solutions from experiments containing low concentrations of UTP.
-
UTP-Contaminated Solid Waste: Consumables such as pipette tips, tubes, and gloves that have come into contact with UTP.
-
UTP in Recombinant/Synthetic Nucleic Acid Experiments: UTP that has been incorporated into or is a byproduct of experiments involving recombinant or synthetic DNA or RNA.
Step 2: Segregation and Collection
Proper segregation of waste is essential.
-
Non-Hazardous UTP Waste: For pure UTP solutions and waste not mixed with hazardous chemicals, collect in a clearly labeled, leak-proof container.
-
Potentially Biohazardous UTP Waste: If the UTP was used in experiments involving recombinant or synthetic nucleic acids, it must be treated as potentially biohazardous waste.[5][6] This waste should be collected in a designated biohazard container.
-
UTP Mixed with Hazardous Chemicals: If UTP is mixed with other hazardous chemicals, the disposal protocol for the more hazardous substance must be followed.
Step 3: Disposal Path
The disposal path is determined by the waste classification.
-
Non-Hazardous UTP Waste: According to multiple safety data sheets, UTP itself is not considered a hazardous substance.[1][2][3][7] In many jurisdictions, non-hazardous chemical waste like UTP solutions can be disposed of down the drain with copious amounts of water, provided it is not mixed with any other hazardous materials. However, it is imperative to consult and adhere to your institution's specific guidelines and local regulations. Solid non-hazardous UTP waste can often be disposed of in the regular trash.[8]
-
Potentially Biohazardous UTP Waste: Waste from experiments involving recombinant or synthetic nucleic acids must be decontaminated before disposal.[5][6] Common decontamination methods include:
-
Autoclaving: Solid waste and liquid waste can be decontaminated by autoclaving following your institution's validated protocols.
-
Chemical Disinfection: For liquid waste, treatment with a 10% final concentration of bleach for at least 30 minutes is a common method.[6] After decontamination, the liquid may be suitable for drain disposal, pending institutional approval.
-
-
UTP Mixed with Hazardous Chemicals: This waste must be disposed of as hazardous chemical waste. Collect it in a properly labeled hazardous waste container and follow your institution's procedures for chemical waste pickup and disposal.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 484.1411 g/mol | [9] |
| Lambda max (pH 7.0) | 262 nm | [10] |
| Water Solubility | Slightly soluble | [9] |
| Health Hazard Rating (HMIS) | 0 | [1] |
| Flammability Rating (HMIS) | 0 | [1] |
| Physical Hazard Rating (HMIS) | 0 | [1] |
UTP Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. neb.com [neb.com]
- 2. carlroth.com [carlroth.com]
- 3. neb.com [neb.com]
- 4. UTP - Safety Data Sheet [chemicalbook.com]
- 5. ibc.utah.edu [ibc.utah.edu]
- 6. med.nyu.edu [med.nyu.edu]
- 7. neb.com [neb.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Showing Compound UTP (FDB031251) - FooDB [foodb.ca]
- 10. neb.com [neb.com]
Personal protective equipment for handling Uridine-triphosphate
Essential Safety and Handling of Uridine Triphosphate (UTP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Uridine triphosphate (UTP). Uridine triphosphate is not classified as a hazardous substance; however, adherence to standard laboratory safety practices is crucial to ensure a safe working environment.[1][2][3]
Personal Protective Equipment (PPE)
While UTP is not considered hazardous, the use of appropriate personal protective equipment is a fundamental aspect of good laboratory practice.[1][2] The following PPE is recommended when handling UTP in solid or solution form:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Should be worn to protect against potential splashes. Standard ANSI-approved eyewear is sufficient.[1][4] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable for preventing skin contact.[5] Gloves should be inspected for tears before use and changed regularly. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from accidental spills.[4] |
Under normal laboratory conditions and for the quantities typically used in research, respiratory protection is not required.[1][2]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling UTP will minimize the risk of contamination and ensure the integrity of your experiments.
-
Preparation : Before handling UTP, ensure your workspace is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Donning PPE : Put on your laboratory coat, safety glasses, and gloves.
-
Weighing (for solid UTP) : If using solid UTP, handle it in a designated area, such as a weigh boat on a calibrated scale. Avoid creating dust.
-
Reconstitution (if applicable) : When preparing a UTP solution, add the diluent slowly to the solid to prevent splashing.
-
Use in Experiments : Handle the UTP solution with care, using appropriate pipetting techniques to avoid aerosols.
-
Storage : Store UTP according to the manufacturer's recommendations, typically in a tightly sealed container in a cool, dry place.[6]
-
Doffing PPE : After handling is complete, remove your gloves and lab coat before leaving the laboratory. Wash your hands thoroughly.
Disposal Plan
Proper disposal of UTP and associated waste is essential for environmental safety and regulatory compliance.
-
Unused UTP : Unwanted or expired UTP should be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]
-
Contaminated Materials : Dispose of items that have come into contact with UTP, such as pipette tips, tubes, and gloves, in the appropriate laboratory waste stream.[8]
-
Aqueous Solutions : Dilute aqueous solutions of UTP can typically be disposed of down the drain with copious amounts of water, but always confirm this with your local EHS guidelines.
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures:
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[9] |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention if you feel unwell.[2] |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.[2] Ensure the area is well-ventilated. |
Workflow for Handling Uridine Triphosphate
The following diagram outlines the standard workflow for safely handling UTP in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. uthsc.edu [uthsc.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. neb.com [neb.com]
- 7. neb.com [neb.com]
- 8. benchchem.com [benchchem.com]
- 9. UTP - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
